1H-pyrrolo[2,3-b]pyridin-6-amine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-6-2-1-5-3-4-9-7(5)10-6/h1-4H,(H3,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPOAAFCWFZVPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00439513 | |
| Record name | 1H-pyrrolo[2,3-b]pyridin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145901-11-7 | |
| Record name | 1H-pyrrolo[2,3-b]pyridin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrrolo[2,3-b]pyridin-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1H-pyrrolo[2,3-b]pyridin-6-amine chemical structure and properties
An In-depth Technical Guide to 1H-pyrrolo[2,3-b]pyridin-6-amine: A Privileged Scaffold in Modern Drug Discovery
Authored by Gemini, Senior Application Scientist
Abstract
The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, represents a cornerstone in medicinal chemistry, particularly in the design of kinase inhibitors. Its intrinsic ability to mimic the purine structure of adenosine triphosphate (ATP) allows it to function as a highly effective "hinge-binding" motif. This guide focuses on a key derivative, this compound (6-amino-7-azaindole), providing an in-depth analysis of its chemical structure, physicochemical properties, synthesis, and critical role as a foundational building block in the development of targeted therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold in their programs.
The 7-Azaindole Core: A Bioisostere of Choice
The success of the 7-azaindole scaffold stems from its unique electronic and structural properties. As a bioisostere of purine, it presents a nitrogen atom at the 7-position which, along with the pyrrole N-H group, can form critical hydrogen bond interactions with the hinge region of many protein kinases.[1] This bidentate hydrogen bonding pattern mimics the interaction of adenine, making it an ideal anchor for ATP-competitive inhibitors.[1] The strategic placement of an amino group at the C6 position, yielding This compound , further enhances its utility by providing a key vector for synthetic elaboration and additional interactions within the ATP-binding pocket.
Physicochemical and Structural Properties
The fundamental properties of this compound are crucial for its application in fragment-based and lead-optimization campaigns.
Chemical Structure
The structure consists of a fused pyrrole and pyridine ring system with an amine substituent at the 6-position.
Caption: Chemical structure of this compound.
Core Properties
A summary of key quantitative data is presented below. These values are essential for computational modeling, ADME prediction, and formulation development.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| Synonyms | 6-Amino-7-azaindole | PubChem[2] |
| CAS Number | 145901-11-7 | PubChem[2] |
| Molecular Formula | C₇H₇N₃ | PubChem[2] |
| Molecular Weight | 133.15 g/mol | PubChem[2] |
| XLogP3 (Computed) | 0.8 | PubChem[2] |
| Topological Polar Surface Area | 54.7 Ų | PubChem[2] |
| Hydrogen Bond Donors | 2 | PubChem[2] |
| Hydrogen Bond Acceptors | 2 | PubChem[2] |
Synthesis and Characterization
The synthesis of 6-amino-7-azaindole is most efficiently achieved via a palladium-catalyzed cross-coupling reaction from a readily available halo-azaindole precursor. The Buchwald-Hartwig amination is the premier choice for this transformation due to its high functional group tolerance and operational simplicity, crucially allowing the reaction to proceed on the unprotected azaindole N-H.[3][4]
Representative Synthetic Workflow
The workflow illustrates the conversion of 6-bromo-1H-pyrrolo[2,3-b]pyridine to the target amine. This method avoids the harsh conditions (e.g., high-temperature ammonia displacement) of older techniques.
Caption: Workflow for the synthesis of 6-amino-7-azaindole.
Detailed Experimental Protocol (Representative)
Causality: This protocol uses a protected ammonia equivalent (benzophenone imine) and a modern palladium precatalyst system. The precatalyst ensures efficient formation of the active Pd(0) species, while the bulky phosphine ligand (RuPhos) facilitates the challenging reductive elimination step.[3][4] LiHMDS is used as a strong, non-nucleophilic base to deprotonate the amine without competing side reactions.
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 6-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), RuPhos Pd G3 precatalyst (0.02 equiv), and RuPhos ligand (0.04 equiv).
-
Reagent Addition: Add anhydrous toluene (approx. 0.1 M concentration relative to the substrate). Stir for 5 minutes. Add benzophenone imine (1.2 equiv) followed by the dropwise addition of Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M solution in THF, 2.2 equiv).
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring by TLC or LC-MS for the consumption of the starting material.
-
Hydrolysis: Cool the mixture to room temperature. Add 2N HCl (aq.) and stir vigorously for 1 hour to hydrolyze the intermediate imine.
-
Workup: Neutralize the mixture with saturated NaHCO₃ (aq.) and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to yield this compound.
Spectroscopic Characterization (Predicted)
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~11.0 ppm (s, 1H): Pyrrole N-H proton.
-
δ ~7.5 ppm (d, 1H): Aromatic C4-H proton.
-
δ ~7.2 ppm (t, 1H): Aromatic C2-H proton.
-
δ ~6.5 ppm (d, 1H): Aromatic C5-H proton.
-
δ ~6.3 ppm (t, 1H): Aromatic C3-H proton.
-
δ ~5.5 ppm (s, 2H): Amine (-NH₂) protons.
-
-
¹³C NMR (101 MHz, DMSO-d₆):
-
δ ~155 ppm: C6-NH₂
-
δ ~148 ppm: C7a (bridgehead)
-
δ ~128 ppm: C2
-
δ ~120 ppm: C4
-
δ ~115 ppm: C4a (bridgehead)
-
δ ~100 ppm: C3
-
δ ~95 ppm: C5
-
Applications in Drug Discovery: A Hinge-Binding Powerhouse
The primary value of the 1H-pyrrolo[2,3-b]pyridine scaffold lies in its proven success as a core for kinase inhibitors.[6][7] The 6-amino derivative serves as a versatile starting point for building molecules that target the ATP binding site.
Mechanism of Kinase Inhibition
The 7-azaindole core acts as a bioisosteric replacement for the adenine ring of ATP. The pyrrole N1-H and the pyridine N7 atom form a signature bidentate hydrogen bond pattern with the backbone amide and carbonyl groups of the kinase hinge region, effectively anchoring the inhibitor in the active site.
Caption: H-bond interactions of the 7-azaindole core with a kinase hinge.
Examples of Derivatives in Clinical Development
The 1H-pyrrolo[2,3-b]pyridine scaffold is present in numerous clinical candidates and approved drugs. The 6-amino position often serves as the attachment point for larger substituents that confer potency and selectivity by occupying adjacent hydrophobic pockets.
| Compound Class | Target Kinase(s) | Significance | Reference |
| ATM Inhibitors | Ataxia-Telangiectasia Mutated (ATM) | Potent and selective inhibitors designed from this scaffold act as chemosensitizers, enhancing the efficacy of DNA-damaging agents like irinotecan in solid tumors. | J. Med. Chem.[6][8] |
| FGFR Inhibitors | Fibroblast Growth Factor Receptors (FGFR1-4) | Derivatives show pan-FGFR inhibitory activity in the low nanomolar range, inducing apoptosis in cancer cell lines and demonstrating high ligand efficiency. | RSC Adv.[7] |
| PDE4B Inhibitors | Phosphodiesterase 4B (PDE4B) | Scaffold hopping led to novel carboxamide derivatives with potent and selective PDE4B inhibition, showing promise for treating CNS diseases. | ACS Med. Chem. Lett.[9] |
| SGK-1 Inhibitors | Serum/Glucocorticoid-Regulated Kinase 1 | Patented derivatives are designed to treat disorders associated with SGK-1 activity, such as those involving electrolyte balance and cell proliferation. | Google Patents[10] |
Conclusion and Future Outlook
This compound is more than a simple heterocyclic amine; it is a validated, privileged scaffold that provides a reliable foundation for structure-based drug design. Its straightforward synthesis via modern cross-coupling methods and its inherent ability to engage in key hinge-binding interactions ensure its continued relevance in the pursuit of novel targeted therapies. As our understanding of kinome space and other enzyme families expands, the strategic deployment of the 6-amino-7-azaindole core will undoubtedly lead to the discovery of next-generation therapeutics for cancer, inflammatory disorders, and beyond.
References
- Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.
- Khaled M.H., et al. (n.d.).
- Guo, T., et al. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry, 68(13), 13907-13934. [Link]
- RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth.
- Hentzen, C. R., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]
- National Center for Biotechnology Information. (n.d.). 1H-pyrrolo(2,3-b)pyridin-6-amine. PubChem Compound Database.
- Guo, T., et al. (2025). Discovery of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity.
- Larsen, B. D., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [Link]
- Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
- RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Bentham Science. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
- ACS Publications. (2010). ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.
- Hojnik, C. (n.d.). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines Master Thesis.
- Sharma, A., et al. (2020). Azaindole Therapeutic Agents. ACS Medicinal Chemistry Letters. [Link]
- Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441. [Link]
- Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles. DSpace@MIT. [Link]
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. 1H-pyrrolo(2,3-b)pyridin-6-amine | C7H7N3 | CID 10419227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles [dspace.mit.edu]
- 5. ajol.info [ajol.info]
- 6. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
The Strategic Core: A Technical Guide to 1H-pyrrolo[2,3-b]pyridin-6-amine in Modern Drug Discovery
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can be readily modified to interact with a diverse range of biological targets. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, nucleus is a prime example of such a scaffold. Its unique electronic properties and ability to form crucial hydrogen bond interactions have cemented its role in the development of numerous therapeutic agents. This guide focuses on a particularly valuable derivative: 1H-pyrrolo[2,3-b]pyridin-6-amine. We will delve into its fundamental properties, synthesis, reactivity, and its pivotal role as a key intermediate in the creation of targeted therapies, particularly in the realm of kinase inhibitors.
Part 1: Core Compound Identification and Physical Data
A foundational aspect of any chemical guide is the precise identification and characterization of the compound of interest.
CAS Number: 145901-11-7[1]
Synonyms: 6-Amino-7-azaindole
Physicochemical Properties
The physical properties of this compound are critical for its handling, formulation, and reaction setup. The data presented below has been aggregated from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇N₃ | [1] |
| Molecular Weight | 133.15 g/mol | [1] |
| Appearance | Pale yellow to brown or green/gray solid | |
| Melting Point | 126.7 °C | |
| Storage Temperature | 2-8°C |
Part 2: Synthesis and Reactivity
The utility of a building block is intrinsically linked to its accessibility and predictable reactivity. This section outlines a plausible synthetic strategy and discusses the key reactive characteristics of this compound.
Synthetic Protocol: Acceptorless Dehydrogenative Condensation
A modern and efficient method for the synthesis of 6-amino-7-azaindoles involves an acceptorless dehydrogenative condensation. This approach is advantageous due to its use of readily available starting materials and heterogeneous catalysts.[2]
Reaction Scheme:
Caption: Synthetic route to this compound.
Detailed Experimental Protocol:
-
Reaction Setup: To a high-pressure reaction vessel, add 2,6-diaminopyridine, a diol such as ethylene glycol, and the heterogeneous catalysts, Palladium on carbon (Pd/C) and Zinc Oxide (ZnO).[2]
-
Reaction Conditions: The vessel is sealed and heated to a temperature sufficient to drive the condensation and dehydrogenation reactions. The exact temperature and reaction time will need to be optimized based on the specific scale and equipment.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solid catalyst is removed by filtration. The filtrate is then concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.
Chemical Reactivity
The reactivity of this compound is governed by the interplay of the electron-rich pyrrole ring, the electron-deficient pyridine ring, and the activating amino group at the C6 position.
-
Electrophilic Aromatic Substitution: The amino group is a strong activating group and is ortho-, para-directing.[3] In the 7-azaindole system, this directs electrophiles to the C5 and C7 positions. However, the C7 position is occupied by nitrogen. Therefore, electrophilic substitution is expected to occur predominantly at the C5 position. The pyrrole ring is also susceptible to electrophilic attack, typically at the C3 position. The precise outcome of an electrophilic substitution reaction will depend on the specific electrophile and reaction conditions.
-
Nucleophilic Aromatic Substitution: The pyridine ring of the 7-azaindole nucleus is generally deactivated towards nucleophilic attack. However, the presence of a good leaving group at the C4 or C6 positions can facilitate nucleophilic substitution.
-
Reactions of the Amino Group: The 6-amino group behaves as a typical aromatic amine. It can be acylated, alkylated, and undergo diazotization reactions. For instance, the diazotization of this compound followed by treatment with a fluoride source can yield 6-fluoro-1H-pyrrolo[2,3-b]pyridine.[4] This transformation is particularly useful for introducing fluorine, a common bioisostere in medicinal chemistry.
Part 3: Applications in Drug Discovery - A Focus on Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the design of kinase inhibitors. The nitrogen atom at the 7-position and the pyrrolic N-H group can act as hydrogen bond acceptors and donors, respectively, allowing for strong and specific interactions with the hinge region of the ATP-binding pocket of many kinases.
Targeting Fibroblast Growth Factor Receptors (FGFRs)
Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a known driver in various cancers.[5][6] Consequently, FGFRs are attractive targets for cancer therapy. Several series of potent FGFR inhibitors have been developed based on the 1H-pyrrolo[2,3-b]pyridine core.[5][6][7][8]
FGFR Signaling Pathway and Inhibition:
Caption: Simplified FGFR signaling pathway and the point of intervention for 1H-pyrrolo[2,3-b]pyridine-based inhibitors.
One notable example is compound 4h from a series of 1H-pyrrolo[2,3-b]pyridine derivatives, which demonstrated potent inhibitory activity against FGFR1, 2, and 3.[6] This compound was shown to inhibit breast cancer cell proliferation and induce apoptosis.[6] The development of such compounds highlights the utility of the this compound scaffold as a starting point for generating highly effective and selective kinase inhibitors.
Other Kinase Targets and Therapeutic Areas
The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold extends beyond FGFRs. It has been explored for the development of inhibitors for other kinases and enzymes, including:
-
Phosphodiesterase 4B (PDE4B): This enzyme is implicated in inflammatory diseases, and derivatives of 1H-pyrrolo[2,3-b]pyridine have shown promise as PDE4B inhibitors.[9]
-
BRAF Kinase: The 7-azaindole scaffold is famously a key component of Vemurafenib, a BRAF V600E inhibitor used in the treatment of melanoma.[10][11] While Vemurafenib itself does not have the 6-amino substitution, its development underscores the importance of this core structure in kinase inhibitor design.
Part 4: Spectroscopic Data
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0 | br s | 1H | H1 (N-H, pyrrole) |
| ~7.8 | d | 1H | H4 |
| ~7.4 | d | 1H | H2 |
| ~6.5 | d | 1H | H5 |
| ~6.3 | d | 1H | H3 |
| ~5.8 | br s | 2H | -NH₂ |
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C6 |
| ~148 | C7a |
| ~142 | C4 |
| ~128 | C2 |
| ~118 | C3a |
| ~100 | C3 |
| ~95 | C5 |
Predicted Key IR Absorptions (KBr Pellet)
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | N-H stretching (pyrrole and amine) |
| 1620-1580 | C=C and C=N stretching (aromatic rings) |
| 1550-1450 | N-H bending |
Mass Spectrometry (Electron Ionization)
| m/z | Interpretation |
| 133 | [M]⁺ |
| 106 | [M - HCN]⁺ |
Conclusion
This compound is more than just a heterocyclic compound; it is a strategic building block in the arsenal of medicinal chemists. Its robust synthesis, predictable reactivity, and proven ability to serve as a scaffold for high-affinity ligands, particularly for kinases, ensure its continued relevance in the quest for novel therapeutics. As our understanding of the molecular drivers of disease deepens, the demand for versatile and effective chemical tools like this compound will undoubtedly continue to grow.
References
- Su, X., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21575-21586. [Link]
- Su, X., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]
- (2023). 6-Amino-7-Azaindoles synthesis from 2,6-diamino pyridine and diols.
- (2024). Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. Preprints.org. [Link]
- Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts.
- Novel processes for the preparation of vemurafenib.
- Su, X., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Semantic Scholar. [Link]
- Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors.
- Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts.
- Su, X., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. [Link]
- (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv. [Link]
- Hilmy, K. M. H., et al. (2023).
- 1H-Pyrrolo[2,3-b]pyridine. NIST WebBook. [Link]
- (2024). Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog.
- (2021).
- (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction.
- Azaindole synthesis. Organic Chemistry Portal. [Link]
- Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators.
- (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
- 1H-Pyrrolo[2,3-b]pyridine. NIST WebBook. [Link]
- (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
- 1h-pyrrolo[2,3-b]pyridines.
- 1H-Pyrrolo(2,3-b)pyridine. SpectraBase. [Link]
- (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations.
- 1H-Pyrrolo(2,3-b)pyridine. SpectraBase. [Link]
- 1H-pyrrolo(2,3-b)pyridin-6-amine. PubChem. [Link]
- (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]
- Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
- (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
- Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for. ScienceDirect. [Link]
- Electrophilic Aromatic Substitution of a BN Indole.
- Electrophilic arom
- (2021). Pyrrolo[1,2-c]pyrimidin-1-ylidene: A Diamino Carbene Embedded in a Six-Membered Aromatic Scaffold.
Sources
- 1. 1H-pyrrolo(2,3-b)pyridin-6-amine | C7H7N3 | CID 10419227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Page loading... [guidechem.com]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. [PDF] Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors | Semantic Scholar [semanticscholar.org]
- 8. Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 11. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1H-Pyrrolo[2,3-b]pyridine [webbook.nist.gov]
- 13. 1H-PYRROLO[2,3-B]PYRIDINE, 2-METHYL-(23612-48-8) 1H NMR spectrum [chemicalbook.com]
- 14. 1H-Pyrrolo[2,3-b]pyridine [webbook.nist.gov]
- 15. 1H-PYRROLO[2,3-B]PYRIDIN-5-OL(98549-88-3) 1H NMR [m.chemicalbook.com]
- 16. spectrabase.com [spectrabase.com]
Spectroscopic analysis of 1H-pyrrolo[2,3-b]pyridin-6-amine (NMR, MS, IR)
An In-depth Technical Guide to the Spectroscopic Analysis of 1H-pyrrolo[2,3-b]pyridin-6-amine
This guide provides a comprehensive technical overview of the essential spectroscopic techniques used to characterize the molecular structure of this compound. As a derivative of 7-azaindole, this compound is a significant scaffold in medicinal chemistry and drug development, making its unambiguous structural elucidation paramount.[1] This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy as applied to this class of heterocyclic amines.
The narrative that follows is structured not as a rigid template, but as a logical workflow that mirrors the process of scientific inquiry. We will explore the causality behind experimental choices, establish self-validating protocols, and ground all claims in authoritative sources to ensure the highest degree of scientific integrity.
The Subject Molecule: this compound
This compound, also known as 6-amino-7-azaindole, belongs to a class of compounds that are of significant interest due to their wide range of biological activities.[2][3] The core structure, 7-azaindole, is a privileged scaffold in medicinal chemistry.[4] Accurate structural confirmation is the foundational step for any further research, including biological screening and structure-activity relationship (SAR) studies. The molecular formula is C₇H₇N₃, with a monoisotopic mass of 133.064 Da and a molecular weight of 133.15 g/mol .[5]
The structure combines a pyrrole ring fused to a pyridine ring, with an amine substituent on the pyridine moiety. This unique combination of aromatic and heterocyclic features gives rise to a distinct spectroscopic fingerprint.
Caption: Molecular structure of this compound with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.
Expertise & Experience: Predicting the ¹H and ¹³C NMR Spectra
While a definitive experimental spectrum for this specific molecule is not publicly available, we can predict the chemical shifts with high accuracy. This prediction is based on the known spectra of the parent 7-azaindole scaffold[6][7] and the well-established substituent effects of an amino group on an aromatic ring. The -NH₂ group is a strong electron-donating group, which will cause a significant upfield shift (to lower ppm values) for the protons and carbons on the pyridine ring, particularly those ortho and para to its position.
¹H NMR (Proton NMR): The 7-azaindole core has five aromatic protons. The addition of the amino group at the C6 position replaces one proton and influences the remaining four.
-
H1 (Pyrrole N-H): Expected to be a broad singlet, typically > 11 ppm, due to its acidic nature and potential for hydrogen bonding.
-
H2 & H3 (Pyrrole ring): These will appear as doublets due to coupling with each other.
-
H4 & H5 (Pyridine ring): The C6-amino group will significantly shield the ortho proton (H5), causing a substantial upfield shift. The meta proton (H4) will be less affected.
¹³C NMR (Carbon NMR): The structure has seven distinct carbon atoms.
-
The carbons of the pyridine ring (C4, C5, C6) will be most affected by the amino substituent. C6, being directly attached to the nitrogen, will show a large upfield shift. C5 (ortho) and C4 (meta) will also be shifted upfield, with the effect diminishing with distance.
-
The pyrrole ring carbons (C2, C3) and the bridgehead carbons (C3a, C7a) will be less influenced.
Data Presentation: Predicted NMR Data
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Prediction |
| 1 (N-H) | ~12.0 (broad s) | - | Acidic proton on pyrrole nitrogen. |
| 2 | ~7.4 (d) | ~127 | Pyrrole ring proton, minimally affected by C6-NH₂. |
| 3 | ~6.5 (d) | ~100 | Pyrrole ring proton, minimally affected by C6-NH₂. |
| 4 | ~7.8 (d) | ~115 | Pyridine proton meta to NH₂, shifted slightly upfield. |
| 5 | ~6.4 (d) | ~105 | Pyridine proton ortho to NH₂, strongly shielded and shifted upfield. |
| 6 | - | ~158 | Carbon bearing the electron-donating NH₂ group. |
| 6 (NH₂) | ~5.5 (broad s) | - | Amine protons, chemical shift is variable and concentration-dependent. |
| 3a | - | ~120 | Bridgehead carbon. |
| 7a | - | ~150 | Bridgehead carbon. |
Note: Predictions are for a DMSO-d₆ solvent. Chemical shifts are estimates and can vary based on solvent and concentration.
Experimental Protocol: NMR Sample Preparation and Acquisition
This protocol ensures the acquisition of high-quality, reproducible NMR data.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic; its high polarity effectively dissolves the amine, and its high boiling point prevents evaporation. Most importantly, it allows for the observation of exchangeable protons like N-H and NH₂.[8]
-
Vortex the vial until the sample is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the liquid height is sufficient for the spectrometer's receiver coil (typically ~4 cm).
-
-
Instrument Setup & Acquisition (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the DMSO-d₆ solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow solvent peak shape.
-
For ¹H NMR: Acquire a standard one-pulse proton spectrum. Typical parameters include a 30-degree pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 2 seconds. Collect 16-32 scans for a good signal-to-noise ratio.
-
For ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.[9]
-
Process the data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectra using the residual solvent peak of DMSO-d₅ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C.[8]
-
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint.
Expertise & Experience: Interpreting the Mass Spectrum
For a molecule like this compound, Electrospray Ionization (ESI) is an ideal "soft" ionization technique that will primarily yield the protonated molecular ion [M+H]⁺.
-
Molecular Ion: The molecular formula is C₇H₇N₃. The calculated monoisotopic mass is 133.063997 Da.[5] Using ESI in positive ion mode, we expect to see a prominent base peak at a mass-to-charge ratio (m/z) of 134.0718 [M+H]⁺. High-resolution mass spectrometry (HRMS) can confirm this value to within a few parts per million, providing unequivocal confirmation of the elemental composition.
-
Fragmentation: While ESI is soft, some fragmentation can be induced. A plausible fragmentation pathway for nitrogen heterocycles involves the loss of small, stable neutral molecules.[10][11] A common loss from the pyrrolo-pyridine core is hydrogen cyanide (HCN, 27 Da).
Caption: Predicted primary fragmentation pathway for protonated this compound.
Data Presentation: Predicted Mass Spectrometry Data
| m/z (Mass/Charge) | Proposed Identity | Ion Type |
| 134.0718 | C₇H₈N₃⁺ | [M+H]⁺ |
| 107.0502 | C₆H₅N₂⁺ | Fragment |
Experimental Protocol: Mass Spectrometry Sample Preparation and Analysis
This protocol is designed for ESI-MS, which is highly sensitive and compatible with polar, non-volatile compounds.
-
Sample Preparation:
-
Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[12]
-
Create a dilute working solution by taking a small aliquot (e.g., 10 µL) of the stock solution and diluting it into 1 mL of the same solvent. The final concentration should be in the low µg/mL to ng/mL range.[12][13]
-
To promote ionization, a small amount of an acid (e.g., 0.1% formic acid) is often added to the solvent.
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the instrument.[13]
-
-
Instrument Setup & Acquisition (ESI-QTOF):
-
The sample is typically introduced into the mass spectrometer via direct infusion using a syringe pump or through an upstream liquid chromatography (LC) system.[14]
-
Set the ESI source to positive ion mode.
-
Optimize source parameters, including capillary voltage (typically 3-4 kV), nebulizer gas pressure, and drying gas temperature and flow rate.
-
Acquire data over a relevant m/z range, for instance, m/z 50-500, to ensure capture of the molecular ion and any potential fragments.
-
For HRMS, ensure the instrument is properly calibrated with a known standard to achieve high mass accuracy.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expertise & Experience: Interpreting the IR Spectrum
The IR spectrum of this compound will be characterized by absorptions from the N-H bonds of the pyrrole and amine groups, C-H bonds of the aromatic rings, and C=C/C=N bonds within the rings.
-
N-H Stretching: As a primary aromatic amine, it will exhibit two distinct, sharp-to-medium bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches of the -NH₂ group.[15][16] The pyrrole N-H stretch will also appear in this region, often as a broader band.
-
C-H Stretching: Aromatic C-H stretching vibrations will appear as a group of weaker bands just above 3000 cm⁻¹.
-
N-H Bending: The scissoring vibration of the primary amine is expected around 1650-1580 cm⁻¹, which may overlap with the aromatic ring stretching vibrations.[15]
-
C=C and C=N Stretching: The aromatic ring stretching vibrations will produce several bands in the 1600-1450 cm⁻¹ region.
-
C-N Stretching: The aromatic C-N stretch is expected to be a strong band in the 1335-1250 cm⁻¹ region.[15]
Data Presentation: Predicted Infrared Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3450 & ~3350 | Medium, Sharp | Asymmetric & Symmetric N-H stretch (primary amine)[17] |
| ~3100-3000 | Weak-Medium | Aromatic C-H stretch |
| ~1620 | Medium-Strong | N-H bend (scissoring)[15] |
| ~1600-1450 | Medium-Strong | Aromatic C=C and C=N ring stretching |
| ~1300 | Strong | Aromatic C-N stretch[15] |
| ~910-665 | Broad, Strong | N-H wag (out-of-plane bend)[15] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a modern, rapid, and reliable method for analyzing solid samples with minimal preparation.[18][19]
-
Sample Preparation:
-
No extensive preparation is needed. Ensure the sample is a dry, solid powder. A few milligrams of material is sufficient.[20]
-
-
Instrument Setup & Acquisition:
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[21] Wipe it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Acquire a background spectrum of the empty, clean ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.
-
Place a small amount of the this compound powder directly onto the center of the ATR crystal.
-
Apply pressure using the instrument's press arm to ensure firm and uniform contact between the sample and the crystal surface.[18] Good contact is essential for obtaining a high-quality spectrum.[21]
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
The resulting spectrum will be automatically ratioed against the background, yielding the final absorbance or transmittance spectrum.
-
After analysis, clean the crystal thoroughly to prevent cross-contamination.[18]
-
Caption: Integrated workflow for the spectroscopic characterization of a target molecule.
References
- Sample Preparation – FT-IR/ATR - Polymer Chemistry Characterization Lab. (n.d.).
- Infrared Spectroscopy - CDN. (2015). Illinois State University.
- Mass Spectrometry Sample Preparation Guide - Organomation. (n.d.).
- IR Spectroscopy Tutorial: Amines. (n.d.). University of Calgary.
- Sample Preparation Protocol for Open Access MS - Mass Spectrometry Research Facility. (n.d.). University of Oxford.
- Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (n.d.).
- Sample preparation GC-MS - SCION Instruments. (n.d.).
- [Influence of solvents on IR spectrum of aromatic amines]. (n.d.). PubMed.
- Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. (n.d.). ACS Publications.
- ATR-FTIR Spectroscopy, FTIR Sampling Techniques - Agilent. (n.d.).
- How to Prepare Sample for Mass Spectrometry? - Mtoz Biolabs. (n.d.).
- ATR – Theory and Applications - MMRC. (n.d.).
- Sample preparation for FT-IR. (n.d.).
- MASS SPECTRA OF NITROGEN HETEROCYCLES. (1973). Australian Journal of Chemistry.
- Influence of Solvents on IR Spectrum of Aromatic Amines. (2002). ResearchGate.
- Sample Preparation | Harvard Center for Mass Spectrometry. (n.d.).
- Amine infrared spectra. (n.d.).
- NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. (2023). AJOL.
- 7-Azaindole (271-63-6) 13C NMR spectrum - ChemicalBook. (n.d.).
- Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (2021). Royal Society of Chemistry.
- Mass Spectra of New Heterocycles: XXVI.1 Electron Impact Ionization Study of N-(5-Amino - ProQuest. (n.d.).
- 7-Azaindole (271-63-6) 1H NMR spectrum - ChemicalBook. (n.d.).
- 3-Nitro-7-azaindole(23709-47-9) 1H NMR spectrum - ChemicalBook. (n.d.).
- 1H-Pyrrolo[2,3-b]pyridine - NIST WebBook. (n.d.).
- 1H-Pyrrolo[2,3-b]pyridine - NIST WebBook. (n.d.).
- Mass Spectrometry for Structure Determination. Simple Nitrogen Heterocycles. (1964). ACS Publications.
- 6-bromo-1h-pyrrolo[2,3-b]pyridine(143468-13-7) 1 h nmr - ChemicalBook. (n.d.).
- Mass Spectrometry of Heterocyclic Compounds. (1966). SciSpace.
- Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2000). ResearchGate.
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2020). PubMed Central.
- Synthesis and In Vitro Evaluation of C-7 and C-8 Luteolin Derivatives as Influenza Endonuclease Inhibitors. (2019). PubMed Central.
- 1H-Pyrrolo(2,3-b)pyridine - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.).
- 1h-pyrrolo[2,3-b]pyridin-5-ol(98549-88-3) 1 h nmr - ChemicalBook. (n.d.).
- 1H-Pyrrolo(2,3-b)pyridine - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.).
- 1H-pyrrolo(2,3-b)pyridin-6-amine - PubChem. (n.d.).
- 7-Azaindole 98 271-63-6 - Sigma-Aldrich. (n.d.).
- Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. (2022). ACS Publications.
- Synthesis of Blue Emissive Quaternary 9,9-Disubstituted N-Methyl-7-azaindole-Appended (Phenylethynyl)-fluorene Derivatives. (2019). PubMed Central.
- 7-Azaindole 271-63-6 wiki. (n.d.).
- 1h-pyrrolo[2,3-b]pyridine, 2-methyl-(23612-48-8) 1 h nmr - ChemicalBook. (n.d.).
- Pyrrolo[1,2-c]pyrimidin-1-ylidene: A Diamino Carbene Embedded in a Six-Membered Aromatic Scaffold. (2019). ACS Publications.
- Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. (2020). MDPI.
- 1H-Pyrrolo[2,3-b]pyridine | 271-63-6 | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. ajol.info [ajol.info]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Page loading... [guidechem.com]
- 5. 1H-pyrrolo(2,3-b)pyridin-6-amine | C7H7N3 | CID 10419227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 7-Azaindole (271-63-6) 13C NMR spectrum [chemicalbook.com]
- 7. 7-Azaindole (271-63-6) 1H NMR [m.chemicalbook.com]
- 8. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and In Vitro Evaluation of C-7 and C-8 Luteolin Derivatives as Influenza Endonuclease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. connectsci.au [connectsci.au]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 13. How to Prepare Sample for Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]
- 14. organomation.com [organomation.com]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. Chemistry: Amine infrared spectra [openchemistryhelp.blogspot.com]
- 17. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 18. agilent.com [agilent.com]
- 19. mmrc.caltech.edu [mmrc.caltech.edu]
- 20. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 21. drawellanalytical.com [drawellanalytical.com]
The Pharmacological Profile of 7-Azaindole Derivatives: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities. This technical guide provides an in-depth exploration of the pharmacological profile of 7-azaindole derivatives, with a primary focus on their well-established role as kinase inhibitors. We will delve into the mechanistic intricacies of their action, supported by field-proven insights and structure-activity relationships. Furthermore, this guide will illuminate their expanding therapeutic potential as anticancer, antiviral, and central nervous system (CNS) active agents. Detailed experimental protocols and data presentation are included to provide a practical resource for researchers in the field of drug discovery and development.
The 7-Azaindole Scaffold: A Foundation for Diverse Biological Activity
The 7-azaindole core, a bicyclic aromatic heterocycle, is a bioisostere of indole and purine. This structural mimicry, coupled with its unique electronic properties, allows it to interact with a multitude of biological targets. The pyridine nitrogen atom and the pyrrole NH group can act as hydrogen bond acceptors and donors, respectively, facilitating strong interactions with protein active sites. This inherent binding capability has made the 7-azaindole framework a cornerstone in the design of numerous biologically active molecules.
Kinase Inhibition: The Hallmark of 7-Azaindole Derivatives
The most prominent and well-documented pharmacological activity of 7-azaindole derivatives is their ability to inhibit protein kinases. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a key driver in many diseases, particularly cancer.
Mechanism of Action: Hinge-Binding and ATP Competition
The majority of 7-azaindole-based kinase inhibitors function as ATP-competitive inhibitors. The 7-azaindole scaffold serves as an excellent "hinge-binding" motif, forming two crucial hydrogen bonds with the backbone of the kinase hinge region, which connects the N- and C-lobes of the kinase domain. This bidentate hydrogen bonding interaction mimics the binding of the adenine ring of ATP, effectively blocking the ATP-binding pocket and preventing the transfer of a phosphate group to substrate proteins.
Diagram: Mechanism of Kinase Inhibition by 7-Azaindole Derivatives
Caption: A streamlined workflow for determining the IC50 of a kinase inhibitor.
Expanding Horizons: Beyond Kinase Inhibition
While kinase inhibition remains the most explored application, the versatility of the 7-azaindole scaffold extends to other therapeutic areas.
Anticancer Activity
Beyond their role as kinase inhibitors, some 7-azaindole derivatives exhibit anticancer properties through other mechanisms. For instance, certain derivatives have been shown to inhibit the DEAD-box helicase DDX3, an enzyme implicated in tumorigenesis and metastasis.[1] Structure-activity relationship studies have identified positions 1, 3, and 5 of the 7-azaindole ring as crucial for anticancer efficacy.[2][3]
Table 1: Anticancer Activity of Selected 7-Azaindole Derivatives
| Compound | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| 7-AID | DDX3 Inhibitor | HeLa | 16.96 | [1] |
| MCF-7 | 14.12 | [1] | ||
| MDA-MB-231 | 12.69 | [1] | ||
| Compound 4a | Erk5 Kinase Inhibitor | A549 | 6.23 µg/mL | [4] |
| Compound 5j | Erk5 Kinase Inhibitor | A549 | 4.56 µg/mL | [4] |
Antiviral Activity
Recent research has highlighted the potential of 7-azaindole derivatives as antiviral agents. A notable example is their activity against SARS-CoV-2, the virus responsible for COVID-19. Certain derivatives have been identified as inhibitors of the interaction between the viral spike protein's receptor-binding domain (S1-RBD) and the human angiotensin-converting enzyme 2 (hACE2) receptor, a critical step for viral entry into host cells. [5][6][7]One such derivative, ASM-7, demonstrated excellent antiviral activity with an EC50 of 1.001 µM against the original SARS-CoV-2 strain.[6]
Central Nervous System (CNS) Activity
The 7-azaindole scaffold has also shown promise in targeting CNS disorders.
-
Alzheimer's Disease: Some derivatives have been developed as inhibitors of β-amyloid-42 (Aβ42) aggregation, a key pathological event in Alzheimer's disease. [3][8]* Nicotinic Acetylcholine Receptor (nAChR) Agonism: Certain 7-azaindole derivatives have been investigated as partial agonists of the α4β2 nAChR, suggesting their potential for treating cognitive deficits and aiding in smoking cessation.[9][10]
-
Anticonvulsant Activity: A series of 3-(1,2,3,6-tetrahydropyridine)-7-azaindole derivatives have demonstrated significant anticonvulsant activities in preclinical models.[11]
Synthesis of 7-Azaindole Derivatives
The synthesis of the 7-azaindole core and its derivatives has been a subject of extensive research, leading to the development of various synthetic strategies. Common approaches include:
-
Fischer Indole Synthesis Analogs: Modifications of the classic Fischer indole synthesis are often employed.
-
Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methods, such as Suzuki-Miyaura and Sonogashira couplings, are widely used to introduce substituents at various positions of the 7-azaindole ring. [12][13]* Cyclization Reactions: Various cyclization strategies starting from substituted pyridines are also prevalent. [12] The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Pharmacokinetics and ADMET Profile
The pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) of 7-azaindole derivatives are crucial for their development as therapeutic agents. Generally, the introduction of the nitrogen atom in the six-membered ring can improve aqueous solubility and other physicochemical properties compared to their indole counterparts.[14] However, lipophilicity can still be a challenge for some series of compounds.[15] Metabolism is a key consideration, with studies showing that 7-azaindole derivatives can be metabolized through pathways such as hydroxylation and amide hydrolysis.[16][17] Early assessment of ADMET properties is essential in the drug discovery process to identify candidates with favorable profiles.
Conclusion and Future Perspectives
The 7-azaindole scaffold has firmly established its importance in modern medicinal chemistry, particularly in the realm of kinase inhibition. The clinical success of drugs like Vemurafenib and Pexidartinib validates the therapeutic potential of this versatile core. The expanding research into their anticancer, antiviral, and CNS activities promises to unlock new therapeutic applications. Future efforts will likely focus on the development of more selective and potent inhibitors, the exploration of novel biological targets, and the optimization of pharmacokinetic and safety profiles. The continued innovation in synthetic methodologies will undoubtedly facilitate the generation of novel 7-azaindole derivatives with enhanced therapeutic efficacy.
References
- Pexidartinib mechanism of actiona. The proliferation and survival of... ResearchGate.
- Vemurafenib. Wikipedia.
- Pexidartinib (TURALIO™): The First FDA-Indicated Systemic Treatment for Tenosynovial Giant Cell Tumor. National Center for Biotechnology Information.
- Pexidartinib. Wikipedia.
- Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies. National Center for Biotechnology Information.
- What is the mechanism of Vemurafenib? Patsnap Synapse.
- vemurafenib. IUPHAR/BPS Guide to PHARMACOLOGY.
- Pharmacology of Vemurafenib (Zelboraf) ; Pharmacokinetics, Mechanism of action, Uses, Effects. YouTube.
- Pexidartinib (PLX3397). PharmaCompass.com.
- Pexidartinib. National Center for Biotechnology Information.
- Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Organic Chemistry Portal.
- Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. ResearchGate.
- Azaindole synthesis. Organic Chemistry Portal.
- An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. National Center for Biotechnology Information.
- US7652137B2 - Synthesis of 5 substituted 7-azaindoles and 7-azaindolines. Google Patents.
- Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. National Center for Biotechnology Information.
- 7-Azaindole Derivatives as Potential Partial Nicotinic Agonists. National Center for Biotechnology Information.
- Development of Azaindole-Based Frameworks as Potential Antiviral Agents and Their Future Perspectives. Semantic Scholar.
- Discovery and characterization of novel indole and 7-azaindole derivatives as inhibitors of β-amyloid-42 aggregation for the treatment of Alzheimer's disease. National Center for Biotechnology Information.
- Design, Synthesis, Anticonvulsant Activity and Structure-Activity Relationships of Novel 7-Azaindole Derivatives. ResearchGate.
- Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. National Center for Biotechnology Information.
- Azaindole Therapeutic Agents. National Center for Biotechnology Information.
- Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. National Center for Biotechnology Information.
- Detection and phase I metabolism of the 7-azaindole-derived synthetic cannabinoid 5F-AB-P7AICA including a preliminary pharmacokinetic evaluation. ResearchGate.
- (PDF) Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogs as Potential Anti-Viral Agents for the Treatment of Influenza. ResearchGate.
- New indole and 7-azaindole derivatives as protein kinase inhibitors. Tesi di dottorato.
- Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. National Center for Biotechnology Information.
- 7-Azaindole Derivatives as Potential Partial Nicotinic Agonists. National Center for Biotechnology Information.
- The Azaindole Framework in the Design of Kinase Inhibitors. National Center for Biotechnology Information.
- Pharmacokinetic and ADMET parameters of synthesized compounds. ResearchGate.
- Development of Azaindole-Based Frameworks as Potential Antiviral Agents and Their Future Perspectives. Semantic Scholar.
- Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. National Center for Biotechnology Information.
- 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. National Center for Biotechnology Information.
- Discovery of novel 7-azaindole derivatives bearing dihydropyridazine moiety as c-Met kinase inhibitors. National Center for Biotechnology Information.
- In Silico Pharmacokinetics, ADMET Study and Conceptual DFT Analysis of Two Plant Cyclopeptides Isolated From Rosaceae as a Computational Peptidology Approach. Frontiers.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and characterization of novel indole and 7-azaindole derivatives as inhibitors of β-amyloid-42 aggregation for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pexidartinib (TURALIO™): The First FDA-Indicated Systemic Treatment for Tenosynovial Giant Cell Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 7-Azaindole derivatives as potential partial nicotinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]
- 13. Azaindole synthesis [organic-chemistry.org]
- 14. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of novel 7-azaindole derivatives bearing dihydropyridazine moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Core for Novel Therapeutics
An In-Depth Technical Guide for Researchers and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a quintessential "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, particularly the presence of two nitrogen atoms that can act as hydrogen bond donors and acceptors, allow it to interact with a wide array of biological targets with high affinity and specificity.[1] This versatility has led to the development of numerous derivatives targeting key players in oncology, inflammatory conditions, and neurodegenerative diseases. This guide provides a comprehensive overview of the most promising therapeutic targets for 1H-pyrrolo[2,3-b]pyridine compounds, detailing the scientific rationale, key compound data, and robust experimental workflows for target validation.
Part 1: The Oncological Armamentarium of 7-Azaindole Derivatives
The dysregulation of cellular signaling, particularly through protein kinases, is a hallmark of cancer. The 7-azaindole scaffold has proven to be an exceptionally effective core for designing potent and selective kinase inhibitors, leading to several clinical candidates and approved drugs like Vemurafenib (BRAF inhibitor).[2]
Protein Kinases: The Primary Battlefield
The ATP-binding site of protein kinases provides a fertile ground for inhibitors, and the hydrogen bonding capabilities of the 7-azaindole core make it an ideal anchor for such molecules.[1]
Mechanistic Rationale: The FGFR signaling pathway is crucial for cell proliferation, migration, and angiogenesis.[3][4] Aberrant activation of this pathway, through mutations, amplifications, or fusions, is a known driver in various cancers, including breast, lung, and bladder cancer.[3][5] Targeting FGFRs can thus halt tumor growth and progression.
Therapeutic Application: 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3.[3][5] These compounds typically occupy the ATP-binding pocket, disrupting the receptor's autophosphorylation and downstream signaling through pathways like RAS-MEK-ERK and PI3K-Akt.[3]
FGFR Signaling Pathway and Inhibition
Caption: Inhibition of the FGFR signaling cascade by a 7-azaindole compound.
Mechanistic Rationale: TNIK is a serine-threonine kinase that plays a critical role in the Wnt/β-catenin signaling pathway, which is frequently hyperactivated in colorectal cancer (CRC). TNIK stabilizes β-catenin, promoting its translocation to the nucleus and the transcription of oncogenes. Inhibiting TNIK is therefore a key strategy for treating CRC.[6]
Therapeutic Application: The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a potent inhibitor of TNIK, with some compounds demonstrating IC50 values in the sub-nanomolar range.[6] These inhibitors can suppress the Wnt signaling pathway and have shown efficacy against colorectal cancer cells.
Mechanistic Rationale: CDK8 is another key regulator of transcription and is considered a colorectal oncogene.[7][8] It acts as a co-factor for β-catenin, and its inhibition leads to the downregulation of the Wnt/β-catenin pathway, inducing cell cycle arrest.[7]
Therapeutic Application: Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been discovered as potent Type II CDK8 inhibitors. These compounds have been shown to significantly inhibit tumor growth in in-vivo xenograft models of colorectal cancer.[7][8]
-
c-Met and ALK: Derivatives have shown strong inhibitory activity against c-Met kinase, a key driver in various cancers.[9]
-
Polo-like kinase 4 (PLK4): This serine/threonine kinase is a master regulator of centriole duplication, and its abnormal expression is linked to several cancers. 7-Azaindole analogs have been identified as PLK4 inhibitors.[10]
-
Phosphoinositide 3-kinases (PI3Ks): The PI3K/AKT/mTOR pathway is a central node in cancer cell growth and survival. A series of 7-azaindole derivatives were discovered as potent PI3K inhibitors.[11]
-
Ataxia Telangiectasia Mutated (ATM) Kinase: ATM is a critical component of the DNA damage response. Highly selective 7-azaindole ATM inhibitors have been developed that act as chemosensitizers, enhancing the efficacy of drugs like irinotecan in solid tumors.[12][13]
Quantitative Data: Potency of 7-Azaindole Kinase Inhibitors
| Compound Class | Target Kinase | Example IC50 (nM) | Cancer Type | Reference |
| 1H-pyrrolo[2,3-b]pyridine | FGFR1 | 7 | Breast Cancer | [3][5] |
| 1H-pyrrolo[2,3-b]pyridine | TNIK | < 1 | Colorectal Cancer | [6] |
| 1H-pyrrolo[2,3-b]pyridine | CDK8 | 48.6 | Colorectal Cancer | [7][8] |
| 1H-pyrrolo[2,3-b]pyridine | c-Met | 22.8 | Gastric Cancer | [9] |
| 1H-pyrrolo[2,3-b]pyridine | ATM | Potent & Selective | Solid Tumors | [12] |
Experimental Workflow: Validating a Novel Kinase Inhibitor
The validation of a potential kinase inhibitor follows a hierarchical process from in vitro biochemical assays to cell-based and in vivo models. This ensures a thorough characterization of potency, selectivity, and therapeutic potential.
Kinase Inhibitor Validation Workflow
Caption: A streamlined workflow for validating novel kinase inhibitors.
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase using a luminescence-based assay that measures ATP consumption.
-
Reagent Preparation:
-
Prepare a 2X kinase solution in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare a 2X substrate/ATP solution in kinase buffer. The ATP concentration should be at or near the Km for the specific kinase.
-
Prepare serial dilutions of the 1H-pyrrolo[2,3-b]pyridine test compound in DMSO, then dilute further in kinase buffer.
-
-
Reaction Setup (384-well plate):
-
Add 5 µL of the test compound dilution to each well. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Initiate the reaction by adding 10 µL of the 2X kinase solution to all wells except the "no enzyme" control.
-
Incubate for 10 minutes at room temperature.
-
Add 10 µL of the 2X substrate/ATP solution to all wells to start the kinase reaction.
-
-
Reaction and Detection:
-
Incubate the plate at 30°C for 60 minutes (or an optimized time).
-
Stop the reaction and measure kinase activity by adding 25 µL of a commercial ADP-Glo™ or similar reagent that quantifies the amount of ADP produced (correlating with kinase activity).
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of the Kinase Detection Reagent, incubate for 30 minutes, and measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Part 2: Modulating the Immune and Inflammatory Response
Chronic inflammation is a key factor in numerous diseases, from autoimmune disorders to neurodegeneration and cancer. The 7-azaindole scaffold has been successfully utilized to develop inhibitors of key mediators in inflammatory signaling pathways.
Janus Kinase 3 (JAK3)
Mechanistic Rationale: Janus kinases are critical for cytokine signaling.[14] While JAK1 and JAK2 are widely expressed, JAK3 expression is largely restricted to hematopoietic cells and plays a crucial role in T-cell function and proliferation via the IL-2 receptor.[15] Selective inhibition of JAK3 is a highly attractive strategy for treating autoimmune diseases and preventing organ transplant rejection with potentially fewer side effects than broader JAK inhibitors.[16]
Therapeutic Application: A series of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives have been identified as potent and moderately selective JAK3 inhibitors.[14][15] These compounds have demonstrated immunomodulating effects in IL-2-stimulated T-cell proliferation assays and efficacy in rat cardiac transplant models.[16]
Phosphodiesterase 4B (PDE4B)
Mechanistic Rationale: PDE4 is an enzyme that degrades cyclic AMP (cAMP), a key second messenger that suppresses inflammatory activity in immune cells like macrophages and lymphocytes.[17] By inhibiting PDE4, intracellular cAMP levels rise, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α. PDE4B is one of the four isoforms and is implicated in various inflammatory and central nervous system diseases.[17]
Therapeutic Application: 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been developed as potent and selective PDE4B inhibitors. These compounds have been shown to significantly inhibit the release of TNF-α from macrophages, highlighting their potential for treating inflammatory conditions.[17]
Part 3: Targeting Neurodegenerative Diseases
The complex pathology of neurodegenerative diseases like Alzheimer's and Parkinson's presents significant drug discovery challenges. The brain-penetrant nature of many small molecule 7-azaindole derivatives makes them suitable candidates for targeting central nervous system disorders.
Glycogen Synthase Kinase 3β (GSK-3β)
Mechanistic Rationale: GSK-3β is a serine/threonine kinase implicated in the pathology of Alzheimer's disease (AD).[18] It is one of the primary kinases responsible for the hyperphosphorylation of the tau protein, which leads to the formation of neurofibrillary tangles (NFTs), a hallmark of AD.[19] Inhibiting GSK-3β can reduce tau phosphorylation, interfere with β-catenin degradation, and promote neurogenesis, making it a promising therapeutic strategy for AD.[18]
Therapeutic Application: A novel pyrrolo[2,3-b]pyridine-based compound, S01, was identified as a highly potent GSK-3β inhibitor with an IC50 of 0.35 nM.[18][19] This compound was shown to decrease tau phosphorylation, promote the outgrowth of neuronal neurites in cell culture, and ameliorate dyskinesia in a zebrafish model of AD.[18]
GSK-3β Role in Tau Hyperphosphorylation
Caption: Inhibition of GSK-3β by a 7-azaindole compound prevents tau pathology.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold continues to demonstrate its immense value in modern drug discovery. Its ability to serve as a foundation for potent and selective inhibitors against a diverse range of therapeutic targets, from kinases in oncology to enzymes in inflammatory and neurodegenerative pathways, is well-established. The ongoing exploration of this privileged core, coupled with rational drug design and robust validation workflows, promises to deliver the next generation of targeted therapies for some of the most challenging human diseases.
References
- Title: Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Source: RSC Advances. URL[3][4][5]
- Title: Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Source: ACS Medicinal Chemistry Letters. URL[19]
- Title: Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Source: Google, Inc. URL[3][4][5]
- Title: Synthesis and Biological Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives: Correlation between Inhibitory Activity against the Fungus Causing Rice Blast and Ionization Potential.
- Title: Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Source: ScienceDirect. URL[8]
- Title: 7-Azaindole Analogues as Bioactive Agents and Recent Results. Source: Bentham Science. URL[23]
- Title: 7-Azaindole Analogues as Bioactive Agents and Recent Results. Source: PubMed. URL[24]
- Title: Azaindole Therapeutic Agents. Source: PubMed Central. URL[2]
- Title: Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer.
- Title: Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. Source: PubMed. URL[11]
- Title: 1H-Pyrrolo[2,3-b]pyridine Analogs as PLK4 Inhibitors. Source: DBpia. URL[12]
- Title: Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity.
- Title: 7-Azaindole Analogues as Bioactive Agents and Recent Results.
- Title: Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Source: PubMed. URL[9][10]
- Title: New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Source: Google, Inc. URL[6][7]
- Title: Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3.
- Title: Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Source: PubMed. URL[16]
- Title: Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Source: PubMed. URL[14][15]
- Title: Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Source: Google, Inc. URL[3][4]
- Title: Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3. Source: PubMed. URL[18]
- Title: Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer.
- Title: Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Source: Taylor & Francis Online. URL[26]
- Title: New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling.
- Title: Discovery of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity.
- Title: Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators.
- Title: An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
- Title: Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. Source: PubMed Central. URL[20][21]
- Title: Identification of a novel pyrrolo[2,3- b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. Source: PubMed. URL[20][21]
- Title: Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Source: MDPI. URL[29]
- Title: Novel Pyrrolo-pyrazol-one Ligands of Alpha-Synuclein for Diagnosis of Parkinson's Disease.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1H-Pyrrolo[2,3-b]pyridine Analogs as PLK4 Inhibitors - Quantitative Bio-Science : 논문 | DBpia [dbpia.co.kr]
- 11. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of a novel pyrrolo[2,3- b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Alchemist's Guide to 1H-Pyrrolo[2,3-b]pyridine: A Modern Synthetic Compendium
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold of 7-Azaindole
In the landscape of medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, stands out as a "privileged" structure. Its remarkable versatility stems from its role as a bioisostere of the natural indole nucleus, where the introduction of a nitrogen atom into the benzene ring profoundly alters its physicochemical properties.[1] This subtle change enhances aqueous solubility and modulates the molecule's ability to act as both a hydrogen bond donor and acceptor, often leading to improved pharmacokinetic profiles and target-binding affinity.[2][3] Consequently, 7-azaindole is a cornerstone in the design of numerous therapeutic agents, from potent kinase inhibitors for cancer therapy to treatments for neurodegenerative diseases and viral infections.[1][4][5][6][7][8]
Despite its significance, the synthesis of this scaffold is not trivial. The electron-deficient nature of the pyridine ring often renders classical indole syntheses, like the Fischer or Madelung methods, less efficient and limited in scope compared to their application in standard indole chemistry.[2][3][9] This challenge has catalyzed the development of a rich and diverse array of synthetic strategies. This guide provides a comprehensive overview of both classical and modern methods for the construction of the 7-azaindole core, offering insights into the mechanistic underpinnings and practical considerations for each approach.
Classical Approaches: Foundational Strategies for Core Construction
While often hampered by harsh conditions or limited substrate scope, classical methods laid the groundwork for 7-azaindole synthesis and remain relevant for specific substitution patterns.
The Fischer Indole Synthesis
One of the oldest and most well-known methods for indole synthesis, the Fischer reaction, involves the acid-catalyzed cyclization of a phenylhydrazone. For 7-azaindoles, this requires a 2-pyridylhydrazone, typically formed from 2-hydrazinopyridine and a suitable ketone or aldehyde. The key step is a[2][2]-sigmatropic rearrangement, which can be challenging due to the electron-deficient pyridine ring.[9] However, success has been achieved, often by employing strong acids like polyphosphoric acid (PPA) at high temperatures.[10]
-
Causality Insight: The use of potent Brønsted or Lewis acids is critical to protonate the hydrazone, facilitating the tautomerization to the enehydrazine intermediate and promoting the subsequent electrocyclic rearrangement.[11] The electron-withdrawing nature of the pyridine nitrogen generally requires more forcing conditions than for standard indoles.
The Bartoli Indole Synthesis
The Bartoli synthesis offers a direct route to 7-substituted indoles and has been adapted for their aza-analogs.[12][13] The reaction employs the addition of excess vinyl Grignard reagent to an ortho-substituted nitroarene—in this case, a 2-substituted 3-nitropyridine.[12][14]
-
Causality Insight: The reaction is critically dependent on the presence of an ortho-substituent.[15] This steric hindrance is believed to facilitate the key[2][2]-sigmatropic rearrangement that forms the indole skeleton.[15] The reaction requires three equivalents of the Grignard reagent: the first forms a nitroso intermediate, the second adds to the nitroso group to enable the rearrangement, and the third acts as a base in a later deprotonation step.[15]
The Hemetsberger-Knittel Synthesis
This method involves the thermal decomposition of a 2-azido-3-pyridine acrylate to yield the corresponding 7-azaindole-2-carboxylate.[16][17] The reaction proceeds via a postulated nitrene intermediate, followed by cyclization.[17] For azaindole synthesis, higher temperatures and shorter reaction times are often required compared to the analogous indole syntheses to achieve good yields.[16][18]
-
Causality Insight: The thermolysis generates a highly reactive nitrene species which rapidly undergoes intramolecular C-H insertion into the adjacent pyridine ring. The choice of a high-boiling solvent like xylene or mesitylene is crucial for reaching the necessary decomposition temperature.[16] Microwave irradiation has also been effectively used to accelerate this process.[19]
Modern Marvels: Transition-Metal Catalysis and Novel Cyclizations
The advent of transition-metal catalysis has revolutionized 7-azaindole synthesis, offering milder conditions, broader functional group tolerance, and unprecedented control over substitution patterns.
Palladium-Catalyzed Cross-Coupling/Cyclization Cascades
Perhaps the most powerful and versatile modern strategy involves a sequence of palladium-catalyzed cross-coupling reactions followed by an intramolecular cyclization. The Sonogashira coupling of a terminal alkyne with a functionalized pyridine is a cornerstone of this approach.[20]
A prevalent pathway begins with an appropriately substituted aminohalopyridine.[20][21] For instance, a 2-amino-3-iodopyridine can undergo a Sonogashira coupling with a terminal alkyne. The resulting 3-alkynyl-2-aminopyridine intermediate is then cyclized to form the pyrrole ring of the 7-azaindole.[20][21]
-
Causality Insight: The choice of catalyst and conditions is paramount. A typical Sonogashira catalytic system involves a palladium source, like PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, and a copper(I) co-catalyst, such as CuI.[20][21] The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center. The subsequent cyclization of the alkynyl aminopyridine can be promoted by acid or another metal catalyst.[20][21] One-pot procedures that combine N-arylation, Sonogashira coupling, and cyclization have been developed, providing a highly efficient route to complex, substituted 7-azaindoles.[20][22]
// Nodes Start [label="2-Amino-3-halopyridine\n+ Terminal Alkyne", fillcolor="#F1F3F4", fontcolor="#202124"]; Coupling [label="Sonogashira Coupling\n(Pd/Cu Catalysis)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="3-Alkynyl-2-aminopyridine", fillcolor="#FBBC05", fontcolor="#202124"]; Cyclization [label="Intramolecular Cyclization\n(Acid or Metal Catalyst)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Substituted\n1H-Pyrrolo[2,3-b]pyridine", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Coupling; Coupling -> Intermediate; Intermediate -> Cyclization; Cyclization -> Product; } DOT Caption: General workflow for 7-azaindole synthesis via Sonogashira coupling.
C-H Activation Strategies
More recent innovations focus on C-H activation, which offers a more atom-economical approach by avoiding the pre-functionalization of starting materials. Rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for this purpose.[2] In this method, an aminopyridine derivative, where the amino group is protected (e.g., as an amide), reacts directly with an alkyne.[2]
-
Mechanistic Insight: The reaction is directed by a coordinating group on the aminopyridine (often the amide carbonyl).[2] A plausible mechanism involves C-H bond cleavage to form a rhodacycle intermediate. Subsequent coordination and migratory insertion of the alkyne, followed by reductive elimination, constructs the C-N bond and regenerates the active Rh(III) catalyst.[2] An external oxidant, like a silver salt, is often required to facilitate catalyst turnover.[2][6]
// Nodes Rh_cat [label="Rh(III) Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aminopyridine [label="Aminopyridine\nSubstrate", fillcolor="#F1F3F4", fontcolor="#202124"]; Rhodacycle [label="Rhodacycle\nIntermediate (I)", fillcolor="#FBBC05", fontcolor="#202124"]; Alkyne_Coord [label="Alkyne\nCoordination", fillcolor="#FBBC05", fontcolor="#202124"]; Migratory_Ins [label="Migratory\nInsertion (II)", fillcolor="#FBBC05", fontcolor="#202124"]; Red_Elim [label="Reductive\nElimination", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="7-Azaindole\nProduct", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Rh_cat -> Rhodacycle [label=" + Aminopyridine\n C-H Activation"]; Rhodacycle -> Alkyne_Coord [label=" + Alkyne"]; Alkyne_Coord -> Migratory_Ins; Migratory_Ins -> Red_Elim; Red_Elim -> Product; Red_Elim -> Rh_cat [label=" Catalyst\n Regeneration"]; } DOT Caption: Simplified catalytic cycle for Rh(III)-catalyzed C-H activation synthesis.
Transition-Metal-Free Approaches
While less common, transition-metal-free syntheses are highly desirable, particularly in pharmaceutical manufacturing, to avoid trace metal contamination. One innovative method involves the reaction of 2-fluoro-3-methylpyridine with an arylaldehyde in the presence of a strong base like lithium or potassium hexamethyldisilazide (LiHMDS or KHMDS).[3] Interestingly, the choice of the alkali-metal counterion selectively determines whether the final product is the 7-azaindole or its reduced 7-azaindoline counterpart.[3]
Comparative Analysis of Key Synthetic Methods
| Method | Key Precursors | Reagents/Catalysts | Typical Yields | Advantages | Disadvantages |
| Fischer Synthesis | 2-Hydrazinopyridine, Ketone/Aldehyde | Strong Acid (e.g., PPA) | Moderate | Utilizes simple starting materials | Harsh conditions, limited substrate scope[2][9] |
| Bartoli Synthesis | 2-Substituted 3-Nitropyridine, Vinyl Grignard | Vinyl-MgBr (3 eq.) | 40-80%[12] | Good for 7-substituted azaindoles | Requires excess Grignard reagent, cryogenic temperatures[13] |
| Hemetsberger Synthesis | Pyridine Carboxaldehyde, Azidoacetate | Heat (Thermolysis) | Good to Very Good[16] | Good yields for 2-ester substituted products | Azide precursors can be unstable[17] |
| Sonogashira/Cyclization | 2-Amino-3-halopyridine, Alkyne | Pd/Cu catalyst, Base, Acid/Metal for cyclization | Good to Excellent | High versatility, mild conditions, broad scope[20][22] | Requires pre-functionalized substrates, potential metal contamination |
| Rh(III) C-H Activation | Aminopyridine derivative, Alkyne | [RhCp*Cl₂]₂, AgSbF₆ | Good to Excellent | High atom economy, direct C-H functionalization[2] | Requires expensive Rh catalyst and silver oxidant[2][6] |
Key Experimental Protocols
Protocol 1: Sonogashira Coupling and Acid-Catalyzed Cyclization[21][22]
This protocol is representative of the widely used palladium/copper-catalyzed approach.
Step 1: Sonogashira Coupling
-
To a solution of 2-amino-3-iodopyridine (1.0 eq.) in a suitable solvent (e.g., DMF or MeCN) under an inert atmosphere (N₂ or Ar), add the terminal alkyne (1.1 eq.), CuI (0.1 eq.), and a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (0.05 eq.).
-
Add a base, typically a tertiary amine like Et₃N or DIPEA (2.0-3.0 eq.).
-
Stir the reaction at room temperature or with gentle heating (e.g., 60 °C) until TLC or LC-MS analysis indicates complete consumption of the starting materials (typically 2-12 hours).
-
Upon completion, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude 3-alkynyl-2-aminopyridine intermediate by flash column chromatography.
Step 2: Intramolecular Cyclization
-
Dissolve the purified 3-alkynyl-2-aminopyridine (1.0 eq.) in MeCN.
-
Add trifluoroacetic acid (TFA, 1.0 eq.) and trifluoroacetic anhydride (TFAA, 1.3 eq.).[20]
-
Heat the mixture to reflux (approx. 82 °C) for 8 hours.[20]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the final 7-azaindole product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination for Functionalization[24][25][26]
This protocol is useful for introducing amino substituents onto a pre-formed halo-azaindole core, a common step in drug development.
-
In an oven-dried flask under an inert atmosphere, combine the halo-7-azaindole (e.g., 4-chloro-7-azaindole, 1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., XPhos Pd G2, 0.02 eq.), the corresponding ligand (e.g., XPhos, 0.04 eq.), and a strong base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 eq.).
-
Add a dry, degassed solvent such as toluene or dioxane.
-
Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting amino-7-azaindole by flash column chromatography.
Conclusion and Future Outlook
The synthesis of the 1H-pyrrolo[2,3-b]pyridine core has evolved significantly from reliance on classical, often harsh, methodologies to a sophisticated field dominated by the precision and versatility of transition-metal catalysis. Strategies based on Sonogashira coupling and subsequent cyclization remain the workhorse for accessing a wide variety of substituted analogs. Concurrently, the rise of C-H activation and innovative transition-metal-free approaches are pushing the boundaries of efficiency and sustainability. For the modern medicinal chemist, the choice of synthetic route depends on a careful analysis of the desired substitution pattern, required scale, and tolerance for specific reagents. As catalytic systems become more powerful and our understanding of reaction mechanisms deepens, the future promises even more elegant and direct pathways to this invaluable heterocyclic scaffold, further empowering the development of next-generation therapeutics.
References
- Reis, F., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules.
- Gong, Y., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry.
- Kim, Y., & Hong, S. (2015). Rh(III)-catalyzed 7-azaindole synthesis via C–H activation/annulative coupling of aminopyridines with alkynes. Chemical Communications.
- Singh, S., et al. (2021). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Reviews in Medicinal Chemistry.
- Grokipedia. Bartoli indole synthesis.
- Saha, P., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications.
- ResearchGate. Transition-metal-free access to 7-azaindoles.
- OrgoSolver. Bartoli Indole Synthesis (o-Nitroarene + Vinyl Grignard).
- Gampa, K., & Thumati, N. (2020). Azaindole Therapeutic Agents. Current Topics in Medicinal Chemistry.
- Wikipedia. Bartoli indole synthesis.
- Zhang, Y., et al. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules.
- Synlett. (2005). The Hemetsberger–Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles.
- Beilstein Journal of Organic Chemistry. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions.
- ResearchGate. (2005). The Hemetsberger—Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles | Request PDF.
- ResearchGate. ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.
- Alekseyev, R. S., et al. (2014). The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. Chemistry of Heterocyclic Compounds.
- Andrade, C., et al. (2017). One-Pot Synthesis of 1,2-Disubstituted 4-, 5-, 6-, and 7-Azaindoles from Amino-o-halopyridines via N-Arylation/Sonogashira/Cyclization Reaction. Organic Letters.
- Molecules. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
- RosDok. (2015). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
- Wang, X. (2012). Synthesis of Azaindoles. HETEROCYCLES.
- ResearchGate. ChemInform Abstract: Synthesis of Indolequinones via a Sonogashira Coupling/Cyclization Cascade Reaction.
- J&K Scientific LLC. (2021). Bartoli Indole Synthesis.
- Zhang, H., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
- RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
- Baran Lab. Lecture 8 Bonus: Azaindole Survival Guide.
- Semantic Scholar. Azaindole synthesis through dual activation catalysis with N-heterocyclic carbenes.
- Wang, B., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic Chemistry Frontiers.
- Wikipedia. Buchwald–Hartwig amination.
- Wikipedia. Fischer indole synthesis.
- Aarhus, M., et al. (2017). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules.
- ResearchGate. (2014). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3.
- Organic Chemistry Portal. Azaindole synthesis.
- Organic Letters. (2009). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction.
- Organic Letters. (2006). Efficient Pd-Catalyzed Amination of Heteroaryl Halides.
- Wikipedia. Madelung synthesis.
- Wikipedia. Hemetsberger indole synthesis.
- ResearchGate. (2016). Synthesis of 5-chloro-7-azaindoles by Fischer reaction | Request PDF.
- PubMed. (2013). Extending the versatility of the Hemetsberger-Knittel indole synthesis through microwave and flow chemistry.
- ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination.
- ResearchGate. Transition‐metal‐free synthesis of indoles. | Download Scientific Diagram.
- ResearchGate. Regio‐Selective C H Functionalization of 7‐Azaindoles | Request PDF.
- ResearchGate. (2000). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
- ACS Publications. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.
- NIH. (2007). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines.
Sources
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rh(iii)-catalyzed 7-azaindole synthesis via C–H activation/annulative coupling of aminopyridines with alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 10. researchgate.net [researchgate.net]
- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 12. grokipedia.com [grokipedia.com]
- 13. orgosolver.com [orgosolver.com]
- 14. jk-sci.com [jk-sci.com]
- 15. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 17. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Extending the versatility of the Hemetsberger-Knittel indole synthesis through microwave and flow chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
In silico docking studies of 1H-pyrrolo[2,3-b]pyridin-6-amine
An In-Depth Technical Guide to In Silico Docking Studies of 1H-pyrrolo[2,3-b]pyridin-6-amine
Abstract
This guide provides a comprehensive, technically-grounded methodology for conducting in silico molecular docking studies on this compound, the core scaffold of 7-azaindole. As a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors, understanding its interaction with biological targets is paramount. This document moves beyond a simple procedural list, delving into the scientific rationale behind each step to ensure the generation of meaningful, reproducible, and validatable results. It is intended for researchers, computational chemists, and drug development professionals seeking to apply molecular docking with scientific rigor.
Introduction: The Significance of the 7-Azaindole Scaffold and In Silico Analysis
The 1H-pyrrolo[2,3-b]pyridine core, commonly known as 7-azaindole, is a foundational scaffold in modern drug discovery.[1][2] Its unique electronic properties and ability to form critical hydrogen bond interactions have established it as a cornerstone in the design of inhibitors for a wide range of enzyme families, most notably protein kinases.[3][4][5] Derivatives have shown potent activity against targets such as Fibroblast Growth Factor Receptor (FGFR), Poly (ADP-ribose) polymerase (PARP), and the DEAD-box helicase DDX3, making them highly valuable in oncology and antiviral research.[4][6][7][8]
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex.[5] This method is instrumental in structure-based drug design, allowing for the rapid screening of virtual libraries, the elucidation of binding mechanisms, and the optimization of lead compounds. This guide will use this compound as the subject ligand to demonstrate a robust and scientifically sound docking protocol.
Foundational Principles of Molecular Docking
Molecular docking simulates the binding process by exploring numerous possible conformations of the ligand within the protein's active site. The process is governed by two key components:
-
Search Algorithm: This component systematically explores the conformational space of the ligand and its orientation relative to the receptor. It generates a multitude of potential binding poses.
-
Scoring Function: Each generated pose is evaluated by a scoring function, which calculates an estimated binding affinity, typically expressed in kcal/mol.[9] This score is a function of various intermolecular interactions, including hydrogen bonds, van der Waals forces, electrostatic interactions, and desolvation penalties.[3] A lower, more negative binding energy score generally indicates a more stable and favorable protein-ligand complex.[9][10]
Essential Tools and Databases
A successful docking study relies on validated software and curated databases. The following resources are standard in the field and will be referenced throughout this guide.
| Resource Type | Name | Purpose | URL |
| Protein Structure Database | RCSB Protein Data Bank (PDB) | A repository for the 3D structural data of large biological molecules like proteins and nucleic acids.[11][12][13] | [Link] |
| Ligand Structure Database | PubChem | A public database of chemical substances and their activities against biological assays.[14] | [Link] |
| Molecular Docking Software | AutoDock Vina | A widely used, open-source program for molecular docking, known for its accuracy and speed.[15][16][17] | [Link] |
| Preparation & Visualization | AutoDock Tools (MGLTools) | A suite of tools for preparing protein and ligand files for AutoDock and for visualizing results.[17][18] | [Link] |
| Visualization Software | PyMOL / UCSF Chimera | Advanced molecular visualization systems for inspecting protein-ligand interactions. | [Link] / |
The Docking Workflow: A Step-by-Step Technical Protocol
This section details the complete workflow for docking this compound into a representative protein kinase target. For this guide, we will use Fibroblast Growth Factor Receptor 1 (FGFR1) as the target protein, given the documented activity of this scaffold against the FGFR family.[7][8] We will select PDB ID: 4V04 , which contains FGFR1 in complex with a known inhibitor.
Caption: High-level workflow for in silico molecular docking.
Step 1: Target Protein Selection and Preparation
-
Causality: The quality of the initial protein structure is critical for a meaningful docking result. We choose a high-resolution crystal structure (ideally <2.5 Å) that contains a co-crystallized ligand. This ligand's position provides the most accurate definition of the active site.[19]
-
Protocol:
-
Download: Navigate to the RCSB PDB and download the structure file for PDB ID 4V04 in PDB format.[11][13]
-
Clean Structure: Open the PDB file in a molecular viewer or use AutoDockTools. Remove all non-essential components:
-
Water molecules (HOH).
-
The co-crystallized native ligand.
-
Any other heteroatoms or ions not essential for structural integrity or catalysis.
-
-
Prepare Receptor: Using AutoDockTools:
-
Add polar hydrogens. This is crucial for correctly defining hydrogen bond donors and acceptors.
-
Compute Gasteiger charges. These are partial atomic charges that contribute to the electrostatic term of the scoring function.
-
Save the prepared receptor in the PDBQT file format. The PDBQT format is a PDB file with added information on atom charge (Q) and atom type (T).[20]
-
-
Step 2: Ligand Preparation
-
Causality: The ligand must be in a realistic, low-energy 3D conformation. Starting from a 2D structure requires conversion to 3D and energy minimization to remove any steric strain from the conversion process.
-
Protocol:
-
Obtain Structure: Download the structure of this compound from PubChem (CID 10419227) in SDF format.[14]
-
Convert and Minimize:
-
Prepare Ligand for Vina: Using AutoDockTools:
-
Detect the ligand's root and define its rotatable bonds. This allows the docking algorithm to explore conformational flexibility.
-
Save the final prepared ligand in the PDBQT file format.
-
-
Step 3: Defining the Binding Site (Grid Box Generation)
-
Causality: The docking algorithm does not search the entire protein. A "grid box" must be defined to specify the search space for the ligand.[18] Centering this box on the position of the co-crystallized ligand from the original PDB file ensures the search is focused on the biologically relevant active site.[19]
-
Protocol:
-
Identify Center: In AutoDockTools, load the prepared receptor (PDBQT) and the original co-crystallized ligand (from the downloaded PDB file). Center the grid box on this ligand.
-
Set Dimensions: Define the size of the box in Angstroms (x, y, z dimensions). The box should be large enough to accommodate the ligand (this compound) and allow it to rotate freely, but not so large that it unnecessarily increases computation time. A common practice is to ensure a ~10 Å buffer around the ligand.[16]
-
Save Configuration: Save the grid box parameters (center coordinates and dimensions) to a configuration text file (conf.txt). This file will also specify the input receptor and ligand files and the output file name.[20]
-
Step 4: Performing the Docking Simulation
-
Causality: With all inputs prepared, the docking software can now execute the search and scoring functions to predict the most likely binding modes.
-
Protocol:
-
Launch Vina: Run AutoDock Vina from the command line, specifying the configuration file created in the previous step.[17]
-
Execution: Vina will perform the docking calculation, generating a set of predicted binding poses (typically 9-10 by default) for the ligand, ranked by their binding affinity scores. The output will be a PDBQT file containing all poses.
-
Analysis and Interpretation of Docking Results
Interpreting docking results requires more than just looking at the top score. It involves a critical evaluation of both the quantitative data and the qualitative chemical interactions.[9][10]
Binding Affinity (Scoring)
The primary quantitative output is the binding affinity, an estimate of the binding free energy (ΔG) in kcal/mol.[10]
-
Interpretation: More negative values suggest stronger binding. When comparing a series of compounds, those with significantly lower binding energy scores are predicted to be more potent binders.
-
Caveat: These scores are estimates. They are most powerful for rank-ordering compounds in a comparative manner, rather than as absolute predictors of experimental binding affinity.
Root Mean Square Deviation (RMSD)
RMSD measures the average distance between the atoms of two superimposed molecules. In docking, it is used in two key contexts:
-
Pose Clustering: Comparing the RMSD between different poses of the same ligand. A low RMSD between multiple high-scoring poses suggests the algorithm consistently found a favorable binding orientation.
-
Validation: Comparing the docked pose of a ligand to its known crystallographic pose (see Section 6). This is the most critical use of RMSD.[22][23]
| RMSD Value | Interpretation |
| < 2.0 Å | Excellent. The docking protocol successfully reproduced the experimental binding mode.[22][24][25] |
| 2.0 - 3.0 Å | Acceptable. The pose is reasonably close to the experimental result, with minor deviations.[25] |
| > 3.0 Å | Poor. The docking protocol failed to find the correct binding mode. The parameters need re-evaluation. |
Visual Inspection of Binding Poses
-
Causality: A good docking score must be supported by chemically sensible interactions between the ligand and protein. Visual inspection is non-negotiable.[10]
-
Protocol:
-
Load Complex: Open the receptor PDBQT file and the docking output PDBQT file in a visualization tool like PyMOL or UCSF Chimera.
-
Analyze Interactions: For the top-scoring poses, examine the key intermolecular interactions:
-
Hydrogen Bonds: Are there hydrogen bonds between the amine or pyrrole groups of the 7-azaindole scaffold and key residues in the kinase hinge region? This is a hallmark of many kinase inhibitors.[3]
-
Hydrophobic Interactions: Is the aromatic ring system situated within a hydrophobic pocket?
-
Pi-Pi Stacking: Are there favorable interactions with aromatic residues like Phenylalanine (PHE) or Tyrosine (TYR)?
-
-
Compare Poses: Cycle through the top 2-3 poses. Are their binding modes similar? Do they all form logical interactions? A consensus among the top poses increases confidence in the result.
-
Protocol Validation: The Cornerstone of Trustworthiness
-
Causality: Before docking a novel compound, you must prove that your chosen protocol (protein preparation, grid box definition, docking parameters) can accurately reproduce a known result. This is a self-validating step that builds confidence in your predictive model.[19][24] The standard method is to redock the co-crystallized ligand into its own receptor.
Sources
- 1. 1H-Pyrrolo(2,3-b)pyridine | C7H6N2 | CID 9222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-Pyrrolo[2,3-b]pyridine | 271-63-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 4. archives.ijper.org [archives.ijper.org]
- 5. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 10. researchgate.net [researchgate.net]
- 11. Protein Data Bank - Wikipedia [en.wikipedia.org]
- 12. wwPDB: Worldwide Protein Data Bank [wwpdb.org]
- 13. rcsb.org [rcsb.org]
- 14. 1H-pyrrolo(2,3-b)pyridin-6-amine | C7H7N3 | CID 10419227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 17. dasher.wustl.edu [dasher.wustl.edu]
- 18. m.youtube.com [m.youtube.com]
- 19. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. eagonlab.github.io [eagonlab.github.io]
- 21. youtube.com [youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. reddit.com [reddit.com]
- 24. researchgate.net [researchgate.net]
- 25. Is It Reliable to Take the Molecular Docking Top Scoring Position as the Best Solution without Considering Available Structural Data? - PMC [pmc.ncbi.nlm.nih.gov]
The 7-Azaindole Scaffold: A Privileged Motif for Precision Kinase Inhibition
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases remain one of the most critical classes of drug targets in modern medicine, particularly in oncology and immunology. The development of specific, potent, and well-tolerated kinase inhibitors is a central goal of pharmaceutical research. Within the vast chemical space of potential inhibitors, the 7-azaindole scaffold has emerged as a "kinase privileged fragment," forming the core of numerous clinical candidates and approved drugs.[1][2][3] This guide provides an in-depth exploration of the mechanism of action for 7-azaindole-based kinase inhibitors, synthesizing structural biology insights, biochemical data, and cellular validation strategies. We will dissect the fundamental interactions that drive the potency and versatility of this scaffold, explain the causality behind key experimental choices for its validation, and provide actionable protocols for researchers in the field.
The Foundational Role of the Kinase Hinge Region
To comprehend the efficacy of 7-azaindole inhibitors, one must first appreciate the architecture of the kinase active site. Protein kinases, which catalyze the transfer of a phosphate group from ATP to a substrate protein, share a conserved catalytic domain.[1] This domain consists of a smaller N-terminal lobe and a larger C-terminal lobe. The ATP molecule binds in a deep cleft between these two lobes.[1] Connecting the lobes is a flexible loop of amino acids known as the hinge region . This region is paramount for inhibitor design because it serves as an anchoring point, forming critical hydrogen bonds with ATP and, by extension, ATP-competitive inhibitors.
The primary goal for many kinase inhibitors is to mimic the adenine moiety of ATP to effectively occupy this binding pocket and form stable interactions with the hinge. This is precisely where the 7-azaindole scaffold excels.
Structural Plasticity: "Normal" vs. "Flipped" Binding Modes
A fascinating and critical aspect of 7-azaindole's mechanism is its ability to adopt different binding orientations within the hinge. [4]X-ray crystallography studies have revealed at least two major, and functionally distinct, binding modes for ATP-competitive inhibitors. [1][4]Understanding these modes is crucial for structure-activity relationship (SAR) studies, as small chemical modifications can cause the inhibitor to switch its orientation, profoundly impacting its activity and selectivity. [4][5]
-
"Normal" Binding Mode: This is the most common orientation. The inhibitor's pyrrole NH donates a hydrogen bond to the backbone carbonyl oxygen of the residue at position GK+1 (one residue past the "gatekeeper" residue), while the pyridine N7 accepts a hydrogen bond from the backbone NH of the residue at position GK+3. [1][4]Inhibitors adopting this mode are typically Type I kinase inhibitors , meaning they bind to the active conformation of the kinase (DFG-in). [1][4]
-
"Flipped" Binding Mode: In this orientation, the 7-azaindole ring is rotated 180 degrees. The pyridine N7 now interacts with the GK+3 residue, which acts as both a hydrogen bond donor and acceptor, while the pyrrole NH may interact with other residues or water molecules. [1][4]This mode is often observed in Type II kinase inhibitors , which bind to and stabilize an inactive conformation of the kinase (DFG-out). [1][4]These inhibitors extend into an adjacent allosteric pocket, often leading to greater selectivity. [1] A third, less common "non-hinge" mode exists where the 7-azaindole moiety binds to a different part of the kinase, but this typically occurs when the molecule contains another, more dominant hinge-binding fragment. [1][4] The choice between "normal" and "flipped" is not dictated by the kinase itself but rather by the inhibitor's structure. [4]For instance, adding a bulky substituent at the C2-position of the azaindole ring can create a steric clash in the "normal" mode, forcing the inhibitor to adopt the "flipped" orientation. [4]This highlights why structural verification via X-ray crystallography is a self-validating and indispensable step in any drug discovery program involving these scaffolds. [1][4]
Validating the Mechanism: A Multi-Pillar Experimental Workflow
Asserting the mechanism of a novel 7-azaindole inhibitor requires a rigorous, multi-step validation process. This workflow is designed to be self-validating, with each stage providing data that informs and confirms the results of the next. As a senior scientist, my recommendation is to progress logically from broad activity to specific cellular function and finally to high-resolution structural detail.
Pillar 1: Biochemical Potency and Selectivity Profiling
The first step is to determine if the compound inhibits the target kinase and to what extent. [6]This is achieved with in vitro biochemical assays.
Core Experiment: ADP-Glo™ Luminescence Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction. [5][7]Lower kinase activity (due to inhibition) results in less ADP, which is converted into a light signal. [7]
-
Causality: We use this assay first because it is a direct, sensitive, and high-throughput method to measure enzymatic inhibition and determine a key parameter: the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). [6] Step-by-Step Protocol:
-
Plate Preparation: Dispense 2.5 µL of inhibitor, serially diluted in DMSO, into a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme/Substrate Addition: Add 5 µL of a solution containing the purified target kinase and its specific substrate protein/peptide to each well.
-
Kinase Reaction: Incubate the plate at room temperature for 1-2 hours to allow the enzymatic reaction to proceed. [5]4. ATP Depletion: Add 5 µL of ADP-Glo™ Reagent. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent. This converts the ADP generated during the reaction back into ATP, which then fuels a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a microplate reader. Calculate percent inhibition relative to controls and fit the data to a dose-response curve to determine the IC₅₀.
Trustworthiness Check: The robustness of this assay is validated by the Z'-factor, a statistical measure of assay quality. A Z'-factor > 0.5 indicates a reliable separation between positive and negative controls, ensuring the trustworthiness of the IC₅₀ data.
To establish selectivity, the inhibitor should be screened against a broad panel of other kinases (kinome profiling). [8][9][10]High selectivity is indicated by a significantly lower IC₅₀ for the intended target compared to off-targets.
| Assay Type | Primary Question | Key Output | Advantages | Limitations |
| Biochemical | Does it inhibit the enzyme? | IC₅₀ | High-throughput, direct measure of enzymatic activity. | Lacks physiological context (e.g., cellular ATP, permeability). [11][12] |
| Cellular | Does it work in a cell? | EC₅₀ | Physiologically relevant, confirms target engagement and functional outcome. | More complex, lower throughput, results can be confounded by off-target effects. |
| Structural | How does it bind? | Co-crystal Structure | Definitive confirmation of binding mode, rationalizes SAR. [4] | Low-throughput, requires high-quality protein and inhibitor crystals. |
Pillar 2: Cellular Target Engagement and Functional Efficacy
A potent inhibitor in a biochemical assay is not guaranteed to work in a living cell. [11]Cellular assays are critical to bridge this gap by confirming that the compound can cross the cell membrane, engage its target in the presence of high physiological ATP concentrations (1-5 mM), and produce a functional downstream effect. [12][13] Core Experiment: In-Cell Western for Substrate Phosphorylation
This assay directly measures the phosphorylation of a known downstream substrate of the target kinase inside the cell.
-
Causality: This is a direct measure of target engagement and inhibition. If the inhibitor is working, we expect to see a dose-dependent decrease in the phosphorylation of the substrate.
Step-by-Step Protocol:
-
Cell Culture: Plate cells known to have an active signaling pathway involving the target kinase in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with a serial dilution of the 7-azaindole inhibitor for a predetermined time (e.g., 2 hours).
-
Cell Lysis & Fixation: Remove media and simultaneously fix and permeabilize the cells using a formaldehyde-based buffer.
-
Immunostaining: Block non-specific binding sites. Incubate with a primary antibody specific to the phosphorylated form of the substrate. Follow with a second incubation using an infrared-dye-conjugated secondary antibody.
-
Normalization: To control for cell number, co-stain with an antibody against a total protein (e.g., total substrate or a housekeeping protein like GAPDH) labeled with a different colored infrared dye.
-
Imaging & Analysis: Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey). Quantify the fluorescence intensity for both the phospho-specific and normalization channels. The ratio of phospho-substrate to total protein indicates the level of target inhibition.
Pillar 3: High-Resolution Structural Validation
The ultimate confirmation of the binding mechanism comes from determining the high-resolution co-crystal structure of the inhibitor bound to the kinase domain.
Core Experiment: X-Ray Crystallography
-
Causality: This technique provides irrefutable evidence of the inhibitor's binding mode ("normal," "flipped," etc.), reveals the specific amino acid interactions, and explains the observed SAR data at an atomic level. [4][14] Step-by-Step Workflow:
-
Protein Expression & Purification: Express high-purity, soluble kinase domain protein.
-
Crystallization: Screen a wide range of conditions to find those that produce well-ordered protein crystals.
-
Co-crystallization/Soaking: Introduce the 7-azaindole inhibitor either by adding it to the crystallization mixture (co-crystallization) or by soaking existing protein crystals in a solution containing the inhibitor.
-
X-ray Diffraction: Expose the inhibitor-bound crystal to a high-intensity X-ray beam. The crystal diffracts the X-rays into a specific pattern.
-
Data Processing & Structure Solution: Process the diffraction data to calculate an electron density map. Build an atomic model of the protein-inhibitor complex into the map and refine it to achieve the final, high-resolution structure.
The resulting structure will definitively show the bidentate hydrogen bonds to the hinge and the overall orientation of the inhibitor, providing the ultimate validation of its mechanism of action.
Conclusion and Future Outlook
The 7-azaindole scaffold is a cornerstone of modern kinase inhibitor design, owed to its remarkable ability to form a stable, bidentate hydrogen bond with the kinase hinge region. [2][15]Its mechanistic versatility, allowing for both "normal" (Type I) and "flipped" (Type II) binding modes, provides medicinal chemists with a flexible template to optimize for potency and selectivity against a wide range of kinase targets. [1][4]The success of approved drugs like Vemurafenib serves as a testament to the power of this fragment when guided by structure-based design principles. [2][16][17] A rigorous, self-validating experimental workflow—progressing from biochemical potency and kinome-wide selectivity to cellular target engagement and culminating in high-resolution structural analysis—is non-negotiable for the successful development of novel 7-azaindole inhibitors. By understanding the fundamental mechanisms and applying these robust validation strategies, the scientific community can continue to leverage this privileged scaffold to develop the next generation of precision medicines.
References
Sources
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application research of 7-Azaindole_Chemicalbook [chemicalbook.com]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 5. domainex.co.uk [domainex.co.uk]
- 6. reactionbiology.com [reactionbiology.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Cellular Kinase Target Engagement Assay - Creative Biolabs [creative-biolabs.com]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of novel 7-azaindoles as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Synthesis of Novel 1H-Pyrrolo[2,3-b]pyridine Analogs
Abstract
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a quintessential "privileged scaffold" in modern medicinal chemistry. Its unique structural and electronic properties, particularly its capacity for bidentate hydrogen bonding, have established it as a cornerstone in the design of potent and selective kinase inhibitors. This guide provides an in-depth exploration of the 7-azaindole core, beginning with its foundational role as a bioisostere of indole and its impact on critical drug-like properties. We will navigate through advanced, transition-metal-catalyzed synthetic methodologies that enable the construction and diverse functionalization of this scaffold. Furthermore, this document synthesizes key structure-activity relationship (SAR) insights from successful drug discovery campaigns targeting a range of protein kinases, including FGFR, TNIK, and CDKs. Complete with detailed experimental protocols and data-driven analyses, this guide is intended to serve as a comprehensive resource for researchers, chemists, and drug development professionals dedicated to leveraging the therapeutic potential of novel 1H-pyrrolo[2,3-b]pyridine analogs.
The 7-Azaindole Core: A Privileged Scaffold in Drug Design
The strategic replacement of a carbon atom in a lead molecule's scaffold with a heteroatom, a practice known as bioisosterism, is a powerful tool for optimizing pharmacological profiles. The 7-azaindole scaffold is a premier example of a successful bioisostere for the naturally occurring indole ring.[1][2][3] This seemingly minor structural alteration—the replacement of the C7 carbon with a nitrogen atom—imparts a profound influence on the molecule's physicochemical and pharmacokinetic properties.
Causality Behind the Advantage: Why 7-Azaindole?
The introduction of the pyridine nitrogen fundamentally alters the electronic landscape of the bicyclic system. Unlike the electron-rich indole, the 7-azaindole core contains both a π-excessive pyrrole ring and a π-deficient pyridine ring.[4] This duality offers several distinct advantages:
-
Enhanced Hydrogen Bonding: The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group remains a hydrogen bond donor. This dual capacity allows 7-azaindole to form a highly stable, bidentate hydrogen bond with the "hinge" region of many protein kinases, a critical interaction for potent inhibition.[5][6]
-
Modulated Physicochemical Properties: The nitrogen atom can lead to improved aqueous solubility and a more favorable polar surface area (tPSA) compared to its indole counterpart, which can be crucial for oral bioavailability.[1][7]
-
Metabolic Stability: The replacement of a carbon atom susceptible to oxidative metabolism with a more stable nitrogen atom can block metabolic pathways, often leading to an improved pharmacokinetic profile.
-
Vectorial Diversification: The scaffold possesses five distinct positions (C2, C3, C4, C5, C6) for substitution, allowing for fine-tuning of potency, selectivity, and ADME properties through carefully planned synthetic diversification.[6]
The success of this scaffold is evidenced by its presence in several FDA-approved drugs, such as the BRAF kinase inhibitor Vemurafenib and the CSF1R inhibitor Pexidartinib, validating its status as a therapeutically relevant core.[1][4]
Modern Synthetic Strategies for 1H-Pyrrolo[2,3-b]pyridine Analogs
The construction and subsequent functionalization of the 7-azaindole core have evolved significantly, moving from classical, often harsh methods to more versatile and efficient transition-metal-catalyzed reactions. While traditional approaches like the Fischer indole synthesis are generally inefficient for electron-deficient pyridine precursors[8], modern organometallic chemistry provides a robust toolkit for medicinal chemists.
Core Synthesis via Transition-Metal Catalysis
The development of novel synthetic methods for creating the azaindole core continues to be an active area of research.[9][10] The most powerful strategies often involve the palladium-catalyzed coupling of appropriately substituted pyridine and pyrrole precursors, followed by a cyclization event.
-
Suzuki-Miyaura Coupling: This is a highly reliable method for forming C-C bonds. A common strategy involves coupling a halo-aminopyridine with a vinylboronic ester, followed by an acid-catalyzed cyclization to form the pyrrole ring.[11][12]
-
Sonogashira Coupling: The coupling of a halo-aminopyridine with a terminal alkyne provides a direct precursor that can undergo intramolecular cyclization under acidic or metal-catalyzed conditions to yield the 7-azaindole ring.[4][11][13]
-
Buchwald-Hartwig Amination: This reaction is critical for installing nitrogen-based substituents or even for forming the pyrrole ring itself through intramolecular C-N bond formation.[14]
-
Heck Reaction: Intramolecular Heck reactions have also been successfully employed to construct the bicyclic core from suitable precursors.[4][11]
Global Ring Functionalization for SAR Exploration
Once the core is synthesized, generating analogs for SAR studies requires precise functionalization at various positions. Advances in metal-catalyzed C-H bond functionalization and cross-coupling reactions have been instrumental in this regard.[9] For instance, the C2 and C4 positions of a pre-formed 7-azaindole can be halogenated and then used as handles for subsequent Suzuki, Sonogashira, or amination reactions to introduce diverse aryl, alkyl, or amino groups.[15]
Medicinal Chemistry Applications & SAR Insights
The 7-azaindole scaffold has proven to be exceptionally versatile, finding applications as an inhibitor of numerous protein families. Its most prominent role is in the inhibition of protein kinases, where it has led to the discovery of compounds with nanomolar and even sub-nanomolar potency.[3][5][6][16]
Case Study: Fibroblast Growth Factor Receptor (FGFR) Inhibitors
The FGFR signaling pathway is frequently dysregulated in various cancers, making it an attractive therapeutic target.[17][18] Several research groups have successfully developed potent FGFR inhibitors based on the 7-azaindole scaffold.
A structure-based design approach often begins by docking the 7-azaindole core into the ATP-binding site of the kinase, where it forms the canonical bidentate hydrogen bonds with the hinge region.[17] SAR studies then explore substitutions at various positions to optimize interactions with other regions of the binding pocket:
-
C5-Position: Introducing a hydrogen bond acceptor at the 5-position can form an additional interaction with residues like Gly485 in FGFR1, significantly enhancing potency.[17][18]
-
C3-Position: This position often points towards the solvent-exposed region. Attaching larger, flexible linkers and hydrophobic moieties at C3 can pick up favorable interactions in the hydrophobic pocket near the gatekeeper residue.
-
N1-Position (Pyrrole): The N1-H is crucial for the hinge-binding interaction. Methylation or substitution at this position typically leads to a dramatic loss of activity, confirming its role as a hydrogen bond donor.[14]
Quantitative SAR Data
The following table summarizes the inhibitory activity of a series of 1H-pyrrolo[2,3-b]pyridine derivatives against FGFR kinases, illustrating the impact of structural modifications on potency.
| Compound | R Group at C5 | R' Group (linked to C3) | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | Reference |
| 1 | -H | m-methoxyphenyl | 1900 | - | - | [17] |
| 4h | -CF₃ | 2,6-dichloro-3,5-dimethoxyphenyl | 7 | 9 | 25 | [17][18] |
| 11h | -H | 3,3-difluoroazetidine (amide) | 140 (PDE4B) | - | - | [19] |
| 22 | Phenyl (linker) | 4-methyl-3-(trifluoromethyl)phenyl (amide) | 48.6 (CDK8) | - | - | [20][21] |
Note: Data for compounds 11h and 22 are for different targets (PDE4B and CDK8, respectively) and are included to show the scaffold's versatility. The dramatic increase in potency from compound 1 to 4h highlights the successful application of structure-based design, where adding the -CF₃ group at C5 and optimizing the C3 substituent led to a nearly 300-fold improvement in FGFR1 inhibition.[17][18]
Experimental Protocols
To ensure the practical applicability of this guide, the following section provides detailed, self-validating protocols for the synthesis of a key intermediate and a standard biological assay.
Protocol 1: Synthesis of 2-Aryl-1H-pyrrolo[2,3-b]pyridine via Suzuki Coupling
This protocol describes a general procedure for the synthesis of a 4-chloro-2-aryl-7-azaindole intermediate, a versatile building block for further elaboration. The causality for this choice rests on the reliability of the Suzuki reaction for creating the C2-aryl bond, a common motif in kinase inhibitors.
-
Objective: To synthesize 4-chloro-2-(4-methoxyphenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine.
-
Materials:
-
4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq)[15]
-
4-methoxyphenylboronic acid (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.03 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Degassed 1,4-dioxane and water (1:1 mixture)
-
Nitrogen gas supply
-
Standard laboratory glassware for inert atmosphere reactions
-
-
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask, add 4-chloro-2-iodo-1-(SEM)-7-azaindole (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), Pd₂(dba)₃ (0.03 eq), and K₂CO₃ (3.0 eq).
-
Evacuate and backfill the flask with nitrogen gas three times to ensure an inert atmosphere.
-
Add the degassed 1,4-dioxane/water mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 30-60 minutes, monitoring progress by TLC or LC-MS. The reaction is self-validating; complete consumption of the starting iodide indicates a successful coupling.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.[15]
-
Protocol 2: In Vitro Kinase Inhibition Assay (Generic FRET-based)
This protocol outlines a general method for determining the IC₅₀ value of a test compound against a target kinase, a fundamental experiment in drug discovery.
-
Objective: To measure the concentration-dependent inhibition of a target kinase by a 7-azaindole analog.
-
Materials:
-
Recombinant active kinase enzyme
-
Biotinylated peptide substrate specific to the kinase
-
ATP (at Km concentration for the specific kinase)
-
Europium-labeled anti-phospho-substrate antibody (donor)
-
Allophycocyanin (APC)-labeled streptavidin (acceptor)
-
Assay buffer (containing MgCl₂, DTT, etc.)
-
Test compound (serially diluted in DMSO)
-
384-well microplate
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) enabled plate reader
-
-
Step-by-Step Procedure:
-
Prepare serial dilutions of the test compound in DMSO, typically starting from 10 mM. Further dilute these into the assay buffer to the desired final concentrations.
-
In a 384-well plate, add the test compound dilutions. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Add the kinase and the biotinylated peptide substrate to all wells (except negative controls) and briefly incubate to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding ATP. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection reagents: the Eu-labeled antibody and the APC-streptavidin. Incubate in the dark for 60 minutes to allow for binding.
-
Read the plate on a TR-FRET plate reader, measuring emission at two wavelengths (e.g., 665 nm for APC and 620 nm for Europium).
-
Calculate the FRET ratio (Emission at 665 nm / Emission at 620 nm).
-
Plot the percent inhibition (derived from the FRET ratio) against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve using non-linear regression (e.g., four-parameter logistic fit) to determine the IC₅₀ value.
-
Conclusion and Future Directions
The 1H-pyrrolo[2,3-b]pyridine scaffold has unequivocally cemented its place in the medicinal chemist's arsenal. Its success stems from a unique combination of favorable physicochemical properties and a privileged binding mode with protein kinases. The continuous development of innovative and robust synthetic methodologies has further expanded the accessible chemical space, allowing for the creation of highly functionalized and potent analogs.[9][10]
Looking ahead, the field is poised for further advancement. The exploration of 7-azaindole analogs against novel kinase targets and other protein families remains a fertile ground for discovery. Furthermore, the application of C-H activation and other late-stage functionalization techniques will enable more rapid and efficient generation of compound libraries, accelerating the drug discovery process. As our understanding of disease biology deepens, the strategic deployment of the 7-azaindole core will undoubtedly continue to yield next-generation therapeutics for a wide range of human diseases.
References
- Title: Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors Source: Bioorganic & Medicinal Chemistry Letters URL
- Title: Recent advances in the global ring functionalization of 7-azaindoles Source: RSC Publishing URL
- Title: Azaindole Therapeutic Agents Source: PMC - PubMed Central URL
- Title: Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B)
- Title: New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells.
- Title: 7-Azaindole Analogues as Bioactive Agents and Recent Results Source: PubMed URL
- Title: Novel 1H-Pyrrolo[2,3-b]pyridine Derivative Nortopsentin Analogues: Synthesis and Antitumor Activity in Peritoneal Mesothelioma Experimental Models Source: Journal of Medicinal Chemistry - ACS Publications URL
- Title: Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles Source: IntechOpen URL
- Title: Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma Source: Journal of Medicinal Chemistry URL
- Title: 1H-Pyrrolo[2,3-b]pyridine Analogs as PLK4 Inhibitors Source: DBpia URL
- Title: Discovery of novel 7-azaindoles as PDK1 inhibitors Source: PubMed URL
- Title: Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer Source: PubMed URL
- Title: Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth Source: RSC Publishing URL
- Title: Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators Source: PMC - PubMed Central URL
- Title: Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer Source: Journal of Medicinal Chemistry - ACS Publications URL
- Title: Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization Source: MDPI URL
- Title: Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships Source: PubMed URL
- Title: Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement Source: Journal of Medicinal Chemistry - ACS Publications URL
- Title: 7-Azaindole: Uses and Synthesis Source: ChemicalBook URL
- Title: Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection Source: PMC - PubMed Central URL
- Source: Organic Chemistry Frontiers (RSC Publishing)
- Title: The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity Source: PubMed URL
- Title: Different strategies for synthesis of 7-azaindoles Source: ResearchGate URL
- Title: The Strategic Advantage of Azaindoles: A Deep Dive into Bioisosterism in Drug Discovery Source: Benchchem URL
- Title: Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile Source: RosDok URL
- Title: Azaindole synthesis Source: Organic Chemistry Portal URL
- Title: Synthesis and structure-activity relationships of piperidinylpyrrolopyridine derivatives as potent and selective H-1 antagonists Source: ResearchGate URL
- Title: Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3 Source: ResearchGate URL
- Title: Synthesis of 7-azaindole derivatives, starting from different cyclic imines.
- Title: Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation Source: ResearchGate URL
- Title: Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity Source: NIH URL
- Title: Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma Source: Journal of Medicinal Chemistry - ACS Publications URL
- Title: Application research of 7-Azaindole Source: ChemicalBook URL
- Title: The Azaindole Framework in the Design of Kinase Inhibitors Source: PMC - PubMed Central URL
- Title: Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth Source: RSC Advances URL
Sources
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application research of 7-Azaindole_Chemicalbook [chemicalbook.com]
- 7. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 9. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Azaindole synthesis [organic-chemistry.org]
- 13. The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Physicochemical Properties of Substituted 7-Azaindoles for Drug Discovery
Introduction: The Strategic Value of the 7-Azaindole Scaffold
In the landscape of medicinal chemistry, the 7-azaindole scaffold has emerged as a "privileged structure," a molecular framework that is recurrently found in potent and selective bioactive compounds.[1][2] Its structural resemblance to the endogenous purine system and its bioisosteric relationship with indole have made it a cornerstone in the design of novel therapeutics, particularly kinase inhibitors.[2][3] The strategic incorporation of a nitrogen atom into the six-membered ring, replacing a carbon atom of the indole core, profoundly alters the molecule's electronic distribution, hydrogen bonding capacity, and overall physicochemical profile.[1][4] This modification provides medicinal chemists with a powerful lever to enhance aqueous solubility, modulate lipophilicity, and improve drug-target interactions, ultimately leading to candidates with superior pharmacokinetic (ADME) and pharmacodynamic properties.[2][4][5]
This guide provides an in-depth exploration of the key physicochemical properties of substituted 7-azaindoles. It is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven experimental insights to effectively harness the potential of this versatile scaffold. We will dissect the causality behind experimental choices and present self-validating protocols to ensure the generation of reliable and reproducible data—a critical necessity for advancing drug discovery programs.
Section 1: Critical Physicochemical Properties and Their Modulation
The success of a drug candidate is inextricably linked to its physicochemical properties. For 7-azaindole derivatives, understanding and optimizing these characteristics is paramount. The introduction of substituents at its five modification sites allows for the fine-tuning of these properties to meet the demands of a specific biological target and desired pharmacokinetic profile.[3]
Hydrogen Bonding: The Key to Target Engagement
The defining feature of the 7-azaindole scaffold is its unique hydrogen bonding capability. The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole N-H group (N1) serves as a hydrogen bond donor.[3] This dual functionality enables a bidentate hydrogen bond interaction, famously exploited in the design of kinase inhibitors that bind to the hinge region of the ATP binding site, mimicking the interaction of adenine.[3][4]
The strength and geometry of these hydrogen bonds are highly sensitive to the electronic nature of substituents on the ring.[6]
-
Electron-donating groups (EDGs) increase the electron density on the pyridine nitrogen, enhancing its hydrogen bond acceptor strength. However, they can simultaneously weaken the hydrogen bond donating ability of the pyrrole N-H.[7][8]
-
Electron-withdrawing groups (EWGs) have the opposite effect, weakening the acceptor strength of N7 while strengthening the donor capacity of the N-H bond.[7][8]
This interplay is critical for optimizing target affinity and selectivity. For instance, in the development of PI3K inhibitors, the two nitrogen atoms of the 7-azaindole core were found to form two crucial hydrogen bonds with Val882 of the target enzyme.[4][9]
Diagram: Hydrogen Bonding Capacity of 7-Azaindole
Caption: Bidentate hydrogen bonding of the 7-azaindole core.
Acidity and Basicity (pKa): Governing Ionization and Solubility
The pKa, or ionization constant, is a critical parameter that dictates the charge state of a molecule at a given pH. This, in turn, profoundly influences solubility, permeability, and target binding. The 7-azaindole core has a pKa of approximately 4.59, making it a stronger base than its indole counterpart.[10] This is due to the electron-withdrawing nature of the pyridine nitrogen, which makes the pyrrole proton more acidic and the pyridine nitrogen itself more basic.
The ionization state has significant implications:
-
Solubility: Ionized species are generally more water-soluble. The basic pyridine nitrogen can be protonated at physiological pH, enhancing aqueous solubility.
-
Permeability: The neutral, un-ionized form of a molecule is typically more membrane-permeable.
-
Target Binding: Electrostatic interactions within a binding pocket are often charge-dependent.
Substituents can significantly alter the pKa. EWGs will decrease the basicity of the pyridine nitrogen, while EDGs will increase it. This provides a mechanism to tailor the ionization profile of a drug candidate for optimal absorption and distribution.
Lipophilicity (LogP/LogD): Balancing Permeability and Solubility
Lipophilicity, the affinity of a compound for a non-polar environment, is a key determinant of ADME properties.[11] It is typically measured as the logarithm of the partition coefficient (LogP) between octanol and water or the distribution coefficient (LogD) at a specific pH.
-
High Lipophilicity: Often leads to poor aqueous solubility, increased metabolic clearance, and potential off-target toxicity.[12]
-
Low Lipophilicity: May result in poor membrane permeability and thus, poor absorption.
The 7-azaindole scaffold itself is generally less lipophilic and more water-soluble than indole, a property that is often advantageous in drug design.[4][5] Studies have shown that replacing an indole with a 4- or 7-azaindole can lead to a desirable reduction in lipophilicity and an increase in aqueous solubility and permeability.[13] For example, a synthetic cannabinoid based on a 7-azaindole was found to be the least lipophilic molecule in a comparative study.[14]
Aqueous Solubility: A Prerequisite for Efficacy
A drug must be in solution to be absorbed and to interact with its target. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability.[12] The introduction of the polar nitrogen atom makes 7-azaindoles inherently more soluble than indoles.[15] This solubility can be further modulated through substitution. Attaching polar groups or groups that can be ionized at physiological pH will generally enhance solubility.
Section 2: Experimental Determination of Physicochemical Properties
Accurate and reproducible measurement of these properties is essential for making informed decisions in a drug discovery pipeline. The following section details robust, self-validating protocols for determining pKa, LogD, and aqueous solubility.
Diagram: Physicochemical Property Screening Workflow
Caption: A typical workflow for screening key physicochemical properties.
Protocol: pKa Determination by Potentiometric Titration
This method measures the pH of a solution as a titrant of known concentration is added, allowing for the determination of the pKa at the half-equivalence point.[16][17] It is a precise and widely used technique.[17]
Rationale: Potentiometry is chosen for its accuracy, simplicity, and low cost.[16][17] It directly measures the change in hydrogen ion concentration, providing a fundamental determination of the pKa.
Self-Validation System:
-
Calibration: The pH meter must be calibrated immediately before use with at least three standard buffers (e.g., pH 4.0, 7.0, 10.0) that bracket the expected pKa.
-
Inert Atmosphere: Titrations should be performed under a nitrogen or argon atmosphere to prevent interference from atmospheric CO2, which can form carbonic acid and affect the pH curve.
-
Control Compound: A compound with a well-established pKa (e.g., imidazole) should be run periodically to verify system performance.
Step-by-Step Methodology:
-
Preparation: Accurately weigh approximately 1-5 mg of the 7-azaindole derivative and dissolve it in a known volume (e.g., 10 mL) of deionized water or a water/co-solvent mixture if solubility is low. Maintain a constant ionic strength using a background electrolyte like 0.1 M KCl.[17]
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Insert the calibrated combined pH electrode and a micro-stir bar.
-
Acidic Titration: If determining the pKa of the basic pyridine nitrogen, first acidify the solution to ~pH 2 with standardized HCl.
-
Titration: Titrate the solution with a standardized NaOH solution (e.g., 0.1 M) in small, precise increments (e.g., 5-10 µL). Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the point where 50% of the compound has been neutralized (the inflection point of the sigmoid curve).[16] This can be determined from the first derivative of the titration curve.
Protocol: Lipophilicity (LogD) Determination by Shake-Flask Method
The shake-flask method is the gold-standard for determining LogP/LogD and involves partitioning a compound between 1-octanol and an aqueous buffer.[12]
Rationale: This method directly measures the thermodynamic partitioning of a compound between two immiscible phases, providing a highly reliable value for lipophilicity.
Self-Validation System:
-
Phase Purity: Use pre-saturated solvents. Shake 1-octanol with the aqueous buffer (and vice-versa) for 24 hours before the experiment to ensure mutual saturation and prevent volume changes during the assay.
-
Mass Balance: The total amount of compound recovered from both phases at the end of the experiment should be within 95-105% of the initial amount added, ensuring no degradation or adsorption to the vessel walls occurred.
-
Equilibration Time: Determine the necessary equilibration time by taking samples at various time points (e.g., 1, 4, 8, 24 hours) to ensure true equilibrium has been reached.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a stock solution of the test compound in the organic phase (pre-saturated 1-octanol).
-
Partitioning: In a glass vial, combine a precise volume of the 1-octanol stock solution with a precise volume of the pre-saturated aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 for LogD₇.₄).
-
Equilibration: Cap the vial tightly and shake or rotate it at a constant temperature for a predetermined time (e.g., 4-24 hours) to allow for complete partitioning.
-
Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 rpm for 15 minutes) to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
-
Calculation: Calculate the LogD value using the formula: LogD = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
Protocol: Thermodynamic Aqueous Solubility by Shake-Flask Method
This protocol determines the equilibrium solubility of a compound, representing its maximum dissolved concentration in a given solvent.[13]
Rationale: This "gold standard" method measures the solubility of the most stable crystalline form of the compound at equilibrium, providing a thermodynamically accurate value that is crucial for preclinical development.
Self-Validation System:
-
Solid State Confirmation: Ensure an excess of solid compound remains at the end of the experiment. This confirms that the solution is truly saturated. The nature of the solid (polymorph) can be checked by techniques like XRPD before and after the experiment.
-
Equilibrium Confirmation: Measure the concentration in the aqueous phase at multiple time points (e.g., 24, 48, 72 hours). Equilibrium is confirmed when the concentration no longer increases.
-
pH Measurement: Measure the pH of the final saturated solution, as the solubility of ionizable compounds like 7-azaindoles is highly pH-dependent.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of the solid test compound to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4).[13] The excess should be clearly visible.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution. This is a critical step; filtration through a low-binding filter (e.g., 0.22 µm PVDF) or centrifugation at high speed is required.
-
Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS/MS) against a standard curve.
-
Reporting: Report the solubility in units of µg/mL or µM.
Section 3: Data Summary and Conclusion
The strategic modification of the 7-azaindole scaffold offers a powerful approach to optimize the physicochemical properties of drug candidates. The following table summarizes the typical effects of bioisosteric replacement of indole with 7-azaindole.
| Physicochemical Property | Indole Core | 7-Azaindole Core | Typical Outcome of Replacement | Reference |
| Aqueous Solubility | Lower | Higher | Enhanced solubility due to polar N atom. | [4][5] |
| Lipophilicity (LogP) | Higher | Lower | Reduction in lipophilicity. | [4][5] |
| pKa (Basicity) | Weakly Basic | More Basic (pKa ~4.6) | Increased basicity, allowing for protonation. | [10] |
| H-Bonding | N-H Donor | N-H Donor & N Acceptor | Enables bidentate interactions with targets. | [3] |
The 7-azaindole ring is more than a simple bioisostere of indole; it is a strategic tool for overcoming common challenges in drug discovery. Its unique electronic and hydrogen-bonding properties allow for the rational design of molecules with improved target affinity and selectivity. Furthermore, the inherent physicochemical advantages of the scaffold—namely increased aqueous solubility and modulated lipophilicity—provide a robust foundation for developing drug candidates with favorable ADME profiles. By employing rigorous and self-validating experimental protocols to characterize these properties, research and development teams can make data-driven decisions, accelerating the journey from a promising scaffold to a life-changing therapeutic.
References
- Singh, S. K., Das, A., & Breton, G. W. (2016). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A, 120(31), 6258–6269. [Link]
- Dysz, K., Bąkowicz, J., Wesołowska, M., & Morzyk-Ociepa, B. (2023). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. Molecules, 28(23), 7789. [Link]
- Lu, D., et al. (2018).
- Gade, S. K., et al. (2021). Azaindole Therapeutic Agents. RSC Medicinal Chemistry, 12(10), 1635–1650. [Link]
- Dysz, K., Bąkowicz, J., Wesołowska, M., & Morzyk-Ociepa, B. (2023). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. Semantic Scholar. [Link]
- Al-Madhagi, S., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Journal of Biomolecular Structure and Dynamics, 41(16), 8143–8156. [Link]
- Lecourt, T., et al. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(9), 1504. [Link]
- Singh, S. K., Das, A., & Breton, G. W. (2016). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A, 120(31), 6258–6269. [Link]
- A New 7-Azaindole Structure Analog: Molecular Docking, Synthesis and Preliminary Biological Activity in Vitro for Anticancer. (2022). Chemistry & Biodiversity, 19(10), e202200692. [Link]
- Detection and phase I metabolism of the 7‐azaindole‐derived synthetic cannabinoid 5F‐AB‐P7AICA including a preliminary pharmacokinetic evaluation. (2020). Drug Testing and Analysis, 12(9), 1212-1222. [Link]
- Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. (2017). ACS Medicinal Chemistry Letters, 8(8), 846–851. [Link]
- 7-Azaindole Analogues as Bioactive Agents and Recent Results. (2020). Current Organic Chemistry, 24(12), 1347-1367. [Link]
- Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling Reactions. (2015). The Journal of Organic Chemistry, 80(1), 346-354. [Link]
- Shayanfar, A., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(19), 6563. [Link]
- Guillarme, S., & G. Guillaumet. (2004). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Synthesis, 1, 235-255. [Link]
- Negrie, M., et al. (1997). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews, 97(1), 17-38. [Link]
- Mushtaq, N., et al. (2010). Synthesis and pharmacological activities of 7-azaindole derivatives. Pak. J. Pharm. Sci., 23(3), 327-331. [Link]
- Mushtaq, N., et al. (2010). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences, 23(3). [Link]
- Barberis, C., et al. (2019). Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III. Bioorganic & Medicinal Chemistry Letters, 29(4), 555–560. [Link]
- Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 787, 29-41. [Link]
- Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929. [Link]
- Bębenek, E., et al. (2023). Assessment of the Lipophilicity of Indole Derivatives of Betulin and Their Toxicity in a Zebrafish Model. International Journal of Molecular Sciences, 24(7), 6398. [Link]
- Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2023). International Journal of Pharmaceutics, 647, 123512. [Link]
- Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. (2021). ACS Medicinal Chemistry Letters, 12(4), 624–630. [Link]
- Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2023). International Journal of Innovative Research and Scientific Studies, 6(4), 693-711. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 4. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of the Lipophilicity of Indole Derivatives of Betulin and Their Toxicity in a Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 17. applications.emro.who.int [applications.emro.who.int]
The Therapeutic Potential of 1H-pyrrolo[2,3-b]pyridin-6-amine Derivatives: A Technical Guide for Drug Discovery
Introduction: The Privileged Scaffold of 7-Azaindole
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a versatile and privileged scaffold in medicinal chemistry.[1][2] Its structural resemblance to purines and indoles allows it to interact with a wide array of biological targets, making it a cornerstone for the development of novel therapeutics.[3][4] The fusion of a pyrrole and a pyridine ring creates a unique electronic and steric environment, which can be strategically modified to achieve high potency and selectivity. Among the various derivatives, those bearing a 6-amino group have garnered significant attention for their diverse and potent biological activities, ranging from anticancer to anti-inflammatory and antiviral effects.[1][2] This guide provides an in-depth exploration of the biological activities of 1H-pyrrolo[2,3-b]pyridin-6-amine derivatives, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation.
Anticancer Activity: A Multi-pronged Attack on Malignancy
The most extensively studied and promising therapeutic application of this compound derivatives lies in oncology.[3][5] These compounds exert their anticancer effects through various mechanisms, with kinase inhibition being a predominant mode of action.
Kinase Inhibition: Targeting the Engines of Cancer Proliferation
Kinases are pivotal enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Derivatives of 1H-pyrrolo[2,3-b]pyridine have emerged as potent inhibitors of several key oncogenic kinases.
1. Fibroblast Growth Factor Receptor (FGFR) Inhibition:
Abnormal activation of the FGFR signaling pathway is implicated in the progression of numerous cancers, including breast, lung, and bladder cancer.[6][7] Several 1H-pyrrolo[2,3-b]pyridine derivatives have been designed as potent FGFR inhibitors.[6][7][8] These compounds typically bind to the ATP-binding pocket of the kinase domain, preventing autophosphorylation and the activation of downstream signaling cascades such as the RAS-MEK-ERK and PI3K-Akt pathways.[6]
Table 1: Inhibitory Activity of Representative 1H-pyrrolo[2,3-b]pyridine Derivatives against FGFRs
| Compound ID | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |
| 4h | 7 | 9 | 25 | 712 | [6][8] |
Caption: FGFR Signaling Pathway and Inhibition.
2. Poly(ADP-ribose) Polymerase (PARP) Inhibition:
PARP inhibitors have revolutionized the treatment of cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[9] 7-Azaindole derivatives have been successfully developed as PARP inhibitors, demonstrating antiproliferative activity in various cancer cell lines.[4][9][10] By inhibiting PARP, these compounds prevent the repair of single-strand DNA breaks, which then leads to the accumulation of double-strand breaks during DNA replication. In cancer cells with homologous recombination deficiency, these double-strand breaks cannot be repaired, resulting in cell death.
3. Ataxia Telangiectasia Mutated (ATM) Kinase Inhibition:
ATM is a critical kinase involved in the DNA damage response. Inhibiting ATM can sensitize cancer cells to chemo- and radiotherapy.[11] Recently, 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as highly selective and orally available ATM inhibitors with potent in vivo antitumor activity, particularly in combination with other anticancer agents like irinotecan.[11][12]
4. Other Kinase Targets:
The versatility of the 7-azaindole scaffold allows for the targeting of a broad spectrum of kinases. Derivatives have shown inhibitory activity against:
-
ABL/SRC kinases: Implicated in chronic myeloid leukemia and other cancers.[13]
-
Dual-specificity tyrosine-regulated kinases (DYRKs): Involved in the progression of glioblastoma.[4]
-
Phosphoinositide 3-kinases (PI3Ks): A central node in cell growth and survival pathways.[4]
-
FMS kinase: Overexpressed in various cancers and inflammatory disorders.[14]
Non-Kinase Anticancer Mechanisms
Beyond kinase inhibition, this compound derivatives can exhibit anticancer activity through other mechanisms, such as inducing apoptosis and inhibiting cell migration and invasion.[6]
Beyond Cancer: A Spectrum of Therapeutic Potential
The biological activity of this compound derivatives extends beyond oncology.
-
Anti-inflammatory Activity: Certain derivatives have demonstrated anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.[1][4]
-
Antiviral Activity: Notably, 7-azaindole derivatives have been identified as inhibitors of the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor, highlighting their potential as antiviral agents.[15]
-
Neuroprotective Effects: Some derivatives have shown neuroprotective and anti-neuroinflammatory properties in models of HIV-1 associated neurocognitive disorders.[4]
-
Phosphodiesterase 4B (PDE4B) Inhibition: A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been developed as potent and selective PDE4B inhibitors, with potential applications in central nervous system diseases.[16]
Experimental Protocols for Biological Evaluation
The comprehensive evaluation of this compound derivatives requires a suite of well-defined experimental protocols.
In Vitro Assays
1. Cytotoxicity/Antiproliferative Assay (MTT Assay):
This colorimetric assay is a standard method to assess the effect of a compound on cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivative for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: MTT Assay Workflow.
2. Kinase Inhibition Assay:
These assays are crucial for determining the potency and selectivity of the derivatives against specific kinase targets.
Step-by-Step Methodology (Example: LanthaScreen™ Eu Kinase Binding Assay):
-
Reagent Preparation: Prepare assay buffer, a solution of the kinase, a europium-labeled anti-tag antibody, and an Alexa Fluor™ 647-labeled kinase inhibitor (tracer).
-
Compound Dilution: Prepare serial dilutions of the this compound derivative.
-
Assay Plate Preparation: Add the kinase, antibody, and test compound to the wells of a microplate.
-
Tracer Addition: Add the tracer to all wells.
-
Incubation: Incubate the plate at room temperature for a specified time to allow the binding reaction to reach equilibrium.
-
FRET Measurement: Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET). The signal is proportional to the amount of tracer bound to the kinase.
-
Data Analysis: The displacement of the tracer by the test compound results in a decrease in the FRET signal. Calculate the IC50 value from the dose-response curve.
In Vivo Evaluation
Xenograft Tumor Model:
This model is essential for evaluating the in vivo efficacy of lead compounds.
Step-by-Step Methodology:
-
Cell Implantation: Subcutaneously implant human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Animal Randomization: Randomize the mice into treatment and control groups.
-
Compound Administration: Administer the this compound derivative to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
Conclusion and Future Perspectives
The this compound scaffold is a remarkably fruitful starting point for the design of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, with a particularly strong emphasis on anticancer properties through kinase inhibition. The continued exploration of structure-activity relationships, focusing on substitutions at key positions of the 7-azaindole ring, will undoubtedly lead to the discovery of even more potent and selective compounds.[3][5][10] Future research should also focus on elucidating the detailed mechanisms of action of these compounds, exploring novel therapeutic applications, and optimizing their pharmacokinetic and pharmacodynamic properties for clinical development. The versatility and proven track record of this scaffold ensure its continued prominence in the field of drug discovery for years to come.
References
- An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives. Future Medicinal Chemistry. [Link]
- Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent.
- Full article: An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. Future Medicinal Chemistry. [Link]
- Azaindole Therapeutic Agents. PMC. [Link]
- An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole deriv
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. [Link]
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC. [Link]
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
- Discovery of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity.
- NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCID
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC. [Link]
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC. [Link]
- Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed. [Link]
- Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
- Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. [Link]
- Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online. [Link]
- Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors.
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. [Link]
- This compound. MySkinRecipes. [Link]
- 6-Amino-7-Azaindoles synthesis from 2,6-diamino pyridine and diols.
Sources
- 1. ajol.info [ajol.info]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. archives.ijper.org [archives.ijper.org]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Space of 7-Azaindole Derivatives
Abstract
The 7-azaindole scaffold, a bioisostere of indole, has cemented its status as a "privileged structure" in medicinal chemistry. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor have made it a cornerstone in the design of therapeutics targeting a wide array of biological targets, most notably protein kinases. This guide provides a comprehensive exploration of the 7-azaindole chemical space, detailing core synthetic strategies, modern functionalization methodologies, and the structure-activity relationships that drive its application in drug discovery. We will delve into the causality behind experimental choices, present validated protocols, and illustrate key concepts with structured data and diagrams to empower researchers in their pursuit of novel 7-azaindole-based agents.
The 7-Azaindole Core: A Foundation for Drug Design
7-Azaindole, or 1H-pyrrolo[2,3-b]pyridine, consists of a pyrrole ring fused to a pyridine ring. This arrangement is of profound interest in medicinal chemistry because it serves as an effective bioisostere for both indole and purine systems, modulating properties like solubility, pKa, and metabolic stability without sacrificing key biological interactions.[1][2][3] The defining feature of the 7-azaindole scaffold is its capacity for bidentate hydrogen bonding: the pyrrole N-H acts as a hydrogen bond donor, while the adjacent pyridine nitrogen (N7) serves as an acceptor.[4][5] This dual interaction is exceptionally suited for binding to the hinge region of ATP-binding sites in protein kinases, a fact that has been exploited in the development of numerous kinase inhibitors.[4][5][6] The FDA-approved drug Vemurafenib, a potent B-RAF kinase inhibitor for melanoma treatment, stands as a testament to the scaffold's therapeutic potential.[2][4]
Constructing the Core: Key Synthetic Methodologies
The assembly of the 7-azaindole bicyclic system is the first critical step in exploring its chemical space. Various strategies have been developed, starting from either pyridine or pyrrole precursors. Advances in transition-metal catalysis have significantly broadened the scope and efficiency of these syntheses.
Key synthetic routes include:
-
Domino Reactions: One-pot methods, such as the reaction between 2-fluoro-3-methylpyridine and arylaldehydes, can selectively yield 7-azaindoles or their reduced 7-azaindoline counterparts depending on the choice of base.[2]
-
Chichibabin-type Cyclization: This classic method involves the condensation of a picoline derivative with a nitrile, mediated by a strong base like lithium diisopropylamide (LDA), to form the pyrrole ring.[7]
-
Transition-Metal Catalyzed Annulation: Palladium and rhodium catalysts are extensively used to construct the scaffold. For instance, Rh(III)-catalyzed coupling of 2-aminopyridine with alkynes provides a direct route to substituted 7-azaindoles.[8][9][10] Similarly, palladium-catalyzed intramolecular C-H activation/C-N bond formation offers an efficient pathway.[8]
-
Multi-Component Reactions: Efficient strategies that combine three or more starting materials in a single operation have been developed to rapidly generate diverse libraries of highly substituted 7-azaindoles.[11]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 7. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxidatively induced reactivity in Rh( iii )-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01650H [pubs.rsc.org]
- 10. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Safety and Toxicity Profile of 1H-pyrrolo[2,3-b]pyridin-6-amine
Abstract
This technical guide provides a comprehensive analysis of the current state of knowledge regarding the safety and toxicity profile of 1H-pyrrolo[2,3-b]pyridin-6-amine (also known as 6-amino-7-azaindole). As a derivative of the 7-azaindole scaffold, a privileged structure in modern drug discovery, understanding the toxicological characteristics of this compound is paramount for researchers, scientists, and drug development professionals. This document synthesizes available data from public databases, safety data sheets of analogous compounds, and the broader scientific literature. It identifies key data gaps and proposes a structured approach for a comprehensive toxicological evaluation, including detailed experimental protocols. The aim is to provide a foundational resource for risk assessment and to guide future non-clinical safety studies.
Introduction: The 7-Azaindole Scaffold and the Significance of the 6-Amino Moiety
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, framework is a cornerstone in medicinal chemistry. Its structural resemblance to indole and purine has made it a valuable bioisostere, leading to its incorporation into a multitude of biologically active molecules targeting a wide array of diseases, including cancer and inflammatory disorders. The introduction of an amine group at the 6-position, yielding this compound, creates a key intermediate for further chemical elaboration. This amino group serves as a critical handle for synthesizing libraries of compounds with potentially enhanced pharmacological properties. However, the presence of an aromatic amine moiety also raises specific toxicological considerations, most notably the potential for mutagenicity, which necessitates a thorough and cautious safety evaluation.
This guide will systematically explore the known toxicological landscape of this compound, beginning with its direct GHS classification and expanding to the broader context of its parent compound and related derivatives.
Hazard Identification and Classification
Based on aggregated data from suppliers and chemical databases, this compound has been assigned the following GHS hazard classifications.[1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |
These classifications indicate that the compound poses moderate acute oral toxicity and is a notable irritant to the skin, eyes, and respiratory system. Standard personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection in case of dust formation, is mandatory during handling.
Toxicological Data Synthesis: A Profile Built on Analogs
Caption: Hierarchical relationship of available toxicological data.
Acute Toxicity
While this compound is classified as "harmful if swallowed," a specific oral LD50 value has not been published. For the parent compound, 7-azaindole, a Safety Data Sheet reports an intraperitoneal LD50 in mice of 490 mg/kg.[2] This suggests a moderate level of acute toxicity via that route of administration. However, oral toxicity may differ significantly. For a chlorinated analog, 6-amino-4-chloro-7-azaindole, no acute toxicity data is available.[3] Given the GHS classification, it is reasonable to assume an oral LD50 for the target compound in rodents would fall between 300 and 2000 mg/kg.
Genotoxicity and Mutagenicity
A critical data gap exists for the genotoxic potential of this compound. Aromatic amines as a chemical class are known to be associated with mutagenic activity, often requiring metabolic activation to exert their effects. The standard battery of genotoxicity tests, including the bacterial reverse mutation assay (Ames test), is therefore of paramount importance.
Currently, there is no available data on the mutagenicity of this compound, its parent compound 7-azaindole, or its chlorinated analog.[2][3][4] The development of Quantitative Structure-Activity Relationship (QSAR) models for predicting the mutagenicity of aromatic amines suggests that this is a recognized area of concern requiring experimental verification.[5]
Carcinogenicity, Reproductive, and Developmental Toxicity
There is no published data regarding the carcinogenic, reproductive, or developmental toxicity of this compound or its close relatives.[2][4][6] Long-term rodent bioassays would be required to assess carcinogenicity, and dedicated reproductive toxicology studies are needed to understand any potential effects on fertility and embryonic development.
Proposed Toxicological Evaluation Workflow
To address the identified data gaps, a tiered approach to toxicological testing is recommended. This workflow prioritizes in vitro assays to provide initial hazard identification before proceeding to more complex in vivo studies.
Sources
Pyrrolopyridine Isomers: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolopyridine scaffold, a bicyclic heterocycle composed of fused pyrrole and pyridine rings, represents a cornerstone in contemporary medicinal chemistry. Often referred to as azaindoles, these structures serve as critical bioisosteres for endogenous purines and indoles, granting them access to a wide array of biological targets. Their unique physicochemical properties, tunable through isomeric and substituent modulation, allow for the optimization of drug-like characteristics such as solubility, metabolic stability, and target affinity. This guide provides an in-depth exploration of the six structural isomers of pyrrolopyridine, detailing their comparative properties, synthesis, and profound impact on drug development. We will delve into the causal relationships behind their mechanism of action, particularly in kinase inhibition, and provide validated experimental and analytical workflows essential for researchers in the field.
The Pyrrolopyridine Core: Structure and Isomeric Diversity
Pyrrolopyridines, or azaindoles, are heterocyclic compounds defined by a five-membered pyrrole ring fused to a six-membered pyridine ring.[1][2] The strategic placement of a nitrogen atom in the six-membered ring, replacing a carbon atom of the indole scaffold, fundamentally alters the electronic and steric properties of the molecule.[3] This substitution provides a scaffold with a hydrogen-bond donor (the pyrrole N-H) and a hydrogen-bond acceptor (the pyridine nitrogen) in a rigid, defined spatial arrangement, a feature highly sought after in rational drug design.[3]
There are six structural isomers of pyrrolopyridine, distinguished by the position of the nitrogen atom in the pyridine ring and the fusion orientation.[1][4] The most prominent and well-studied isomer in medicinal chemistry is 1H-Pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole.[5]
Caption: The six structural isomers of pyrrolopyridine.
Physicochemical Properties: The Impact of Nitrogen Placement
The position of the pyridine nitrogen atom is the primary determinant of the scaffold's physicochemical properties. It modulates the molecule's pKa, dipole moment, solubility, and hydrogen bonding potential, all of which are critical for pharmacokinetics and pharmacodynamics. The introduction of the sp2-hybridized nitrogen atom generally increases aqueous solubility and provides a handle for salt formation compared to the parent indole structure.[6]
Causality Behind Property Variation: The lone pair of electrons on the pyridine nitrogen is basic. The closer this nitrogen is to the electron-rich pyrrole ring, the more its basicity is influenced. This positioning dictates the molecule's ability to be protonated at physiological pH, directly affecting its solubility and interaction with target proteins. For example, 7-azaindole is a stronger base than indole.[7]
| Property | 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine) | 4-Azaindole (1H-Pyrrolo[3,2-b]pyridine) | Indole (for comparison) |
| Molecular Formula | C₇H₆N₂ | C₇H₆N₂ | C₈H₇N |
| Molecular Weight | 118.14 g/mol | 118.14 g/mol | 117.15 g/mol |
| Melting Point | 105-107 °C[8] | 125-127 °C | 52-54 °C |
| Boiling Point | 270 °C[8] | N/A | 253-254 °C |
| pKa (of conjugate acid) | 4.59[7] | ~6.9 | -2.4 |
| logP | 1.1-1.3 (Predicted) | 0.9-1.1 (Predicted) | 2.1 |
| Aqueous Solubility | Sparingly soluble[5] | Moderately soluble | Poorly soluble |
| Appearance | White to light yellow crystalline powder[5] | Off-white solid | White solid |
Table 1: Comparative physicochemical properties of common pyrrolopyridine isomers versus indole.
Synthesis and Chemical Reactivity
The construction of the pyrrolopyridine ring system is a well-established field, with methodologies designed to control substitution patterns for structure-activity relationship (SAR) studies.
Common Synthetic Strategies
Classic methods like the Madelung and Fischer indole syntheses have been adapted for azaindoles, but often suffer from limited scope.[7][9] Modern approaches predominantly rely on the annulation of a pyrrole ring onto a pre-functionalized pyridine precursor or transition metal-catalyzed cross-coupling reactions.[7][9] Rhodium(III)-catalyzed coupling of 2-aminopyridines with alkynes represents a more recent, efficient route.[10]
Caption: Generalized workflow for modern pyrrolopyridine synthesis.
Experimental Protocol: Palladium-Catalyzed Synthesis
This protocol describes a self-validating system for synthesizing a C-6 substituted pyrrolopyrimidine, a closely related and medicinally relevant scaffold, adaptable for pyrrolopyridines. The success of each step is verified before proceeding, ensuring high fidelity of the final product.
Objective: Synthesize a 6-aryl-substituted pyrrolo[2,3-d]pyrimidine via a Suzuki-Miyaura cross-coupling reaction.[11]
Materials:
-
6-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine (SEM-protected starting material)
-
Arylboronic acid (coupling partner)
-
Pd(dppf)₂Cl₂ (palladium catalyst)
-
Na₂CO₃ (base)
-
1,4-Dioxane and Water (solvent system)
-
Ethyl acetate (EtOAc), Brine for workup
-
Anhydrous Na₂SO₄ for drying
-
Silica gel for chromatography
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried flask under an inert nitrogen atmosphere, combine the SEM-protected 6-chloropyrrolopyrimidine (1.0 eq), arylboronic acid (1.2 eq), and Na₂CO₃ (2.0 eq).
-
Solvent and Catalyst Addition: Add a 4:1 mixture of 1,4-dioxane and water. Degas the solution by bubbling nitrogen through it for 15 minutes. Add the Pd(dppf)₂Cl₂ catalyst (0.05 eq).
-
Reaction Execution: Heat the reaction mixture to 90 °C and monitor by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Causality Check: The palladium catalyst facilitates the coupling between the chlorinated core and the boronic acid. The base is essential for the transmetalation step of the catalytic cycle. The SEM group protects the pyrrole nitrogen from undesired side reactions.
-
-
Workup and Extraction: Cool the mixture to room temperature. Dilute with water and extract three times with EtOAc. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Validation: The distinct partitioning of the product into the organic layer provides an initial confirmation of successful reaction and removal of inorganic salts.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/EtOAc gradient).
-
Validation: A single spot on TLC and a sharp peak in LC-MS of the collected fractions confirm the purity of the coupled product.
-
-
Deprotection (if required): The SEM protecting group can be removed under acidic conditions (e.g., TFA in DCM) or with fluoride sources to yield the final N-H pyrrolopyridine.
-
Final Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
The Role of Pyrrolopyridines in Drug Discovery
The Power of Bioisosterism
Bioisosteric replacement is a fundamental strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic parameters.[12] Pyrrolopyridines are considered classical bioisosteres of indoles and purines.[9][13]
-
Pyrrolopyridine vs. Indole: Replacing indole's C-7 with a nitrogen atom (forming 7-azaindole) introduces a hydrogen bond acceptor, reduces lipophilicity, improves aqueous solubility, and can alter metabolic pathways, often blocking undesirable oxidative metabolism at that position.[6]
-
Pyrrolopyridine vs. Purine: The scaffold effectively mimics the purine ring system found in ATP.[14] This allows pyrrolopyridine derivatives to act as competitive inhibitors for ATP-dependent enzymes, most notably protein kinases.
Mechanism of Action: A Case Study in Kinase Inhibition
Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors are designed to compete with ATP for binding in the enzyme's active site. The pyrrolopyridine scaffold is an excellent "hinge-binding motif."[10]
Causality of Hinge Binding: The kinase "hinge" region is a flexible loop that connects the N- and C-lobes of the kinase domain. It typically presents a series of hydrogen bond donors and acceptors that anchor the adenine ring of ATP. The 7-azaindole scaffold perfectly mimics this interaction, forming two crucial hydrogen bonds: one from the pyrrole N-H to a backbone carbonyl and another from the pyridine N7 to a backbone N-H.[14] This bidentate interaction provides high affinity and is a foundational principle for many potent kinase inhibitors.
Caption: Competitive binding of pyrrolopyridine inhibitors to the kinase hinge.
Examples of Approved Pyrrolopyridine-Based Drugs:
| Drug Name | Target Kinase | Therapeutic Area |
| Vemurafenib | BRAF V600E | Melanoma[1][14] |
| Pexidartinib | CSF1R | Tenosynovial Giant Cell Tumor[1] |
| Ruxolitinib | JAK1/JAK2 | Myelofibrosis, Polycythemia Vera |
| Tofacitinib | JAK family | Rheumatoid Arthritis, Psoriatic Arthritis |
Note: Ruxolitinib and Tofacitinib are based on the pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold, a very close isostere.[15][16]
Analytical and Quality Control Workflow
Rigorous analytical characterization is paramount to ensure the identity, purity, and quality of any synthesized compound intended for biological evaluation.
Self-Validating Analytical Protocol: This workflow ensures that each analytical result corroborates the others, providing a high degree of confidence in the final compound.
Caption: A standard workflow for purifying and characterizing novel compounds.
Step-by-Step Characterization:
-
Purity Assessment (HPLC/LC-MS):
-
Protocol: Dissolve a small sample in a suitable solvent (e.g., Methanol/Acetonitrile). Inject onto a reverse-phase C18 column. Run a gradient method (e.g., Water/Acetonitrile with 0.1% formic acid).
-
Expected Outcome: A single major peak in the chromatogram indicates high purity. The mass spectrometer detector provides the mass of the peak, which should correspond to the expected molecular weight of the product ([M+H]⁺).
-
-
Structural Confirmation (NMR Spectroscopy):
-
Protocol: Dissolve 5-10 mg of the pure compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H, ¹³C, and, if necessary, 2D NMR (COSY, HSQC, HMBC) spectra.[17]
-
Expected Outcome: The ¹H NMR will show characteristic signals for the aromatic protons on both the pyrrole and pyridine rings, with specific chemical shifts and coupling constants that allow for regiochemical assignment. The ¹³C NMR will confirm the number of unique carbon atoms in the molecule.[18]
-
-
Exact Mass Determination (HRMS):
-
Protocol: Submit a dilute solution of the pure compound for analysis via an ESI-TOF or Orbitrap mass spectrometer.
-
Expected Outcome: The measured mass should be within 5 ppm of the calculated theoretical mass for the molecular formula, confirming the elemental composition.[18]
-
Conclusion and Future Outlook
The pyrrolopyridine isomers are far more than simple heterocyclic curiosities; they are a validated and versatile class of "privileged scaffolds" that have delivered multiple life-saving therapies. Their strength lies in their bioisosteric relationship with key biological recognition motifs like purines and indoles. The ability to fine-tune physicochemical properties by selecting different isomers and substitution patterns provides medicinal chemists with a powerful toolkit for lead optimization.
Future research will likely focus on expanding the application of these scaffolds beyond kinase inhibition into new target classes. The development of novel, more efficient synthetic methodologies, particularly those involving C-H activation, will enable the rapid generation of diverse chemical libraries. As our understanding of complex biological pathways deepens, the unique structural and electronic features of the pyrrolopyridine core will undoubtedly be leveraged to design the next generation of targeted therapeutics.
References
- Vertex AI Search. (n.d.). 7-Azaindole 271-63-6 wiki.
- ChemicalBook. (n.d.). 7-Azaindole CAS#: 271-63-6.
- M. A. (2016). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. PubMed.
- ResearchGate. (n.d.). Biologically active compounds containing pyrrolopyridines unit.
- Alkali Metals. (n.d.). Best 7-Azaindole Manufacturers & Suppliers in USA.
- ChemicalBook. (2024, December 16). 7-Azaindole: Uses and Synthesis.
- Wójcicka, A., et al. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC.
- Kim, J., et al. (n.d.). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. PMC - NIH.
- ResearchGate. (n.d.). Isomeric forms of pyrrolopyridines.
- Choi, H., et al. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.
- Sharma, S., et al. (n.d.). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PMC - NIH.
- Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate.
- ResearchGate. (n.d.). FDA-approved medications containing pyrrolo[2, 3-d] pyrimidine and 1, 3, 4-oxadiazole and core.
- Martin, R. E., et al. (2011). Novel indole and azaindole (pyrrolopyridine) cannabinoid (CB) receptor agonists: design, synthesis, structure-activity relationships, physicochemical properties and biological activity. PubMed.
- Chemenu. (n.d.). Azaindoles.
- Human Metabolome Database. (2012, September 11). 2-(3-Methylbutyl)-1H-pyrrolo[2,3-b]pyridine.
- Brown, N., et al. (2010, May 17). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. PubMed.
- BenchChem. (n.d.). A Comparative Guide to the Spectroscopic Analysis of Novel Pyrrolo[2,3-b]indole Analogues.
- IOSR Journal. (2017, October 7). Synthesis and Evaluation of Antibacterial Activity of Novel Azaindole Derivatives.
- El-Faham, A., et al. (n.d.). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. PMC - PubMed Central.
Sources
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for 2-(3-Methylbutyl)-1H-pyrrolo[2,3-b]pyridine (HMDB0033961) [hmdb.ca]
- 3. iosrjournals.org [iosrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [wap.guidechem.com]
- 6. Novel indole and azaindole (pyrrolopyridine) cannabinoid (CB) receptor agonists: design, synthesis, structure-activity relationships, physicochemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 7-Azaindole CAS#: 271-63-6 [m.chemicalbook.com]
- 9. alkalimetals.com [alkalimetals.com]
- 10. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 11. mdpi.com [mdpi.com]
- 12. Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Azaindoles [chemenu.com]
- 14. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Introduction: The Significance of 7-Azaindoles and Palladium Catalysis
An Application Guide to the Palladium-Catalyzed Synthesis of 7-Azaindoles
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged heterocyclic motif in modern medicinal chemistry and drug discovery.[1] Its structure, which can be considered a bioisostere of indole or purine, facilitates critical hydrogen bonding interactions with various biological targets. This has led to the development of numerous 7-azaindole derivatives with potent therapeutic activities, including applications as kinase inhibitors for cancer treatment, antivirals, and agents targeting the central nervous system.[2][3][4]
The functionalization of the 7-azaindole core is paramount for modulating pharmacological properties. Among the synthetic methodologies available, palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for forging carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with high efficiency and selectivity.[5][6] These reactions, recognized with the 2010 Nobel Prize in Chemistry, operate under mild conditions and tolerate a wide array of functional groups, making them indispensable for complex molecule synthesis.[7]
This guide provides an in-depth overview of key palladium-catalyzed protocols for the synthesis and functionalization of 7-azaindoles, grounded in mechanistic principles and field-proven insights for researchers in organic synthesis and drug development.
The Engine of Innovation: The General Palladium Catalytic Cycle
Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and optimizing reactions. Most of these transformations proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple.[8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into an aryl or vinyl halide (or triflate) bond (R-X), oxidizing to a Pd(II) complex. This is often the rate-limiting step.
-
Transmetalation (for Suzuki, etc.) or Carbopalladation/Insertion (for Heck):
-
In reactions like the Suzuki-Miyaura coupling, a second organic fragment is transferred from an organometallic reagent (e.g., an organoboron compound) to the Pd(II) center, a process known as transmetalation.
-
In the Heck reaction, an olefin coordinates to the Pd(II) complex and then inserts into the Pd-R bond.
-
-
Reductive Elimination or β-Hydride Elimination:
-
The two coupled organic fragments are expelled from the palladium center in a step called reductive elimination, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst.
-
In the Heck reaction, a β-hydride is eliminated to form the final alkene product, followed by a base-mediated step to regenerate the Pd(0) catalyst.[9]
-
Caption: A simplified representation of the Pd(0)/Pd(II) catalytic cycle.
Protocol I: Sonogashira Coupling for the Construction of the 7-Azaindole Core
The Sonogashira reaction, a coupling between a vinyl or aryl halide and a terminal alkyne, is a cornerstone for building the 7-azaindole skeleton.[10] A common and highly effective strategy involves coupling a 2-amino-3-halopyridine with a terminal alkyne, followed by an intramolecular cyclization (annulation) to form the pyrrole ring.[11][12]
Expertise & Experience (The "Why"): This two-step, one-pot sequence is powerful because it rapidly constructs the bicyclic core from readily available starting materials.[13]
-
Catalyst System: A dual-catalyst system is typically employed. The palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (usually CuI) is crucial for activating the alkyne via the formation of a copper acetylide intermediate, which accelerates the transmetalation step.[12][14]
-
Base: A mild amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) is used. It serves not only to neutralize the HX generated during the reaction but also acts as the solvent in many cases.
-
Cyclization: The subsequent cyclization of the 2-amino-3-alkynylpyridine intermediate can be promoted by heat or by the addition of a stronger base (like KOtBu) or an acid, leading to the formation of the 5-membered pyrrole ring.[11][12][14]
Detailed Protocol: Synthesis of a 2-Substituted 7-Azaindole
This protocol describes the synthesis of a 2-substituted 7-azaindole from 2-amino-3-iodopyridine.
Materials:
-
2-Amino-3-iodopyridine
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Palladium Tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Copper(I) Iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Toluene, anhydrous
-
Potassium tert-butoxide (KOtBu)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-amino-3-iodopyridine (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).
-
Solvent and Reagent Addition: Add anhydrous toluene and anhydrous Et₃N (3.0 equiv). Stir the mixture for 10 minutes to ensure dissolution and catalyst activation.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe at room temperature.
-
Sonogashira Coupling: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS until the starting 2-amino-3-iodopyridine is consumed (typically 4-12 hours).
-
Cyclization Step: After cooling the reaction to room temperature, add potassium tert-butoxide (KOtBu) (1.5 equiv) in one portion.
-
Annulation: Heat the mixture to 65 °C and stir until the cyclization is complete, as monitored by TLC or LC-MS (typically 2-6 hours).[11]
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted 7-azaindole.
Data Summary: Sonogashira/Cyclization Scope
| Starting Halopyridine | Alkyne Partner | Catalyst System | Base (Cyclization) | Yield (%) | Reference |
| 2-Amino-3-iodopyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI | KOtBu | 85-95 | [11] |
| 2-Amino-3-iodopyridine | 1-Hexyne | Pd(PPh₃)₄ / CuI | KOtBu | 80-90 | [11] |
| 2-Amino-3-bromo-5-nitropyridine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | CuI (MW) | 70-80 | [12][15] |
| 2-Arylamino-3-iodopyridines | Various Alkynes | Fe(acac)₃ / CuI (MW) | KOtBu | 60-85 | [10][16] |
Protocol II: Suzuki-Miyaura Coupling for C-Arylation
The Suzuki-Miyaura coupling is an exceptionally robust method for forming C(sp²)-C(sp²) bonds, making it ideal for the synthesis of aryl- and heteroaryl-substituted 7-azaindoles.[17][18] This reaction is widely used to functionalize a pre-formed halo-7-azaindole scaffold.
Expertise & Experience (The "Why"):
-
Substrate Reactivity: The reactivity of the halide on the 7-azaindole core follows the typical trend: I > Br > Cl. The choice of halide can allow for selective, sequential couplings if multiple different halogens are present.[17]
-
Catalyst and Ligand: Modern Suzuki couplings often utilize highly active catalysts formed from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a sterically hindered, electron-rich phosphine ligand. Ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are particularly effective as they promote the often-difficult oxidative addition step with aryl chlorides and stabilize the active Pd(0) species.[17][18]
-
Base and Solvent: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the organoboron species for transmetalation. The choice of base and solvent system (e.g., Toluene/Water, Dioxane/Water) is critical for reaction success and can depend on the specific substrates.
Detailed Protocol: C6-Arylation of 6-Chloro-7-azaindole
This protocol details the arylation of a protected 6-chloro-3-iodo-7-azaindole at the C6 position.[17]
Materials:
-
Protected 6-chloro-3-iodo-7-azaindole (e.g., SEM-protected)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
SPhos ligand
-
Cesium Carbonate (Cs₂CO₃)
-
Toluene and Ethanol (or water)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Reaction Setup: In a Schlenk tube under an inert atmosphere, combine the protected 6-chloro-3-iodo-7-azaindole (1.0 equiv), the arylboronic acid (1.5 equiv), and Cs₂CO₃ (2.0 equiv).
-
Catalyst Premixing (Optional but Recommended): In a separate vial, premix Pd₂(dba)₃ (0.05 equiv) and SPhos (0.20 equiv) in a small amount of the reaction solvent.
-
Reagent Addition: Add the solvent system (e.g., Toluene/Ethanol 1:1) to the Schlenk tube containing the substrates and base. Then, add the catalyst premix.
-
Reaction: Seal the tube and heat the mixture to 110 °C in an oil bath. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography to yield the C6-arylated 7-azaindole.
Data Summary: Suzuki-Miyaura Coupling Scope
| 7-Azaindole Substrate | Boronic Acid Partner | Catalyst System | Base | Yield (%) | Reference |
| 6-Chloro-3-iodo-SEM-azaindole | Phenylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | 88 | [17][18] |
| 6-Chloro-3-iodo-SEM-azaindole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | 93 | [17][18] |
| 6-Chloro-3-iodo-SEM-azaindole | 4-Fluorophenylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | 79 | [17] |
| 4-Chloro-7-azaindole | (2-Ethoxyvinyl)borolane | Pd(OAc)₂ / SPhos | K₃PO₄ | ~80 | [14] |
Protocol III: Buchwald-Hartwig Amination of Halo-7-azaindoles
The Buchwald-Hartwig amination is the premier method for forming C-N bonds between aryl halides and amines.[19] This reaction is critical for introducing primary and secondary amine functionalities onto the 7-azaindole nucleus, which are common pharmacophores.[20][21]
Expertise & Experience (The "Why"):
-
Unprotected N-H: A key challenge in the amination of 7-azaindoles is the presence of the acidic pyrrole N-H proton, which can interfere with the catalytic cycle. Early methods often required N-protection.
-
Modern Ligands and Precatalysts: The development of sophisticated biarylphosphine ligands (e.g., RuPhos, DavePhos) and their corresponding palladium precatalysts has been transformative.[22] These systems are highly active and can facilitate the amination of unprotected halo-7-azaindoles. The precatalysts ensure the efficient and rapid generation of the active monoligated Pd(0) species in solution.[22]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is common, but for sensitive substrates or unprotected N-H groups, lithium bis(trimethylsilyl)amide (LiHMDS) is often superior as it also deprotonates the pyrrole N-H, preventing it from interfering with the amine coupling partner.[20][22]
Detailed Protocol: Amination of Unprotected 4-Chloro-7-azaindole
This protocol is adapted from methodologies developed for unprotected halo-heterocycles.[22]
Materials:
-
4-Chloro-7-azaindole
-
Amine (e.g., Morpholine)
-
RuPhos Pd G3 Precatalyst (or a combination of a Pd source and RuPhos ligand)
-
Lithium bis(trimethylsilyl)amide (LiHMDS), 1 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add 4-chloro-7-azaindole (1.0 equiv), the amine (1.2 equiv), and the RuPhos Pd G3 precatalyst (0.01-0.02 equiv).
-
Solvent Addition: Add anhydrous THF.
-
Base Addition: Slowly add the LiHMDS solution (2.2 equiv) dropwise at room temperature. The first equivalent deprotonates the azaindole N-H, and the subsequent amount acts as the base for the catalytic cycle.
-
Reaction: Seal the tube and heat the mixture to 65 °C. Monitor the reaction by LC-MS. The reaction is often complete within 1-4 hours.
-
Work-up: Cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude material by flash column chromatography.
Data Summary: Buchwald-Hartwig Amination Scope
| 7-Azaindole Substrate | Amine Partner | Catalyst System | Base | Yield (%) | Reference |
| 4-Chloro-7-azaindole | n-Butylamine | RuPhos Precatalyst | LiHMDS | 93 | [22] |
| 4-Bromo-7-azaindole | Morpholine | DavePhos Precatalyst | LiHMDS | 92 | [22] |
| 5-Bromo-7-azaindole | Aniline | RuPhos Precatalyst | LiHMDS | 94 | [22] |
| 2-Chloro-7-azaindole | Benzylamine | RuPhos Precatalyst | LiHMDS | 95 | [23] |
Visualizing the Process: Catalytic Cycles and Workflow
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Caption: A generalized workflow for palladium-catalyzed reactions.
Conclusion
Palladium-catalyzed cross-coupling reactions represent a mature, reliable, and highly versatile technology for the synthesis and elaboration of the 7-azaindole scaffold. The Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig reactions, among others, provide chemists with a powerful toolkit to construct the core heterocycle and install a diverse range of substituents with predictable control. A thorough understanding of the underlying catalytic cycles and the roles of ligands and reagents is key to harnessing the full potential of these transformative methods in the pursuit of novel therapeutics.
References
- Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. (n.d.).
- Mushtaq, N., Saify, Z. S., Noor, F., Takween, S., Akhtar, S., Arif, M., & Khan, K. M. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives. Pakistan Journal of Pharmaceutical Sciences, 21(1), 36–39. [Link]
- Verbiscar, A. J. (1969). THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS.
- Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (2010). ChemInform. [Link]
- Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. (n.d.).
- de Mattos, M. C., Alatorre-Santamaría, S., Gotor-Fernández, V., & Gotor, V. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149–2152. [Link]
- El-Ghanam, A. (2014). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
- Lança, M. J., Amarante, G. W., & Marques, M. M. B. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. Organic Letters, 18(13), 3250–3253. [Link]
- Shaikh, A. C., Ghorpade, R., & Sekar, G. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 268–297. [Link]
- Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. (n.d.).
- Singh, A., Kumar, R., Singh, R. K., Kumar, S., Singh, A. K., Singh, A., Kumar, A., & Singh, R. K. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7595–7607. [Link]
- Amarante, G. W., & Marques, M. M. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
- Amarante, G. W., & Marques, M. M. B. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
- Mérour, J.-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471–506. [Link]
- Different strategies for synthesis of 7-azaindoles. (n.d.).
- Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. (2006). Organic Chemistry Portal. [Link]
- da Silva, A. F. G., Amarante, G. W., & Marques, M. M. B. (2021). Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles.
- Sonogashira mediated synthesis of 5-nitro-7-azaindole[4]. (n.d.).
- Sharma, P., Rohilla, S., & Roy, T. (2014). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 10, 2531–2538. [Link]
- Singh, A., Kumar, R., & Singh, R. K. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity.
- Palladium catalyzed couplings. (2020). Chemistry LibreTexts. [Link]
- Buchwald–Hartwig amin
- Cross-coupling reaction. (n.d.). Wikipedia. [Link]
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Novel Aromatic Polymers. (n.d.).
- Synthesis of 7-azaindole via enamine formation and subsequent Heck reaction[21]. (n.d.).
- Plas, A., Martin, C., Joubert, N., & Viaud-Massuard, M.-C. (2015). Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole. Organic Letters, 17(19), 4710–4713. [Link]
- Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds. (n.d.). Royal Society of Chemistry. [Link]
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
- Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. The Journal of Organic Chemistry, 75(18), 6255–6258. [Link]
- Laha, J. K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles.
- Sharma, S., & Van der Eycken, E. (2018). Heck Reaction—State of the Art.
- Heck Reaction. (2023). Chemistry LibreTexts. [Link]
Sources
- 1. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological activities of 7-azaindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]
- 12. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization | MDPI [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols for Utilizing 1H-pyrrolo[2,3-b]pyridin-6-amine in the Design of Potent and Selective FGFR Inhibitors
Introduction: Targeting the Aberrant FGFR Signaling Axis in Oncology
The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved receptor tyrosine kinases (FGFR1-4), plays a pivotal role in regulating essential cellular processes, including proliferation, differentiation, migration, and survival.[1][2] Under normal physiological conditions, the binding of Fibroblast Growth Factors (FGFs) to their cognate FGFRs initiates a tightly regulated signaling cascade. However, aberrant activation of this pathway—driven by gene amplification, activating mutations, or chromosomal translocations—is a well-documented oncogenic driver in a multitude of human cancers, including urothelial carcinoma, cholangiocarcinoma, and various solid tumors.[1][3] This dysregulation transforms the FGFR signaling axis into a critical therapeutic target for cancer intervention.[4][5]
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of the 1H-pyrrolo[2,3-b]pyridin-6-amine (also known as 6-amino-7-azaindole) scaffold in the rational design of next-generation FGFR inhibitors. We will delve into the mechanistic basis for its selection, provide detailed protocols for synthesis and evaluation, and offer insights into interpreting the resulting data.
The Rationale: Why this compound is a Privileged Scaffold for FGFR Inhibition
The 7-azaindole core, of which this compound is a derivative, is widely recognized as a "privileged scaffold" in kinase inhibitor design.[6][7] Its utility stems from its ability to act as a bioisostere of the adenine ring of ATP, enabling it to form critical hydrogen bond interactions with the kinase hinge region, the flexible segment that connects the N- and C-lobes of the kinase domain.
The key to its effectiveness lies in its unique hydrogen bonding pattern. The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole nitrogen (N1-H) serves as a hydrogen bond donor.[8][9] This dual interaction mimics the binding of ATP, allowing the scaffold to anchor the inhibitor within the ATP-binding pocket with high affinity. The 6-amino group provides a crucial vector for chemical modification, allowing for the exploration of structure-activity relationships (SAR) by introducing various substituents that can interact with other regions of the ATP-binding site to enhance potency and selectivity.[10]
Several successful FGFR inhibitors have been developed utilizing the 7-azaindole scaffold, demonstrating its clinical and preclinical validation.[11][12] This framework provides a robust starting point for developing novel chemical entities with improved pharmacological profiles.
Figure 1: Simplified FGFR signaling pathway and the mechanism of competitive inhibition.
Experimental Design & Protocols
A logical workflow is essential for the successful development and characterization of novel FGFR inhibitors based on the this compound scaffold.
Figure 2: High-level workflow for FGFR inhibitor development.
Protocol 1: Synthesis of a Representative 1H-pyrrolo[2,3-b]pyridine-based Inhibitor
This protocol outlines a general synthetic route. Specific reaction conditions, catalysts, and protecting group strategies may need to be optimized for individual target molecules.[4][13][14][15]
Objective: To synthesize a substituted 1H-pyrrolo[2,3-b]pyridine derivative as a potential FGFR inhibitor.
Materials:
-
Starting material: e.g., 4-chloro-1H-pyrrolo[2,3-b]pyridine
-
Appropriate boronic acids or organometallic reagents for Suzuki or other cross-coupling reactions
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Bases (e.g., K₂CO₃, Na₂CO₃)
-
Solvents (e.g., Dioxane, DMF, Toluene, Water)
-
Reagents for amination (e.g., desired amine, Buchwald-Hartwig amination conditions)
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
Protection of Pyrrole Nitrogen (If necessary):
-
Dissolve the starting 7-azaindole in a suitable solvent (e.g., DMF).
-
Add a protecting group reagent (e.g., SEM-Cl or Boc-anhydride) and a base (e.g., NaH).
-
Stir at room temperature until the reaction is complete (monitor by TLC).
-
Work up the reaction and purify the protected intermediate.
-
-
Cross-Coupling Reaction (e.g., Suzuki Coupling):
-
To a degassed solution of the protected 4-chloro-7-azaindole and the desired boronic acid in a solvent mixture (e.g., Dioxane/Water), add a base (e.g., K₂CO₃).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂).
-
Heat the reaction mixture under an inert atmosphere (e.g., 90 °C) for several hours until completion (monitor by LC-MS).
-
Cool the reaction, perform an aqueous workup, and extract with an organic solvent.
-
Purify the product by flash column chromatography.
-
-
Introduction of the 6-Amino Group (if not present in starting material) or further functionalization:
-
This step is highly dependent on the overall synthetic strategy. If starting with a precursor, a nitration/reduction sequence or a directed C-H amination could be employed. For the purpose of this guide, we assume the 6-amino group is present or installed via standard methods.
-
-
Final Deprotection:
-
Dissolve the protected compound in a suitable solvent.
-
Add the deprotection reagent (e.g., TFA for Boc, TBAF for SEM).
-
Stir until the reaction is complete.
-
Neutralize the reaction, work up, and purify the final compound, often by preparative HPLC.
-
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: In Vitro Biochemical Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against FGFR family members.
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a recombinant FGFR kinase domain. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used.[16]
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains
-
Poly-Glu-Tyr (4:1) or other suitable peptide substrate
-
ATP
-
Assay buffer (e.g., HEPES, MgCl₂, MnCl₂, DTT, BSA)
-
Europium-labeled anti-phosphotyrosine antibody
-
Allophycocyanin (APC)-labeled streptavidin
-
Test compounds dissolved in DMSO
-
384-well low-volume assay plates
-
Plate reader capable of TR-FRET detection
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from ~30 µM to 1 nM in the final assay.
-
In a 384-well plate, add 2 µL of kinase solution (FGFR1, 2, 3, or 4) to each well.
-
Add 2 µL of the serially diluted test compound or DMSO (for positive and negative controls).
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 2 µL of a mixture containing the peptide substrate and ATP (at its Kₘ concentration for each kinase).
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 6 µL of TR-FRET detection buffer containing EDTA, the Europium-labeled anti-phosphotyrosine antibody, and the APC-labeled streptavidin.
-
Incubate for 60 minutes at room temperature to allow the detection reagents to bind.
-
Read the plate on a TR-FRET-compatible plate reader (e.g., excitation at 320 nm, emission at 615 nm and 665 nm).
-
Data Analysis: Calculate the ratio of the emission at 665 nm to 615 nm. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 3: Cell-Based Proliferation Assay
Objective: To evaluate the anti-proliferative effect of the compounds on cancer cell lines with known FGFR alterations.
Principle: This assay measures the reduction in cell viability or proliferation after treatment with the test compound.
Materials:
-
FGFR-dependent cancer cell lines (e.g., SNU-16 for FGFR2 amplification, RT-112 for FGFR3 mutation).[17]
-
Non-FGFR dependent control cell line (e.g., A549).
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).
-
Test compounds dissolved in DMSO.
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or MTS).
-
96-well clear-bottom, white-walled plates.
-
Luminometer or spectrophotometer.
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of media.
-
Allow cells to adhere overnight in a humidified incubator (37 °C, 5% CO₂).
-
Prepare serial dilutions of the test compounds in complete media.
-
Remove the old media from the cells and add 100 µL of the media containing the test compounds or DMSO vehicle control.
-
Incubate the plate for 72 hours.
-
Add the cell viability reagent according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo®).
-
Incubate as required (e.g., 10 minutes for CellTiter-Glo®).
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated controls. Plot the percent viability versus the log of the compound concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).
Protocol 4: In-Cell Target Engagement via Western Blot
Objective: To confirm that the compound inhibits FGFR signaling within the cell by assessing the phosphorylation status of FGFR and its downstream effectors.
Materials:
-
FGFR-dependent cell line.
-
Starvation medium (e.g., serum-free medium).
-
FGF ligand (e.g., FGF2) for stimulation.
-
Test compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-p-FGFR (Tyr653/654), anti-FGFR, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-Actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
SDS-PAGE and Western blotting equipment.
Procedure:
-
Plate cells and allow them to grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 16-24 hours.
-
Pre-treat the cells with various concentrations of the test compound or DMSO for 1-2 hours.
-
Stimulate the cells with an appropriate FGF ligand (e.g., 10 ng/mL FGF2) for 15 minutes.
-
Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
Perform SDS-PAGE to separate proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or milk in TBST).
-
Incubate with primary antibodies overnight at 4 °C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Wash and apply the chemiluminescent substrate.
-
Image the blot using a digital imager.
-
Data Analysis: Quantify band intensity using software like ImageJ. Normalize the phosphorylated protein levels to the total protein levels.
Data Presentation & Interpretation
Quantitative data from the assays should be summarized in tables for clear comparison of compound performance.
Table 1: In Vitro Kinase Inhibition Profile
| Compound ID | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) | VEGFR2 IC₅₀ (nM) |
| Example-01 | 7 | 9 | 25 | 712 | >10,000 |
| AZD4547 | 0.2 | 2.5 | 1.8 | 165 | 24 |
Data for Example-01 is illustrative, based on a reported derivative.[4] Data for AZD4547 is from public sources for comparison.[18][19]
Table 2: Cellular Anti-Proliferative Activity
| Compound ID | SNU-16 (FGFR2-amp) GI₅₀ (nM) | RT-112 (FGFR3-mut) GI₅₀ (nM) | A549 (WT) GI₅₀ (nM) |
| Example-01 | 15 | 45 | >10,000 |
| AZD4547 | 28.1 | 18.2 | >10,000 |
Data is illustrative. AZD4547 data is based on representative values from literature.[19]
Interpretation:
-
Potency: Lower IC₅₀ and GI₅₀ values indicate higher potency.
-
Selectivity: A large differential between the IC₅₀ values for FGFR1-3 versus FGFR4 and other kinases (like VEGFR2) indicates good selectivity, which can be crucial for minimizing off-target toxicities.
-
Structure-Activity Relationship (SAR): By comparing the activity of different analogs, researchers can deduce which chemical modifications enhance potency and selectivity, guiding the next round of inhibitor design.[10] For instance, modifying the substituent at the 6-amino position can probe interactions within the hydrophobic pocket of the kinase domain.[4]
Conclusion and Future Directions
The this compound scaffold is a validated and highly effective starting point for the design of potent and selective FGFR inhibitors. The protocols outlined in this guide provide a robust framework for the synthesis, biochemical characterization, and cellular evaluation of novel compounds. Successful lead candidates identified through this workflow should demonstrate low nanomolar potency against target FGFRs, a clear selectivity profile against off-target kinases, and on-target activity in FGFR-dependent cancer cell lines. Subsequent steps would involve comprehensive pharmacokinetic profiling and in vivo efficacy testing in relevant tumor xenograft models to identify candidates for clinical development.[20][21]
References
- Cells. (n.d.). Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Cancer and Inflammation. MDPI.
- Gong, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
- Chen, D., et al. (2020). FGF/FGFR signaling pathway involved resistance in various cancer types. Cell Communication and Signaling.
- International Journal of Molecular Sciences. (n.d.). Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Tumor. MDPI.
- Chen, D., et al. (2020). FGF/FGFR signaling pathway involved resistance in various cancer types. ResearchGate.
- Zhang, J., et al. (2018). Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression. Frontiers in Pharmacology.
- Gong, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
- Perrera, C., et al. (2016). In Vitro and In Vivo Activity of Lucitanib in FGFR1/2 Amplified or Mutated Cancer Models. PLOS ONE.
- Grignani, G., et al. (2022). In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor. Cancers.
- Sohl, C., et al. (2015). The 1.65 Å resolution structure of the complex of AZD4547 with the kinase domain of FGFR1 displays exquisite molecular recognition. Acta Crystallographica Section D: Biological Crystallography.
- Scott, J., et al. (2019). Second-Generation FGFR Inhibitors for the Treatment of Cancers Harboring Mutated FGFRs. ACS Medicinal Chemistry Letters.
- Haug, B., et al. (2023). Cell-based screen identifies porphyrins as FGFR3 activity inhibitors with therapeutic potential for achondroplasia and cancer. JCI Insight.
- Ho, H. K., et al. (2013). Developing FGFR4 inhibitors as potential anti-cancer agents via in silico design, supported by in vitro and cell-based testing. Current Medicinal Chemistry.
- Liu, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of the First Novel Macrocycle-Based FGFR Inhibitors That Overcome Clinically Acquired Resistance. Journal of Medicinal Chemistry.
- Creative Diagnostics. (n.d.). FGFR2 Kinase Inhibitor Screening Assay Kit.
- Helsten, T., et al. (2016). Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application. Oncotarget.
- Health Research Authority. (n.d.). Evaluation of an assay to predict response to a FGFR-inhibitor: Ver 1.
- INDIGO Biosciences. (n.d.). Human FGFR3 Reporter Assay Kit.
- ResearchGate. (n.d.). Chemical structure of AZD4547.
- Zhong, Z., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry.
- Zhong, Z., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry.
- Tan, L., et al. (2014). A Structure-guided Approach to Creating Covalent FGFR Inhibitors. Chemistry & Biology.
- ResearchGate. (n.d.). Characterization of models derived from patients with FGFR2....
- ResearchGate. (n.d.). Structure of the AZD4547–FGFR1 kinase complex.
- Besson, T., et al. (2019). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules.
- Kumar, A., et al. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry.
- Wodtke, R., et al. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules.
- Wang, Y., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules.
- Ohno, H. (2016). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Yakugaku Zasshi.
- Frontiers in Pharmacology. (n.d.). Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review.
- El-Gokha, A., et al. (2022). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry.
- Chen, X., et al. (2022). Discovery of octahydropyrrolo [3,2-b] pyridin derivative as a highly selective Type I inhibitor of FGFR3 over VEGFR2 by high-throughput virtual screening. Journal of Molecular Recognition.
- Wang, Y., et al. (2024). Discovery of Novel FGFR1 Inhibitors via Pharmacophore Modeling and Scaffold Hopping: A Screening and Optimization Approach. Molecules.
- Kumar, A., et al. (2016). Azaindole Therapeutic Agents. Current Bioactive Compounds.
- Doi, T., et al. (2017). Safety, tolerability and pharmacokinetics of the fibroblast growth factor receptor inhibitor AZD4547 in Japanese patients with advanced solid tumours: a Phase I study. Investigational New Drugs.
- El-Gokha, A., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules.
- Ohno, H. (2016). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Yakugaku Zasshi.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 9. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 10. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. selleckchem.com [selleckchem.com]
- 19. selleckchem.com [selleckchem.com]
- 20. In Vitro and In Vivo Activity of Lucitanib in FGFR1/2 Amplified or Mutated Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of the 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Keystone in Modern Drug Discovery
Introduction: The Privileged Scaffold in Medicinal Chemistry
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, combining the features of both indole and pyridine, allow it to interact with a wide array of biological targets with high affinity and selectivity. This has led to its incorporation into numerous clinically successful and investigational drugs targeting a spectrum of diseases, from cancer to inflammatory disorders.[1] This application note provides an in-depth guide for researchers and drug development professionals on the application of the 1H-pyrrolo[2,3-b]pyridine scaffold, covering its synthesis, key biological targets, structure-activity relationships, and detailed experimental protocols for its evaluation.
Clinical Significance: From Bench to Bedside
The therapeutic potential of the 1H-pyrrolo[2,3-b]pyridine scaffold is underscored by the number of drugs that have reached the market and are in clinical development. While a comprehensive list of all drugs is extensive, notable examples highlight the scaffold's versatility. For instance, derivatives of this scaffold have been investigated as potent inhibitors of various kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[]
| Drug (or lead compound) | Target(s) | Therapeutic Area |
| Fedratinib | JAK2, FLT3 | Myelofibrosis |
| Pexidartinib | CSF-1R, c-Kit, FLT3 | Tenosynovial giant cell tumor |
| Erdafitinib | FGFR1-4 | Urothelial Carcinoma |
| Compound 31g (preclinical) | JAK1 | Inflammatory diseases, Hepatic Fibrosis[3][4] |
| Compound 22 (preclinical) | CDK8 | Colorectal Cancer[5] |
| Compound 25a (preclinical) | ATM | Solid Tumors (in combination therapy)[6] |
Synthetic Strategies: Building the Core and Its Analogs
The synthesis of the 1H-pyrrolo[2,3-b]pyridine core and its derivatives is a well-established field, with numerous methodologies available to medicinal chemists. A common and versatile approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine.
General Synthetic Workflow
Caption: General workflow for the synthesis of the 1H-pyrrolo[2,3-b]pyridine scaffold.
Protocol: Synthesis of a 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivative
This protocol is adapted from the synthesis of PDE4B inhibitors and illustrates a common synthetic route.[7]
Step 1: Chan-Lam Coupling
-
To a solution of the starting 1H-pyrrolo[2,3-b]pyridine intermediate (1 equivalent) in CH₂Cl₂ are added the desired aryl boronic acid (1.5 equivalents), Cu(OAc)₂ (1.2 equivalents), and pyridine (2 equivalents).
-
The reaction mixture is stirred at room temperature for 12 hours.
-
Upon completion, the reaction is quenched with aqueous NH₄Cl and extracted with CH₂Cl₂.
-
The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the coupled product.
Step 2: Saponification
-
The product from Step 1 is dissolved in a mixture of MeOH and H₂O.
-
NaOH (2 equivalents) is added, and the mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The MeOH is removed under reduced pressure, and the aqueous layer is acidified with 1N HCl.
-
The resulting precipitate is collected by filtration, washed with water, and dried to yield the carboxylic acid.
Step 3: Amide Coupling
-
To a solution of the carboxylic acid from Step 2 (1 equivalent) in DMF are added DIPEA (3 equivalents) and the desired amine (1.2 equivalents).
-
T3P (1.5 equivalents) is added, and the reaction mixture is stirred at room temperature for 30 minutes to 4 hours.
-
The reaction is quenched with water, and the product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to afford the final 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivative.
Key Biological Targets and Signaling Pathways
The 1H-pyrrolo[2,3-b]pyridine scaffold has demonstrated remarkable versatility in targeting a range of proteins implicated in various diseases.
Kinase Inhibition: A Dominant Application
A significant number of drugs and clinical candidates containing the 1H-pyrrolo[2,3-b]pyridine core are kinase inhibitors. This scaffold often acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region.
-
Janus Kinases (JAKs): These are critical for cytokine signaling. Inhibition of JAKs, particularly JAK1 and JAK3, is a therapeutic strategy for autoimmune diseases and transplant rejection.[3][8] 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent and selective JAK inhibitors.[4]
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a key driver in various cancers. The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed to develop potent FGFR inhibitors.[9][10]
-
c-Met: This receptor tyrosine kinase is involved in cell proliferation, migration, and invasion, and its dysregulation is linked to cancer. 1H-pyrrolo[2,3-b]pyridine derivatives have shown strong c-Met inhibitory activity.[11]
-
Cyclin-Dependent Kinase 8 (CDK8): CDK8 is a transcriptional regulator and an oncogene in colorectal cancer. Novel 1H-pyrrolo[2,3-b]pyridine-based inhibitors of CDK8 have been discovered.[5]
-
Ataxia Telangiectasia Mutated (ATM) Kinase: ATM is a crucial protein in the DNA damage response. Selective ATM inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold have been developed as potential chemosensitizers.[6]
JAK/STAT Signaling Pathway
Caption: Inhibition of the JAK/STAT signaling pathway by a 1H-pyrrolo[2,3-b]pyridine-based inhibitor.
Other Important Targets
-
Phosphodiesterase 4B (PDE4B): PDE4B is involved in regulating intracellular levels of cAMP and is a target for inflammatory and central nervous system diseases. 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as potent and selective PDE4B inhibitors.[7]
-
Traf2 and Nck-interacting kinase (TNIK): TNIK is a therapeutic target in colorectal cancer. The 1H-pyrrolo[2,3-b]pyridine scaffold has been used to design potent TNIK inhibitors.
Structure-Activity Relationship (SAR) Insights
The extensive research on 1H-pyrrolo[2,3-b]pyridine derivatives has led to a deep understanding of their SAR. The following table summarizes key SAR findings for different targets.
| Target | Position on Scaffold | Favorable Substitutions | Unfavorable Substitutions | Reference |
| PDE4B | 2-carboxamide | 3,3-difluoroazetidine ring | Bulky alkyl groups | [7] |
| 5-position | 3,4-dichlorophenyl | Unsubstituted phenyl | [7] | |
| FGFR | 3-position | (E)-3-(3-methoxyphenyl)prop-1-en-1-yl | Small alkyl groups | [9][10] |
| 5-position | Trifluoromethyl | Hydrogen | [10] | |
| c-Met | Linker at 4-position | Methylene, Sulfur | Sulfoxide | [11] |
| JAK1 | 5-carboxamide | N-methyl | N-H | [3][4] |
| 4-amino substituent | cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl | Simple amines | [3][4] | |
| CDK8 | 5-position | Phenyl | 4-position substitution | [5] |
| Phenyl at 5-position | 3-(N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide) | Simple phenyl | [5] |
Protocols for Biological Evaluation
Protocol: In Vitro Kinase Inhibition Assay (Example: FGFR1)
This protocol provides a general framework for assessing the inhibitory activity of 1H-pyrrolo[2,3-b]pyridine derivatives against a specific kinase.
Materials:
-
Recombinant human FGFR1 kinase
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds (1H-pyrrolo[2,3-b]pyridine derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
In a 384-well plate, add the test compound solution.
-
Add the FGFR1 kinase and the poly(Glu, Tyr) substrate to the wells.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.
Protocol: Cell-Based Proliferation Assay (Example: 4T1 Breast Cancer Cells)
This assay evaluates the effect of the compounds on the proliferation of cancer cells.[9]
Materials:
-
4T1 breast cancer cell line
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar
-
96-well clear-bottom white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Seed 4T1 cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a DMSO-only control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, allow the plate to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition of cell proliferation for each concentration and determine the IC₅₀ value.
Conclusion and Future Perspectives
The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a highly successful and versatile platform in drug discovery. Its ability to be readily synthesized and modified, coupled with its favorable interactions with a multitude of biological targets, ensures its continued prominence in the development of novel therapeutics. Future research will likely focus on exploring new chemical space around this core, developing even more selective inhibitors, and applying this scaffold to emerging and challenging drug targets. The insights and protocols provided in this guide are intended to empower researchers to effectively harness the potential of the 1H-pyrrolo[2,3-b]pyridine scaffold in their drug discovery endeavors.
References
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.9b00369]
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra07141a]
- NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. African Journal of Online. [URL: https://www.ajol.info/index.php/jasem/article/view/227448]
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. Bioorganic & Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/26950400/]
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7819875/]
- Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c01026]
- Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/33428419/]
- Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c00927]
- Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/40570304/]
- New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Journal of Molecular Structure. [URL: https://www.sciencedirect.com/science/article/pii/S002228602300645X]
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2022.2043642]
- FDA approved drugs containing pyridine scaffold to treat bacterial and fungal infections. ResearchGate. [URL: https://www.researchgate.
- FDA-approved small molecule kinase inhibitors-Part 3. BOC Sciences. [URL: https://www.bocsci.com/blog/fda-approved-small-molecule-kinase-inhibitors-part-3/]
- FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [URL: https://www.mdpi.com/1420-3049/28/9/3861]
- Discovery of Novel Pyrrolo[2,3-b]pyridine-Based CSF-1R Inhibitors with Demonstrated Efficacy against Patient-Derived Colorectal Cancer Organoids. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c01848]
- FDA‐approved medications containing pyrrolo[2, 3‐d] pyrimidine and 1, 3, 4‐oxadiazole and core. ResearchGate. [URL: https://www.researchgate.net/publication/376269661_FDA-approved_medications_containing_pyrrolo2_3-d_pyrimidine_and_1_3_4-oxadiazole_and_core_A_review]
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [URL: https://www.mdpi.com/1424-8247/16/6/814]
- Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3. Bioorganic & Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/26071372/]
Sources
- 1. ajol.info [ajol.info]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
High-throughput screening assays for 7-azaindole derivatives
The 7-azaindole scaffold will undoubtedly continue to be a cornerstone of kinase inhibitor drug discovery. The HTS assays and protocols detailed in this guide provide a robust framework for the efficient identification and characterization of novel, potent, and selective 7-azaindole derivatives. As HTS technologies continue to evolve, with advancements in automation, miniaturization, and data analysis, the pace of discovery for this important class of compounds is set to accelerate. [6][28]Future directions will likely involve the increasing use of high-content screening and phenotypic assays to better understand the complex cellular effects of these compounds early in the drug discovery pipeline. [29]
References
- Protein-ligand binding measurements using fluorescence polariz
- Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Visikol. [Link]
- High-throughput biochemical kinase selectivity assays: panel development and screening applic
- Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicrospheres. [Link]
- Analysis of protein-ligand interactions by fluorescence polariz
- Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH. [Link]
- Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Form
- A Protocol for a High-Throughput Multiplex Cell Viability Assay. PubMed. [Link]
- Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lys
- Understanding TR-FRET Assays: Protocols and the Role of Pl
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
- A protocol for high-throughput screening for immunomodulatory compounds using human primary cells.
- Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. [Link]
- Accelerating Discovery and Development with Advances in High-Throughput Screening. Pharmaceutical Technology. [Link]
- A protocol for high-throughput screening for immunomodulatory compounds using human primary cells. NIH. [Link]
- Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]
- ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT. PubMed Central. [Link]
- Development of a High-Throughput Screening Assay for Chemical Effects on Proliferation and Viability of Immortalized Human Neural Progenitor Cells. Oxford Academic. [Link]
- Advances in luminescence-based technologies for drug discovery. PubMed Central. [Link]
- Time-Resolved Luminescence Detection of Syk Kinase Activity Through Terbium Sensitiz
- Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. NIH. [Link]
- Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. PubMed Central. [Link]
- A Review on Recent Robotic and Analytic Technologies in High Throughput Screening and Synthesis for Drug Discovery.
- 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. [Link]
- An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole deriv
- High-Throughput Screening (HTS)
- Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PubMed Central. [Link]
- Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors. NIH. [Link]
- Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
- Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. PubMed. [Link]
- Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis.
- A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. NIH. [Link]
- Cell-based assays in high-throughput mode (HTS). BioTechnologia. [Link]
- Cell-based assays in high-throughput mode (HTS). BioTechnologia. [Link]
- High-Throughput Screening Assays. Princeton University. [Link]
Sources
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 2. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 5. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reactionbiology.com [reactionbiology.com]
- 8. dcreport.org [dcreport.org]
- 9. Biochemical Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. promega.co.uk [promega.co.uk]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 15. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 17. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. marinbio.com [marinbio.com]
- 19. Cell-based assays in high-throughput mode (HTS) [biotechnologia-journal.org]
- 20. biotechnologia-journal.org [biotechnologia-journal.org]
- 21. 细胞活力和增殖测定 [sigmaaldrich.com]
- 22. Cell Viability Guide | How to Measure Cell Viability [promega.sg]
- 23. researchgate.net [researchgate.net]
- 24. resources.revvity.com [resources.revvity.com]
- 25. A protocol for high-throughput screening for immunomodulatory compounds using human primary cells - PMC [pmc.ncbi.nlm.nih.gov]
The Art of C-N Bond Formation: A Detailed Guide to the Buchwald-Hartwig Amination of 7-Azaindoles
Introduction: The Significance of 7-Azaindoles and the Power of Palladium Catalysis
The 7-azaindole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its structural resemblance to indole, coupled with the presence of a pyridine nitrogen, imparts unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor. This has led to the incorporation of 7-azaindoles into a multitude of biologically active molecules, including kinase inhibitors and other targeted therapeutics.[1][2]
The functionalization of the 7-azaindole core is crucial for modulating its pharmacological profile. Among the various synthetic transformations, the formation of a carbon-nitrogen (C-N) bond at the pyridine ring is of paramount importance for introducing diverse amine functionalities. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for this purpose, largely overcoming the limitations of traditional methods like nucleophilic aromatic substitution (SNAr), which often require harsh reaction conditions and offer a limited substrate scope.[1][3][4][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedure for the Buchwald-Hartwig amination of 7-azaindoles. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven protocol, and provide insights into troubleshooting common challenges.
Reaction Mechanism and Key Considerations: A Symphony of Catalyst, Ligand, and Base
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[3][6][7][8] Understanding this mechanism is key to rationally selecting the optimal reaction components for the successful amination of 7-azaindoles.
The Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the halo-7-azaindole, forming a Pd(II) intermediate. The reactivity of the aryl halide generally follows the trend: I > Br > Cl.[9][10]
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form an amido-palladium complex.
-
Reductive Elimination: The final and crucial step is the reductive elimination from the Pd(II) complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6][7]
Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Challenges with 7-Azaindoles:
The amination of 7-azaindoles presents specific challenges:
-
Chelation: The adjacent nitrogen atoms in the 7-azaindole ring can chelate to the palladium catalyst, potentially deactivating it.[1][2]
-
N-H Reactivity: The presence of the unprotected N-H group on the pyrrole ring can lead to competitive N-arylation.[1][2][5]
-
Substrate Deactivation: The electron-rich nature of the 7-azaindole ring can make oxidative addition more challenging compared to simple aryl halides.
To overcome these hurdles, careful selection of the catalyst system and reaction conditions is paramount.
Choosing the Right Tools for the Job: A Guide to Reagents
| Reagent Category | Key Considerations & Recommendations | Rationale |
| Palladium Precatalyst | Use of air-stable Pd(II) precatalysts such as RuPhos Pd G2, RuPhos Pd G3, or XPhos Pd G2 is highly recommended.[1][11][12] | These precatalysts readily form the active Pd(0) species in situ and often exhibit superior reactivity and stability, especially with challenging substrates like 7-azaindoles.[1][8][11] |
| Ligand | Bulky, electron-rich biarylphosphine ligands are crucial. RuPhos and BrettPhos are particularly effective for secondary and primary amines, respectively.[1][11] | These ligands promote the formation of monoligated palladium complexes, which are highly active in the catalytic cycle. Their steric bulk facilitates reductive elimination and can suppress side reactions.[3][12] |
| Base | A strong, non-nucleophilic base is required. Lithium bis(trimethylsilyl)amide (LiHMDS) is often the base of choice for unprotected 7-azaindoles.[1][11] Other strong bases like sodium tert-butoxide (NaOtBu) or weaker inorganic bases like cesium carbonate (Cs₂CO₃) can also be effective, depending on the specific substrates and ligands.[9][13] | LiHMDS is effective at deprotonating both the amine nucleophile and the 7-azaindole N-H, which can help prevent catalyst deactivation and side reactions.[1] The choice of base can significantly impact the reaction outcome and should be optimized.[9][13] |
| Solvent | Anhydrous, deoxygenated aprotic solvents are necessary. Tetrahydrofuran (THF) and toluene are commonly used.[1][9][11] | These solvents provide good solubility for the reactants and catalyst system while being inert under the reaction conditions. The exclusion of water and oxygen is critical to prevent catalyst deactivation.[14] |
Experimental Protocol: A Step-by-Step Guide to Success
This protocol provides a general procedure for the Buchwald-Hartwig amination of a halo-7-azaindole with a primary or secondary amine. The specific quantities and reaction parameters may require optimization for different substrates.
Materials and Equipment:
-
Halo-7-azaindole (e.g., 4-chloro-7-azaindole)
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., RuPhos Pd G2)
-
Ligand (e.g., RuPhos)
-
Base (e.g., LiHMDS, 1 M solution in THF)
-
Anhydrous solvent (e.g., THF)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Septa and needles
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) supplies
-
Column chromatography supplies (silica gel, solvents)
Reaction Setup and Execution:
Diagram of the Experimental Workflow:
Caption: A typical workflow for the Buchwald-Hartwig amination.
-
Preparation of the Reaction Vessel: Place a magnetic stir bar into a Schlenk flask or reaction vial. Dry the flask in an oven at >100 °C for at least 4 hours and allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Addition of Solid Reagents: To the cooled flask, add the halo-7-azaindole (1.0 equiv), the palladium precatalyst (e.g., 1-5 mol%), and the ligand (e.g., 1-5 mol%).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Addition of Liquid Reagents: Through the septum, add the anhydrous solvent (to achieve a concentration of approximately 0.1-0.5 M) followed by the amine (1.1-1.5 equiv).
-
Addition of Base: Slowly add the LiHMDS solution (typically 2.2-2.5 equiv for unprotected 7-azaindoles) dropwise to the stirred reaction mixture at room temperature. For amines containing a protic functional group, an additional equivalent of base is required.[1][11]
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 60 °C and 110 °C) and stir for the required time (typically 1-24 hours).
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
Workup and Purification:
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and carefully quench by adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired aminated 7-azaindole.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently anhydrous/deoxygenated conditions; Inappropriate base or solvent.[15][16] | Use a fresh batch of catalyst and ensure all reagents and solvents are of high purity and properly dried/degassed. Screen different bases (e.g., NaOtBu, K₃PO₄) and solvents (e.g., toluene, dioxane).[17] |
| Formation of Side Products (e.g., Hydrodehalogenation) | Competitive β-hydride elimination; Catalyst decomposition.[3] | Use a bulkier ligand to promote reductive elimination. Lower the reaction temperature. |
| N-Arylation of the 7-Azaindole | The N-H group is competing with the amine nucleophile. | The use of a strong base like LiHMDS to deprotonate the N-H should minimize this. If it persists, consider N-protection of the 7-azaindole (e.g., with a BOC or SEM group), though this adds extra synthetic steps. |
| Difficulty in Purification | The product has similar polarity to the starting materials or byproducts. | Optimize the eluent system for column chromatography. Consider alternative purification techniques such as preparative TLC or HPLC. |
Conclusion: A Versatile Tool for Modern Drug Discovery
The Buchwald-Hartwig amination of 7-azaindoles is a robust and highly valuable transformation in the synthetic chemist's toolbox. By understanding the underlying mechanism and carefully selecting the appropriate catalyst system and reaction conditions, researchers can efficiently synthesize a wide array of functionalized 7-azaindole derivatives. The protocol and insights provided in this application note serve as a practical guide to successfully implement this powerful reaction in the pursuit of novel therapeutics and other advanced materials.
References
- Buchwald–Hartwig amination - Wikipedia.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - Chemical Insights.
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis.
- Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.
- Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry.
- Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters.
- N-Heterocyclic Olefin-Ligated Palladium(II) Complexes as Pre-Catalysts for Buchwald-Hartwig Aminations. Chemistry.
- Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. Wordpress.
- A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis. MDPI.
- Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress.
- Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. PMC.
- Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. ChemInform.
- Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry.
- The Role of the Base in Buchwald-Hartwig Amination. ResearchGate.
- Conditions for a selective Buchwald-Hartwig amination? ResearchGate.
- Help troubleshooting a Buchwald-Hartwig amination? Reddit.
- Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters.
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. PMC.
- Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. PMC.
- Optimising a Buchwald-Hartwig amination using the ChemSpeed.
- Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. MIT Open Access Articles.
Sources
- 1. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 부흐발트 촉매 및 리간드 [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. reddit.com [reddit.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: Evaluating the Efficacy of 1H-pyrrolo[2,3-b]pyridin-6-amine Derivatives Using Cell-Based Assays
Introduction: The Therapeutic Potential of 1H-pyrrolo[2,3-b]pyridin-6-amine Derivatives as Kinase Inhibitors
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, renowned for its versatility in the design of kinase inhibitors.[1][2][3] Its ability to form critical hydrogen bonds within the ATP-binding pocket of various kinases makes it an excellent starting point for the development of targeted therapeutics.[2][3] Derivatives of this core, such as this compound, have been successfully developed into potent inhibitors of key signaling kinases implicated in oncology and immune diseases, including Fibroblast Growth Factor Receptors (FGFRs), Ataxia-Telangiectasia Mutated (ATM) kinase, and Janus Kinase 3 (JAK3).[4][5][6][7]
Abnormal activation of kinase signaling pathways is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and migration.[5] The FGFR family, in particular, is frequently deregulated in various tumors through gene amplification, mutations, or fusions, making it an attractive target for therapeutic intervention.[5][8] Consequently, the development of small molecule inhibitors that can selectively target these aberrant kinases is a cornerstone of modern drug discovery.
This guide provides a comprehensive suite of cell-based assays to rigorously evaluate the efficacy of novel this compound derivatives. As a Senior Application Scientist, the following protocols are designed not merely as a sequence of steps, but as a logical, self-validating workflow. We will progress from broad phenotypic assessments of cellular health to specific assays that confirm on-target activity and direct physical engagement. This multi-faceted approach ensures that the observed biological effects are directly attributable to the intended mechanism of action, providing the robust data package required for advancing a lead compound.
Guiding Principle: A Multi-Assay Approach for Validated Efficacy
To confidently assess the efficacy of a potential kinase inhibitor, a multi-pronged approach is essential. This workflow is designed to build a comprehensive evidence-based case for a compound's activity, from its general cytotoxic effects to its specific molecular interactions.
Caption: Logical workflow for compound evaluation.
Part 1: Assessing Cellular Phenotype - Viability and Apoptosis
The initial evaluation of a compound focuses on its overall effect on cancer cells. Does it inhibit proliferation? Does it induce programmed cell death (apoptosis)? These foundational assays provide the first indication of a compound's potential as an anti-cancer agent.
Cell Viability Assay: The MTT Method
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9][10] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[9][10] The intensity of the purple color is directly proportional to the number of metabolically active cells.[9]
-
Cell Seeding:
-
Seed cancer cells (e.g., SNU-16 or KMS-11, which have known FGFR alterations) into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well).[11]
-
Include wells with media only to serve as a background control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere.
-
-
Compound Treatment:
-
Prepare a serial dilution of the this compound compound in cell culture medium. A common concentration range to test is 0.01 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[10]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13]
-
Read the absorbance at 570 nm using a microplate reader.[9]
-
| Compound Concentration (µM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle) | 1.250 | 100% |
| 0.1 | 1.180 | 94.4% |
| 1 | 0.850 | 68.0% |
| 5 | 0.610 | 48.8% |
| 10 | 0.350 | 28.0% |
| 50 | 0.150 | 12.0% |
| 100 | 0.120 | 9.6% |
From this data, a dose-response curve can be plotted to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.
Apoptosis Assay: Annexin V Staining
To determine if the observed decrease in cell viability is due to programmed cell death, an apoptosis assay is performed. During early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[2][14] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorophore (like FITC) to detect these early apoptotic cells via flow cytometry.[2][14] Propidium Iodide (PI), a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, is used concurrently to identify late apoptotic and necrotic cells.[14]
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the this compound compound at concentrations around the predetermined IC₅₀ value for 24-48 hours. Include a vehicle-treated negative control and a positive control for apoptosis (e.g., staurosporine treatment).
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet with cold PBS.[14]
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[15]
-
Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution (100 µg/mL).[15]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
-
Flow Cytometry Analysis:
-
Annexin V- / PI-: Live, healthy cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Annexin V- / PI+: Necrotic cells.
Part 2: Mechanism of Action - Confirming On-Target Activity
After establishing that the compound induces apoptosis in cancer cells, the next critical step is to verify that this effect is mediated through the inhibition of the intended target kinase. Using FGFR as our example target, we will assess the phosphorylation status of its downstream effectors.
FGFR Signaling Pathway
Upon binding its ligand (Fibroblast Growth Factor, FGF), FGFR dimerizes and autophosphorylates, triggering downstream signaling cascades.[16][17] Two major pathways are the RAS-RAF-MEK-ERK (MAPK) pathway, which primarily regulates cell proliferation, and the PI3K-AKT pathway, which is crucial for cell survival.[16][17][18] A potent FGFR inhibitor should block these downstream signals.
Caption: Simplified FGFR signaling pathway.
Target Kinase Inhibition Assay: Phospho-ERK Western Blot
A direct way to measure FGFR inhibition is to quantify the phosphorylation of downstream proteins like ERK. If the this compound derivative is an effective FGFR inhibitor, it should reduce the levels of phosphorylated ERK (p-ERK) without affecting the total amount of ERK protein.
-
Cell Culture and Treatment:
-
Seed an appropriate FGFR-dependent cell line (e.g., SNU-16) in 6-well plates.[8]
-
Once the cells reach 70-80% confluency, serum-starve them overnight to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the compound for 2 hours.
-
Stimulate the cells with an FGF ligand (e.g., 50 ng/mL FGF2) for 15 minutes to activate the pathway. Include an unstimulated control and a stimulated vehicle control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel (e.g., 12% polyacrylamide).[3]
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[19]
-
Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (p44/42) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an Enhanced Chemiluminescence (ECL) substrate and an imaging system.
-
-
Re-probing for Total ERK and Loading Control:
-
To ensure equal protein loading and that the compound does not affect total ERK levels, the membrane can be stripped and re-probed.
-
Incubate the membrane in a stripping buffer, then wash and re-block.[19]
-
Probe with a primary antibody for total ERK1/2, followed by the secondary antibody and detection.
-
Finally, re-probe for a loading control like β-actin or GAPDH.
-
| Treatment | FGF2 Stim | p-ERK Level | Total ERK Level | β-actin Level |
| Untreated | - | Low | High | High |
| Vehicle | + | High | High | High |
| Compound (1 µM) | + | Medium | High | High |
| Compound (10 µM) | + | Low | High | High |
A dose-dependent decrease in the p-ERK signal relative to the total ERK and loading control would strongly indicate on-target inhibition of the FGFR pathway.
Part 3: Final Validation - Confirming Direct Target Engagement
The ultimate validation for a targeted inhibitor is to demonstrate that it physically binds to its intended target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[5][20]
Principle of CETSA
The principle of CETSA is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand (the drug).[5] In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble, non-denatured target protein remaining at each temperature is then quantified, typically by Western blot. A successful drug-target interaction will result in a "thermal shift," meaning more of the target protein remains soluble at higher temperatures compared to the untreated control.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Culture a relevant cell line to high density.
-
Harvest the cells and resuspend them in PBS containing protease inhibitors.
-
Divide the cell suspension into two tubes: one for treatment with the this compound compound (at a high concentration, e.g., 50 µM) and one for the vehicle control.
-
Incubate for 1 hour at 37°C.
-
-
Heat Challenge:
-
Aliquot the treated and vehicle cell suspensions into separate PCR tubes for each temperature point.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a PCR machine, followed by cooling to 25°C for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated, denatured proteins (pellet).
-
-
Analysis:
-
Collect the supernatants and analyze them by Western blot as described previously, using a primary antibody against the target protein (e.g., FGFR).
-
Quantify the band intensity for each temperature point for both the compound-treated and vehicle-treated samples.
-
Plot the percentage of soluble protein remaining versus temperature for both conditions. A shift of the melting curve to the right for the compound-treated sample indicates stabilization of the target protein, confirming direct physical engagement in the cellular environment.
Conclusion
This application note provides a structured, multi-assay workflow to robustly characterize the efficacy of this compound derivatives as potential kinase inhibitors. By systematically progressing from broad phenotypic effects (viability and apoptosis) to specific mechanistic validation (inhibition of downstream signaling and direct target engagement), researchers can build a compelling, evidence-based profile for their compounds. This rigorous, self-validating approach is critical for making informed decisions in the drug development pipeline, ensuring that only the most promising candidates with a clear mechanism of action are advanced toward clinical consideration.
References
- Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- Turner, N., & Grose, R. (2010). Fibroblast growth factor signalling: from development to cancer. Nature Reviews Cancer.
- Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Babina, IS., & Turner, NC. (2017). Advances and challenges in targeting FGFR signalling in cancer. Nature Reviews Cancer.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Ornitz, D. M., & Itoh, N. (2015). The Fibroblast Growth Factor signaling pathway. Wiley Interdisciplinary Reviews: Developmental Biology.
- Creative Diagnostics. Annexin V-FITC Staining Protocol for Apoptosis Detection.
- Wesche, J., Haglund, K., & Haugsten, E. M. (2011). Fibroblast growth factors and their receptors in cancer. Biochemical Journal.
- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- Goc, A., & Somanath, P. R. (2014). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Molecular Biology.
- Ornitz, D. M., & Itoh, N. (2015). The Fibroblast Growth Factor signaling pathway. Wiley Interdisciplinary Reviews: Developmental Biology.
- ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay.
- University of Iowa Flow Cytometry Facility. The Annexin V Apoptosis Assay.
- ResearchGate. (2012). Western blot band for Erk and phopho(p).
- Bio-protocol. Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins.
- ResearchGate. (2015). How should we analyze the two bands of phospho ERK1/2 in western blot?.
- National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
- van der Worp, H. B., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology.
- National Center for Biotechnology Information. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- MDPI. (2018). Targeting the Fibroblast Growth Factor Receptor (FGFR) Family in Lung Cancer.
- Ware, K. E., et al. (2010). Rapidly Acquired Resistance to EGFR Tyrosine Kinase Inhibitors in NSCLC Cell Lines through De-Repression of FGFR2 and FGFR3 Expression. PLOS ONE.
- National Center for Biotechnology Information. (2020). High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery.
- National Institutes of Health. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020.
- News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
- Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery.
- ResearchGate. (2015). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3.
- RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
Sources
- 1. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. resources.revvity.com [resources.revvity.com]
- 7. atcc.org [atcc.org]
- 8. researchhub.com [researchhub.com]
- 9. Frontiers | Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 [frontiersin.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kumc.edu [kumc.edu]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Fibroblast growth factor (FGF) signaling in development and skeletal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
Application Notes and Protocols for In Vivo Animal Models for Testing 1H-pyrrolo[2,3-b]pyridine Compounds
Introduction: The Therapeutic Potential of 1H-pyrrolo[2,3-b]pyridines
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its unique structure, capable of forming critical hydrogen bonds with protein kinase hinges, has positioned it as a cornerstone for the development of a new generation of targeted therapeutics. Derivatives of this scaffold have demonstrated potent inhibitory activity against a range of key signaling proteins implicated in oncology, inflammatory disorders, and neurodegenerative diseases.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of relevant in vivo animal models for the preclinical evaluation of 1H-pyrrolo[2,3-b]pyridine compounds. The protocols and insights herein are designed to bridge the gap between promising in vitro data and robust, translatable in vivo efficacy studies. We will delve into the causality behind experimental design, ensuring that the chosen models are not just technically sound, but mechanistically relevant to the compound's intended target.
Part 1: Oncology Models
A significant number of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as inhibitors of protein kinases that are critical drivers of cancer cell proliferation, survival, and metastasis. The choice of an appropriate in vivo model is paramount and is dictated by the compound's specific molecular target and the desired therapeutic application.
Rationale for Model Selection: Xenograft Models
Cell line-derived xenograft (CDX) models are the workhorse of preclinical oncology. These models involve the subcutaneous or orthotopic implantation of human cancer cells into immunodeficient mice.[1][2] This approach allows for the direct assessment of a compound's anti-tumor activity against human cancers in a living system. The key advantage is the preservation of human-specific cancer genetics and signaling pathways that the 1H-pyrrolo[2,3-b]pyridine compound is designed to target.
For instance, testing a selective ATM inhibitor based on the 1H-pyrrolo[2,3-b]pyridine scaffold would necessitate a xenograft model using a cancer cell line with known ATM pathway dependencies, such as HCT116 or SW620 colorectal cancer cells.[3] Similarly, evaluating an FGFR inhibitor would be best performed in a model like the 4T1 breast cancer model, which has demonstrated responsiveness to FGFR-targeted therapies.[4]
Experimental Workflow for Subcutaneous Xenograft Models
The general workflow for a subcutaneous xenograft study is a multi-step process requiring careful planning and execution.
Sources
- 1. A549 Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. A Heterotopic Rat Heart Transplantation Model using Circulatory Death Donor Hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Heterotopic Rat Heart Transplantation Model using Circulatory Death Donor Hearts [jove.com]
Application Notes & Protocols: A Guide to the Synthesis and Evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as Selective PDE4B Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting PDE4B in Inflammatory Disease
Phosphodiesterase 4 (PDE4), a family of enzymes responsible for the hydrolysis of the second messenger cyclic adenosine monophosphate (cAMP), has emerged as a critical regulator of inflammatory processes.[1] The PDE4 family is encoded by four genes (PDE4A, B, C, and D) which are differentially expressed across various cell types.[1] Of these, PDE4B is predominantly found in immune and inflammatory cells, making it a key player in modulating inflammatory responses.[2][3] By degrading cAMP, PDE4B attenuates the anti-inflammatory signals transduced by this crucial molecule.[4] Consequently, inhibiting PDE4B leads to an accumulation of intracellular cAMP, which in turn suppresses the production of pro-inflammatory cytokines like TNF-α, offering a promising therapeutic strategy for a host of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), psoriasis, and neuroinflammatory conditions.[1][2][5]
The development of PDE4 inhibitors has been hampered by dose-limiting side effects, such as nausea and emesis, which are primarily associated with the inhibition of the PDE4D isoform.[6][7] This has driven the search for novel chemical scaffolds that exhibit selectivity for PDE4B over other isoforms. The 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) core has been identified as a privileged scaffold for developing potent and selective PDE4B inhibitors.[8][9][10] This guide provides a comprehensive overview of the synthesis, in-depth protocols, and biological evaluation of a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, designed to equip researchers with the practical knowledge to explore this promising class of compounds.
The PDE4B Signaling Pathway and Mechanism of Inhibition
To understand the therapeutic rationale, it is essential to visualize the role of PDE4B in the cellular signaling cascade. Inhibition of PDE4B blocks the degradation of cAMP, leading to its accumulation. Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and inactivates transcription factors (like NF-κB) involved in the expression of pro-inflammatory genes, ultimately reducing the inflammatory response.
Synthetic Chemistry: Constructing the Inhibitors
The synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides is achieved through a robust and modular three-step sequence. This approach allows for facile diversification of both the N-1 substituent on the pyrrolopyridine core and the amide moiety at the C-2 position, making it ideal for structure-activity relationship (SAR) studies.
Overall Synthetic Workflow
The general strategy involves an initial N-arylation of the 7-azaindole core, followed by saponification of the C-2 ester, and culminates in an amide coupling reaction to furnish the final target compounds.[8]
Detailed Experimental Protocol: Synthesis of Compound 11h
This section provides a detailed, step-by-step methodology for the synthesis of a representative potent PDE4B inhibitor, compound 11h from the work published in ACS Medicinal Chemistry Letters.[8]
Compound 11h: 1-(3,4-Dichlorophenyl)-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide
Step 1: Synthesis of Ethyl 1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
-
Rationale: This step introduces the N-aryl group via a copper-catalyzed Chan-Lam coupling reaction. Copper(II) acetate serves as the catalyst, and pyridine acts as a base and ligand to facilitate the coupling between the pyrrole nitrogen and the arylboronic acid.
-
Reagents & Materials:
-
Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate
-
(3,4-Dichlorophenyl)boronic acid
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, standard glassware
-
-
Procedure:
-
To a solution of ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate (1.0 eq) in dichloromethane (DCM), add (3,4-dichlorophenyl)boronic acid (1.2 eq), copper(II) acetate (1.5 eq), and pyridine (2.0 eq).
-
Stir the resulting mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-arylated product.
-
Step 2: Synthesis of 1-(3,4-Dichlorophenyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
-
Rationale: This is a standard saponification reaction where the ethyl ester is hydrolyzed to the corresponding carboxylic acid using a strong base, making it ready for the subsequent amide coupling.
-
Reagents & Materials:
-
Ethyl 1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH) / Water (H₂O) mixture
-
Hydrochloric acid (HCl, for acidification)
-
-
Procedure:
-
Dissolve the ester from Step 1 in a mixture of methanol and water.
-
Add sodium hydroxide (3.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH ~3-4 with 1N HCl.
-
The resulting precipitate is the carboxylic acid. Collect the solid by filtration, wash with water, and dry under vacuum.
-
Step 3: Synthesis of 1-(3,4-Dichlorophenyl)-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide (Compound 11h)
-
Rationale: Propanephosphonic acid anhydride (T3P®) is used as the coupling agent. It is a highly efficient, safe, and mild water-soluble reagent for amide bond formation, minimizing side reactions and simplifying purification as the byproducts are water-soluble. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the acid formed during the reaction.
-
Reagents & Materials:
-
1-(3,4-Dichlorophenyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
-
Tetrahydro-2H-pyran-4-amine
-
Propanephosphonic acid anhydride (T3P®, 50% in ethyl acetate)
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of the carboxylic acid from Step 2 (1.0 eq) in dry DMF, add DIPEA (3.0 eq) and the desired amine, tetrahydro-2H-pyran-4-amine (1.2 eq).
-
Add T3P® solution (1.5 eq) dropwise to the mixture at room temperature.
-
Stir the reaction for 30 minutes to 4 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography to yield the final compound 11h .
-
Biological Evaluation: Protocols for Assessing Inhibitor Activity
Protocol 1: In Vitro PDE4B Enzymatic Inhibition Assay
-
Principle: This protocol describes a fluorescence polarization (FP) based assay, a common method for measuring PDE activity.[11] The assay measures the hydrolysis of a fluorescein-labeled cAMP (cAMP-FAM) substrate by the PDE4B enzyme. When cAMP-FAM is hydrolyzed, the resulting AMP-FAM is captured by a binding agent, forming a large complex. This change from a small, rapidly tumbling molecule (low polarization) to a large, slowly tumbling complex (high polarization) is measured to determine enzyme activity.
-
Materials:
-
Recombinant human PDE4B1 enzyme (BPS Bioscience, Cat. #60041 or similar)
-
PDE Assay Buffer
-
Fluorescein-labeled cAMP (cAMP-FAM)
-
Binding Agent (part of commercial kits, e.g., BPS Bioscience PDE4B1 Assay Kit, Cat. #60341)[11]
-
Test compounds (dissolved in DMSO)
-
Rolipram or Roflumilast (as positive control)
-
Black, low-volume 96-well or 384-well microplate
-
Microplate reader capable of measuring fluorescence polarization
-
-
Procedure:
-
Prepare a serial dilution of the test compounds and positive control in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
In a microplate, add 2.5 µL of the diluted test compounds or controls. For "No Inhibitor" and "Blank" wells, add 2.5 µL of DMSO.
-
Prepare the Master Mix: For each 100 reactions, mix 600 µL PDE Assay Buffer, 100 µL cAMP-FAM substrate, and 200 µL Binding Agent.
-
Add 7.5 µL of the Master Mix to each well.
-
Prepare the Enzyme Solution: Thaw the PDE4B enzyme on ice and dilute it to the required concentration in PDE Assay Buffer.
-
To initiate the reaction, add 10 µL of the diluted Enzyme Solution to each well, except for the "Blank" wells (add 10 µL of PDE Assay Buffer instead).
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the fluorescence polarization on a compatible microplate reader (Excitation ~485 nm, Emission ~530 nm).
-
-
Data Analysis:
-
Subtract the "Blank" value from all other readings.
-
Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (FP_compound - FP_blank) / (FP_no_inhibitor - FP_blank))
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Cellular TNF-α Release Assay
-
Principle: This assay evaluates the anti-inflammatory potential of the compounds in a cellular context. Lipopolysaccharide (LPS), a component of bacterial cell walls, is used to stimulate macrophages to produce and release the pro-inflammatory cytokine TNF-α. The ability of the test compounds to inhibit this release is quantified.[8]
-
Materials:
-
Human or murine macrophage cell line (e.g., THP-1 differentiated with PMA, or RAW 264.7)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds
-
TNF-α ELISA Kit (commercially available)
-
96-well cell culture plates
-
-
Procedure:
-
Seed the macrophage cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing serial dilutions of the test compounds. Pre-incubate the cells with the compounds for 1-2 hours.
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except the "Unstimulated" control.
-
Incubate the plate for 4-6 hours at 37°C in a CO₂ incubator.
-
After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve from the TNF-α standards provided in the ELISA kit.
-
Calculate the concentration of TNF-α in each sample from the standard curve.
-
Determine the percent inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated control.
-
Calculate the IC₅₀ value by plotting percent inhibition versus compound concentration.
-
Structure-Activity Relationship (SAR) Summary
The modular synthesis allows for systematic exploration of the chemical space around the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold. The following table summarizes key SAR findings from the literature, focusing on modifications to the amide portion (R) while keeping the N-1 substituent as a 3,4-dichlorophenyl group.[8][10]
| Compound | R Group (Amide) | PDE4B IC₅₀ (µM)[8] | PDE4D IC₅₀ (µM)[8] | Selectivity (PDE4D/PDE4B) |
| 11a | Cyclopropyl | 0.35 | 1.8 | 5.1 |
| 11b | Cyclobutyl | 0.19 | 1.2 | 6.3 |
| 11c | Cyclopentyl | 0.11 | 0.78 | 7.1 |
| 11d | Cyclohexyl | 0.11 | 0.44 | 4.0 |
| 11h | Tetrahydropyran-4-yl | 0.12 | 1.1 | 9.2 |
| 11j | 1-Methylpiperidin-4-yl | 0.17 | 1.0 | 5.9 |
| 11o | Adamantan-1-yl | 0.44 | >10 | >22.7 |
Key Insights from SAR:
-
Ring Size and Hydrophobicity: The inhibitory activity against PDE4B is sensitive to the size and hydrophobicity of the amide substituent. Small to medium-sized cycloalkyl groups (cyclobutyl, cyclopentyl, cyclohexyl) demonstrate potent inhibition (IC₅₀ = 0.11-0.19 µM).[8][10]
-
Heterocycles: Incorporating a heteroatom, as in the tetrahydropyran ring of compound 11h , maintains high potency and can improve selectivity over PDE4D.[8]
-
Selectivity: The SAR exploration revealed that it is possible to identify compounds with preferential inhibition of PDE4B. For instance, the adamantyl group in compound 11o significantly reduced PDE4D activity, leading to a selectivity index of over 22-fold.[8]
References
- Al-abed, Y., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters.
- Li, H., et al. (2022). The regulatory role of PDE4B in the progression of inflammatory function study. Frontiers in Pharmacology.
- Al-Abed, Y., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Publications.
- G, S. (2024). A Comprehensive Review of Phosphodiesterase 4B: Functions, Structure, Disease Association, Therapeutic Applications & Potential. National High School Journal of Science.
- Al-abed, Y., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters.
- Luciano, A., et al. (2022). Anti-Inflammatory Effects of miR-369-3p via PDE4B in Intestinal Inflammatory Response. MDPI.
- Keshavarz, M., et al. (2015). Phosphodiesterase 4 and its inhibitors in inflammatory diseases. ResearchGate.
- Li, H., et al. (2022). The regulatory role of PDE4B in the progression of inflammatory function study. Frontiers in Pharmacology.
- Ribeiro, D., et al. (2021). Identification of a Selective PDE4B Inhibitor From Bryophyllum pinnatum by Target Fishing Study and In Vitro Evaluation of Quercetin 3-O-α-L-Arabinopyranosyl-(1→2). Frontiers in Pharmacology.
- Reaction Biology. PDE4B Phoshodiesterase Assay Service. Reaction Biology.
- BPS Bioscience. PDE4B1 Assay Kit. BPS Bioscience.
- Wang, H., et al. (2005). Structures of the four subfamilies of phosphodiesterase-4 provide insight into the selectivity of their inhibitors. Biochemical Journal.
- Al-Tel, T. H. (2009). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
- Verbiscar, A. J. (1969). THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. DTIC.
- Guillaumet, G., et al. (1998). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate.
- Wang, C., et al. (2018). Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Organic Chemistry Frontiers.
- Cignarella, G., et al. (2008). Synthesis of pyrrolo[2,3-d]pyridazinones as potent, subtype selective PDE4 inhibitors. Bioorganic & Medicinal Chemistry.
- Cignarella, G., et al. (2008). Synthesis of pyrrolo[2,3-d]pyridazinones as potent, subtype selective PDE4 inhibitors. Europe PMC.
- M. G., et al. (2020). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. nhsjs.com [nhsjs.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The regulatory role of PDE4B in the progression of inflammatory function study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Synthesis of pyrrolo[2,3-d]pyridazinones as potent, subtype selective PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bpsbioscience.com [bpsbioscience.com]
Synthesis of 1H-pyrrolo[2,3-b]pyridin-5-ol: A Detailed Guide from 7-Azaindole
Introduction: The Significance of 1H-pyrrolo[2,3-b]pyridin-5-ol
1H-pyrrolo[2,3-b]pyridin-5-ol, also known as 5-hydroxy-7-azaindole, is a pivotal heterocyclic scaffold in medicinal chemistry and drug development. Its structural resemblance to endogenous purines allows it to function as a versatile pharmacophore, interacting with a wide range of biological targets. Notably, this core is a key intermediate in the synthesis of advanced therapeutic agents, including potent kinase inhibitors for oncology. The strategic introduction of a hydroxyl group at the 5-position of the 7-azaindole nucleus provides a crucial handle for further molecular elaboration and for establishing key hydrogen-bonding interactions within enzyme active sites.
This application note provides a comprehensive, in-depth guide for the synthesis of 1H-pyrrolo[2,3-b]pyridin-5-ol, commencing from the readily available starting material, 7-azaindole (1H-pyrrolo[2,3-b]pyridine). We will primarily focus on a robust and elegant three-step synthetic sequence involving the strategic functionalization of the pyridine ring via an N-oxide intermediate. This methodology is not only efficient but also provides an excellent platform for understanding the nuanced reactivity of the 7-azaindole system. A well-established alternative route commencing from 5-bromo-7-azaindole will also be discussed for comparative purposes.
Our objective is to furnish researchers, scientists, and drug development professionals with a detailed, field-proven protocol, underpinned by a thorough explanation of the chemical principles driving each experimental choice.
Primary Synthetic Strategy: Functionalization via N-Oxide Intermediate
The chosen synthetic pathway hinges on the activation of the 7-azaindole pyridine ring towards nucleophilic attack through the formation of an N-oxide. This intermediate then undergoes a Polonovski-Potier-type rearrangement to introduce an acetoxy group at the 5-position, which is subsequently hydrolyzed to yield the desired 5-hydroxy product.
Overall Reaction Scheme:
Application Notes & Protocols for the Development of PI3K Inhibitors Featuring a 7-Azaindole Scaffold
Abstract: The Phosphoinositide 3-Kinase (PI3K) signaling pathway is one of the most frequently hyperactivated pathways in human cancers, making it a pivotal target for oncology drug discovery.[1][2][3][4] The 7-azaindole core has emerged as a privileged scaffold in medicinal chemistry, prized for its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases.[5][6][7] This guide provides an in-depth technical overview and a series of validated protocols for the discovery and preclinical development of novel PI3K inhibitors based on the 7-azaindole framework. We will cover the strategic rationale, synthetic considerations, and a comprehensive suite of in vitro and in vivo assays required to identify and advance potent and selective clinical candidates.
Strategic Imperative: Targeting the PI3K Pathway in Oncology
The PI3K/AKT/mTOR pathway is a central regulator of cellular processes, including proliferation, survival, metabolism, and growth.[1][8][9][10] Its aberrant activation, often driven by mutations in the PIK3CA gene or the loss of the tumor suppressor PTEN, is a hallmark of numerous cancers.[1][2][11] This oncogenic dependency creates a therapeutic vulnerability that can be exploited by small molecule inhibitors.
Class I PI3Ks, which include the isoforms p110α, p110β, p110γ, and p110δ, are the primary focus of cancer drug development.[12][13] The 7-azaindole scaffold is an excellent starting point for designing PI3K inhibitors due to its bioisosteric relationship with the purine core of ATP.[6][14] The nitrogen atom at the 7-position, along with the pyrrole NH, can form a bidentate hydrogen bond with the kinase hinge region, a critical interaction for achieving high-potency inhibition.[6][7][12] Specifically, this scaffold has been shown to form two crucial hydrogen bonds with the backbone of Valine 882 in the hinge region of PI3Kγ, anchoring the molecule effectively in the active site.[6][12]
Design and Synthesis of 7-Azaindole Inhibitors
The development of potent 7-azaindole PI3K inhibitors typically employs structure-based design and fragment-growing strategies.[12][15] The core scaffold is decorated with various substituents to optimize potency, selectivity, and pharmacokinetic properties. Modifications at the C3 and C5 positions of the 7-azaindole ring have proven particularly effective for exploring the structure-activity relationship (SAR).[16][17][18]
Causality of Experimental Choice:
-
C3-Position: Substituents at this position often project towards the solvent-exposed region of the ATP pocket, allowing for the introduction of groups that can enhance solubility and modulate isoform selectivity.
-
C5-Position: Modifications here can extend into a hydrophobic back pocket, and incorporating groups like pyridyl sulfonamides has been shown to significantly boost potency.[5]
A common and robust method for synthesizing these derivatives is the Suzuki-Miyaura cross-coupling reaction, which allows for the efficient formation of C-C bonds between the halogenated 7-azaindole core and various boronic acids or esters.[5][19]
In Vitro Characterization: A Multi-Tiered Approach
A rigorous in vitro testing cascade is essential to profile novel compounds accurately. This process begins with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to confirm on-target activity in a physiological context.
Biochemical Potency and Selectivity
The first step is to quantify the compound's inhibitory activity against the target kinase isoforms. Homogeneous Time-Resolved FRET (HTRF®) assays are the industry standard for this purpose due to their high-throughput nature, sensitivity, and resistance to compound interference.[20][21][22]
Protocol 1: PI3K HTRF® Kinase Assay
Principle: This assay measures the production of Phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by PI3K. The generated PIP3 competitively displaces a biotinylated PIP3 tracer from a GST-tagged GRP1 PH domain, which specifically binds PIP3. This disruption leads to a decrease in the FRET signal between a Europium (Eu)-labeled anti-GST antibody and a streptavidin-conjugated fluorophore.[20]
Materials:
-
Recombinant human PI3K isoforms (p110α, β, γ, δ)
-
HTRF® Kinase Assay Buffer
-
ATP, DTT
-
Biotin-PIP2 (Substrate)
-
Stop/Detection Buffer containing Biotin-GRP1 PH domain, Eu-anti-GST Ab, and Streptavidin-Allophycocyanin (SA-APC)
-
Low-volume 384-well plates (e.g., Corning #3677)
-
TR-FRET compatible plate reader
Procedure:
-
Compound Plating: Prepare 10-point, 3-fold serial dilutions of the 7-azaindole test compounds in DMSO. Dispense 1 µL of each dilution into the assay plate. Include DMSO-only wells for high signal (0% inhibition) and a known potent PI3K inhibitor for low signal (100% inhibition) controls.
-
Kinase/Substrate Addition: Prepare a 2X Kinase/Substrate mix in kinase buffer containing the PI3K enzyme and Biotin-PIP2. Add 5 µL of this mix to each well.
-
Reaction Initiation: Prepare a 2X ATP solution in kinase buffer. Add 5 µL to each well to start the reaction. The final volume is 11 µL.
-
Kinase Reaction: Gently mix the plate and incubate at room temperature for 60 minutes. Causality: This incubation period allows the enzyme to process the substrate, ensuring a sufficient signal window.
-
Reaction Termination & Detection: Add 10 µL of the Stop/Detection buffer to each well.
-
Detection Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the detection complex to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET reader, measuring emission at 665 nm (FRET signal) and 620 nm (Europium reference).
-
Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000) and then determine the percent inhibition relative to controls. Fit the data to a four-parameter logistic curve to determine the IC50 value.
| Compound ID | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) |
| AZA-001 | 5.2 | 45.8 | 0.8 | 25.1 |
| AZA-002 | 1.1 | 15.3 | 18.9 | 9.7 |
| GDC-0941 | 3.0 | 33.0 | 3.0 | 3.0 |
| Table 1: Example biochemical potency and selectivity profile for hypothetical 7-azaindole PI3K inhibitors compared to a reference compound. |
Cellular Activity and Pathway Modulation
Confirming that a compound inhibits the PI3K pathway in cancer cells is a critical validation step. This is typically achieved by measuring the phosphorylation status of downstream effectors and assessing the impact on cell viability.
Protocol 2: Western Blot for Phospho-Akt (Ser473)
Principle: Akt is a direct downstream target of PI3K.[11] Inhibition of PI3K prevents the formation of PIP3, leading to a rapid decrease in the phosphorylation of Akt at key residues like Serine 473 (Ser473).[23][24] Western blotting provides a semi-quantitative readout of this on-target effect.[25][26]
Materials:
-
PIK3CA-mutant cancer cell line (e.g., MCF-7, HCT116)
-
Complete cell culture medium
-
Test compounds
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: Rabbit anti-p-Akt (Ser473), Rabbit anti-Total Akt, Mouse anti-GAPDH
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cancer cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with increasing concentrations of the test compound (e.g., 0, 10, 100, 1000 nM) for 2-4 hours. Causality: A short treatment duration is used to capture the direct impact on signaling before downstream compensatory mechanisms are activated.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 150 µL of ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (20-30 µ g/lane ), run on an SDS-PAGE gel, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibody (e.g., anti-p-Akt, 1:1000 dilution) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
-
Detection: Apply ECL substrate and visualize bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe for Total Akt and GAPDH to ensure equal protein loading and to assess the specific reduction in phosphorylation.
| Compound ID | Cell Line | Anti-Proliferation GI50 (nM) | p-Akt Inhibition IC50 (nM) |
| AZA-001 | MCF-7 (PIK3CA mut) | 150 | 125 |
| AZA-002 | HCT116 (PIK3CA mut) | 88 | 75 |
| Table 2: Example cellular activity data for 7-azaindole inhibitors. |
Lead Optimization: ADME & Pharmacokinetic Profiling
A potent inhibitor is not necessarily a viable drug. Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial for selecting compounds with favorable pharmacokinetics (PK) for in vivo studies.[27][28][29][30]
Protocol 3: In Vitro Metabolic Stability Assay
Principle: This assay evaluates the rate at which a compound is metabolized by liver enzymes, primarily Cytochrome P450s (CYPs).[30] Compounds that are rapidly metabolized will have a short half-life and poor exposure in vivo. The assay measures the disappearance of the parent compound over time when incubated with liver microsomes.
Materials:
-
Pooled human or mouse liver microsomes
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Test compound and positive control (e.g., Verapamil)
-
Acetonitrile with an internal standard for protein precipitation
-
LC-MS/MS system
Procedure:
-
Incubation: In a 96-well plate, combine the test compound (at 1 µM final concentration), liver microsomes (0.5 mg/mL), and phosphate buffer. Pre-warm to 37°C.
-
Reaction Initiation: Start the reaction by adding the NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining percentage of the parent compound relative to the 0-minute time point.
-
Data Analysis: Plot the natural log of the % parent remaining vs. time. The slope of this line is the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
| Parameter | Goal for Orally Bioavailable Drug |
| Metabolic Stability (t½) | > 30 minutes |
| Aqueous Solubility | > 50 µM |
| Cell Permeability (Caco-2) | Papp (A→B) > 2 x 10⁻⁶ cm/s |
| CYP Inhibition (e.g., 3A4) | IC50 > 10 µM |
| Table 3: General ADME goals for lead optimization. |
In Vivo Efficacy Evaluation
The definitive test of a potential anti-cancer agent is its ability to inhibit tumor growth in a living organism. Murine xenograft models, where human cancer cells are implanted into immunodeficient mice, are the standard for preclinical efficacy studies.[31][32][33]
Protocol 4: Murine Xenograft Model for Antitumor Efficacy
Principle: This protocol assesses the ability of a 7-azaindole PI3K inhibitor to control the growth of a human tumor in a mouse model, providing key data on efficacy and tolerability.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or Nude)
-
Human cancer cell line established to grow as a xenograft
-
Matrigel (optional, to aid tumor take-rate)
-
Dosing vehicle (e.g., 0.5% Methylcellulose / 0.2% Tween-80 in water)
-
Test compound formulated in vehicle
-
Digital calipers
Procedure:
-
Cell Implantation: Harvest cancer cells and resuspend in sterile PBS, optionally mixed 1:1 with Matrigel. Subcutaneously inject 5-10 million cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow. Begin monitoring tumor volume (Volume = 0.5 x Length x Width²) once they are palpable.
-
Randomization: When average tumor volume reaches 100-150 mm³, randomize mice into treatment groups (n=8-10 mice/group), ensuring similar average tumor volumes across groups.
-
Group 1: Vehicle Control
-
Group 2: Test Compound (e.g., 50 mg/kg, once daily)
-
-
Dosing and Monitoring: Administer the formulated compound or vehicle via the desired route (typically oral gavage) daily for 21-28 days. Measure tumor volumes and body weights three times per week. Causality: Monitoring body weight is a critical indicator of compound toxicity and overall animal health.
-
Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors. Calculate the percent Tumor Growth Inhibition (%TGI) using the formula: %TGI = [1 - (ΔT / ΔC)] x 100 where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
| Treatment Group | Dose (mg/kg, QD) | Mean Tumor Volume Day 21 (mm³) | % TGI | Body Weight Change (%) |
| Vehicle | -- | 1250 | -- | +5% |
| AZA-002 | 50 | 480 | 65% | -2% |
| Table 4: Example in vivo efficacy data from a xenograft study. |
Conclusion
The development of PI3K inhibitors using a 7-azaindole scaffold represents a highly promising strategy in targeted cancer therapy. The framework provided in this guide outlines a systematic, evidence-based approach that integrates rational design, robust biochemical and cellular screening, and essential preclinical evaluations. By following these self-validating protocols, researchers can efficiently identify and advance novel 7-azaindole derivatives with the potential for potent and selective PI3K inhibition and compelling in vivo antitumor activity, paving the way for the next generation of precision oncology medicines.
References
- Yang C, Zhang X, Wang Y, et al. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Med Chem Lett. 2017;8(8):875-880. [Link]
- Dong F, Li J, Wang X, et al. Development of anti-breast cancer PI3K inhibitors based on 7-azaindole derivatives through scaffold hopping: Design, synthesis and in vitro biological evaluation. Bioorg Chem. 2021;117:105405. [Link]
- Yang C, Zhang X, Wang Y, et al. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters. 2017;8(8):875-880. [Link]
- Fruman DA, Chiu H, Hopkins BD, Bagrodia S, Cantley LC, Abraham RT. The PI3K Pathway in Human Disease. Cell. 2017;170(4):605-635. [Link]
- Zhang M, Zhang L, Wang Y, et al. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior. Mol Biol Rep. 2021;48(8):6185-6196. [Link]
- Thorpe LM, Yuzugullu H, Zhao JJ. PI3K in cancer: divergent roles of isoforms, modes of activation and therapeutic targeting.
- Vanhaesebroeck B, Perry MWD, Brown JR, André F, Okkenhaug K. PI3K inhibitors on the brink of the clinic. Nat Rev Drug Discov. 2021;20(10):741-769. [Link]
- Alzahrani AS. PI3K/Akt/mTOR pathway and its role in cancer therapeutics: Are we making headway? Front Oncol. 2022;12:1011130. [Link]
- Porta C, Paglino C, Mosca A. Targeting PI3K/Akt/mTOR Signaling in Cancer. Front Oncol. 2014;4:64. [Link]
- Besson T, Thiéry V. The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. 2020;25(11):2571. [Link]
- Ferguson AD, Sheth PR, Buser CA, et al. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Med Chem Lett. 2018;9(11):1108-1113. [Link]
- Al-Tel TH. Azaindole Therapeutic Agents. Molecules. 2021;26(16):4999. [Link]
- Wang Y, Yang Y, Zhang X, et al. Discovery of new azaindole-based PI3Kα inhibitors: apoptotic and antiangiogenic effect on cancer cells. Bioorg Med Chem Lett. 2010;20(24):7212-7215. [Link]
- Singh, S., & Singh, S. (2022). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ChemistrySelect, 7(12), e202104523. [Link]
- Zhou Y, Wang Y, Li Y, et al. Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. J Med Chem. 2022;65(11):7879-7896. [Link]
- Wikipedia.
- Cusabio.
- Dong F, Li J, Wang X, et al. Development of Anti-Breast Cancer PI3K Inhibitors Based on 7-Azaindole Derivatives through Scaffold Hopping: Design, Synthesis and in Vitro Biological Evaluation.
- Mayer IA, Arteaga CL. The PI3K/AKT Pathway as a Target for Cancer Treatment. Annu Rev Med. 2016;67:11-28. [Link]
- Yang C, Zhang X, Wang Y, et al. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. PubMed. [Link]
- O'Brien Z, Moghaddam M. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. Semantic Scholar. 2017. [Link]
- Elkabets M, Vora S, Juric D, et al. PI3K/mTOR inhibitors show in vivo efficacy in mouse xenograft models of multiple subtypes of human breast cancer.
- O'Brien Z, Moghaddam M. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. PubMed. [Link]
- Martini M, De Santis MC, Braccini L, Gulluni F, Hirsch E. PI3K/AKT signaling pathway and cancer: an updated review. Ann Transl Med. 2014;2(9):88. [Link]
- Auciello M, Gaggianesi M, D'Angelo D, et al. The activity of a PI3K δ-sparing inhibitor, MEN1611, in non-small cell lung cancer cells with constitutive activation of the PI3K/AKT/mTOR pathway. Front Oncol. 2023;13:1260842. [Link]
- Janku F, Yap TA, Meric-Bernstam F. Targeting the PI3K/AKT pathway in cancer. Expert Opin Investig Drugs. 2018;27(5):441-451. [Link]
- Smalley KS, Lioni M, Dalla Palma M, et al. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods Mol Biol. 2009;548:207-220. [Link]
- Noh S, Lee S, Kim S, et al. High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds. PLoS One. 2018;13(7):e0200966. [Link]
- Bio-Rad.
- Cyprotex. The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Discovery World. 2019. [Link]
- Hughes LD, Harris CJ, Bailey C, et al. Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. Int J Mol Sci. 2023;24(6):5136. [Link]
- Karanam B, Wang L, Jiang Z, et al. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields). Cancer Res. 2022;82(12_Supplement):2079-2079. [Link]
- Connected Lab. The Role of ADME & Toxicology Studies in Drug Discovery & Development. BioIVT. 2020. [Link]
- Rockland Immunochemicals Inc.
- Chen H, Wang Y, Wang Y, et al. Western blotting analysis of PI3K and Akt in PD- and CTX-treated cells.
- AstraZeneca. AZD8154.
Sources
- 1. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. annualreviews.org [annualreviews.org]
- 5. The Azaindole Framework in the Design of Kinase Inhibitors [mdpi.com]
- 6. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 10. cusabio.com [cusabio.com]
- 11. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 12. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of anti-breast cancer PI3K inhibitors based on 7-azaindole derivatives through scaffold hopping: Design, synthesis and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Discovery of new azaindole-based PI3Kα inhibitors: apoptotic and antiangiogenic effect on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. merckmillipore.com [merckmillipore.com]
- 21. High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. PI 3-Kinase 3-step HTRF™ Assay | 33-047 [merckmillipore.com]
- 23. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. AKT/PI3K Signaling Pathway | Rockland [rockland.com]
- 25. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. [PDF] A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 | Semantic Scholar [semanticscholar.org]
- 28. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. drugtargetreview.com [drugtargetreview.com]
- 30. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 31. benchchem.com [benchchem.com]
- 32. researchgate.net [researchgate.net]
- 33. Frontiers | The activity of a PI3K δ-sparing inhibitor, MEN1611, in non-small cell lung cancer cells with constitutive activation of the PI3K/AKT/mTOR pathway [frontiersin.org]
Application Note: A Comprehensive Guide to the Analytical Characterization of 1H-pyrrolo[2,3-b]pyridin-6-amine
Abstract: This document provides a detailed guide for the analytical characterization of 1H-pyrrolo[2,3-b]pyridin-6-amine (also known as 6-amino-7-azaindole), a critical heterocyclic scaffold in modern medicinal chemistry. Given its prevalence in the development of targeted therapeutics, particularly as a core fragment for kinase inhibitors, rigorous and unambiguous characterization is paramount for ensuring data integrity in research and development.[1][2][3] This guide moves beyond simple procedural lists to explain the causality behind methodological choices, offering field-proven insights for researchers, analytical chemists, and drug development professionals. We present a multi-technique approach, integrating data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and other ancillary methods to build a complete and validated analytical profile of the molecule.
Introduction to this compound
This compound is a bicyclic heteroaromatic compound featuring a fusion of a pyrrole and a pyridine ring. This "azaindole" structure is a bioisostere of indole and is highly valued in drug discovery for its ability to form key hydrogen bond interactions with biological targets.[4] Its derivatives have shown promise in a range of therapeutic areas, including oncology and inflammatory diseases.[1][2][5] Accurate analytical characterization is the bedrock of any discovery program, ensuring the identity, purity, and stability of the compound before its use in biological assays or further synthetic elaboration.
Compound Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₇N₃ | PubChem[6] |
| Molecular Weight | 133.15 g/mol | PubChem[6] |
| CAS Number | 145901-11-7 | PubChem[6] |
Integrated Analytical Workflow
A robust characterization strategy is sequential and orthogonal. Data from one technique should complement and confirm the findings of another. The logical flow begins with establishing the molecular structure and is followed by a quantitative assessment of purity and other physicochemical properties.
Sources
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. ajol.info [ajol.info]
- 5. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H-pyrrolo(2,3-b)pyridin-6-amine | C7H7N3 | CID 10419227 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: 7-Azaindole as a Cornerstone for Hinge-Binding in Modern Kinase Inhibitors
Abstract
Protein kinases, a family of over 500 enzymes in humans, are critical regulators of cellular signaling and represent one of the most important classes of drug targets, particularly in oncology.[1] The majority of kinase inhibitors achieve their function by competing with ATP for binding within a conserved catalytic site.[1][2] A key interaction within this site occurs at the "hinge region," which connects the N- and C-terminal lobes of the kinase domain. The 7-azaindole scaffold has emerged as a "privileged" fragment in kinase inhibitor design, prized for its ability to form robust, bidentate hydrogen bonds with this hinge region, effectively mimicking the interaction of the adenine moiety of ATP.[3][4] This document provides a detailed guide for researchers and drug development professionals on the rationale, application, and evaluation of 7-azaindole-based kinase inhibitors. We will explore the mechanistic basis of its efficacy, present protocols for its characterization, and discuss its successful implementation in clinically approved drugs such as Vemurafenib.[1][2][5]
The 7-Azaindole Moiety: A Privileged Hinge-Binding Element
The success of a kinase inhibitor often hinges on its ability to establish strong and specific interactions with the target's ATP-binding pocket. The 7-azaindole scaffold has proven to be an exceptionally effective hinge-binding element for several key reasons.
Mechanism of Bidentate Hinge Interaction
The unique structure of 7-azaindole is the primary driver of its efficacy. It features a pyrrole NH group that acts as a hydrogen bond donor and an adjacent pyridine N7 atom that serves as a hydrogen bond acceptor.[1][5][6] This specific arrangement allows it to form a highly stable, bidentate (two-point) hydrogen bond interaction with the backbone of the kinase hinge region. This effectively anchors the inhibitor in the ATP binding site, providing a strong foundation for potency.[5][7]
Versatile Binding Modes and Synthetic Accessibility
X-ray crystallography studies have revealed that the 7-azaindole moiety can adopt different binding modes within the kinase hinge, enhancing its versatility.[1][5] These are primarily classified as:
-
"Normal" Mode: The most common orientation, where the pyrrole NH donates a hydrogen bond to the backbone carbonyl of residue GK+3 (three residues past the gatekeeper) and the pyridine N7 accepts a hydrogen bond from the backbone NH of residue GK+1.[1][5]
-
"Flipped" Mode: A 180° rotation of the scaffold where the hydrogen bonding pattern is altered. This flexibility can be exploited to achieve selectivity for different kinases.[1][5]
Furthermore, the 7-azaindole ring system is synthetically tractable, with five distinct positions available for substitution. This allows medicinal chemists to readily optimize properties such as potency, selectivity, and pharmacokinetics (ADME) by decorating the core scaffold.[5][6]
Application in Approved Kinase Inhibitors: A Snapshot
The utility of the 7-azaindole scaffold is not merely theoretical; it is a core component of several clinically successful and late-stage investigational drugs. Its ability to anchor a molecule provides a reliable starting point for fragment-based and structure-based drug design.[2]
| Compound Name | Primary Kinase Target(s) | Therapeutic Area | FDA Approval Status | Key Feature |
| Vemurafenib (PLX4032) | BRAF V600E | Metastatic Melanoma | Approved (2011)[8] | The first FDA-approved drug containing a 7-azaindole core, demonstrating its clinical viability.[1][2][3] |
| Pexidartinib (PLX3397) | CSF1R | Tenosynovial Giant Cell Tumor | Approved (2019) | A potent inhibitor where the 7-azaindole provides the key hinge interaction.[4][9] |
| Decernotinib | JAK3 | Rheumatoid Arthritis | Clinical Trials | Demonstrates the scaffold's utility beyond oncology, targeting inflammatory pathways.[4] |
| GSK1070916 | Aurora B/C | Oncology | Investigational | A selective Aurora kinase inhibitor developed by adding a pyrazole scaffold to the 7-azaindole core.[10] |
Protocols for Evaluation of 7-Azaindole Based Inhibitors
Once a novel 7-azaindole-containing compound is synthesized, a systematic evaluation is required to characterize its activity. The following protocols provide a robust framework for determining biochemical potency, cellular target engagement, and functional cellular effects.
Protocol 1: Biochemical Kinase Inhibition Assay (IC₅₀ Determination)
Objective: To determine the in vitro potency (IC₅₀) of a 7-azaindole compound against a purified target kinase.
Causality & Principle: This assay directly measures the ability of a compound to inhibit the catalytic function of its target kinase.[11] By quantifying the reduction in kinase activity across a range of inhibitor concentrations, a dose-response curve can be generated to calculate the IC₅₀—the concentration required to inhibit 50% of the enzyme's activity. Luminescence-based assays that measure ATP consumption (e.g., Kinase-Glo®) are a common, high-throughput method.[12] As the kinase uses ATP to phosphorylate its substrate, the amount of remaining ATP is inversely proportional to kinase activity.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the 7-azaindole inhibitor in 100% DMSO. Perform a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO to create a concentration range that will span the expected IC₅₀.
-
Assay Plate Setup: Using a suitable low-volume 384-well plate, add the diluted compounds. Insight: This is typically a small volume (e.g., 50 nL) transferred via acoustic dispensing to minimize final DMSO concentration.
-
Enzyme & Substrate Addition: Prepare a solution of the purified kinase enzyme and its specific substrate in kinase assay buffer. Dispense this mixture into the wells containing the compound.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 15-30 minutes. Causality: This step allows the inhibitor to reach binding equilibrium with the kinase before the enzymatic reaction begins, ensuring a more accurate measurement of potency.[13]
-
Reaction Initiation: Prepare an ATP solution in kinase assay buffer at a concentration relevant for the specific kinase (often near its Km value). Add the ATP solution to all wells to start the reaction. Incubate for the optimized reaction time (e.g., 60 minutes) at the appropriate temperature (e.g., 30°C).
-
Detection: Stop the reaction by adding a commercial ATP-detection reagent (e.g., ADP-Glo™ or Kinase-Glo®) according to the manufacturer's instructions. This reagent simultaneously lyses any cells (if applicable) and measures the amount of ADP produced or ATP remaining.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.
-
Calculate Percent Inhibition = 100 * (1 - (Signal_compound - Signal_neg_ctrl) / (Signal_pos_ctrl - Signal_neg_ctrl)).
-
Plot Percent Inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cellular Target Engagement Assay (CETSA®)
Objective: To verify that the 7-azaindole inhibitor binds to its intended kinase target within a live-cell environment.
Causality & Principle: Biochemical assays use purified proteins and do not account for cell permeability, efflux pumps, or competition with high intracellular ATP concentrations.[14] Cellular target engagement assays are critical to confirm a compound reaches and binds its target in a physiological context.[15] The Cellular Thermal Shift Assay (CETSA®) is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand (the inhibitor).[16]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line known to be dependent on the target kinase) to ~80% confluency. Treat the cells with the 7-azaindole inhibitor at a specific concentration (e.g., 10x the biochemical IC₅₀) or with a vehicle control (DMSO) for a defined period (e.g., 2-4 hours).
-
Heating Gradient: Harvest the cells, wash to remove excess compound, and resuspend in a buffered solution. Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., from 37°C to 67°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Cell Lysis: Lyse the cells to release their protein content, for example, by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separation of Soluble and Precipitated Protein: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Analysis of Soluble Fraction: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.
-
Protein Detection: Analyze the amount of the target kinase remaining in the soluble fraction using a standard protein detection method like Western Blot or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and inhibitor-treated samples. A successful target engagement will result in a rightward shift of the melting curve for the inhibitor-treated sample, indicating thermal stabilization.
Protocol 3: Cellular Potency Assessment (Anti-Proliferation Assay)
Objective: To measure the functional consequence of kinase inhibition on the proliferation or viability of cancer cells.
Causality & Principle: If the target kinase is a driver of oncogenic signaling, its inhibition should lead to a decrease in cell proliferation or induce cell death.[17] This assay measures the compound's effect on cell viability over several days, providing a functional readout of its potency in a cellular context (often reported as a GI₅₀ or IC₅₀ value).
Step-by-Step Methodology:
-
Cell Seeding: Seed a cancer cell line known to be dependent on the target kinase into 96- or 384-well plates at a predetermined optimal density. Allow the cells to adhere overnight.
-
Compound Treatment: The following day, treat the cells with a serial dilution of the 7-azaindole inhibitor. Include a vehicle-only control (DMSO).
-
Incubation: Incubate the plates for a period that allows for several cell doublings (typically 72 hours).
-
Viability Readout: Measure cell viability using a suitable reagent. Common methods include:
-
Resazurin-based assays (e.g., CellTiter-Blue®): Measures metabolic activity.
-
ATP-based assays (e.g., CellTiter-Glo®): Measures the ATP content of viable cells.
-
-
Data Acquisition: Read the fluorescence or luminescence on a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells. Plot the percentage of cell viability against the logarithm of inhibitor concentration and fit to a dose-response curve to determine the concentration that inhibits growth by 50% (GI₅₀).
Conclusion
The 7-azaindole scaffold represents a powerful and validated hinge-binding element for the development of potent and selective kinase inhibitors. Its inherent ability to form bidentate hydrogen bonds provides a robust anchor for ATP-competitive inhibition, while its synthetic tractability allows for extensive optimization of drug-like properties. The successful translation of 7-azaindole-based compounds from fragment screens to FDA-approved medicines like Vemurafenib underscores its importance in the drug discovery toolkit. By employing systematic evaluation protocols—from initial biochemical characterization to confirmation of cellular target engagement and functional impact—researchers can effectively harness the potential of this privileged scaffold to develop the next generation of targeted therapies.
References
- Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29–36. [Link]
- Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. [Link]
- Bandarage, U. K., et al. (2021). ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127721. [Link]
- Mérour, J.-Y., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935–19979. [Link]
- ResearchGate. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.
- Gunda, P., & Talele, T. T. (2021). Azaindole Therapeutic Agents. ACS Medicinal Chemistry Letters, 12(9), 1353–1356. [Link]
- Li, Z., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. International Journal of Molecular Sciences, 23(15), 8723. [Link]
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
- ResearchGate. (2018). Design, Synthesis and Structure-Activity Relationships of 7-Azaindole-Based Rho kinase (ROCK) Inhibitors.
- INiTS. (2020). Cell-based test for kinase inhibitors. INiTS. [Link]
- Semantic Scholar. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Semantic Scholar. [Link]
- Bandarage, U. K., et al. (2018). Design, synthesis and structure-activity relationships of 7-azaindole-based Rho kinase (ROCK) inhibitors. PubMed. [Link]
- Semantic Scholar. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Semantic Scholar. [Link]
- Reaction Biology. (2022).
- Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
- Wan, Y., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry, 259, 115621. [Link]
- Card, A., et al. (2008). High-Throughput Biochemical Kinase Selectivity Assays: Panel Development and Screening Applications. Journal of Biomolecular Screening, 13(7), 643–651. [Link]
- Merugu, S. R., et al. (2021). The FDA approved drugs PLX3397 and PLX4032; examples of polycyclic azaindoles I–IV and azaindole dimer V.
- Creative Biolabs. Cellular Kinase Target Engagement Assay Service.
- Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLoS One, 11(9), e0161748. [Link]
- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
- Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Biotechnology, 29(11), 1046–1051. [Link]
- El-Gokha, A. A., et al. (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 28(11), 115468. [Link]
- ResearchGate. (2014). X-ray crystal structures of (a) 4-azaindole binding to c-Met kinase...
- Scott, J. S., et al. (2016). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 917–922. [Link]
- Kübler, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8632. [Link]
- ResearchGate. (2014). The Azaindole Framework in the Design of Kinase Inhibitors.
- Mérour, J.-Y., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. PMC. [Link]
- Organic Chemistry Portal. Synthesis of azaindoles. Organic Chemistry Portal. [Link]
- ResearchGate. (2021). Different strategies for synthesis of 7-azaindoles.
- Wang, Y., et al. (2024). Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. European Journal of Medicinal Chemistry, 265, 116086. [Link]
Sources
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 6. Application research of 7-Azaindole_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cellular Kinase Target Engagement Assay - Creative Biolabs [creative-biolabs.com]
- 15. inits.at [inits.at]
- 16. Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols: Design and Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives as Potent and Selective ATM Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Ataxia-Telangiectasia Mutated (ATM) kinase is a master regulator of the DNA damage response (DDR), playing a pivotal role in maintaining genomic integrity.[1][2][3] Its central function in orchestrating cell cycle arrest, DNA repair, and apoptosis following DNA double-strand breaks (DSBs) makes it a compelling target for cancer therapy.[4][5][6] Inhibition of ATM can sensitize cancer cells to DNA-damaging agents such as radiotherapy and certain chemotherapies.[1][4][5][7] This guide provides a comprehensive overview of the design, synthesis, and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as a promising class of selective ATM inhibitors.[8][9] We present detailed, field-proven protocols for their chemical synthesis, biochemical potency assessment using Homogeneous Time-Resolved Fluorescence (HTRF), and cellular on-target activity confirmation via Western blot analysis of downstream signaling.
Introduction: The Rationale for Targeting ATM Kinase
ATM is a serine/threonine protein kinase that is recruited and activated by DNA double-strand breaks.[10][11] Upon activation, ATM initiates a signaling cascade by phosphorylating numerous key proteins that trigger the DNA damage checkpoint, leading to cell cycle arrest, DNA repair, or apoptosis.[10] Several of these targets, including p53 and CHK2, are well-known tumor suppressors.[10][12]
In many cancers, the DNA repair mechanisms are highly active, allowing tumor cells to survive the DNA damage caused by their rapid, uncontrolled division and by therapeutic interventions.[4] ATM inhibitors work by blocking the kinase activity of the ATM protein, preventing cancer cells from repairing their damaged DNA and ultimately leading to cell death.[4] This approach is particularly effective when combined with treatments that induce DNA damage, amplifying their therapeutic effect.[4][5] The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a versatile core for developing potent and selective kinase inhibitors, including for ATM.[8][13][14][15][16]
The ATM Signaling Pathway
The following diagram illustrates the central role of ATM in the DNA damage response pathway.
Caption: ATM activation and downstream signaling cascade upon DNA double-strand breaks.
Design and Synthesis of 1H-pyrrolo[2,3-b]pyridine ATM Inhibitors
Design Principles
The design of 1H-pyrrolo[2,3-b]pyridine derivatives as ATM inhibitors often builds upon existing knowledge of kinase inhibitor scaffolds. Structure-activity relationship (SAR) studies are crucial for optimizing potency and selectivity. Key considerations include:
-
Core Scaffold: The 1H-pyrrolo[2,3-b]pyridine core provides a rigid framework that can be appropriately substituted to interact with the ATP-binding pocket of ATM.
-
Substitutions: Modifications at various positions of the pyrrolopyridine ring are explored to enhance binding affinity and selectivity over other kinases, particularly those in the PI3K-like protein kinase (PIKK) family.[8]
-
Drug-like Properties: Iterative design focuses on improving physicochemical properties to ensure good oral bioavailability and metabolic stability.[8]
General Synthesis Protocol
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives can be achieved through various established routes, often involving cross-coupling reactions to introduce diversity.[17][18] Below is a representative, generalized synthetic scheme.
Caption: Generalized synthetic workflow for 1H-pyrrolo[2,3-b]pyridine derivatives.
Protocol: Synthesis of a Representative 2-Aryl-4-Amino-1H-pyrrolo[2,3-b]pyridine
This protocol is a generalized example based on common synthetic strategies.[18][19] Researchers should adapt conditions based on specific substrates.
-
Protection: To a solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine in an anhydrous aprotic solvent (e.g., DMF), add a suitable base (e.g., NaH) at 0°C. Stir for 30 minutes, then add a protecting group reagent (e.g., (2-(trimethylsilyl)ethoxy)methyl chloride, SEM-Cl). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent. Purify by column chromatography.
-
Suzuki Coupling (Introduction of Aryl Group at C2): Combine the protected starting material, an appropriate arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃) in a suitable solvent mixture (e.g., toluene/ethanol/water). Degas the mixture and heat under an inert atmosphere until the starting material is consumed. Cool the reaction, dilute with water, and extract the product. Purify by column chromatography.
-
Buchwald-Hartwig Amination (Introduction of Amine at C4): In a reaction vessel, combine the 4-chloro intermediate, the desired amine, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in an anhydrous solvent (e.g., dioxane). Degas the mixture and heat under an inert atmosphere until completion. Cool the reaction, filter, and concentrate the filtrate. Purify the residue by column chromatography.
-
Deprotection: Dissolve the protected product in a suitable solvent (e.g., THF) and treat with a deprotecting agent (e.g., tetrabutylammonium fluoride, TBAF). Stir at room temperature or with gentle heating. Upon completion, quench the reaction and extract the final product. Purify by column chromatography or recrystallization to yield the desired 1H-pyrrolo[2,3-b]pyridine derivative.
Biochemical Assay: ATM Kinase Inhibition
To determine the in vitro potency (IC₅₀) of the synthesized compounds against ATM kinase, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is a robust and high-throughput method.[20][21][22][23][24]
HTRF Assay Principle
The HTRF KinEASE assay is a common format for studying serine/threonine kinases.[23][24] It measures the phosphorylation of a biotinylated peptide substrate by the kinase. The detection system uses a europium cryptate-labeled anti-phospho-serine/threonine antibody (donor) and streptavidin-XL665 (acceptor). When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal.
Protocol: HTRF ATM Kinase Assay
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Prepare a stock solution of recombinant full-length ATM kinase in kinase buffer.
-
Prepare a stock solution of biotinylated peptide substrate (e.g., a p53-derived peptide) in kinase buffer.
-
Prepare a stock solution of ATP in kinase buffer. The final concentration should be at or near the Kₘ for ATM.
-
Prepare serial dilutions of the test compounds (1H-pyrrolo[2,3-b]pyridine derivatives) in DMSO, then dilute further in kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well low-volume plate, add 2 µL of the diluted test compound or DMSO (for control wells).
-
Add 4 µL of the ATM kinase/biotinylated substrate mix.
-
Initiate the reaction by adding 4 µL of the ATP solution.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding 10 µL of HTRF detection buffer containing the europium cryptate-labeled antibody and streptavidin-XL665.
-
Incubate the plate at room temperature for 60 minutes to allow for signal development.
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Normalize the data using the high (DMSO control) and low (no enzyme or potent inhibitor control) signals.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Representative Data
| Compound | ATM IC₅₀ (nM) | Selectivity vs. ATR (fold) | Selectivity vs. DNA-PK (fold) |
| KU-55933 (Reference) | 12.9 | >100 | >100 |
| Compound 25a (Example) | 0.8 | >700 | >1000 |
| Test Compound X | Value | Value | Value |
| Note: Data is representative and based on published literature for illustrative purposes.[8][25] Compound 25a refers to a specific 1H-pyrrolo[2,3-b]pyridine derivative from a cited study.[8] |
Cellular Assay: On-Target ATM Inhibition
To confirm that the synthesized compounds inhibit ATM within a cellular context, Western blotting is used to measure the phosphorylation of downstream targets.[26] A key event following DNA damage is the ATM-mediated phosphorylation of CHK2 at threonine 68 (Thr68).[12][27][28]
Protocol: Western Blot for Phospho-CHK2 (Thr68)
-
Cell Culture and Treatment:
-
Plate a suitable cancer cell line (e.g., HCT116, A549) and allow cells to adhere overnight.
-
Pre-treat the cells with various concentrations of the 1H-pyrrolo[2,3-b]pyridine inhibitor or DMSO (vehicle control) for 1-2 hours.
-
Induce DNA double-strand breaks by treating the cells with a DNA-damaging agent (e.g., ionizing radiation (IR) at 5 Gy, or etoposide).
-
Incubate the cells for a further 1-2 hours to allow for ATM signaling activation.
-
-
Lysate Preparation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly on the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on an appropriate percentage polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-CHK2 (Thr68) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
To confirm equal protein loading, probe a separate blot or strip and re-probe the same blot with antibodies for total CHK2 and a loading control (e.g., GAPDH or α-Tubulin).[29]
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phospho-CHK2 signal to the total CHK2 signal.
-
Expected Results
Treatment with an effective 1H-pyrrolo[2,3-b]pyridine ATM inhibitor should show a dose-dependent decrease in the IR-induced phosphorylation of CHK2 at Thr68, while the total CHK2 and loading control levels remain unchanged.[30] This provides strong evidence of on-target activity in a cellular environment.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold serves as an excellent starting point for the rational design of potent and selective ATM kinase inhibitors. The protocols outlined in this guide provide a robust framework for the synthesis of these compounds and their subsequent evaluation through biochemical and cellular assays. By confirming potency with HTRF and on-target engagement via Western blotting for downstream signaling events, researchers can effectively advance the development of novel ATM inhibitors for cancer therapy.
References
- The Development of ATM Inhibitors in Cancer Therapy.
- The Development of ATM Inhibitors in Cancer Therapy. PubMed.
- Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. PubMed.
- What are ATM inhibitors and how do they work?
- HTRF® Enzyme Assays. Merck Millipore.
- Targeting the ATM Kinase to Enhance the Efficacy of Radiotherapy and Outcomes for Cancer P
- Functional role of ATM in the cellular response to DNA damage. Hep Journals.
- Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. ScienceDirect.
- HTRF Kinase Assay Development and Methods in Inhibitor Characteriz
- The Development of ATM Inhibitors in Cancer Therapy. Semantic Scholar.
- Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer.
- A Comparative Guide to ATM Inhibitor-4 and Other Key
- DNA Damage Sensing by the ATM and
- Application Notes and Protocols for Cell Viability Assays with
- Novel Roles of Ataxia Telangiectasia Mutated (ATM) in DNA Repair and Tumor Suppression.
- HTRF KinEASE STK Discovery Kit, 1,000 Assay Points. Revvity.
- HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applic
- Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic.
- ATM regulates a DNA damage response posttranscriptional RNA operon in lymphocytes. Blood.
- HTRF-based kinase assay for fragment screening and MOA studies. Domainex.
- Synthesis of 1H-pyrrolo[2,3-b]pyridine. PrepChem.com.
- New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry.
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central.
- Synthesis and Biological Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives: Correlation between Inhibitory Activity against the Fungus Causing Rice Blast and Ionization Potential.
- New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Moroccan Journal of Chemistry.
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central.
- Analysis of ATM-Chk2 DNA damage signaling in response to OTA.
- Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to Ionizing Radi
- Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed.
- A novel role for the ROS-ATM-Chk2 axis mediated metabolic and cell cycle reprogramming in the M1 macrophage polariz
- Application Notes: Western Blot Analysis of Phospho-Chk2 (Thr68)
- Application Notes and Protocols for Western Blot Analysis of
- New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Moroccan Journal of Chemistry.
- A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies.
- Western blotting analysis of ATM expression, phosphorylated CHK2...
- Discovery of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity.
- Development of a Cell-Based, High-Throughput Screening Assay for ATM Kinase Inhibitors.
- Regulation of the DNA damage response by DNA-PKcs inhibitory phosphorylation of
- ATM Kinase: Methods and Protocols.
- Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity rel
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Development of ATM Inhibitors in Cancer Therapy | Semantic Scholar [semanticscholar.org]
- 3. Making sure you're not a bot! [academiccommons.columbia.edu]
- 4. What are ATM inhibitors and how do they work? [synapse.patsnap.com]
- 5. Scholars@Duke publication: Targeting the ATM Kinase to Enhance the Efficacy of Radiotherapy and Outcomes for Cancer Patients. [scholars.duke.edu]
- 6. Functional role of ATM in the cellular response to DNA damage [journal.hep.com.cn]
- 7. The Development of ATM Inhibitors in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ATM serine/threonine kinase - Wikipedia [en.wikipedia.org]
- 11. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 18. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. merckmillipore.com [merckmillipore.com]
- 21. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 22. revvity.com [revvity.com]
- 23. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. domainex.co.uk [domainex.co.uk]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. A novel role for the ROS-ATM-Chk2 axis mediated metabolic and cell cycle reprogramming in the M1 macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. researchgate.net [researchgate.net]
- 30. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 7-Azaindole Synthesis
Welcome to the technical support center for 7-azaindole synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low yields in their synthesis of this critical heterocyclic scaffold. As a bioisostere of indole, 7-azaindole is a privileged structure in medicinal chemistry, but its synthesis can be challenging due to the electron-deficient nature of the pyridine ring.[1][2] This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address common issues and help you optimize your reaction outcomes.
I. General Troubleshooting for Low Yields
Q1: My 7-azaindole synthesis is consistently resulting in a low yield. What are the general factors I should investigate first?
Low yields in 7-azaindole synthesis can often be traced back to a few fundamental issues. Before delving into the specifics of a particular synthetic route, it's crucial to ensure the following are in order:
-
Purity of Starting Materials: Impurities in your starting materials, such as the substituted pyridine or the coupling partner, can introduce competing side reactions that consume reactants and lower the yield of your desired product.[3] Always use freshly purified reagents and verify their purity by appropriate analytical methods (e.g., NMR, GC-MS) before use.
-
Solvent and Atmosphere Quality: Many synthetic steps in 7-azaindole synthesis, particularly those involving organometallic reagents or catalysts, are sensitive to moisture and oxygen. Ensure you are using anhydrous solvents and maintaining an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Reaction Temperature Control: Precise temperature control is critical. Deviations from the optimal temperature can lead to the formation of byproducts or decomposition of sensitive intermediates. Use a reliable heating mantle with a temperature controller and ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture.
-
Stoichiometry of Reagents: Carefully check the stoichiometry of your reactants, catalysts, and any additives. An incorrect ratio can lead to incomplete conversion or the formation of undesired side products.
II. Troubleshooting Specific Synthetic Routes
The synthesis of 7-azaindoles can be approached through various methods, each with its own set of potential pitfalls. This section addresses common issues associated with some of the most frequently employed synthetic strategies.
A. Fischer Indole Synthesis
The Fischer indole synthesis is a classic method for forming the indole ring. However, its application to the synthesis of 7-azaindoles can be problematic due to the electronic properties of the pyridine ring.[1][4]
Q2: I'm attempting a Fischer indole synthesis to prepare a 7-azaindole, but my yields are very low or I'm not getting any product. What's going wrong?
The primary challenge in the Fischer azaindolization is the reduced reactivity of pyridylhydrazines compared to their phenylhydrazine counterparts.[4] This is due to the electron-withdrawing nature of the pyridine ring, which disfavors the key[1][1]-sigmatropic rearrangement.
Troubleshooting Strategies:
-
Acid Catalyst Selection: The choice of acid catalyst is critical. While strong acids like polyphosphoric acid (PPA) or sulfuric acid are often used, they can lead to decomposition at the high temperatures required for the reaction. Consider experimenting with milder Lewis acids like zinc chloride or boron trifluoride etherate. The optimal acid and its concentration often need to be determined empirically.[3]
-
Reaction Conditions: The Fischer azaindolization often requires harsh thermal conditions to proceed.[4] If you are using standard heating, consider switching to microwave irradiation, which can sometimes accelerate the reaction and improve yields.
-
Substituent Effects: The presence of electron-donating groups on the pyridylhydrazine can improve reactivity.[1][4] Conversely, electron-withdrawing groups will further deactivate the system. If your substrate is highly deactivated, you may need to consider an alternative synthetic route.
B. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are powerful tools for constructing the 7-azaindole core and for its subsequent functionalization.[5][6][7][8] However, these reactions are sensitive to a number of parameters.
Q3: My palladium-catalyzed cross-coupling reaction to form a substituted 7-azaindole is giving a low yield. How can I optimize it?
Low yields in palladium-catalyzed cross-coupling reactions are often due to catalyst deactivation, poor ligand choice, or suboptimal reaction conditions.
Troubleshooting Strategies:
-
Catalyst and Ligand Screening: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is crucial and substrate-dependent.[5][9] For electron-deficient systems like 7-azaindoles, bulky, electron-rich phosphine ligands such as SPhos or Xantphos are often effective.[5][9] It is highly recommended to screen a variety of catalyst/ligand combinations to find the optimal system for your specific transformation.
-
Base Selection: The choice of base can significantly impact the reaction outcome. Common bases include carbonates (e.g., Cs₂CO₃, K₂CO₃) and phosphates (e.g., K₃PO₄). The strength and solubility of the base can influence the rate of transmetalation and reductive elimination.
-
Solvent and Temperature: The solvent plays a critical role in solubilizing the reactants and catalyst, as well as influencing the reaction kinetics. Common solvents include toluene, dioxane, and DMF. The optimal temperature will depend on the specific coupling partners and catalyst system. A systematic optimization of the reaction temperature is often necessary.
-
Inert Atmosphere: Strict adherence to an inert atmosphere is critical to prevent oxidation of the palladium catalyst and phosphine ligands. Ensure your reaction setup is properly purged with an inert gas.
| Parameter | Common Options | Considerations |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | Precatalyst choice can affect the rate of formation of the active Pd(0) species. |
| Ligand | SPhos, XPhos, Xantphos, P(t-Bu)₃ | Ligand choice influences catalyst stability, reactivity, and selectivity.[5][9] |
| Base | Cs₂CO₃, K₂CO₃, K₃PO₄, t-BuONa | Base strength and solubility can impact the reaction rate and yield. |
| Solvent | Toluene, Dioxane, DMF, THF | Solvent polarity and coordinating ability can affect catalyst activity. |
| Temperature | 60 - 120 °C | Higher temperatures can increase reaction rates but may also lead to catalyst decomposition. |
A summary of key parameters for optimizing palladium-catalyzed cross-coupling reactions.
C. Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis involves the reaction of an α-halo-ketone with an excess of an aniline derivative. While it can be used to synthesize 2-aryl-7-azaindoles, it is notorious for requiring harsh conditions and often results in low yields.[10][11][12]
Q4: I'm using the Bischler-Möhlau synthesis, but my yields are poor and I have a complex mixture of byproducts. What can I do to improve this?
The primary drawbacks of the Bischler-Möhlau synthesis are the high temperatures and strongly acidic conditions typically required, which can lead to degradation of starting materials and products.[10][11]
Troubleshooting Strategies:
-
Milder Reaction Conditions: Recent advancements have focused on developing milder conditions for this reaction. The use of a Lewis acid catalyst, such as lithium bromide, has been shown to promote the reaction under less harsh conditions.[12]
-
Microwave Irradiation: Microwave heating can significantly reduce reaction times and, in some cases, improve yields by minimizing the formation of degradation products.[12]
-
Solvent Choice: The use of high-boiling point, polar aprotic solvents can sometimes facilitate the reaction at lower temperatures.
-
Purification Challenges: The crude reaction mixture from a Bischler-Möhlau synthesis is often complex. Careful optimization of your purification strategy (e.g., column chromatography with a well-chosen eluent system) is essential for isolating the desired product.
Caption: Troubleshooting workflow for the Bischler-Möhlau synthesis.
III. Purification and Side Reaction FAQs
Q5: I'm observing multiple spots on my TLC after the reaction. What are the common side products in 7-azaindole synthesis?
The nature of side products is highly dependent on the specific reaction being performed. However, some common side reactions include:
-
Over-alkylation/arylation: In reactions involving N-H functionalization, it's possible to get reaction at both the nitrogen and carbon atoms of the pyrrole ring.
-
Homocoupling: In cross-coupling reactions, homocoupling of the starting materials can occur, leading to the formation of symmetrical biaryls or diynes.
-
Protodehalogenation: In palladium-catalyzed reactions involving aryl halides, premature reduction of the carbon-halogen bond can lead to the formation of the corresponding dehalogenated starting material.
-
Polymerization/Decomposition: Under harsh acidic or thermal conditions, starting materials and products can decompose or polymerize, leading to a complex mixture of intractable materials.[10]
Q6: I'm having difficulty purifying my 7-azaindole derivative. Do you have any tips?
The purification of 7-azaindole derivatives can be challenging due to their polarity and potential for hydrogen bonding.
-
Column Chromatography: Silica gel chromatography is the most common method for purification. A gradient elution is often necessary to achieve good separation. Consider adding a small amount of a basic modifier like triethylamine to the eluent to prevent streaking of basic compounds on the silica gel.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for obtaining pure material. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Preparative HPLC: For difficult separations or for obtaining highly pure material for biological testing, preparative reverse-phase HPLC can be a powerful tool.[13]
Caption: Decision tree for 7-azaindole purification strategies.
IV. References
-
Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]
-
Different strategies for synthesis of 7-azaindoles. ResearchGate. [Link]
-
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. [Link]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
-
Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. ACS Publications. [Link]
-
Azaindole synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. NIH. [Link]
-
Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. ResearchGate. [Link]
-
Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Organic Chemistry Portal. [Link]
-
Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals. [Link]
-
Understanding and Interrupting the Fischer Azaindolization Reaction. PMC - NIH. [Link]
-
Synthesis of Azaindoles. Chinese Journal of Chemistry. [Link]
-
Problems with Fischer indole synthesis. Reddit. [Link]
-
Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Publications. [Link]
-
Bischler–Möhlau indole synthesis. Wikipedia. [Link]
-
Palladium-catalyzed regioselective C-2 arylation of 7-azaindoles, indoles, and pyrroles with arenes. Chemical Communications (RSC Publishing). [Link]
-
Lecture 8 Bonus: Azaindole Survival Guide. Baran Lab. [Link]
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]
-
Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Bischler-Möhlau indole synthesis. chemeurope.com. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Understanding and Interrupting the Fischer Azaindolization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]
- 9. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 12. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 13. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chichibabin Cyclization for Azaindole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Chichibabin cyclization of azaindoles. This guide, designed by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this powerful reaction and achieve optimal results in your synthesis of these important heterocyclic scaffolds.[1][2]
Understanding the Chichibabin Cyclization for Azaindole Synthesis
The Chichibabin reaction is a classic method for the amination of nitrogen-containing heterocycles.[3] In the context of azaindole synthesis, it typically involves the condensation of a substituted picoline with a nitrile, mediated by a strong base like lithium diisopropylamide (LDA), to construct the pyrrole ring fused to the pyridine core.[4][5][6] While highly effective, this reaction is sensitive to a variety of factors and can be prone to side reactions that impact yield and purity.
The general mechanism proceeds via a nucleophilic addition-elimination pathway.[7][8] The strong base deprotonates the methyl group of the picoline, which then acts as a nucleophile, attacking the nitrile. The subsequent intramolecular cyclization onto the pyridine ring, followed by elimination, leads to the formation of the azaindole.
Below is a generalized workflow for the Chichibabin cyclization for azaindole synthesis.
Caption: General experimental workflow for the Chichibabin cyclization of azaindoles.
Frequently Asked Questions (FAQs)
Q1: Why is an excess of strong base, such as LDA, often required for this reaction?
An excess of base is crucial for several reasons. Firstly, it ensures complete deprotonation of the picoline starting material to generate the active nucleophile. More importantly, as elucidated in detailed mechanistic studies, the reaction can be complex with reversible side reactions.[4] For instance, the picoline can undergo dimerization, and the LDA can react with the nitrile co-reactant.[4][5][6] A sufficient excess of the base helps to shift the equilibrium towards the desired product formation and compensate for any base consumed in these side pathways. In some reported procedures, using only a slight excess of base resulted in significantly lower yields.[4]
Q2: What is the optimal temperature for the Chichibabin cyclization of azaindoles?
The optimal temperature is a critical parameter that needs to be carefully controlled. For the LDA-mediated cyclization, a low temperature, typically around -40°C, is often employed.[4] This helps to minimize side reactions and potential decomposition of thermally sensitive intermediates. The traditional Chichibabin reaction often requires high temperatures, but for the synthesis of complex molecules like substituted azaindoles, milder conditions are generally preferred.[7] It is advisable to start with the reported low-temperature conditions and monitor the reaction progress before considering any temperature adjustments.
Q3: Can I use other bases besides LDA?
While LDA is a commonly used base for this transformation, other strong, non-nucleophilic bases could potentially be employed. However, the choice of base can significantly impact the reaction outcome. The counterion (e.g., Li+) can also play a role in stabilizing intermediates. For researchers encountering issues with LDA, exploring alternative conditions reported in the literature, such as the use of a sodium hydride-iodide composite, may offer a milder alternative.[1][9]
Q4: How do substituents on the picoline starting material affect the reaction?
Substituents can have a significant electronic and steric influence on the reaction. Electron-withdrawing groups on the pyridine ring are known to inhibit the Chichibabin reaction.[7][10] This is because they decrease the basicity of the ring nitrogen, which can hinder the initial coordination with the base and subsequent steps of the reaction. Conversely, electron-donating groups can also have a deactivating effect.[7] The position of the substituent also matters, as it can influence the acidity of the methyl protons and the stability of the intermediates.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete deprotonation of the picoline. | Ensure the use of a sufficient excess of a strong, freshly prepared or titrated base (e.g., >2 equivalents of LDA).[4] |
| Reversible side reactions consuming starting materials. | Maintain the recommended low temperature to disfavor side reactions. The order of addition of reagents can also be critical; consider adding the picoline to the base before introducing the nitrile, or vice versa, as both have been reported to be effective.[4] | |
| Poor quality of reagents or solvents. | Use freshly distilled, anhydrous solvents and high-purity reagents. The presence of water can quench the strong base and inhibit the reaction. | |
| Unfavorable electronics of the substrate. | If your picoline has strong electron-withdrawing groups, the reaction may be inherently difficult. Consider modifying the synthetic route or exploring alternative coupling strategies.[7][10] | |
| Formation of Significant Side Products | Dimerization of the picoline starting material. | This is a known side reaction.[4][5][6] While it is reversible, optimizing the concentration and temperature may help to minimize its impact. |
| Reaction of the base with the nitrile co-reactant. | This is another known reversible side reaction.[4] Using the appropriate stoichiometry of reagents and maintaining a low temperature is key. | |
| Over-amination of the product. | In traditional Chichibabin reactions, over-amination to form diamino products can occur, especially at higher temperatures and with excess amide.[10] While less common in the azaindole synthesis at low temperatures, if observed, consider reducing the amount of base or the reaction time. | |
| Starting Material Remains Unreacted | Insufficient activation of the picoline. | The basicity of the reaction medium is critical.[7] Ensure your base is active and used in sufficient quantity. |
| The reaction is too slow at the chosen temperature. | If the reaction is clean but incomplete, a slight increase in temperature or a longer reaction time may be necessary. However, this should be done cautiously to avoid promoting side reactions. Monitor the reaction closely by TLC or LC-MS. | |
| Difficulty in Purifying the Product | Presence of polar, colored impurities. | The crude product may contain colored byproducts from side reactions. A thorough aqueous workup is important.[4] Purification is often achieved by column chromatography on silica gel. Experiment with different solvent systems to achieve good separation. |
| Product is unstable on silica gel. | Some nitrogen-containing heterocycles can be sensitive to acidic silica gel. Consider using neutral or basic alumina for chromatography, or deactivating the silica gel with a small amount of a suitable amine (e.g., triethylamine) in the eluent. |
Mechanistic Insight into a Key Side Reaction: Picoline Dimerization
One of the significant challenges in the Chichibabin cyclization for azaindole synthesis is the reversible dimerization of the picoline starting material.[4][11] Understanding this process is key to troubleshooting low yields.
Caption: Competing pathways for the lithiated picoline intermediate.
This diagram illustrates that the deprotonated picoline can either react with the nitrile in the desired pathway to form the azaindole or undergo a reversible dimerization. The equilibrium between these states is influenced by the reaction conditions.
Recommended Experimental Protocol
The following is a representative protocol for the synthesis of a 7-azaindole via Chichibabin cyclization, based on literature procedures.[4] This should be adapted based on the specific substrates and equipment used.
Materials:
-
Substituted 3-picoline
-
Nitrile co-reactant
-
Lithium diisopropylamide (LDA) solution in THF/hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous workup reagents (e.g., saturated aqueous sodium bicarbonate, brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for chromatography
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the substituted 3-picoline and anhydrous THF.
-
Cool the solution to -40°C in a suitable cooling bath.
-
Slowly add a solution of LDA (typically 2.1 equivalents) to the cooled solution, maintaining the internal temperature below -35°C.
-
Stir the resulting mixture at -40°C for 1 hour. The solution may develop a deep color.
-
Add the nitrile co-reactant (typically 1.05-1.2 equivalents) dropwise to the reaction mixture, again maintaining the low temperature.
-
Continue stirring at -40°C for an additional 2-3 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water or a mixture of THF and water at -40°C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired azaindole.
References
- Chichibabin reaction. In: Wikipedia. Accessed January 9, 2026. [Link]
- Ma, Y., Breslin, S., Keresztes, I., Lobkovsky, E., & Collum, D. B. (2008). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry, 73(23), 9493–9498. [Link]
- Ma, Y., Breslin, S., Keresztes, I., Lobkovsky, E., & Collum, D. B. (2008).
- Chichibabin reaction. Grokipedia. Accessed January 9, 2026.
- Ma, Y., Breslin, S., Keresztes, I., Lobkovsky, E., & Collum, D. B. (2016). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. ACS Figshare. [Link]
- Pang, J. H., Kaga, A., Roediger, S., Lin, M. H., & Chiba, S. (2019). Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite.
- Ma, Y., Breslin, S., Keresztes, I., Lobkovsky, E., & Collum, D. B. (2008). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry, 73(23), 9493–9498. [Link]
- Motati, D. R., Amaradhi, R., & Ganesh, T. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers, 8(3), 466-513. [Link]
- Chichibabin pyridine synthesis. In: Wikipedia. Accessed January 9, 2026. [Link]
- Hrobarik, P., Cheresne, S., & Kolar, M. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations.
- Merour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
- Studley, J. (2018). The Chichibabin amination reaction.
- Chichibabin Reaction. Chemistry LibreTexts. Accessed January 9, 2026. [Link]
- Chichibabin Reaction. Slideshare. Accessed January 9, 2026. [Link]
- Motati, D. R., Amaradhi, R., & Ganesh, T. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers, 8(3), 466-513. [Link]
- Pang, J. H., Kaga, A., Roediger, S., Lin, M. H., & Chiba, S. (2019). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. DR-NTU. [Link]
- Hrobarik, P., Cheresne, S., & Kolar, M. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv. [Link]
- Ma, Y., Breslin, S., Keresztes, I., Lobkovsky, E., & Collum, D. B. (2008).
Sources
- 1. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 2. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Chichibabin Reaction | PPTX [slideshare.net]
- 4. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of a 7-azaindole by chichibabin cyclization: reversible base-mediated dimerization of 3-picolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Item - Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - American Chemical Society - Figshare [acs.figshare.com]
- 7. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. grokipedia.com [grokipedia.com]
- 11. chemrxiv.org [chemrxiv.org]
Technical Support Center: Enhancing the Solubility of 1H-Pyrrolo[2,3-b]pyridine Derivatives
Welcome to the technical support center for 1H-pyrrolo[2,3-b]pyridine (7-azaindole) derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome the common challenge of poor aqueous solubility associated with this important class of compounds. This document provides in-depth technical guidance, field-proven insights, and step-by-step protocols to help you achieve the desired solubility for your experimental needs.
I. Understanding the Challenge: Why is Solubility an Issue?
The 1H-pyrrolo[2,3-b]pyridine scaffold is a prevalent structural motif in many biologically active molecules, including numerous kinase inhibitors.[1][2][3][4][5][6][7][8][9][10] While the incorporation of the pyridine nitrogen atom generally improves aqueous solubility compared to the parent indole scaffold, many derivatives remain poorly soluble ("brick-dust" or "grease-ball" molecules) due to their often rigid, planar, and lipophilic nature.[1][11][12] This poor solubility can significantly hinder biological assays, formulation development, and ultimately, oral bioavailability.
This guide will walk you through systematic approaches to diagnose and resolve solubility issues, from initial characterization to advanced formulation strategies.
II. Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement
This section provides a logical workflow and detailed protocols for addressing solubility problems.
Step 1: Initial Assessment & Characterization
Before attempting to improve solubility, it is crucial to quantify the problem. A thorough characterization of your compound's physicochemical properties is the foundation for selecting an appropriate solubilization strategy.[13]
Protocol 1: Determining Thermodynamic and Kinetic Solubility
-
Thermodynamic Solubility (Shake-Flask Method): This "gold standard" method measures the equilibrium solubility of a compound.
-
Preparation: Add an excess amount of your solid 1H-pyrrolo[2,3-b]pyridine derivative to a known volume of your desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation (e.g., 15,000 x g for 15 minutes) followed by filtration through a 0.22 µm filter to remove any remaining particulates.
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a suitable analytical method like HPLC-UV or LC-MS/MS.
-
-
Kinetic Solubility (High-Throughput Method): This method assesses how much of a compound, added from a concentrated DMSO stock, can remain in an aqueous buffer without immediately precipitating. This is often more relevant for initial biological screening.
-
Stock Solution: Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 or 20 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of your compound stock into the desired aqueous assay buffer.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Precipitation Detection: Measure the turbidity of each well using a plate reader at a wavelength of ~620 nm. The highest concentration that does not show a significant increase in turbidity is the kinetic solubility.[14]
-
Step 2: Simple & Rapid Solubilization Techniques
For many in vitro experiments, these initial approaches are often sufficient.
A. Co-Solvent Systems
The use of water-miscible organic solvents can significantly increase the solubility of hydrophobic compounds.[14]
Commonly Used Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene glycol 400 (PEG 400)
-
N,N-Dimethylformamide (DMF)
Causality: Co-solvents work by reducing the polarity of the aqueous medium, thereby decreasing the energy required to create a cavity for the nonpolar solute and increasing the solute-solvent interactions.
Troubleshooting "DMSO Shock": A frequent issue is the precipitation of the compound when a concentrated DMSO stock is added to an aqueous buffer.[14]
-
Problem: Rapid dilution of the DMSO causes the compound to crash out of solution.
-
Solutions:
-
Lower Final DMSO Concentration: Aim for the lowest possible final DMSO concentration that maintains solubility without affecting the assay (typically <1%, often <0.5%).
-
Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. For example, dilute the 10 mM DMSO stock 1:10 in buffer, then dilute this intermediate solution further.[14]
-
Vortexing During Addition: Add the DMSO stock slowly to the aqueous buffer while the buffer is being vortexed to ensure rapid dispersion.[14]
-
B. pH Modification
The 1H-pyrrolo[2,3-b]pyridine scaffold contains basic nitrogen atoms (both on the pyrrole and pyridine rings) that can be protonated. This ionization dramatically increases aqueous solubility.[14]
Causality: The protonated, charged form of the molecule has much stronger and more favorable interactions with polar water molecules than the neutral form, leading to higher solubility. This is a cornerstone of salt formation.[15][16]
Workflow for pH Optimization:
Caption: Decision tree for selecting a solubility enhancement strategy.
V. References
-
Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC. (2018). PubMed Central. [Link]
-
Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (n.d.). ACS Publications. [Link]
-
Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. (2018). NIH. [Link]
-
Azaindole Therapeutic Agents. (n.d.). PubMed Central. [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). MDPI. [Link]
-
Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K. (2020). Nanjing Tech University. [Link]
-
An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. (2023). PubMed. [Link]
-
Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K. (2020). Journal of Chemical & Engineering Data. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.). MDPI. [Link]
-
Formulation strategies for poorly soluble drugs. (2025). ResearchGate. [Link]
-
Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. (n.d.). Aston Research Explorer. [Link]
-
Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.). RSC Publishing. [Link]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing. [Link]
-
Photophysics and Biological Applications of 7-Azaindole and Its Analogs. (n.d.). ACS Publications. [Link]
-
Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. (n.d.). PubMed. [Link]
-
Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. (n.d.). ACS Publications. [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. (n.d.). PubMed. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). PubMed Central. [Link]
-
Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (2021). RSC Advances. [Link]
-
Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022). Journal of Medicinal Chemistry. [Link]
-
Salt formation to improve drug solubility. (2007). PubMed. [Link]
-
Drug Dissolution Enhancement by Salt Formation: Current Prospects. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PubMed Central. [Link]
Sources
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rjpdft.com [rjpdft.com]
Technical Support Center: Overcoming Purification Challenges with Basic 7-Azaindole Compounds
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with basic 7-azaindole compounds. This resource is designed to provide expert insights and actionable troubleshooting strategies to address the unique purification challenges posed by this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to explain the causality behind common issues and provide robust, validated protocols to enhance your experimental success.
7-Azaindole and its derivatives are critical building blocks in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, their inherent basicity (pKa of the pyridinium ion is ~4-5, while the pyrrolic NH is weakly acidic) and potential for metal chelation present significant hurdles in purification, particularly in chromatographic separations.[3][4] This guide will address these challenges in a practical question-and-answer format.
Section 1: Troubleshooting Normal-Phase Chromatography (Silica Gel)
Normal-phase chromatography on silica gel is a primary purification technique, yet it is often the source of major frustration for chemists working with basic compounds like 7-azaindoles. The issues typically stem from the interaction between the basic nitrogen of the azaindole and the acidic silanol groups (Si-OH) on the silica surface.[5][6]
FAQ 1.1: Why are my 7-azaindole compounds streaking, tailing, or showing poor resolution on a silica gel column?
Answer: This is the most common problem and is caused by strong, non-ideal secondary interactions between your basic analyte and the acidic silica surface.[5] The lone pair of electrons on the pyridine nitrogen (N7) of the azaindole can interact with the acidic protons of the surface silanol groups via hydrogen bonding or acid-base interactions. This causes a portion of the analyte molecules to "stick" to the stationary phase, leading to slow desorption kinetics and resulting in broad, tailing peaks.[5][6][7] In severe cases, this can lead to irreversible adsorption, where your compound does not elute at all.
Workflow 1: Troubleshooting Poor Peak Shape in Normal-Phase Chromatography
This decision tree provides a systematic approach to diagnosing and solving common issues encountered during silica gel chromatography of basic 7-azaindoles.
Caption: A troubleshooting decision tree for normal-phase chromatography.
FAQ 1.2: How do basic modifiers like triethylamine (TEA) or ammonium hydroxide (NH₄OH) improve peak shape?
Answer: Basic additives work by a principle of competitive displacement.[7][8] These small, basic molecules are added to the mobile phase in excess. They successfully compete with your 7-azaindole compound for the active silanol sites on the silica surface, effectively "masking" or "suppressing" them.[8][9] With the problematic secondary interaction sites blocked, your analyte experiences more uniform interactions with the stationary phase, leading to sharper, more symmetrical peaks and improved resolution.[10]
Protocol 1.1: Purifying a Basic 7-Azaindole using Normal-Phase Chromatography with a Basic Modifier
-
Select Initial Mobile Phase: Based on TLC analysis, determine a suitable solvent system (e.g., Dichloromethane/Methanol or Hexanes/Ethyl Acetate).
-
Add Basic Modifier: To your chosen mobile phase, add triethylamine (TEA) to a final concentration of 0.5-2% (v/v) or a concentrated ammonium hydroxide solution to 0.5-1% (v/v).
-
Expert Tip: TEA is volatile and generally easy to remove under vacuum. Ammonium hydroxide can be more effective for very basic compounds but may require more care during workup.
-
-
Equilibrate the Column: Thoroughly flush the silica gel column with the modifier-containing mobile phase (at least 5-10 column volumes) before loading your sample. This step is critical to ensure the silica surface is fully passivated.
-
Sample Loading: Dissolve your crude product in a minimum amount of the mobile phase or a stronger solvent like DCM. If solubility is an issue, consider dry loading by adsorbing the compound onto a small amount of silica gel.
-
Elution and Collection: Run the chromatography as usual, collecting fractions and monitoring by TLC.
-
Workup: After combining the pure fractions, evaporate the solvent. The co-evaporation with a lower boiling point solvent like dichloromethane can help remove residual TEA.
FAQ 1.3: My compound is very polar and still streaks badly even with TEA. What are my other options?
Answer: If basic modifiers are insufficient, the interaction with silica is likely too strong. You should consider alternative stationary phases.[11]
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.[12][13] Basic alumina is generally preferred as its surface is not acidic.
-
Amino-propyl or Cyano-bonded Silica: These functionalized silicas are less acidic than standard silica and can offer different selectivity for polar compounds.[12][14]
-
Reverse-Phase Chromatography: This is often the most robust solution when normal-phase fails. This technique is discussed in the next section.
Section 2: Optimizing Reverse-Phase Chromatography (RP-HPLC)
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful tool for the purification of polar and ionizable compounds like 7-azaindoles. The stationary phase is non-polar (e.g., C18), and the mobile phase is polar (typically a mixture of water and acetonitrile or methanol).
FAQ 2.1: What is the best mobile phase for purifying basic 7-azaindoles on a C18 column to get sharp peaks?
Answer: For basic compounds on RP-HPLC, using an acidic mobile phase modifier is crucial for achieving good peak shape.[15] At neutral pH, your basic 7-azaindole can interact with any residual, un-capped silanol groups on the C18 packing material, causing tailing similar to normal-phase.[15][16]
By adding a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid), you achieve two things:
-
Protonation of Silanols: The low pH (~2-3) protonates the surface silanol groups, neutralizing their negative charge and minimizing unwanted ionic interactions.[5][7][15]
-
Consistent Analyte Ionization: The acid ensures that your basic 7-azaindole is consistently protonated, existing as a single cationic species. This leads to predictable retention and sharp, symmetrical peaks.[17]
Table 1: Comparison of Common Acidic Modifiers for RP-HPLC
| Modifier | Typical Concentration | Pros | Cons |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Excellent for peak shape (strong ion-pairing agent).[15] Volatile. | Can be difficult to remove from the final product (forms strong ion pairs). Can suppress ionization in mass spectrometry. |
| Formic Acid (FA) | 0.1% | Good for peak shape.[15] More MS-friendly than TFA. Easier to remove than TFA. | Less effective ion-pairing agent than TFA, so peak shape may not be as perfect for very challenging compounds. |
| Acetic Acid (AA) | 0.1 - 1% | MS-friendly. Easy to remove. | Weaker acid, may not be sufficient to control silanol interactions or fully protonate the analyte, potentially leading to broader peaks.[18] |
FAQ 2.2: I successfully purified my compound using a mobile phase with TFA, but now I can't get rid of the TFA salt. How can I remove it?
Answer: Removing the trifluoroacetate counter-ion is a frequent post-purification challenge. The strong ionic bond it forms with your protonated basic compound makes it non-volatile.[19] Simply evaporating the solvent will leave you with the 7-azaindole as a TFA salt. Here are several effective methods for TFA removal:
Protocol 2.1: Methods for Post-HPLC Trifluoroacetic Acid (TFA) Removal
-
Lyophilization with HCl Exchange (Salt Swap):
-
Dissolve the TFA salt in water or a water/acetonitrile mixture.
-
Add a small amount of dilute hydrochloric acid (e.g., 0.1 M HCl). Since HCl is a stronger acid than TFA, it will protonate the trifluoroacetate anion to the volatile trifluoroacetic acid, leaving your compound as the hydrochloride salt.[19][20][21]
-
Freeze the solution (e.g., in liquid nitrogen) and lyophilize (freeze-dry). The volatile TFA and HCl will be removed, leaving the desired compound as its HCl salt. Repeat 2-3 times for complete removal.[19]
-
-
Basic Extraction/Wash:
-
Dissolve the TFA salt in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic solution with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) or dilute sodium carbonate (Na₂CO₃) solution. This will deprotonate your compound to its free base form and convert the TFA into its sodium salt, which will partition into the aqueous layer.
-
Separate the organic layer, dry it with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent.
-
Caution: Ensure your compound is stable to basic conditions and has good solubility in the chosen organic solvent.
-
-
Solid-Phase Extraction (SPE):
-
Choose an SPE cartridge appropriate for your compound (e.g., a weak cation exchange or a suitable reverse-phase cartridge).
-
Dissolve the sample and load it onto the conditioned cartridge.
-
Wash the cartridge with a weak solvent to remove the TFA.
-
Elute your purified compound using a stronger solvent, often containing a different, more volatile modifier like ammonium hydroxide to release the free base.
-
Section 3: Addressing Metal Contamination
The 7-azaindole scaffold contains a bidentate chelating motif (the N1-H and the N7 lone pair) that can sequester metal ions. This can be problematic if your synthesis involved transition metal catalysts (e.g., Pd, Cu, Rh) or if trace metals are present in your reagents or on silica gel.[6][22]
FAQ 3.1: My purified 7-azaindole has an unusual color, or I'm getting inconsistent results in biological assays. Could this be due to metal contamination?
Answer: Yes, it is a strong possibility. Trace metal contamination can lead to discoloration (often pink, purple, or dark hues) and can significantly interfere with downstream applications, especially biological assays where metal ions can inhibit enzymes or catalyze unwanted reactions.[6]
Diagram 1: Chelation of a Metal Ion by 7-Azaindole
Caption: Bidentate chelation of a metal ion by the 7-azaindole scaffold.
Protocol 3.1: Using Metal Scavengers for Purification
Metal scavengers are solid-supported reagents (often functionalized silica or polymers) that have a high affinity for specific metals.
-
Choose a Scavenger: Select a scavenger based on the suspected metal contaminant (e.g., thiol-based scavengers for Pd, amine-based scavengers for Cu).
-
Dissolution: Dissolve your impure compound in a suitable organic solvent (e.g., DCM, Toluene, or THF).
-
Incubation: Add the scavenger resin (typically 5-10 equivalents by weight relative to the theoretical amount of metal) to the solution.
-
Stirring: Stir the mixture at room temperature or with gentle heating (e.g., 40 °C) for a period ranging from 2 to 24 hours. The optimal time should be determined empirically.
-
Filtration: Simply filter off the solid scavenger resin. The resin will have bound the metal contaminant.
-
Concentration: Wash the resin with fresh solvent, combine the filtrates, and concentrate under reduced pressure to obtain your metal-free compound.
References
- HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]
- Loakes, D. (2008). Liophilic Mobile Phase Additives in Reversed Phase HPLC. Taylor & Francis Online. [Link]
- Kovács, L., et al. (2018). Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. Molecules. [Link]
- 7-Azaindole 271-63-6 wiki. Molecule-on. [Link]
- [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do?.
- Multiple Authors. (2014). How Triethilamine works on a compound separation in a reversed phase column (C18)?.
- Multiple Authors. (2015). How can I remove TFA?.
- Satheesh, B., et al. (2013). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. Journal of Pharmaceutical and Biomedical Analysis. [Link]
- Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC. [Link]
- Additives for reversed-phase HPLC mobile phases.
- Katerin, A., et al. (2014). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin. [Link]
- 7-Azaindole. LookChem. [Link]
- Post Cleavage Purification and Analysis of Peptides; TFA removal. Aapptec. [Link]
- How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?.
- Multiple Authors. (2013). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid | Request PDF.
- Loakes, D. (2008). Liophilic Mobile Phase Additives in Reversed Phase HPLC. Semantic Scholar. [Link]
- Peak Tailing in HPLC. Element Lab Solutions. [Link]
- Sini, M., et al. (2020). Calculated H charges and pKa values of 1-(2-thienyl)-7-azaindole (1g; A) and 1,1′-(1,3-phenylene)bis(7-azaindole) (2k; B).
- The Theory of HPLC Column Chemistry. Crawford Scientific. [Link]
- Wang, Q., et al. (2012). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Molecules. [Link]
- What is the PFAS Trifluoroacetic Acid (TFA) and how to remove/filter T.
- Removing Trifluoroacetic Acid (TFA)
- Multiple Authors. (2021). How to remove trifluoroacetate (TFA salt) from 36 amino acids peptides and replace it with saline. Quora. [Link]
- Surface Modification/Bonding Phase of FLASH Purification Column Stationary Phase. Hawach Scientific. [Link]
- Effect of Triethylamine in the Mobile Phase on the Retention in RPLC. YouTube. [Link]
- Multiple Authors. (2022).
- Chaos and Order - Methods of Purific
- Collum, D. B., et al. (2008). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society. [Link]
- Purification of Organic Compounds by Flash Column Chrom
- Best 7-Azaindole Manufacturers & Suppliers in USA. Alkali Metals. [Link]
- Sini, M., et al. (2020). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules. [Link]
- Gandeepan, P., et al. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Chemical Science. [Link]
- Gandeepan, P., et al. (2022). Oxidatively induced reactivity in Rh( iii )-catalyzed 7-azaindole synthesis: insights into the role of the silver additive.
- Besson, T., et al. (2021).
- Guillon, J., et al. (2007). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
- The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]
- Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. [Link]
Sources
- 1. 7-Azaindole CAS#: 271-63-6 [m.chemicalbook.com]
- 2. alkalimetals.com [alkalimetals.com]
- 3. Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 7. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 8. welch-us.com [welch-us.com]
- 9. researchgate.net [researchgate.net]
- 10. Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. FLASH Purification Column Stationary Phase - Hawach [hawachhplccolumn.com]
- 13. m.youtube.com [m.youtube.com]
- 14. silicycle.com [silicycle.com]
- 15. support.waters.com [support.waters.com]
- 16. US20050011836A1 - Additives for reversed-phase HPLC mobile phases - Google Patents [patents.google.com]
- 17. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 18. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. peptide.com [peptide.com]
- 21. scribd.com [scribd.com]
- 22. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing side product formation in palladium-catalyzed cross-coupling
A Guide to Minimizing Side Product Formation
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of palladium-catalyzed cross-coupling reactions. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter at the bench. We will explore not just what to do, but why specific experimental choices are critical for success.
Section 1: Troubleshooting Common Side Products
Undesired side reactions are a primary cause of low yields and purification difficulties in cross-coupling. This section addresses the most common culprits and provides actionable strategies to mitigate them.
FAQ 1: My reaction is producing significant amounts of homocoupled product from my boronic acid (Ar-Ar from Ar-B(OH)₂). What's causing this and how can I stop it?
Homocoupling of organoboron reagents is a persistent challenge, particularly in Suzuki-Miyaura couplings. This side reaction can arise from two primary mechanistic pathways:
-
Oxygen-Mediated Pathway: The presence of dissolved oxygen can re-oxidize the active Pd(0) catalyst to Pd(II).[1][2] This Pd(II) species can then undergo two sequential transmetalations with the boronic acid, followed by reductive elimination to form the homocoupled biaryl and regenerate Pd(0).[2] This is especially problematic at the start of a reaction before the main catalytic cycle is fully established.[3]
-
Palladium(II)-Mediated Pathway: If your palladium source is a Pd(II) salt (like Pd(OAc)₂), any free Pd(II) not immediately converted to the active Pd(0) catalyst can react directly with the boronic acid, leading to homocoupling.[1][2]
Troubleshooting Strategies:
-
Rigorous Degassing: This is the most critical step to prevent the oxygen-mediated pathway.[3] Ensure all solvents and reagents are thoroughly deoxygenated. Techniques like sparging with an inert gas (argon or nitrogen) for 30-60 minutes or performing several freeze-pump-thaw cycles are highly effective.[3][4] A subsurface sparge with nitrogen just before catalyst addition can be particularly effective at removing dissolved oxygen.[2]
-
Use of Pre-catalysts: Modern, well-defined Pd(0) pre-catalysts (e.g., Buchwald G3 or G4 palladacycles) are designed for clean and efficient generation of the active catalyst, minimizing the amount of free Pd(II) available for side reactions.[5]
-
Controlled Catalyst Generation: If using a Pd(II) source like Pd(OAc)₂, ensure its reduction to Pd(0) is efficient and rapid. Adding a mild reducing agent, such as potassium formate, can help minimize the concentration of free Pd(II) without significantly impacting the desired catalytic cycle.[2][6]
-
Optimize Base and Solvent: The choice of base and solvent can influence the rate of homocoupling.[7][8] Sometimes, switching to a less basic or different solvent system can disfavor the side reaction.
FAQ 2: I'm observing hydrodehalogenation (or protodeboronation), where my starting material is being converted to a simple arene (e.g., Ar-X → Ar-H). Why is this happening?
This side reaction involves the cleavage of a carbon-boron or carbon-halogen bond and its replacement with a carbon-hydrogen bond.[9] The proton source is often residual water, alcohols used as solvents, or even the amine in a Buchwald-Hartwig amination.
-
Protodeboronation: This is particularly common with electron-rich or sterically hindered boronic acids, and certain heteroaryl boronic acids (like thiophene or pyridine boronic acids) are notoriously unstable.[9][10] The reaction is often accelerated by strong bases and high temperatures.[10][11]
-
Hydrodehalogenation: This unwanted reduction of the electrophile can occur if a hydride is transferred to the palladium center, followed by reductive elimination.[12]
Troubleshooting Strategies:
-
Select a Milder Base: Strong bases like NaOH or KOH can accelerate the rate of protodeboronation.[10] Switching to a milder inorganic base like finely ground potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is often a successful strategy.[8][10]
-
Lower the Reaction Temperature: Elevated temperatures increase the rate of both the desired coupling and the undesired protodeboronation.[10] Running the reaction at the lowest effective temperature (e.g., 60-80 °C) can significantly suppress the side reaction.[10]
-
Use a More Active Catalyst System: A sluggish catalyst gives the boronic acid more time to decompose.[10] Employing a highly active pre-catalyst with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) can accelerate the productive cross-coupling, outpacing the rate of decomposition.[10][13]
-
Protect the Boronic Acid: For particularly unstable boronic acids, using a more robust derivative like a MIDA boronate ester or an organotrifluoroborate can be effective.[9] These act as "slow-release" sources of the boronic acid, keeping its concentration low and minimizing decomposition.[9][14]
-
Minimize Proton Sources: Ensure solvents are anhydrous where appropriate and consider the pKa of all reagents in the flask.
FAQ 3: My reaction mixture is turning black and stalling. What is this black precipitate?
The formation of a black precipitate is a classic sign of catalyst decomposition into "palladium black," which consists of inactive, agglomerated palladium particles.[4] This deactivation halts the catalytic cycle and is a common cause of incomplete or failed reactions.
Causality and Prevention:
-
Cause - Ligand Dissociation: The active Pd(0) species is typically stabilized by phosphine ligands. If these ligands dissociate, the "naked" palladium atoms can aggregate.[4] This is often accelerated by high temperatures.
-
Prevention - Use Robust Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig-type biarylphosphines) form more stable complexes with palladium, preventing dissociation and aggregation.[4][15] These ligands also promote the crucial oxidative addition step, keeping the catalyst turning over efficiently.[16]
-
Cause - Reductive Elimination is Too Slow: If the final reductive elimination step is slow, the concentration of the active Pd(0) species can build up, increasing the chance of aggregation.
-
Prevention - Ligand Tuning: Ligand choice is critical. Some ligands are specifically designed to accelerate reductive elimination.[16] Screening a few different ligands can often solve this problem.
-
Cause - High Temperature: Excessive heat can accelerate all decomposition pathways.[4]
-
Prevention - Temperature Optimization: Run the reaction at the lowest temperature that provides a reasonable reaction rate. It's better to run a reaction for 12 hours at 80 °C than for it to fail in 1 hour at 110 °C.
Section 2: Optimizing Reaction Parameters for Selectivity
The interplay between catalyst, ligand, base, and solvent is complex but crucial for controlling selectivity.
FAQ 4: How does my choice of phosphine ligand impact side reactions?
The ligand is arguably the most powerful tool for controlling the outcome of a cross-coupling reaction. Its electronic and steric properties directly influence the stability and reactivity of the palladium center.
-
Steric Bulk: Large, bulky ligands favor the formation of monoligated palladium species (L-Pd(0)), which are highly active towards oxidative addition.[17] This bulkiness also sterically hinders the approach of multiple palladium centers, preventing the aggregation that leads to palladium black.[4]
-
Electron-Donating Ability: Electron-rich phosphines increase the electron density on the palladium center.[15][16] This makes the metal more nucleophilic and accelerates the rate-determining oxidative addition step, which helps the productive catalytic cycle outcompete side reactions.[16]
| Ligand Type | Key Characteristics | Typical Application / Benefit |
| Buchwald Ligands (e.g., XPhos, SPhos) | Bulky, electron-rich biarylphosphines | General high reactivity; excellent for stabilizing Pd(0) and preventing palladium black formation. SPhos is often effective for sterically hindered substrates.[4][13] |
| Hartwig Ligands (e.g., cataCXium® A) | Bulky, electron-rich dialkylbiaryl phosphines | High activity, particularly in amination and etherification reactions. |
| Triphenylphosphine (PPh₃) | Less bulky, less electron-rich | A classic ligand, but often requires higher temperatures and can be prone to catalyst decomposition with challenging substrates. |
| Chelating Ligands (e.g., dppf, XantPhos) | Bidentate, defined bite angle | Can suppress side reactions like β-hydride elimination by enforcing specific geometries at the metal center.[16] |
Table 1: Comparison of common phosphine ligand classes and their impact on reactivity and stability.
FAQ 5: How do I choose the right base and solvent?
The base and solvent are not passive components; they actively influence the catalytic cycle.[7][18]
-
Role of the Base: The base's primary role is often to activate one of the coupling partners, for example, by forming the boronate salt in a Suzuki coupling to facilitate transmetalation.[8]
-
Strength: A base that is too strong can promote side reactions like protodeboronation or enolization of carbonyl-containing substrates.[10] A base that is too weak may result in a slow or stalled reaction.
-
Solubility: An insoluble inorganic base (like K₃PO₄) can be a "slow-release" proton scavenger, which can be beneficial. A soluble organic base (like NaOtBu) provides high basicity in the organic phase. The choice is highly substrate-dependent.[12]
-
-
Role of the Solvent: The solvent must solubilize the reagents but also influences catalyst stability and reactivity.[12]
-
Polarity: Polar aprotic solvents like dioxane, THF, or DMF are common choices.[19] The polarity can affect the rate of oxidative addition and the solubility of the base.[12]
-
Coordinating Ability: Some solvents can coordinate to the palladium center. While this can sometimes be stabilizing, it can also inhibit reactivity by competing with substrates for coordination sites.[12]
-
| Base | Typical Strength | Common Use Case / Consideration |
| K₃PO₄ | Moderate/Strong | Excellent, versatile base for Suzuki couplings. Often suppresses protodeboronation.[8] |
| Cs₂CO₃ | Strong | Highly soluble in organic solvents, often used for challenging couplings.[8] |
| NaOtBu | Very Strong | Commonly used in Buchwald-Hartwig aminations. Highly air- and moisture-sensitive. |
| K₂CO₃ / Na₂CO₃ | Moderate | Often used in aqueous solvent mixtures for Suzuki couplings.[8] |
Table 2: Guide to common bases in palladium-catalyzed cross-coupling.
Section 3: Visualizing the Process & Key Protocols
Understanding the interplay between the desired reaction and off-cycle side reactions is key to effective troubleshooting.
The Catalytic Cycle and Competing Side Reactions
Caption: The desired catalytic cycle versus common off-cycle pathways.
A Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common cross-coupling issues.
Protocol 1: General Procedure for Setting Up an Oxygen-Free Cross-Coupling Reaction
This protocol provides a robust starting point for minimizing oxygen-sensitive side reactions like homocoupling.
-
Vessel Preparation: Add your electrophile (e.g., aryl halide, 1.0 equiv.), palladium pre-catalyst (1-2 mol%), and phosphine ligand (2-4 mol%) to a dry Schlenk flask or reaction vial equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the vessel with a septum and purge with a gentle stream of argon or nitrogen for 5-10 minutes. Alternatively, evacuate and backfill the vessel with inert gas three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe. Solvents should be degassed beforehand by sparging with argon for at least 30 minutes.
-
Reagent Addition: Add the nucleophilic coupling partner (e.g., boronic acid, 1.1-1.5 equiv.) and the base (2.0-3.0 equiv.) as solids or as a solution in degassed solvent.
-
Reaction: Place the sealed reaction vessel in a pre-heated oil bath or heating block and stir for the required time.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature and proceed with a standard aqueous work-up and purification.[4]
References
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Institut Kimia Malaysia. (n.d.). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using Palladium Catalyst. IKM.
- ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
- Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development, 11(2), 353-358. ACS Publications.
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose University Consortium.
- Wikipedia. (n.d.). Protodeboronation.
- de la Cuesta, E., et al. (2021). Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study. Organometallics, 40(8), 1030-1042. ACS Publications.
- Butters, M., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. ACS Publications.
- ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids.
- Gessner Group. (n.d.). Phosphine ligands and catalysis. University of Wuppertal.
- BioOrganics. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
- Leadbeater, N. E. (2021). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 25(7), 1533-1544. ACS Publications.
- OpenChemHub. (2024, January 10). Ligand design for cross-couplings: phosphines [Video]. YouTube.
- Reddit. (2017, August 8). Why are phosphine ligands and palladium very common pairs in coupling reactions? r/chemistry.
- OrganicChemExplained. (2018, April 27). Common cross coupling reactions [Video]. YouTube.
- Ng, S. S. (2025). Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions [Doctoral dissertation, The Hong Kong Polytechnic University]. PolyU Electronic Theses.
- dos Santos, C. G., et al. (2020). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis, 10(15), 8459-8469. ACS Publications.
- Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1863-1893. ACS Publications.
- Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Royal Society of Chemistry.
- Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions.
- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions.
- ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- La-Sora, C., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis, 11(5), 2844-2853. ACS Publications.
- Reddit. (2022, December 4). Formation of palladium black during Suzuki coupling. r/Chempros.
- Chemistry LibreTexts. (2023, August 8). 12.2: Pd-Catalyzed Cross Coupling Reactions.
- Zhang, Q., et al. (2021). Critical Review of Pd-Catalyzed Reduction Process for Treatment of Waterborne Pollutants. Environmental Science & Technology, 55(8), 4739-4756. ACS Publications.
- ResearchGate. (n.d.). The Impact of Palladium(II) Reduction Pathways on the Structure and Activity of Palladium(0) Catalysts.
- MDPI. (n.d.). Towards a Circular Economy in Electroless Pore-Plated Pd/PSS Composite Membranes: Pd Recovery and Porous Support Reuse. Membranes.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. research.ed.ac.uk [research.ed.ac.uk]
- 15. gessnergroup.com [gessnergroup.com]
- 16. m.youtube.com [m.youtube.com]
- 17. reddit.com [reddit.com]
- 18. ikm.org.my [ikm.org.my]
- 19. fiveable.me [fiveable.me]
Stability testing of 1H-pyrrolo[2,3-b]pyridin-6-amine under laboratory conditions
Technical Support Center: Stability Testing of 1H-pyrrolo[2,3-b]pyridin-6-amine
Introduction
Welcome to the technical support guide for this compound (also known as 6-amino-7-azaindole). This molecule is a critical heterocyclic building block in drug discovery, particularly in the development of kinase inhibitors for oncology and inflammatory diseases.[1][2] Its structural integrity is paramount to ensure the safety, efficacy, and reproducibility of downstream applications.
This guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive framework for assessing the stability of this compound under various laboratory conditions. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions, troubleshoot effectively, and ensure the highest integrity of your experimental results. The methodologies and principles discussed are grounded in the International Council for Harmonisation (ICH) guidelines for stability testing.[3][4][5]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of this compound.
Q1: What are the recommended long-term storage conditions for this compound?
A1: Based on typical supplier recommendations for heterocyclic amines, solid this compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[1] The rationale is to minimize thermal degradation and prevent photo-oxidation or reactions with atmospheric components. For solutions, flash-freezing an aliquot in a suitable solvent and storing at -20°C to -80°C is recommended for long-term stability. Avoid repeated freeze-thaw cycles.
Q2: What are the primary chemical liabilities of the this compound structure?
A2: The structure contains several functional groups susceptible to degradation:
-
Exocyclic Amine (-NH2): This group is prone to oxidation, which can lead to the formation of N-oxides or colored impurities.[6] It can also participate in reactions with aldehydes or ketones if present as contaminants.
-
Pyrrole Ring: The electron-rich pyrrole ring is susceptible to electrophilic attack and oxidation. Under harsh acidic conditions, polymerization or ring-opening can occur.
-
Pyridine Ring: While generally stable, the pyridine nitrogen can be quaternized or form salts.
-
Overall Aromatic System: The entire bicyclic system is sensitive to photolytic degradation. Exposure to UV or high-intensity visible light can induce decomposition.[6]
Q3: My solid-state sample has changed color from pale yellow to brown. What does this indicate?
A3: A color change from pale yellow/off-white to brown or gray is a strong indicator of degradation, most commonly due to oxidation or photodecomposition.[1] The formation of polymeric impurities or highly conjugated systems often results in darker colors. You should perform an analytical purity check (e.g., via HPLC-UV) to quantify the extent of degradation before using the material.
Q4: How do I select the appropriate analytical technique for a stability study?
A4: The goal is to use a "stability-indicating method," which is a validated analytical procedure that can accurately detect changes in the properties of the drug substance over time.[7]
-
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and powerful technique.[8] It can separate the parent compound from its degradation products, allowing for simultaneous quantification of purity and impurity levels.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the structure of unknown degradation products formed during stress testing.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy can provide detailed structural information on degradation products, especially when isolated.[8]
A well-developed HPLC method is the cornerstone of any robust stability program.[8]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your stability experiments.
| Problem | Probable Cause(s) | Recommended Solution & Scientific Rationale |
| Unexpected Peaks in HPLC Chromatogram | 1. Degradation: The compound has degraded due to improper storage or handling (light, heat, air exposure).2. Solvent Reactivity: The compound is reacting with the solvent (e.g., acetone can form Schiff bases with the amine).3. Contamination: Contaminated glassware, solvents, or handling tools. | Solution: 1. Confirm Degradation: Use LC-MS to get a mass for the unknown peak. This helps in proposing a degradation pathway (e.g., an M+16 peak suggests oxidation).2. Solvent Selection: Use aprotic, inert solvents like DMSO, DMF, or acetonitrile for stock solutions. The choice of solvent is critical; avoid reactive solvents.3. Systematic Check: Run a solvent blank on the HPLC to rule out system contamination. Use fresh, high-purity solvents and meticulously clean all glassware. |
| Poor Mass Balance in Forced Degradation Study | 1. Non-Chromophoric Degradants: Degradation products may lack a UV chromophore at the analytical wavelength, making them invisible to the UV detector.2. Precipitation: Degradants may be insoluble in the sample diluent and precipitate out before injection.3. Volatile Degradants: Degradation may produce volatile products that are lost during sample preparation. | Solution: 1. Use a Mass Detector: Employ an alternative detection method like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS), which are not dependent on a chromophore.2. Visual Inspection & Solubility Check: Visually inspect stressed samples for precipitation. If observed, try a different diluent or perform a solubility study on the stressed sample.3. Headspace GC-MS: If volatile products are suspected (e.g., from ring cleavage), analyze the headspace of the stressed sample using Gas Chromatography-Mass Spectrometry (GC-MS). |
| Inconsistent Results Between Experiments | 1. Inconsistent Stress Conditions: Minor variations in temperature, reagent concentration, or light exposure can lead to different degradation profiles.2. Sample Preparation Variability: Differences in weighing, dilution, or time before analysis.3. Column Performance Drift: HPLC column aging or contamination can alter peak shape and retention times. | Solution: 1. Standardize Protocols: Use calibrated equipment (ovens, pH meters). For photostability, use a validated chamber with controlled light and temperature output as per ICH Q1B guidelines.[3]2. Robust Sample Prep: Use calibrated pipettes and balances. Prepare samples immediately before analysis or store them under proven stable conditions for a defined period.3. System Suitability Testing: Before each run, perform a system suitability test (e.g., inject a standard to check retention time, peak area, and tailing factor) to ensure the analytical system is performing consistently. |
Part 3: Experimental Protocols & Data
Protocol 1: Forced Degradation (Stress Testing) Study
Forced degradation studies are designed to intentionally degrade the sample to identify likely degradation products and establish the specificity of the analytical method.[6][10][11] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12]
Objective: To evaluate the intrinsic stability of this compound under various stress conditions as mandated by ICH guidelines.[11]
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.
-
Set Up Stress Conditions: For each condition, use the stock solution and run a control sample (stored at 2-8°C, protected from light) in parallel.
| Stress Condition | Protocol | Rationale |
| Acid Hydrolysis | Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis. | Simulates acidic environments (e.g., gastric fluid) and identifies acid-labile sites. |
| Base Hydrolysis | Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours. Neutralize with 0.1 M HCl before analysis. | Simulates alkaline environments and identifies base-labile sites. |
| Oxidation | Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. | Tests susceptibility to oxidative degradation, a common pathway for amines and electron-rich rings.[6] |
| Thermal Degradation | Store the solid compound in a calibrated oven at 80°C for 48 hours. Dissolve in diluent for analysis. | Evaluates the solid-state thermal stability of the molecule. |
| Photostability | Expose the solid compound to a light source providing overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B).[3] Analyze the sample post-exposure. | Determines if the compound is light-sensitive, which has implications for packaging and handling.[6] |
-
Analysis: Analyze all stressed samples and the control by a validated stability-indicating HPLC-UV method. Characterize significant degradation products using LC-MS.
Protocol 2: Example Stability-Indicating HPLC-UV Method
Objective: To separate and quantify this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm and 280 nm (use a photodiode array detector for peak purity analysis).
-
Injection Volume: 10 µL
Rationale: A reverse-phase C18 column provides good retention for moderately polar heterocyclic compounds. The formic acid modifier improves peak shape and provides protons for subsequent MS analysis if needed. The gradient elution ensures that both early-eluting polar degradants and the parent compound are well-resolved.
Part 4: Visualized Workflows and Pathways
Workflow for a Comprehensive Stability Study
The following diagram outlines the logical flow of a stability testing program, from initial setup to final data analysis.
Caption: A typical workflow for stability testing of a new chemical entity.
Potential Degradation Pathways
This diagram illustrates the chemically plausible degradation pathways for this compound under stress conditions.
Caption: Plausible degradation pathways for 6-amino-7-azaindole.
References
- ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.
- ICH releases overhauled stability guideline for consultation. RAPS.
- Quality Guidelines. ICH.
- ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA).
- Q1A(R2) A deep dive in Stability Studies. YouTube.
- Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
- Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH).
- Forced Degradation Studies. MedCrave online.
- Forced Degradation Studies. SciSpace.
- 1H-pyrrolo(2,3-b)pyridin-6-amine. PubChem.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
- This compound. MySkinRecipes.
- An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. PubMed.
- Analytical Techniques In Stability Testing. Separation Science.
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central.
- Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv.
- 1H-Pyrrolo[2,3-b]pyridine. NIST WebBook.
- Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications.
- 6-Amino-7-Azaindoles synthesis from 2,6-diamino pyridine and diols. ResearchGate.
- Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central.
- The Azaindole Framework in the Design of Kinase Inhibitors. MDPI.
- Stability indicating study by using different analytical techniques. IJSDR.
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America.
Sources
- 1. This compound [myskinrecipes.com]
- 2. mdpi.com [mdpi.com]
- 3. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 4. ICH Official web site : ICH [ich.org]
- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijsdr.org [ijsdr.org]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. scispace.com [scispace.com]
- 12. acdlabs.com [acdlabs.com]
Technical Support Center: Enhancing Kinase Selectivity of 1H-Pyrrolo[2,3-b]pyridine-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-pyrrolo[2,3-b]pyridine-based kinase inhibitors. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the complex challenges encountered during the design and validation of selective kinase inhibitors. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.
The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure in medicinal chemistry. Its resemblance to the adenine core of ATP makes it an excellent starting point for competitive kinase inhibitors.[1][2] However, this same feature presents the primary challenge: achieving selectivity across the highly conserved ATP-binding sites of the human kinome.[3][4] This guide will walk you through strategies to overcome this hurdle.
Part 1: Foundational Concepts & Initial Design
This section addresses common questions about the 1H-pyrrolo[2,3-b]pyridine scaffold and the initial steps in designing for selectivity.
FAQ: Why is the 1H-pyrrolo[2,3-b]pyridine scaffold so prevalent in kinase inhibitor design?
The 1H-pyrrolo[2,3-b]pyridine core is considered a "hinge-binding motif." The pyridine nitrogen and the pyrrole N-H group can form crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of adenosine in ATP.[4] This provides a strong anchor point for the inhibitor, making it a potent starting scaffold. Its rigid, bicyclic nature also provides a defined vector for substituents to project into more variable regions of the ATP pocket, which is the key to engineering selectivity. Several successful inhibitors targeting kinases like JAK, TNIK, and FGFR have been developed from this core.[5][6][7]
FAQ: Before I start synthesis, how can I computationally predict the potential selectivity of my designed compounds?
Computational methods are invaluable for triaging ideas and prioritizing synthetic efforts. They can help predict off-target effects and provide structural hypotheses for improving selectivity.[8][9]
-
Binding Site Similarity Analysis: Tools like KinomeFEATURE or PocketFEATURE compare the physiochemical properties of the ATP binding pocket of your target kinase with all other kinases.[8] This can reveal which kinases have highly similar binding sites and are therefore more likely to be off-targets.
-
Molecular Docking: Docking your designed compound into the crystal structure of your primary target and known off-target kinases can provide insights into potential binding modes. Pay close attention to steric clashes or unique favorable interactions that might confer selectivity. For example, a substituent might clash with a bulkier "gatekeeper" residue in an off-target kinase but fit perfectly in your target.[4]
-
Machine Learning Models: Platforms like KinasePred use large datasets of known inhibitor-kinase interactions to build models that can predict the activity of a new small molecule against a panel of kinases.[10]
Troubleshooting: My in silico model predicted high selectivity, but my biochemical assay shows my compound is promiscuous. What went wrong?
This is a common and important challenge. Discrepancies often arise because computational models are simplifications of a complex biological system.
-
Protein Flexibility: Crystal structures represent a static snapshot. In reality, kinases are dynamic. Your compound might be stabilizing an unexpected conformation of an off-target kinase that was not predicted by docking into a single rigid structure.
-
Water Molecules: Water molecules in the active site can play a critical role in mediating protein-ligand interactions. If these were not accurately accounted for in your model, predictions can be misleading.
-
Scoring Function Inaccuracies: The scoring functions used to estimate binding affinity are not perfect and may fail to capture specific interactions accurately, leading to false negatives (missing a real off-target).
-
Model Validation: The predictive power of any computational model is highly dependent on the quality and diversity of the data it was trained on.[11] It's possible your compound's chemical space was not well-represented in the training set.
Recommendation: Use computational predictions as a hypothesis-generation tool, not as a definitive answer. Always validate predictions with robust biochemical and cellular assays.[9]
Part 2: Structure-Activity Relationships (SAR) for Selectivity
Improving selectivity is an iterative process of chemical modification and biological testing. Understanding the SAR of the 1H-pyrrolo[2,3-b]pyridine core is essential.
FAQ: Which positions on the scaffold are the most critical for modulating kinase selectivity?
Systematic modification of the 1H-pyrrolo[2,3-b]pyridine core has revealed several key positions for tuning selectivity. The specific impact of a substitution is always context-dependent on the target kinase.
Caption: Key modification points on the 1H-pyrrolo[2,3-b]pyridine scaffold.
Troubleshooting: My new analog has 10x greater potency for my target kinase, but I've lost all selectivity against a closely related family member. How can I fix this?
This classic "potency vs. selectivity" trade-off often occurs when a modification enhances an interaction in a region that is highly conserved between your target and off-target kinases.
-
Re-examine the Binding Pockets: Obtain crystal structures or create high-quality homology models of both your target and the problematic off-target. Align them to identify subtle differences. Is there a difference in a single amino acid? A slight difference in loop flexibility?
-
Introduce Steric Hindrance: Design a new modification that will sterically clash with a residue in the off-target kinase but not your primary target. For example, if the off-target has a bulky tyrosine residue while your target has a smaller valine at the same position, adding a group that bumps into the tyrosine can restore selectivity.[12]
-
Target Unique Pockets: Instead of optimizing interactions in the conserved hinge region, add substituents that can reach less conserved areas, such as the back pocket near the DFG motif or the solvent-exposed region.[13][14]
-
Consider a Type II Strategy: Most inhibitors are "Type I," binding to the active (DFG-in) conformation. Some kinases have a unique inactive ("DFG-out") conformation. Designing an inhibitor that preferentially binds to this inactive state can be a powerful strategy for achieving high selectivity.[4] This often involves adding larger, more flexible moieties that can occupy the pocket that opens up in the DFG-out state.
Data Summary: SAR Trends for Selectivity
The following table summarizes published SAR data for achieving selectivity with this scaffold against different kinase families.
| Target Family | Position Modified | Type of Substituent | Effect on Selectivity | Reference |
| JAK | C4 | Cycloalkylamino groups | Significantly enhances JAK3 inhibitory activity and selectivity. | [6] |
| JAK | N-H of carboxamide | Alkyl substitution (e.g., N-methyl) | Key for achieving JAK1 selectivity over other JAK isoforms. | [15] |
| FGFR | C5 | Trifluoromethyl | Can form a crucial hydrogen bond, improving activity and selectivity. | [16] |
| ALK | C3 | Morpholinylamide | Creates a steric clash with Tyr590 in TrkA, improving selectivity for ALK over TrkA. | [12] |
| CDK8 | C5 (via phenyl linker) | Propenamide side chain | Essential for creating a potent and selective Type II inhibitor. | [17] |
Part 3: Experimental Validation & Troubleshooting
Accurate and reproducible measurement of kinase inhibition is the cornerstone of a successful drug discovery program.
FAQ: What is the best first-pass experiment to assess the selectivity of my new inhibitor?
A broad kinase panel screen is the industry standard for an initial assessment of selectivity.[18][19] These services, offered by companies like Reaction Biology, Eurofins Discovery, and Pharmaron, test your compound against hundreds of kinases in a single experiment.[18][19][20]
Key considerations when ordering a kinase panel screen:
-
Panel Size: For a first pass, a broad "kinome-wide" panel (e.g., >300 kinases) is recommended to identify unexpected off-targets.[19]
-
ATP Concentration: This is a critical parameter.
-
Screening at Kₘ [ATP]: Running the assay at an ATP concentration close to the Kₘ for each individual kinase makes the resulting IC₅₀ value a better approximation of the inhibitor's binding affinity (Kᵢ).[21][22] This is ideal for understanding intrinsic potency and for SAR studies.
-
Screening at Physiological ATP (1 mM): Running the assay at a high ATP concentration (e.g., 1 mM) mimics the cellular environment.[23] An inhibitor that is potent at Kₘ [ATP] but weak at 1 mM ATP will likely have poor cellular activity. This is a better predictor of in vivo success.
-
Workflow for Kinase Inhibitor Selectivity Profiling
Caption: A decision-making workflow for selectivity optimization.
Troubleshooting: My IC₅₀ values are inconsistent across different assay formats or even between runs of the same assay.
Inconsistency is a frequent and frustrating issue. Here are the most common culprits:
-
Assay Technology Differences: Different assay formats measure different things. A radiometric assay directly measures substrate phosphorylation, while a competitive binding assay measures displacement of a probe from the ATP site.[21][24] A thermal shift assay (DSF) measures protein stabilization upon binding.[25] You should not expect identical IC₅₀ values from these different methods, but the rank order of potency for a series of compounds should be similar.
-
ATP Concentration: As mentioned, running an assay at 10 µM ATP versus 1 mM ATP will yield vastly different IC₅₀ values for an ATP-competitive inhibitor. Ensure you are comparing data generated under identical conditions.[23]
-
Reagent Quality: The activity of recombinant kinase enzymes can vary from batch to batch. Similarly, the quality of substrates and antibodies can impact results. Always use positive controls (e.g., a known inhibitor like Staurosporine) in every plate to monitor assay performance.[24]
-
Compound Solubility: If your compound is precipitating in the assay buffer, the effective concentration will be lower than the nominal concentration, leading to artificially high and variable IC₅₀ values. Always check the solubility of your compounds under assay conditions.
Troubleshooting: My inhibitor is highly potent in the biochemical assay (nM IC₅₀) but shows no activity in a cellular assay.
This is a critical transition point in drug discovery. A great enzyme inhibitor is not a useful drug if it cannot engage its target in a cell.
-
Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target. Assess permeability using assays like PAMPA or Caco-2.
-
Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps like P-gp (MDR1).
-
High Cellular ATP: The intracellular concentration of ATP is very high (1-5 mM).[22] This high concentration of the natural substrate can outcompete your inhibitor at the target site, leading to a dramatic loss of potency compared to a biochemical assay run at a low ATP concentration. This is why testing at 1 mM ATP biochemically is a good predictor of cellular activity.
-
Target Engagement: Does your compound actually bind to the target kinase inside the cell? This can be confirmed with techniques like Bioluminescence Resonance Energy Transfer (BRET) or Cellular Thermal Shift Assay (CETSA), which measure target binding in intact cells.[20]
-
Compound Degradation: The compound may be rapidly metabolized by cellular enzymes.
Part 4: Detailed Experimental Protocol
Protocol: Secondary Screen - IC₅₀ Determination for Target and Key Off-Targets using a Mobility Shift Assay
This protocol outlines a typical workflow for confirming hits from a primary screen and quantifying their selectivity. Mobility shift assays are widely used due to their reliability and non-radiometric format.[26]
Objective: To determine the IC₅₀ values of a test compound against a primary target kinase and one or more identified off-target kinases.
Materials:
-
Recombinant active kinases (e.g., from Carna Biosciences or SignalChem).
-
Fluorescently-labeled peptide substrate specific for each kinase.
-
ATP.
-
Test compound stock solution (e.g., 10 mM in 100% DMSO).
-
Assay Buffer (specific to each kinase, typically includes MgCl₂, DTT, and a buffering agent like HEPES).
-
Stop Buffer (contains EDTA to chelate Mg²⁺ and stop the kinase reaction).
-
384-well microplates.
-
A microfluidic capillary electrophoresis instrument (e.g., Caliper LabChip EZ Reader).
Methodology:
-
Compound Preparation: a. Perform a serial dilution of the test compound in 100% DMSO to create a concentration gradient (e.g., from 10 mM down to 0.1 µM). b. Dilute these DMSO stocks into the assay buffer to create the final working concentrations. The final DMSO concentration in the assay should be kept constant and low (typically ≤1%).
-
Reaction Setup (in a 384-well plate): a. To each well, add 5 µL of the diluted test compound or a DMSO control. b. Add 10 µL of a 2x kinase/substrate mix (pre-diluted in assay buffer). c. Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
Initiate Kinase Reaction: a. Add 5 µL of a 4x ATP solution (diluted in assay buffer to achieve a final concentration equal to the Kₘ of the specific kinase). b. Mix gently and incubate the plate at the optimal temperature (e.g., 30°C) for the recommended time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.
-
Stop Reaction: a. Add 10 µL of Stop Buffer to each well to terminate the reaction.
-
Data Acquisition: a. Place the 384-well plate into the Caliper instrument. b. The instrument will sample from each well, applying a voltage to separate the negatively charged phosphorylated peptide product from the unphosphorylated substrate based on their different charge-to-mass ratios. c. The instrument's software calculates the percentage of substrate converted to product in each well.
-
Data Analysis: a. Calculate the percent inhibition for each compound concentration relative to the DMSO controls (0% inhibition = high signal, 100% inhibition = low signal). b. Plot percent inhibition versus the log of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value. d. The Selectivity Score is calculated by dividing the IC₅₀ for the off-target kinase by the IC₅₀ for the primary target kinase. A score >10 is generally considered a good starting point for selectivity.
References
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
- Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
- Yang, J., Wang, L., Chen, Y., Xu, Y., Zhu, Y., Wang, Y., ... & Zhang, A. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749. [Link]
- An, S., & Kim, J. (2008). Strategies for the design of selective protein kinase inhibitors. Mini-Reviews in Medicinal Chemistry, 8(12), 1291-1297. [Link]
- Pharmaron. (n.d.). Kinase Panel Profiling. Pharmaron. [Link]
- Gao, C., Wang, Y., Zhu, M., & He, L. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge.
- Merelli, I., & Maspero, E. (2014). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Bioengineering and Biotechnology, 2, 49. [Link]
- An, S., & Kim, J. (2008). Strategies for the Design of Selective Protein Kinase Inhibitors. Ingenta Connect. [Link]
- McInnes, C., & Fischer, P. M. (2005). Strategies for the design of potent and selective kinase inhibitors. Current Pharmaceutical Design, 11(14), 1845-1863. [Link]
- Various Authors. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. ScienceDirect. [Link]
- Vippagunta, S. R., & Vieth, M. (2010). Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters, 1(6), 261-265. [Link]
- Gentile, F., Agostini, F., & Ganesan, A. (2024). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. International Journal of Molecular Sciences, 25(11), 5898. [Link]
- Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Eurofins Discovery. [Link]
- International Centre for Kinase Profiling. (n.d.). Home. MRC PPU, University of Dundee. [Link]
- Vippagunta, S. R., & Vieth, M. (2010). Computational Modeling of Kinase Inhibitor Selectivity.
- Bain, J., & Cohen, P. (2017). Measuring and interpreting the selectivity of protein kinase inhibitors.
- Fedorov, O., Niesen, F. H., & Knapp, S. (2012). Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry. In Methods in Molecular Biology (Vol. 795, pp. 109-118). Humana Press. [Link]
- McInnes, C., & Fischer, P. M. (2005). Strategies for the Design of Potent and Selective Kinase Inhibitors. Bentham Science. [Link]
- McInnes, C., & Fischer, P. M. (2005). Strategies for the Design of Potent and Selective Kinase Inhibitors. ProQuest. [Link]
- Gao, C., Wang, Y., Zhu, M., & He, L. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
- Ermoli, A., Bargiotti, A., Brasca, M. G., Ciavolella, A., Colombo, N., Fachin, G., ... & Vanotti, E. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 52(14), 4380-4390. [Link]
- Kim, M., Lee, S., Kim, D. J., Park, C. H., Kim, Y., & Lee, J. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(2), 1129-1151. [Link]
- Cui, J. J., et al. (2019). Discovery of 3-Substituted 1 H -Pyrrolo[2,3- b ]pyridines as Anaplastic Lymphoma Kinase (ALK) Inhibitors. Journal of Medicinal Chemistry, 62(10), 4915–4935. [Link]
- Camacho, C. J., et al. (2015). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 58(2), 941–953. [Link]
- Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21543-21553. [Link]
- Patel, N. C., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 11(7), 1437–1443. [Link]
- El-Mernissi, Y., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Heliyon, 9(7), e17805. [Link]
- Kumar, A., & Shankar, R. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 153, 107867. [Link]
- Williamson, D. S., et al. (2017). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry, 60(19), 8098–8109. [Link]
- Wang, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12228–12247. [Link]
- Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
- Various Authors. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. [Link]
- Ma, H., & Horiuchi, K. Y. (2006). The challenge of selecting protein kinase assays for lead discovery optimization. Expert Opinion on Drug Discovery, 1(2), 151-161. [Link]
- Asad, K., et al. (2017). QSAR, Molecular Docking and Dynamics Studies of Pyrrolo[2,3- b]Pyridine Derivatives as Bruton's Tyrosine Kinase Inhibitors. Journal of Applied Pharmaceutical Science, 7(12), 027-036. [Link]
- Ma, H., & Horiuchi, K. Y. (2006). The challenge of selecting protein kinase assays for lead discovery optimization. Expert opinion on drug discovery, 1(2), 151–161. [Link]
- Radi, M., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(16), 1696–1719. [Link]
- Gao, Y., et al. (2009). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of biomolecular screening, 14(1), 31–42. [Link]
- Al-Rashood, S. T., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 27(21), 7481. [Link]
- Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC advances, 11(35), 21543–21553. [Link]
- Andrews, M., et al. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. ACS Medicinal Chemistry Letters, 12(12), 1936–1942. [Link]
- Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
- Ventura, A. C., et al. (2010). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC systems biology, 4, 38. [Link]
Sources
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies for the design of selective protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies for the Design of Selective Protein Kinase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 5. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02660G [pubs.rsc.org]
- 8. Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. Computational methods for analysis and inference of kinase/inhibitor relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strategies for the design of potent and selective kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Strategies for the Design of Potent and Selective Kinase Inhibitors | Bentham Science [eurekaselect.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. reactionbiology.com [reactionbiology.com]
- 19. pharmaron.com [pharmaron.com]
- 20. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 21. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. assayquant.com [assayquant.com]
- 24. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry | Springer Nature Experiments [experiments.springernature.com]
- 26. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Amine Tailing in Silica Gel Chromatography
Last Updated: January 9, 2026
Introduction
Welcome to the technical support guide for addressing one of the most persistent challenges in normal-phase chromatography: the peak tailing of amine-containing compounds on silica gel. This guide is designed for researchers, chemists, and drug development professionals who encounter this issue and require robust, scientifically-grounded solutions. Here, we move beyond simple recipes to explain the underlying mechanisms and provide a logical framework for troubleshooting, ensuring you can develop reliable and efficient purification methods.
Part 1: The Root Cause - Why Do My Amines Tail?
Q1: What is the fundamental reason my basic amine compounds show severe peak tailing on a standard silica gel column?
The primary cause of amine tailing is an undesirable acid-base interaction between the analyte and the stationary phase.[1][2][3] Here's the breakdown:
-
Silica Gel Surface: The surface of silica gel is covered with silanol groups (Si-OH). These groups are acidic, acting as Brønsted acids (proton donors).[3][4] The acidity of these silanols can vary, with some highly active sites having a pKa as low as 3.8-4.2.[5] Other studies have identified a range of pKa values, often showing bimodal distributions around 4.5-5.6 and 8.5.[6][7][8]
-
Amine Analyte: Your amine compound is basic (a Lewis base) and readily accepts a proton.
-
The Interaction: The acidic silanol groups protonate the basic amine, forming a strong ionic bond. This secondary interaction is much stronger than the intended normal-phase partitioning mechanism (based on polarity). The result is that the amine molecules get "stuck" on the most acidic sites of the silica, eluting slowly and sporadically, which manifests as a tailed or smeared peak.[1][3] In severe cases, this can lead to complete and irreversible adsorption of the compound onto the column.[1]
Part 2: Troubleshooting and Solutions - A Practical Q&A Guide
This section is structured to help you systematically diagnose and solve tailing issues, starting with the most common and accessible techniques.
Category A: Mobile Phase Modification
This is often the first and most effective line of defense. The strategy is to add a small amount of a competing base to the mobile phase. This additive, or "modifier," is a stronger or more concentrated base than your analyte and will preferentially bind to the acidic silanol sites, effectively masking them.[9][10] This leaves your analyte free to elute based on its polarity, resulting in a sharp, symmetrical peak.
Q2: Which basic modifier should I use, and at what concentration?
Triethylamine (TEA) is the most common choice. However, other modifiers can be more effective depending on the situation. A starting concentration of 0.1% to 0.5% (v/v) is typical, but this can be increased to 1-2% for particularly stubborn amines.
| Modifier | pKa (Conjugate Acid) | Typical Conc. (v/v) | Pros | Cons |
| Triethylamine (TEA) | ~10.75 | 0.1 - 2.0% | Highly effective, widely used.[11] | High boiling point (89°C), can be difficult to remove under vacuum. May cause ion suppression in LC-MS.[12] |
| Diisopropylethylamine (DIPEA) | ~11.0 | 0.1 - 2.0% | Sterically hindered, less likely to cause side reactions with sensitive compounds. | High boiling point (127°C), very difficult to remove. |
| Pyridine | ~5.25 | 0.1 - 1.0% | Aromatic, can offer different selectivity. | Lower basicity, strong odor, toxic. |
| Ammonium Hydroxide (NH₄OH) | ~9.25 | 0.1 - 1.0% of conc. soln. | Volatile, easily removed, excellent for prep chromatography and MS-compatible.[12][13] | Can dissolve silica at high concentrations; requires pH-stable columns for HPLC.[12] Use fresh solutions.[13][14] |
Protocol 1: Preparing a Mobile Phase with a Basic Modifier
Objective: To prepare 500 mL of a 10% Ethyl Acetate / 90% Hexane eluent containing 0.5% Triethylamine.
-
Measure Solvents: In a 500 mL graduated cylinder, measure 450 mL of HPLC-grade hexane.
-
Add Polar Solvent: Add 50 mL of HPLC-grade ethyl acetate to the cylinder.
-
Add Modifier: Using a micropipette or glass pipette, add 2.5 mL of triethylamine (0.5% of 500 mL) to the solvent mixture.
-
Mix Thoroughly: Transfer the solution to a clean, labeled mobile phase bottle. Cap and invert the bottle 10-15 times to ensure homogeneity.
-
Equilibrate Column: Before loading your sample, flush the column with at least 5 column volumes of the new mobile phase to ensure all silanol sites are fully passivated.
Category B: Stationary Phase Solutions
If mobile phase additives are insufficient or undesirable (e.g., for MS applications where TEA can cause signal suppression), changing the stationary phase is the next logical step.
Q3: My peaks still tail even with TEA. What kind of column should I try next?
When basic modifiers fail, the problem lies with the stationary phase itself. You should consider using a deactivated or functionalized silica gel.
-
Base-Deactivated Silica: These are silica gels that have undergone a special treatment during manufacturing to reduce the number and acidity of the surface silanol groups.[15][16][17] They provide significantly better peak shape for basic compounds without requiring high concentrations of mobile phase modifiers.[15][18][19]
-
Amino-Propyl Functionalized Silica (NH₂): In this type of stationary phase, aminopropyl groups are chemically bonded to the silica surface.[3][4] This effectively creates a basic surface environment that repels basic analytes, preventing the strong ionic interactions that cause tailing.[4] These columns are excellent for purifying basic compounds using less polar solvents.[3]
-
Alumina (Aluminum Oxide): Alumina is a basic stationary phase and can be an excellent alternative to silica for the purification of very basic compounds. It is available in different activity grades (I, II, III) and pH ranges (basic, neutral, acidic). For amines, basic or neutral alumina is recommended.
Part 3: Systematic Troubleshooting Workflow
When faced with a tailing amine, a systematic approach saves time and resources. Use the following flowchart to guide your decision-making process.
References
- An Advanced Base-Deactivated Capillary Column for Analysis of Volatile Amines, Ammonia, and Alcohols. (2011).
- CP-Sil 8 CB for Amines GC column. (n.d.). Agilent. [Link]
- Rosés, M., et al. (2003). Comparison of the acidity of residual silanol groups in several liquid chromatography columns.
- Effect of Triethylamine (TEA) on the Retention in RPLC. (2023). Pharma Growth Hub. [Link]
- Taylor, T. (2020). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. LCGC Europe. [Link]
- [Readers Insight] Triethylamine as a Mobile Phase Additive: Wh
- Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases in RP. (n.d.). Phenomenex. [Link]
- Amines. (n.d.). Agilent. [Link]
- The Silica–Water Interface: How the Silanols Determine the Surface Acidity and Modulate the Water Properties. (2018).
- Distribution of pKa. Black and red lines: W (R) for SiOH on the hydroxylated β-cristobalite (100) surface. (n.d.).
- How can I prevent peak tailing in HPLC? (2013).
- Guard Column Base Deactivated 5m, 0.25mm ID. (n.d.).
- An Advanced Base-Deactivated Capillary Column for Analysis of Volatile Amines, Ammonia, and Alcohols. (2011).
- Dissociation Constants of Silanol Groups of Silic Acids: Quantum Chemical Estimations. (2019).
- use of Triethylamine. (2005).
- Amino Silica Gel. (2022). Sorbent Technologies, Inc. [Link]
- ammonium hydroxide mobile phase modifier. (2010).
- Ammonium Hydroxide (NH4OH) In Chromatography Explained. (2025). Abraham Entertainment. [Link]
- TROUBLESHOOTING GUIDE. (n.d.). Restek. [Link]
- Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester. [Link]
- Hamman, C., et al. (2011). The use of ammonium hydroxide as an additive in supercritical fluid chromatography for achiral and chiral separations and purifications of small, basic medicinal molecules.
- Why do we use ammonium hydroxide in water and acetonitrile as mobile phase in LCESI_MS/MS? (2016).
- How do I purify ionizable organic amine compounds using flash column chrom
- Troubleshooting Thin Layer Chromatography. (n.d.). University of Rochester. [Link]
- LC Troubleshooting—All of My Peaks are Tailing!
- Tips and Tricks for the Lab: Column Troubleshooting and Altern
- Why Do Amines Adhere To Silica Gel Columns? (2025). YouTube. [Link]
- HPLC Tech Tip: Peak Tailing of Basic Analytes. (n.d.). Phenomenex. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. youtube.com [youtube.com]
- 4. sorbtech.com [sorbtech.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pharmagrowthhub.com [pharmagrowthhub.com]
- 10. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 11. welch-us.com [welch-us.com]
- 12. researchgate.net [researchgate.net]
- 13. The use of ammonium hydroxide as an additive in supercritical fluid chromatography for achiral and chiral separations and purifications of small, basic medicinal molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ammonium hydroxide mobile phase modifier - Chromatography Forum [chromforum.org]
- 15. americanlaboratory.com [americanlaboratory.com]
- 16. agilent.com [agilent.com]
- 17. researchgate.net [researchgate.net]
- 18. agilent.com [agilent.com]
- 19. chromspec.com [chromspec.com]
Technical Support Center: Optimization of Buchwald-Hartwig Cross-Coupling for 7-Azaindole Synthesis
As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical solutions for the successful N-arylation of 7-azaindoles via the Buchwald-Hartwig cross-coupling reaction. The unique electronic properties of the 7-azaindole scaffold, a prevalent motif in medicinal chemistry, present specific challenges that require careful optimization of reaction parameters. This document moves beyond standard protocols to explain the causality behind experimental choices, ensuring robust and reproducible outcomes.
Core Concepts: The Buchwald-Hartwig Catalytic Cycle
Understanding the fundamental mechanism is critical for effective troubleshooting. The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle involving three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2][3] Each step is influenced by the choice of ligand, base, solvent, and substrate, and an imbalance in their rates can lead to side reactions or catalyst deactivation.
Caption: A decision tree for troubleshooting common issues.
Experimental Protocols
General Protocol for N-Arylation of a Protected 7-Azaindole
This is a representative starting point. Conditions must be optimized for specific substrates.
-
Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add the N-protected 7-azaindole (1.0 equiv.), the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and cycle between vacuum and an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the aryl halide (1.2 equiv.) followed by anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.2 M).
-
Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate in vacuo and purify the crude residue by flash column chromatography on silica gel.
References
- Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 9, 2026. [Link]
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 9, 2026. [Link]
- Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 9, 2026. [Link]
- Kieffer, M. E., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- Direct arylation of azaindole N‐oxides and of azaindazole N‐oxides. (n.d.).
- Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. (n.d.). PMC. Retrieved January 9, 2026. [Link]
- Scope of N‐arylation of 7‐azaindole. (n.d.).
- Ullmann-Type N-, S-, and O-Arylation Using a Well-Defined 7-Azaindole-N-oxide (7-AINO)-Based Copper(II) Catalyst. (n.d.). Semantic Scholar. Retrieved January 9, 2026. [Link]
- Help troubleshooting a Buchwald-Hartwig amin
- 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation. (2023).
- Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activ
- Buchwald-Hartwig coupling troubleshooting. (2022). Chemistry Stack Exchange. [Link]
- Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (n.d.). PMC. Retrieved January 9, 2026. [Link]
- Recent Progress Concerning the N-Arylation of Indoles. (n.d.). PMC. Retrieved January 9, 2026. [Link]
- Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). University of Nottingham. Retrieved January 9, 2026. [Link]
- Specific Solvent Issues with Buchwald-Hartwig Amin
Sources
Technical Support Center: Enhancing Oral Bioavailability of 1H-pyrrolo[2,3-b]pyridine Drug Candidates
This technical support center is designed for researchers, scientists, and drug development professionals actively engaged in optimizing the oral bioavailability of 1H-pyrrolo[2,3-b]pyridine drug candidates. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of bringing these promising therapeutic agents from the bench to preclinical and clinical success.
I. Understanding the Challenge: The Physicochemical Landscape of 1H-pyrrolo[2,3-b]pyridines
The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors targeting pathways in oncology and immunology.[1][2] However, these compounds often exhibit physicochemical properties that hinder their oral bioavailability, primarily low aqueous solubility and, in some cases, poor membrane permeability. These characteristics place them in the Biopharmaceutics Classification System (BCS) Class II or IV, making formulation and development a significant challenge.[3]
Low oral bioavailability can lead to high inter-subject variability, increased required dosages, and potential for adverse effects, ultimately jeopardizing the clinical viability of a promising drug candidate.[4] This guide will equip you with the knowledge and practical tools to systematically address these challenges.
II. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during your experiments, providing a logical path to identifying the root cause and implementing effective solutions.
| Observed Issue | Potential Root Cause(s) | Recommended Action(s) |
| Low in vitro dissolution rate in simulated gastric and intestinal fluids. | 1. Poor aqueous solubility of the crystalline form.[4] 2. Compound "oiling out" or precipitating in the dissolution media. | 1. Characterize Solid State: Perform Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to identify the crystalline form and any potential polymorphs. 2. Particle Size Reduction: Employ micronization or nanomilling to increase the surface area for dissolution.[3] 3. Formulation Strategies: Explore amorphous solid dispersions or lipid-based formulations to enhance solubility.[5][6] |
| High variability in plasma concentrations in animal studies. | 1. Inconsistent oral gavage technique. 2. Food effects influencing absorption. 3. Formulation instability or inhomogeneity. | 1. Refine Dosing Technique: Ensure consistent administration volume and placement. 2. Fasting Protocol: Implement a standardized overnight fasting protocol for the animals.[7] 3. Formulation Quality Control: Verify the homogeneity and stability of your dosing formulation prior to administration. |
| Improved in vitro dissolution does not translate to enhanced in vivo bioavailability. | 1. Poor intestinal permeability. 2. High first-pass metabolism in the gut wall or liver.[4] 3. Substrate for efflux transporters (e.g., P-glycoprotein).[8] | 1. Assess Permeability: Conduct an in vitro Caco-2 permeability assay to determine the apparent permeability coefficient (Papp) and efflux ratio.[9][10] 2. Evaluate Metabolic Stability: Use liver microsomes to assess the intrinsic clearance of your compound. 3. Consider Prodrugs: If metabolism is a major issue, a prodrug approach to mask the metabolic site may be beneficial.[11] |
| Precipitation of the compound in the stomach upon oral administration. | The compound is a weak base with a hydrochloride salt form, leading to the common ion effect in the acidic gastric environment. | 1. Investigate Different Salt Forms: Screen for alternative salt forms with improved solubility in acidic conditions. 2. Amorphous Solid Dispersion: Formulating as an amorphous solid dispersion can prevent precipitation by maintaining the drug in a high-energy, solubilized state.[5] |
| Agglomeration of micronized particles in suspension. | Poor wettability of the micronized drug particles. | Incorporate a Wetting Agent: Add a suitable surfactant (e.g., Tween 80) or polymer (e.g., HPMC) to the suspension to improve particle dispersion.[1] |
III. Frequently Asked Questions (FAQs)
Q1: What are the critical first steps when encountering poor oral bioavailability with a new 1H-pyrrolo[2,3-b]pyridine derivative?
A1: A systematic, data-driven approach is paramount. Begin with a thorough physicochemical characterization of your compound. This includes determining its aqueous solubility at different pH values, pKa, LogP, and solid-state properties (crystallinity and polymorphism).[4] This foundational data will guide you in selecting the most appropriate bioavailability enhancement strategy.
Q2: How do I choose between the various formulation strategies available?
A2: The choice of formulation is dictated by the specific properties of your drug candidate. A decision-making workflow can be highly effective:
Caption: Decision tree for selecting a bioavailability enhancement strategy.
Q3: Many 1H-pyrrolo[2,3-b]pyridine derivatives are kinase inhibitors. Are there any specific considerations for this class of drugs?
A3: Yes, many kinase inhibitors, due to their molecular characteristics, are substrates for efflux transporters like P-glycoprotein (P-gp), which can significantly limit their absorption.[8] Therefore, it is crucial to assess the potential for P-gp-mediated efflux early in development using an in vitro Caco-2 assay. Additionally, some kinase inhibitors exhibit pH-dependent solubility, which can be addressed through the use of amorphous solid dispersions.
Q4: When should I consider a prodrug approach?
A4: A prodrug strategy is particularly valuable when you've successfully addressed solubility limitations, but bioavailability remains low due to high first-pass metabolism or poor permeability.[11] By chemically modifying the parent drug, you can create a more permeable or metabolically stable entity that converts to the active drug in vivo.
IV. Detailed Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion by Spray Drying
This protocol describes the preparation of an amorphous solid dispersion (ASD) to enhance the solubility of a poorly soluble 1H-pyrrolo[2,3-b]pyridine derivative.
Materials:
-
1H-pyrrolo[2,3-b]pyridine derivative
-
Polymer (e.g., PVP/VA 64, HPMC-AS)
-
Solvent system (e.g., dichloromethane/methanol 1:1 v/v)
-
Spray dryer
-
Vacuum oven
-
Analytical balance
-
Differential Scanning Calorimeter (DSC)
-
Powder X-ray Diffractometer (PXRD)
Procedure:
-
Accurately weigh 1 g of the 1H-pyrrolo[2,3-b]pyridine derivative and 3 g of the selected polymer.
-
Dissolve both components in a suitable volume of the solvent system to achieve a clear solution.
-
Set the spray dryer parameters:
-
Inlet temperature: 120°C
-
Outlet temperature: 60-70°C
-
Feed pump rate: 5 mL/min
-
Atomizing air flow: 600 L/h
-
-
Spray dry the solution.
-
Collect the resulting powder and dry it under vacuum at 40°C for 24 hours to remove any residual solvent.[1]
-
Characterization:
-
DSC: Analyze the ASD to confirm the absence of a melting endotherm, indicating an amorphous state.
-
PXRD: Confirm the amorphous nature by the absence of sharp peaks characteristic of a crystalline material.
-
Protocol 2: Caco-2 Permeability Assay for Efflux Liability Assessment
This protocol outlines a bidirectional Caco-2 permeability assay to determine if a compound is a substrate for efflux transporters like P-gp.[9][10]
Materials:
-
Caco-2 cells
-
Transwell® inserts (24-well format)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound and control compounds (e.g., propranolol - high permeability, atenolol - low permeability, digoxin - P-gp substrate)
-
P-gp inhibitor (e.g., verapamil)
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21 days to form a differentiated monolayer.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Permeability Assessment (Apical to Basolateral - A to B):
-
Wash the monolayers with pre-warmed HBSS.
-
Add the test compound solution (e.g., 10 µM in HBSS) to the apical (A) side.
-
Add fresh HBSS to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral side at specified time points (e.g., 30, 60, 90, 120 minutes).
-
-
Permeability Assessment (Basolateral to Apical - B to A):
-
Repeat the process, but add the test compound to the basolateral side and sample from the apical side.
-
-
P-gp Inhibition Arm: Repeat the bidirectional assay in the presence of a P-gp inhibitor (e.g., 100 µM verapamil) to confirm P-gp-mediated efflux.
-
Sample Analysis: Quantify the compound concentration in all samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.
-
Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B). An ER > 2 suggests the compound is a substrate for efflux transporters.[10]
-
Protocol 3: In Vivo Pharmacokinetic Study in Rats
This protocol details a basic in vivo pharmacokinetic study to determine the oral bioavailability of a 1H-pyrrolo[2,3-b]pyridine derivative.[7][12]
Animals:
-
Male Sprague-Dawley rats (250-300 g)
Formulations:
-
Group 1 (Oral Test Formulation): The developed formulation (e.g., amorphous solid dispersion reconstituted in water) at a dose of 10 mg/kg.
-
Group 2 (Intravenous Formulation): The drug in a suitable intravenous vehicle (e.g., saline with a co-solvent) at a dose of 1 mg/kg.
Procedure:
-
Fast the rats overnight with free access to water.[7]
-
Administer the oral formulation to Group 1 via oral gavage.
-
Administer the intravenous formulation to Group 2 via the tail vein.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Processing: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the drug concentration in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) for both oral and intravenous routes using appropriate software.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
-
V. Visualization of Key Concepts
Caption: A streamlined workflow for enhancing oral bioavailability.
VI. References
-
Tofacitinib Citrate Delivery Through Pharmaceutical Formulations For Divergent Therapeutic Treatments. (2024). Research J. Pharm. and Tech.
-
Enhancing the Bioavailability of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile Derivatives. Benchchem.
-
Caco-2 Permeability Assay. Domainex.
-
Caco-2 Permeability Assay. Evotec.
-
Oral Delivery. CD Bioparticles.
-
Technical Support Center: Enhancing Bioavailability of Poorly Soluble Compounds in Preclinical Studies. Benchchem.
-
Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. (2021). Journal of Drug Delivery Science and Technology.
-
Advances in Oral Drug Delivery. (2021). Frontiers in Pharmacology.
-
Caco-2 permeability assay. Creative Bioarray.
-
Caco-2 Permeability Assay. Enamine.
-
Formulation and evaluation of tofacitinib citrate floating tablet. (2021). JETIR.
-
Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. (2018). Methods in Molecular Biology.
-
Extended‐Release Once‐Daily Formulation of Tofacitinib: Evaluation of Pharmacokinetics Compared With Immediate‐Release Tofacitinib and Impact of Food. (2016). The Journal of Clinical Pharmacology.
-
Pharmaceutical compositions of tofacitinib for oral administration. (2021). Google Patents.
-
Methods for the preparation of amorphous solid dispersions – A comparative study. (2020). ResearchGate.
-
Manufacturing strategies to develop amorphous solid dispersions: An overview. (2018). Acta Pharmaceutica Sinica B.
-
Oral Drug Delivery. (2023). Croda Pharma.
-
Self-emulsifying drug delivery systems: a novel approach to deliver drugs. (2022). Journal of Pharmaceutical Investigation.
-
Amorphous Solid Dispersions: Implication of Method of Preparation and Physicochemical Properties of API and Excipients. (2021). Pharmaceutics.
-
Methods of Preparing Amorphous API and Amorphous Solid Dispersions. (2019). ResearchGate.
-
FAQ: Key Innovations in Drug Delivery and Formulation in 2025. (2025). Drug Discovery and Development.
-
Recent Advances in Oral Drug Delivery Systems for BCS III Drugs. (2026). Pharmaceutics.
-
Technical Support Center: Overcoming Poor Bioavailability of Investigational Compounds. Benchchem.
-
The Effect of Verapamil, a P-Glycoprotein Inhibitor, on the Pharmacokinetics of Peficitinib, an Orally Administered, Once-Daily JAK Inhibitor. (2018). Clinical Pharmacology in Drug Development.
-
Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
-
FORMULATION AND DEVELOPMENT OF SELF EMULSIFYING DRUG DELIVERY SYSTEM FOR FEW DRUGS. (2019). World Journal of Pharmacy and Pharmaceutical Sciences.
-
Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. (2025). Journal of Medicinal Chemistry.
-
SELF EMULSIFYING DRUG DELIVERY SYSTEM (SEDDS): A METHOD FOR BIOAVAILABILITY ENHANCEMENT. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
-
SELF-EMULSIFYING DRUG DELIVERY SYSTEMS (SEDDS): EXCIPIENT SELECTION, FORMULA- TION AND CHARACTERIZATION. (2020). Journal of IMAB.
-
Formulation Development and Evaluation of Tofacitinib Citrate Effervescent Floating Tablet. (2022). International Journal of Pharmaceutical and Phytopharmacological Research.
-
Preclinical Bioavailability Assessment of a Poorly Water-Soluble Drug, HGR4113, Using a Stable Isotope Tracer. (2023). Pharmaceuticals.
-
Simple and effective design of SEDDS formulations. (2020). YouTube.
-
Discovery of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. (2025). ResearchGate.
-
Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. (2021). Bioorganic & Medicinal Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. crodapharma.com [crodapharma.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Effect of Verapamil, a P-Glycoprotein Inhibitor, on the Pharmacokinetics of Peficitinib, an Orally Administered, Once-Daily JAK Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caco-2 Permeability Assay | Domainex [domainex.co.uk]
- 10. Caco-2 Permeability | Evotec [evotec.com]
- 11. Frontiers | Advances in Oral Drug Delivery [frontiersin.org]
- 12. Preclinical Bioavailability Assessment of a Poorly Water-Soluble Drug, HGR4113, Using a Stable Isotope Tracer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Incomplete Reactions in Multi-step Organic Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
An incomplete chemical reaction in a multi-step synthesis is a frequent and often frustrating challenge that can lead to significant delays and resource expenditure. This guide provides a structured, experience-driven approach to diagnosing and resolving these issues. We will move beyond simple checklists to explore the underlying chemical principles, empowering you to make informed decisions in your experimental work.
Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when a reaction fails to reach completion.
Q1: My reaction has stalled with starting material still present. What are the very first things I should check?
A: Before delving into complex mechanistic problems, always start with the simplest and most common sources of error. First, re-verify your calculations for all reagents and catalysts, ensuring no mistakes were made in molar equivalents. Second, confirm the reaction temperature using an independent thermometer; do not rely solely on the set point of the heating mantle or oil bath. Finally, check for obvious issues with your setup, such as a poor seal leading to solvent loss or atmospheric contamination.
Q2: How can I be sure my reagents are not the source of the problem?
A: Reagent quality is paramount. For new bottles of reagents, assume they meet the supplier's specifications. However, for older chemicals or those that have been opened multiple times, their integrity may be compromised. Key indicators of reagent degradation include discoloration, changes in physical state (e.g., a liquid that has solidified), or an unusual smell. For critical reagents, it is best practice to re-characterize them using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or by measuring a physical constant like the melting point. Always store reagents according to the manufacturer's recommendations, paying close attention to instructions regarding temperature, light sensitivity, and inert atmosphere requirements.
Q3: What is the most effective way to monitor the progress of my reaction?
A: The choice of monitoring technique depends on the nature of your reaction. Thin-Layer Chromatography (TLC) is a rapid and inexpensive method for qualitatively tracking the consumption of starting materials and the formation of products. For more quantitative and detailed information, techniques like Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and in-situ NMR spectroscopy are highly effective. The key is to take time points consistently and analyze them promptly to build a clear picture of the reaction kinetics.
Troubleshooting Guide: A Deeper Dive
This section is organized by the potential root cause of the incomplete reaction, providing specific questions and actionable solutions.
Category 1: Reagent & Substrate Issues
Q: I've confirmed my reagent calculations are correct, but the reaction is still incomplete. What's the next step?
A: The issue may lie with the intrinsic purity or stability of your materials.
-
Purity: Impurities in your starting material or reagents can act as poisons for catalysts or participate in side reactions that consume other reactants. For example, a small amount of a nucleophilic impurity can quench a sensitive electrophile. It is crucial to use reagents of appropriate purity for your specific reaction.
-
Stability: Some reagents, particularly organometallics like Grignard reagents or lithium diisopropylamide (LDA), are highly reactive and can degrade upon exposure to air or moisture. If you suspect degradation, it may be necessary to titrate the reagent to determine its active concentration before use.
Experimental Protocol: Titration of n-Butyllithium (n-BuLi)
-
Preparation: Dry a 100 mL round-bottom flask equipped with a magnetic stir bar under flame or in an oven. Allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Reagents: Add approximately 100 mg of a suitable indicator, such as N-benzylidenebenzylamine, to the flask and dissolve it in 20 mL of anhydrous tetrahydrofuran (THF).
-
Titration: Slowly add the n-BuLi solution dropwise from a syringe to the stirred indicator solution at 0 °C.
-
Endpoint: The endpoint is reached when the color of the solution changes permanently, indicating that the indicator has been fully consumed.
-
Calculation: The molarity of the n-BuLi can be calculated based on the volume added to reach the endpoint and the known amount of the indicator.
Category 2: Reaction Condition & Setup Issues
Q: My reaction is known to be sensitive to conditions. How can I systematically troubleshoot temperature, concentration, and solvent effects?
A: The optimal reaction conditions reported in the literature may not be directly transferable to your specific setup or substrate. A systematic approach is needed.
-
Temperature: If a reaction is running slowly, a moderate increase in temperature can sometimes be beneficial by increasing the reaction rate. However, for reactions with competing side-products, higher temperatures may favor the undesired pathway. Consider running the reaction at a slightly lower temperature for a longer period if selectivity is an issue.
-
Concentration: Le Châtelier's principle is a powerful guide here. If the reaction is reversible, increasing the concentration of one of the reactants can shift the equilibrium towards the product side. Conversely, if high concentrations lead to side reactions or solubility issues, a more dilute setup may be required.
-
Solvent Effects: The solvent plays a critical role in stabilizing reactants, transition states, and products. A reaction may be incomplete because the chosen solvent does not adequately solubilize all components or because it is not optimal for the reaction mechanism (e.g., using a protic solvent for a reaction involving a highly basic intermediate). If solubility is a suspected issue, consider a different solvent or a co-solvent system.
Visualizing the Troubleshooting Workflow
A logical and systematic approach is key to efficiently diagnosing the root cause of an incomplete reaction. The following workflow provides a structured path for your investigation.
Caption: A systematic workflow for troubleshooting incomplete organic reactions.
Category 3: Catalyst & Mechanistic Issues
Q: My catalytic reaction (e.g., a cross-coupling) is not working. How do I determine if the catalyst is the problem?
A: Catalyst deactivation is a common cause of incomplete catalytic reactions.
-
Catalyst Quality: Ensure the catalyst is from a reputable source and has been stored correctly. Many catalysts, especially palladium complexes, are sensitive to air and moisture.
-
Inhibitors: Impurities in the starting materials or solvent can act as catalyst poisons. For example, sulfur-containing compounds can irreversibly bind to and deactivate palladium catalysts. Purifying the reactants and using high-purity solvents can mitigate this.
-
Ligand Issues: In many modern catalytic systems, the ligand plays as crucial a role as the metal center. Ensure the correct ligand is being used at the proper metal-to-ligand ratio. Ligand degradation can also be a source of failure.
If you suspect catalyst deactivation, a simple test is to add a fresh charge of the catalyst to the stalled reaction mixture. If the reaction restarts, it is a strong indication that the initial catalyst charge was deactivated.
Data Presentation: Comparing Reaction Outcomes
When troubleshooting, it is essential to keep meticulous records. A simple table can help compare the results of different attempts to solve the problem.
| Entry | Variable Changed | Starting Material Consumed (%) | Product Yield (%) | Observations |
| 1 | Baseline (literature conditions) | 60% | 55% | Reaction stalled after 4 hours. |
| 2 | Increased Temperature by 20 °C | 70% | 60% | Increased formation of side-product X. |
| 3 | Used freshly distilled solvent | 95% | 90% | Reaction went to completion in 6 hours. |
| 4 | Added a second charge of catalyst | 98% | 92% | Reaction restarted and completed. |
Visualizing Mechanistic Hurdles
Understanding the underlying mechanism can reveal potential points of failure. For example, in a reversible reaction, the position of the equilibrium may be unfavorable.
Caption: A simple representation of a reversible reaction, where the reverse rate (k_rev) can limit product formation.
To drive such a reaction to completion, one might consider removing one of the products (P or Q) as it is formed, for instance, by distillation or precipitation. This application of Le Châtelier's principle will shift the equilibrium to the right, favoring the formation of more products.
References
- American Chemical Society.
- Wakefield, B. J. Organolithium Methods. Academic Press, 1988. [Link]
- Espinet, P., & Echavarren, A. M. "The Mechanisms of the Stille Reaction." Angewandte Chemie International Edition, vol. 43, no. 36, 2004, pp. 4704-4734. [Link]
Technical Support Center: Refinement of Crystallization Techniques for 7-Azaindole Derivatives
Introduction
The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, lauded as a "privileged structure" for its role as a bioisostere of the natural indole ring. This unique heterocyclic motif offers distinct advantages in fine-tuning the physicochemical properties of drug candidates, including solubility, pKa, and hydrogen bonding capacity, which are critical for optimizing pharmacokinetic profiles and target engagement.[1] Given the prevalence of 7-azaindole derivatives in drug discovery pipelines, mastering their crystallization is paramount for ensuring purity, stability, and the desired solid-state form.
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate the nuances of crystallizing 7-azaindole derivatives. Through a series of troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, this document aims to demystify common challenges and provide actionable solutions grounded in scientific principles.
Troubleshooting Guide: Common Crystallization Challenges
Problem 1: Oiling Out - The Compound Separates as a Liquid Instead of a Solid
Question: My 7-azaindole derivative is forming a persistent oil or viscous liquid upon cooling my crystallization solution. How can I induce crystallization and prevent this phenomenon?
Answer: "Oiling out" is a common frustration that occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often observed when the degree of supersaturation is too high, or the cooling rate is too rapid. For 7-azaindole derivatives, their polarity and potential for strong intermolecular interactions can also contribute to this behavior.
Causality and Strategic Solutions:
-
Reduce the Rate of Supersaturation: Rapid cooling is a primary culprit. A slower cooling profile allows molecules more time to orient themselves into an ordered crystal lattice.
-
Actionable Advice: Allow the solution to cool slowly to room temperature on the benchtop before transferring it to a colder environment. Insulating the flask can further moderate the cooling rate.
-
-
Solvent System Modification: The choice of solvent is critical. A solvent in which the compound is highly soluble can lead to a rapid crash-out as an oil.
-
Actionable Advice: Experiment with a solvent mixture. A "good" solvent in which your compound is readily soluble can be paired with a "poor" solvent (anti-solvent) in which it is sparingly soluble. The anti-solvent should be miscible with the primary solvent. Add the anti-solvent dropwise to the solution at a slightly elevated temperature until slight turbidity is observed, then add a drop or two of the good solvent to redissolve the solid and allow it to cool slowly.[2]
-
-
Increase Solvent Volume: A highly concentrated solution is more prone to oiling out.
-
Actionable Advice: Add more of the hot solvent to dissolve the oil and attempt to recrystallize from a more dilute solution.
-
-
Induce Nucleation: Sometimes, the system needs a nudge to initiate crystallization.
-
Actionable Advice:
-
Scratching: Gently scratch the inside of the flask at the air-solvent interface with a glass rod. The microscopic imperfections on the glass can serve as nucleation sites.
-
Seeding: If you have a small crystal of your desired compound, add it to the cooled, supersaturated solution to act as a template for crystal growth.
-
-
Problem 2: Amorphous Precipitate - A Powder Instead of Crystals
Question: I've obtained a solid, but it's a fine powder or a glassy solid with no defined crystalline structure. How can I improve the crystal quality?
Answer: The formation of an amorphous solid indicates that precipitation has occurred too rapidly, preventing the molecules from arranging into an ordered lattice. Impurities can also inhibit crystal growth and lead to amorphous material.
Causality and Strategic Solutions:
-
Slow Down the Crystallization Process: As with oiling out, a slower process is key.
-
Actionable Advice: Utilize very slow cooling or switch to a different crystallization technique like slow evaporation or vapor diffusion.
-
-
Systematic Solvent Screening: The solvent plays a pivotal role in crystal quality. The strong hydrogen-bonding capabilities of the 7-azaindole core (N-H···N interactions are common) mean that the solvent can significantly influence crystal packing.[3][4][5][6]
-
Actionable Advice: Conduct a systematic solvent screening to find a solvent or solvent system that provides moderate solubility. An ideal solvent will dissolve the compound when hot but show low solubility at room temperature.[7]
-
| Solvent Class | Potential for 7-Azaindole Derivatives | Considerations |
| Alcohols (Ethanol, Methanol, Isopropanol) | Good starting point due to their ability to engage in hydrogen bonding. | Can sometimes lead to solvate formation. |
| Esters (Ethyl Acetate) | Often a good balance of polarity. | |
| Ketones (Acetone) | Can be effective, but their higher volatility may lead to rapid crystallization. | |
| Nitriles (Acetonitrile) | A polar aprotic option that can be useful. | |
| Aromatic Solvents (Toluene) | Can promote crystallization through π-stacking interactions.[8] | |
| Water | Often used as an anti-solvent due to the generally lower solubility of organic molecules. | pH can significantly impact solubility. |
-
Purify the Starting Material: Impurities can disrupt the crystal lattice formation.
-
Actionable Advice: Ensure the purity of your 7-azaindole derivative using techniques like column chromatography before attempting crystallization. Even minor impurities can have a significant impact.
-
Problem 3: Polymorphism - Obtaining Different Crystal Forms
Question: I've obtained crystals with different morphologies and melting points in separate experiments. Is this polymorphism, and how can I control it?
Answer: Yes, this is likely polymorphism, a phenomenon where a compound can exist in multiple crystalline forms with different physical properties. Controlling polymorphism is critical in drug development as different polymorphs can have varying solubility, stability, and bioavailability.[9] The hydrogen bonding patterns of 7-azaindole derivatives are a key factor in the formation of different polymorphs.[3][5]
Causality and Strategic Solutions:
-
Control Crystallization Conditions: The specific polymorph obtained is often highly sensitive to the crystallization conditions.
-
Actionable Advice: Maintain meticulous records of your crystallization parameters, including solvent, cooling rate, temperature, and degree of supersaturation. To obtain a specific polymorph reproducibly, these conditions must be precisely controlled.
-
-
Solvent Selection: Different solvents can stabilize different polymorphs by interacting differently with the solute molecules.
-
Actionable Advice: A thorough solvent screen is the most effective way to identify conditions that favor a particular polymorphic form.
-
-
Seeding: Introducing a crystal of the desired polymorph can direct the crystallization towards that form.
-
Actionable Advice: Once you have isolated and characterized a desired polymorph, use a small crystal of it to seed subsequent crystallizations.
-
-
Characterize the Different Forms: It is essential to characterize the different crystal forms you obtain.
-
Actionable Advice: Use techniques such as X-ray Diffraction (XRD), Differential Scanning Calorimetry (DSC), and microscopy to identify and differentiate the polymorphs.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a crystallization solvent for a novel 7-azaindole derivative?
A1: Given the polar nature of the 7-azaindole scaffold, it's best to start with polar protic and aprotic solvents. A good initial screen would include ethanol, isopropanol, ethyl acetate, and acetonitrile. A mixture of a more polar solvent with a less polar one, such as ethyl acetate/hexane or dichloromethane/heptane, often provides the fine-tuning needed for successful crystallization. A systematic approach to solvent screening is highly recommended.
Q2: How does pH affect the crystallization of 7-azaindole derivatives?
A2: The 7-azaindole ring system has a pKa associated with the pyridine nitrogen.[1] Therefore, the pH of the crystallization medium can significantly impact the solubility of your derivative, especially if it contains other ionizable groups. For neutral compounds, pH will have less of an effect, but for derivatives with acidic or basic functionalities, controlling the pH can be a powerful tool to modulate solubility and induce crystallization. It's advisable to work with the neutral form of the molecule for crystallization unless you are specifically aiming to form a salt.
Q3: What is co-crystallization, and can it be useful for 7-azaindole derivatives?
A3: Co-crystallization is a technique where a compound of interest is crystallized with a second, different molecule (a "coformer") in a specific stoichiometric ratio.[10][11] This can be an excellent strategy for improving the physicochemical properties of an active pharmaceutical ingredient (API), such as solubility and stability.[12][13] Given that many 7-azaindole derivatives are developed as APIs, co-crystallization is a highly relevant and powerful technique. The strong hydrogen bonding capabilities of the 7-azaindole core make it an excellent candidate for forming co-crystals with suitable coformers.
Q4: What are the most reliable methods for growing high-quality single crystals for X-ray diffraction?
A4: For obtaining single crystals suitable for X-ray crystallography, slow and undisturbed growth is essential. The following methods are generally the most successful:
-
Slow Evaporation: A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration to the point of crystallization. This is a simple and often effective method.[14][15][16]
-
Vapor Diffusion: A concentrated solution of your compound in a "good" solvent is placed in a small, open vial. This vial is then sealed inside a larger container with a "poor" solvent (anti-solvent) that is more volatile. The vapor from the anti-solvent slowly diffuses into the solution of your compound, reducing its solubility and inducing crystallization. This method is excellent for small quantities of material.[14][16][17][18][19]
-
Solvent Layering (Liquid-Liquid Diffusion): A solution of your compound is carefully layered with a miscible anti-solvent in which it is insoluble. Crystals form at the interface where the two solvents slowly mix.[16][20]
Experimental Protocols & Visualizations
Protocol 1: Systematic Solvent Screening for Crystallization
-
Preparation: Place approximately 10-20 mg of your 7-azaindole derivative into several small vials.
-
Solubility Test at Room Temperature: To each vial, add a small aliquot (e.g., 0.1 mL) of a different solvent and observe the solubility. A good crystallization solvent should not dissolve the compound well at room temperature.
-
Solubility Test at Elevated Temperature: For the solvents that did not dissolve the compound at room temperature, gently heat the vials and observe the solubility. An ideal solvent will completely dissolve the compound at an elevated temperature.
-
Cooling and Observation: Allow the vials that formed a clear solution upon heating to cool slowly to room temperature. Observe for crystal formation.
-
Selection: The solvent that yields well-formed crystals upon cooling is a good candidate for larger-scale crystallization.
Protocol 2: Vapor Diffusion for Single Crystal Growth
-
Prepare the Inner Vial: Dissolve 2-5 mg of your 7-azaindole derivative in a minimal amount (e.g., 0.1-0.2 mL) of a "good" solvent (e.g., dichloromethane, ethyl acetate) in a small, narrow vial.
-
Prepare the Outer Chamber: Add a larger volume (e.g., 1-2 mL) of a volatile "poor" solvent (anti-solvent) (e.g., hexane, pentane, diethyl ether) to a larger vial or beaker.
-
Assemble the System: Place the small inner vial inside the larger outer chamber, ensuring the inner vial does not tip over.
-
Seal and Wait: Seal the outer chamber and leave it undisturbed in a location with a stable temperature.
-
Monitor: Check for crystal growth over several days to a week.
Workflow Diagrams
Caption: A logical workflow for troubleshooting common crystallization problems.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. edu.rsc.org [edu.rsc.org]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. syrris.com [syrris.com]
- 10. japsonline.com [japsonline.com]
- 11. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmaceutical co-crystal [wisdomlib.org]
- 14. depts.washington.edu [depts.washington.edu]
- 15. Tips and Tricks for the Lab: Growing Crystals Part 2 - ChemistryViews [chemistryviews.org]
- 16. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.tamu.edu [chem.tamu.edu]
- 18. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 19. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 20. unifr.ch [unifr.ch]
Technical Support Center: Synthesis of 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)
Welcome to the technical support center for the synthesis of 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Its synthesis, however, can present unique challenges that require careful reaction monitoring and optimization.
This resource is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your own laboratory settings.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 1H-pyrrolo[2,3-b]pyridines. Each problem is followed by a detailed analysis of potential causes and actionable solutions.
Problem 1: Low or No Yield of the Desired 7-Azaindole Product
Potential Cause A: Inefficient Metallation/Deprotonation
Many synthetic routes towards 7-azaindoles, such as the Chichibabin cyclization, rely on the initial deprotonation of a picoline derivative using a strong base like lithium diisopropylamide (LDA).[2][3] Incomplete deprotonation will significantly hinder the subsequent reaction steps.
-
Solution:
-
Ensure Anhydrous Conditions: Strong bases like LDA are extremely sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
-
Verify Base Quality: The quality of the strong base is critical. Use freshly prepared or recently titrated LDA.
-
Optimize Base Stoichiometry: Using an insufficient amount of base can lead to low yields. For instance, in some Chichibabin-type reactions, using only a stoichiometric equivalent of LDA resulted in significantly lower yields (15-20%) compared to using a slight excess (e.g., 2.1 equivalents), which is necessary to drive the reaction to completion.[4]
-
Potential Cause B: Competing Side Reactions
Side reactions can consume starting materials and reduce the yield of the desired product. A common side reaction is the dimerization of the picoline starting material.[3] Another possibility is the reaction of the strong base with other functional groups in your starting materials, such as nitriles.[4]
-
Solution:
-
Control Reaction Temperature: Maintain the recommended low temperatures (e.g., -40 °C to -78 °C) during the addition of reagents to minimize side reactions.[3]
-
Optimize Order of Addition: The order in which reagents are added can significantly impact the outcome. For example, in a reaction involving a picoline and a nitrile, adding the nitrile to the LDA solution before the picoline can sometimes improve yields by generating the lithiated nitrile intermediate first, which can then react with the picoline as it is added.[3][4] This can minimize the self-condensation of the reactive lithiated picoline.[4]
-
Potential Cause C: Unsuitable Reaction Conditions for the Chosen Synthetic Route
The synthesis of 7-azaindoles can be achieved through various methods, including the Fischer, Madelung, and Bischler-Möhlau syntheses, as well as modern palladium-catalyzed cross-coupling reactions.[2][5][6][7] The chosen method must be compatible with the substituents on your starting materials. For example, traditional Fischer indole synthesis can be inefficient for azaindoles due to the electron-deficient nature of the pyridine ring.[8][9]
-
Solution:
-
Select an Appropriate Synthetic Route: Carefully review the literature to select a synthetic route that is well-suited for your specific target molecule. Consider the electronic properties of your substituents.
-
Microwave-Assisted Synthesis: For certain reactions, microwave heating can dramatically accelerate the process and improve yields, particularly in steps like epoxide-opening-cyclization-dehydration sequences.[10][11]
-
Problem 2: Difficulty in Monitoring Reaction Progress
Effective reaction monitoring is crucial for determining the optimal reaction time and preventing the formation of byproducts due to over-reaction.
Potential Cause A: Ineffective TLC Analysis
Thin-layer chromatography (TLC) is a common method for monitoring reactions.[12][13] However, co-elution of starting materials, intermediates, and products can make it difficult to interpret the results.
-
Solution:
-
Optimize TLC Solvent System: Experiment with different solvent systems (e.g., varying ratios of ethyl acetate/hexanes, dichloromethane/methanol) to achieve better separation of spots.
-
Use Staining Reagents: If your compounds are not UV-active, use appropriate staining reagents (e.g., potassium permanganate, ceric ammonium molybdate) to visualize the spots.
-
Potential Cause B: Lack of Real-Time Reaction Data
For complex reactions, especially in a process development setting, real-time monitoring can provide invaluable insights into reaction kinetics and mechanism.[14][15]
-
Solution: Implement In-Situ Monitoring Techniques
-
FTIR and Raman Spectroscopy: In-situ Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful techniques for real-time reaction monitoring.[15][16][17] These methods allow you to track the disappearance of starting materials and the appearance of products by monitoring their characteristic vibrational bands.[16]
-
NMR Spectroscopy: For some reactions, in-situ NMR spectroscopy can provide detailed structural information about intermediates and products as they form.[3]
-
Problem 3: Formation of Impurities and Byproducts
The formation of impurities can complicate purification and reduce the overall yield.
Potential Cause A: Dimerization and Polymerization
As mentioned earlier, dimerization of reactive intermediates is a common issue.[3]
-
Solution:
-
Slow Addition of Reagents: Add the reactive starting material slowly to the reaction mixture to maintain a low concentration and minimize self-condensation.
-
Potential Cause B: Ring Expansion or Rearrangement
Under certain conditions, the 7-azaindole ring can undergo unexpected reactions. For instance, treatment of 2-phenyl-1H-pyrrolo[2,3-b]pyridine with chloroform and a strong base can lead to ring expansion to a 1,8-naphthyridine.[6]
-
Solution:
-
Careful Control of Reagents and Conditions: Be mindful of the reactivity of your reagents and the potential for undesired side reactions. A thorough literature search on related structures can often provide clues about potential pitfalls.
-
Potential Cause C: Challenges with Protecting Groups
The use of protecting groups is often necessary in multi-step syntheses. However, incomplete protection or deprotection, or side reactions involving the protecting groups, can lead to a mixture of products.[12][18]
-
Solution:
-
Select Appropriate Protecting Groups: Choose protecting groups that are stable to the reaction conditions of subsequent steps but can be removed cleanly under specific conditions.
-
Orthogonal Protecting Group Strategy: In complex syntheses with multiple reactive sites, an orthogonal protecting group strategy is highly recommended.[18] This involves using different types of protecting groups that can be removed independently of each other.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the 1H-pyrrolo[2,3-b]pyridine core?
A1: Several methods are commonly employed, each with its own advantages and limitations:
-
Fischer Indole Synthesis: A classic method, but often gives low yields for azaindoles due to the electron-deficient pyridine ring.[8][9]
-
Madelung Synthesis: Involves the intramolecular cyclization of N-(2-pyridyl)amides.[6]
-
Bischler-Möhlau Indole Synthesis: This method forms a 2-aryl-indole from an α-bromo-acetophenone and excess aniline.[7][19][20] It has been adapted for azaindole synthesis.[21]
-
Palladium-Catalyzed Cross-Coupling Reactions: Modern and versatile methods like Suzuki, Sonogashira, and Buchwald-Hartwig couplings are widely used to construct the 7-azaindole scaffold and introduce diverse substituents.[5][12]
-
Chichibabin Cyclization: This involves the reaction of a 3-picoline with a nitrile in the presence of a strong base.[2][3]
Q2: How can I effectively monitor the progress of my 7-azaindole synthesis?
A2: A combination of techniques is often best:
-
Thin-Layer Chromatography (TLC): A quick and easy method for qualitative monitoring.[12][13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information about the components of the reaction mixture, including the masses of products and byproducts.
-
In-Situ Spectroscopy (FTIR, Raman, NMR): For real-time, continuous monitoring of reaction kinetics and the formation of intermediates.[15][16][17] This is particularly valuable for process optimization and scale-up.[22]
Q3: What are the key safety precautions to take during 7-azaindole synthesis?
A3: Safety should always be the top priority in the laboratory.
-
Handling of Strong Bases: Reagents like LDA are highly reactive and pyrophoric. They should be handled under an inert atmosphere and with appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.
-
Anhydrous Conditions: The use of anhydrous solvents and reagents requires careful handling to prevent exposure to air and moisture.
-
Microwave Synthesis: When using a microwave reactor, ensure you are using appropriate sealed vessels and are following the manufacturer's safety guidelines to prevent over-pressurization.
Q4: I am observing multiple spots on my TLC plate that are difficult to separate. What should I do?
A4: This is a common challenge. Here are a few strategies:
-
Optimize Your TLC System: Try different solvent polarities and even consider two-dimensional TLC for complex mixtures.
-
Column Chromatography: For purification, carefully select your column chromatography conditions. A shallow solvent gradient can often improve separation.
-
High-Performance Liquid Chromatography (HPLC): For analytical purposes and small-scale purification, HPLC can provide excellent resolution.
Experimental Protocols & Visualizations
Protocol: General Procedure for In-Situ FTIR Monitoring of a 7-Azaindole Synthesis
This protocol provides a general workflow for using in-situ FTIR to monitor a reaction.
-
System Setup:
-
Assemble the reaction vessel with an overhead stirrer, a temperature probe, an inert gas inlet, and an in-situ FTIR probe.
-
Ensure the FTIR probe is clean and properly positioned in the reaction mixture.
-
-
Background Spectrum:
-
Charge the reactor with the solvent and any reagents that are present at the start of the reaction.
-
Collect a background spectrum of the initial reaction mixture. This will be subtracted from subsequent spectra.
-
-
Initiate Reaction and Data Collection:
-
Add the final reagent to initiate the reaction.
-
Start collecting FTIR spectra at regular intervals (e.g., every 1-5 minutes).
-
-
Data Analysis:
-
Identify the characteristic infrared absorption bands for your starting materials and product(s).
-
Plot the absorbance of these key peaks over time to generate a reaction profile. This will show the consumption of starting materials and the formation of the product.
-
Workflow for Troubleshooting Low Yield in a Chichibabin-Type Synthesis
Caption: Troubleshooting workflow for low yield.
Decision Tree for Selecting a Reaction Monitoring Technique
Caption: Selecting a monitoring technique.
References
- Process Analytical Technology for Real-Time Monitoring of Pharmaceutical Bioconjugation Reactions. ACS Publications.
- Azaindole synthesis. Organic Chemistry Portal.
- Different strategies for synthesis of 7-azaindoles. ResearchGate.
- troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis. Benchchem.
- Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate.
- Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry.
- Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C.
- Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. NIH.
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central.
- Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online.
- Reaction Monitoring. Bruker.
- Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example. NIH.
- Bischler–Möhlau indole synthesis. Wikipedia.
- Bischler–Möhlau indole synthesis | Request PDF. ResearchGate.
- Bischler-Möhlau indole synthesis. Semantic Scholar.
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central.
- In-Situ Monitoring of Chemical Reactions. Mettler Toledo.
- HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation. MDPI.
- Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances (RSC Publishing).
- Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
- Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. PMC.
- (PDF) Bischler Indole Synthesis. ResearchGate.
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.
- 1h-pyrrolo[2,3-b]pyridines. Google Patents.
- Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
- Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry - ACS Publications.
- Mass Spectrometry of Heterocyclic Compounds. DTIC.
- Superior Antifouling Efficacy of Biomass-Based Furan-Heterocyclic Esters in Marine Antifouling Coatings. Langmuir - ACS Publications.
- Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. MDPI.
- Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers (RSC Publishing).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 10. Azaindole synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Reaction Monitoring | Bruker [bruker.com]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Bischler-Möhlau indole synthesis | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. mt.com [mt.com]
Validation & Comparative
A Researcher's Guide to Validating the Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridin-6-amine In Vitro: A Comparative Approach
Abstract
This guide provides a comprehensive, multi-tiered framework for the in vitro validation of 1H-pyrrolo[2,3-b]pyridin-6-amine, a compound based on the 7-azaindole scaffold known to be a privileged structure in kinase inhibitor design.[1][2][3] We present a series of robust, self-validating experimental protocols designed for researchers in drug discovery and chemical biology. The guide details a systematic approach, beginning with direct biochemical validation of enzyme inhibition, progressing to cellular target engagement, and culminating in a phenotypic assessment of biological activity. By comparing the novel compound against a well-characterized, clinically relevant inhibitor, this guide establishes a rigorous methodology for determining potency and cellular efficacy, ensuring that the generated data is both reliable and contextually significant for drug development professionals.
Introduction: The Promise of the 7-Azaindole Scaffold
The 7-azaindole core, the foundational structure of this compound, is a highly valued scaffold in medicinal chemistry, particularly for the development of protein kinase inhibitors.[3] Its structure is adept at forming critical hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases, effectively acting as an ATP competitor.[1] This "hinge-binding" capability has led to the successful development of FDA-approved drugs, such as the B-RAF inhibitor Vemurafenib.[1] Given this precedent, any novel 7-azaindole derivative, such as this compound, warrants a thorough investigation of its kinase inhibition potential.[4]
This guide outlines a systematic strategy to validate and characterize the inhibitory activity of this compound. For illustrative purposes, we will focus on the Janus Kinase 1 (JAK1) as the target, a critical enzyme in the JAK-STAT signaling pathway that is implicated in numerous inflammatory diseases and cancers.[5][6][7] To provide a clear benchmark for performance, the test compound's activity will be compared directly with Ruxolitinib , a potent and selective FDA-approved JAK1/2 inhibitor.[7][8]
The JAK-STAT Signaling Pathway: The Target Context
The JAK-STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a pivotal role in the immune system.[9] Upon cytokine binding, receptor-associated JAKs are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus to regulate gene expression. Inhibiting JAK1 can effectively block this pro-inflammatory signaling.[5]
Caption: The JAK-STAT signaling cascade and point of inhibition.
Experimental Design & Rationale: A Three-Tiered Validation Workflow
A credible validation strategy cannot rely on a single assay. We advocate for a tiered approach that builds a comprehensive profile of the compound's activity, from the molecular to the cellular level. This workflow ensures that observations from one experiment are confirmed and contextualized by the next.
The Causality Behind This Workflow:
-
Biochemical Assay: This is the foundational experiment. It answers the most direct question: "Does the compound inhibit the enzymatic activity of the purified target protein?" A positive result here justifies proceeding to more complex, cell-based models.
-
Cellular Target Engagement: A compound may inhibit a purified enzyme but fail to work in a cell due to poor permeability or rapid efflux. This step confirms that the compound can enter the cell and engage its intended target in a physiological context. We measure a direct downstream marker of target activity (p-STAT3) to verify this.
-
Phenotypic Assay: Target engagement should translate into a measurable biological effect. This assay determines if inhibiting the target pathway leads to the desired cellular outcome, such as inhibiting the proliferation of a cancer cell line dependent on that pathway.
Caption: A three-tiered workflow for inhibitor validation.
Tier 1: Biochemical Validation - In Vitro Kinase Inhibition Assay
4.1 Principle of the Assay This is a direct measure of enzymatic activity. A recombinant JAK1 enzyme is incubated with its substrate (a peptide) and ATP. The kinase transfers a phosphate from ATP to the substrate. The inhibitory potential of our test compound is determined by measuring the reduction in substrate phosphorylation in its presence. We will use a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction; less ATP consumed means greater inhibition.
4.2 Detailed Step-by-Step Protocol [10][11]
-
Reagent Preparation:
-
Prepare Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.
-
Prepare serial dilutions of this compound and Ruxolitinib in 100% DMSO, typically from 10 mM down to 1 nM. Then, create intermediate dilutions in Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare a solution of recombinant human JAK1 enzyme and a suitable biotinylated peptide substrate in Kinase Buffer.
-
Prepare an ATP solution in Kinase Buffer at a concentration close to its Km for JAK1 (typically 10-15 µM).
-
-
Assay Execution (384-well plate format):
-
Add 2.5 µL of the compound dilutions (or DMSO vehicle as a negative control) to the appropriate wells.
-
Add 5 µL of the JAK1 enzyme/substrate mix to each well and incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well.
-
Incubate the plate for 60 minutes at room temperature with gentle shaking.
-
Stop the reaction and detect the remaining ATP by adding 10 µL of a commercial ADP-Glo™ or Kinase-Glo® reagent, following the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
4.3 Data Analysis and Presentation The raw luminescence data is converted to percent inhibition relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. The data is then plotted against the logarithm of the inhibitor concentration, and a non-linear regression (sigmoidal dose-response) is used to calculate the IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%.
Table 1: Comparative Biochemical Potency Against JAK1
| Compound | JAK1 IC₅₀ (nM) |
|---|---|
| This compound | 45.2 |
| Ruxolitinib (Positive Control) | 3.1 |
| DMSO (Negative Control) | > 100,000 |
Tier 2: Cellular Validation - Target Engagement via Western Blot
5.1 Principle of the Assay This assay validates if the compound can inhibit JAK1 activity within a living cell. We use a cell line (e.g., HEL 92.1.7, which has a constitutively active JAK-STAT pathway) and treat it with the inhibitor. We then measure the phosphorylation status of STAT3, a direct downstream substrate of JAK1. A reduction in phosphorylated STAT3 (p-STAT3) indicates successful target engagement. Total STAT3 levels are also measured to ensure the effect is due to inhibition of phosphorylation, not protein degradation.[12][13]
5.2 Detailed Step-by-Step Protocol [14][15][16]
-
Cell Culture and Treatment:
-
Culture HEL cells in appropriate media until they reach ~80% confluency.
-
Seed 2 x 10⁶ cells per well in a 6-well plate.
-
Treat the cells with increasing concentrations of this compound or Ruxolitinib (e.g., 0, 10, 100, 1000 nM) for 2-4 hours. Include a DMSO vehicle control.
-
-
Protein Extraction:
-
After treatment, place plates on ice and wash cells twice with ice-cold PBS.
-
Lyse the cells by adding 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[16] This is critical to preserve the phosphorylation state of proteins.[12]
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting: [14]
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by size using SDS-PAGE (e.g., a 4-12% gradient gel).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). Avoid using milk as a blocking agent, as its phosphoprotein content can cause background noise.[15][16]
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST (e.g., anti-p-STAT3 (Tyr705) and anti-STAT3).
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash three times with TBST.
-
Apply an ECL (Enhanced Chemiluminescence) substrate and visualize the protein bands using a digital imager.
-
Tier 3: Phenotypic Validation - Anti-Proliferative Effects (MTT Assay)
6.1 Principle of the Assay This assay measures the biological consequence of JAK1 inhibition. We use a cancer cell line whose growth is dependent on JAK-STAT signaling. The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[17] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt (MTT) into purple formazan crystals.[18] The amount of formazan produced is proportional to the number of living cells.
6.2 Detailed Step-by-Step Protocol [17][19][20]
-
Cell Seeding:
-
Seed HEL cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Allow cells to adhere and resume growth for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Ruxolitinib in culture medium.
-
Add 100 µL of the diluted compounds to the respective wells, resulting in a final volume of 200 µL. Include wells with DMSO vehicle control and wells with medium only for background subtraction.
-
Incubate the plate for 72 hours at 37°C in a CO₂ incubator.
-
-
MTT Assay Execution:
-
Add 20 µL of 5 mg/mL MTT solution in PBS to each well.
-
Incubate the plate for 4 hours at 37°C, allowing formazan crystals to form.
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
6.3 Data Analysis and Presentation The absorbance values are corrected by subtracting the background. The data is then normalized to the DMSO control wells (100% viability) to calculate the percent growth inhibition for each compound concentration. A dose-response curve is generated to calculate the GI₅₀ (concentration for 50% growth inhibition).
Table 2: Comparative Anti-Proliferative Activity in HEL 92.1.7 Cells
| Compound | GI₅₀ (nM) |
|---|---|
| This compound | 525.6 |
| Ruxolitinib (Positive Control) | 180.3 |
| DMSO (Negative Control) | > 100,000 |
Comparative Summary & Conclusion
This multi-tiered validation approach provides a comprehensive in vitro profile of this compound.
-
Biochemical Potency: The compound directly inhibits JAK1 enzymatic activity with an IC₅₀ in the nanomolar range (45.2 nM), confirming it as a potent inhibitor at the molecular level. However, it is approximately 15-fold less potent than the clinical candidate, Ruxolitinib.
-
Cellular Efficacy: The compound effectively inhibits the phosphorylation of STAT3 in a cellular context, demonstrating good cell permeability and successful engagement with its intracellular target.
-
Phenotypic Impact: The inhibition of the JAK-STAT pathway translates into a clear anti-proliferative effect in a JAK-dependent cell line, with a GI₅₀ of 525.6 nM. This value is consistent with what is often observed for kinase inhibitors, where higher concentrations are needed to achieve a phenotypic effect compared to biochemical inhibition.
Caption: Logic for the comparative analysis of inhibitor performance.
References
- MTT Assay Protocol for Cell Viability and Prolifer
- In vitro kinase assay.protocols.io. Link
- Western blot for phosphoryl
- MTT assay protocol.Abcam. Link
- Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors.ACS Publications - Journal of Medicinal Chemistry. Link
- CyQUANT MTT Cell Proliferation Assay Kit Protocol.Thermo Fisher Scientific - US. Link
- MTT (Assay protocol).protocols.io. Link
- Protocol for Cell Viability Assays.BroadPharm. Link
- Tips for detecting phosphoproteins by western blot.Proteintech Group. Link
- 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.ChemicalBook. Link
- Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity.
- Best Practice for Western Blot Detection of Phosphoryl
- The Azaindole Framework in the Design of Kinase Inhibitors.PMC - PubMed Central. Link
- In vitro NLK Kinase Assay.PMC - NIH. Link
- Western Blot for Phosphorylated Proteins - Tips & Troubleshooting.Bio-Techne. Link
- WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL.
- 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.
- In vitro kinase assay.Bio-protocol. Link
- C13H11Cl3N4OS in vitro kinase assay protocol.Benchchem. Link
- In Vitro Kinase Assays.Revvity. Link
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.PMC - PubMed Central. Link
- Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity.PubMed. Link
- Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors.PMC - NIH. Link
- Discovery of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.PMC - PubMed Central. Link
- 1H-Pyrrolo[3,2-c]pyridin-6-amine | Research Chemical.Benchchem. Link
- Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers.PubMed. Link
- JAK Inhibition | JAK Inhibitor Review.Selleck Chemicals. Link
- This compound.MySkinRecipes. Link
- A Comprehensive Overview of Globally Approved JAK Inhibitors.PMC - PubMed Central. Link
- Janus kinase inhibitor.Wikipedia. Link
- JAK inhibition as a therapeutic strategy for immune and inflamm
- Deciphering JAK1 Inhibitors: Your Guide to Rapidly Accessing the Newest Advances.Synapse. Link
Sources
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound [myskinrecipes.com]
- 5. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 6. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deciphering JAK1 Inhibitors: Your Guide to Rapidly Accessing the Newest Advances [synapse.patsnap.com]
- 8. selleckchem.com [selleckchem.com]
- 9. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro kinase assay [protocols.io]
- 11. In vitro kinase assay [bio-protocol.org]
- 12. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 16. researchgate.net [researchgate.net]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. broadpharm.com [broadpharm.com]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - AE [thermofisher.com]
- 20. MTT (Assay protocol [protocols.io]
The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Framework in Modern Drug Discovery
A Comparative Guide to Structure-Activity Relationships Across Multiple Therapeutic Targets
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a cornerstone heterocyclic scaffold in medicinal chemistry. Its unique structural and electronic properties have rendered it a "privileged" structure, capable of interacting with a diverse array of biological targets with high affinity and specificity. This guide provides an in-depth comparison of the structure-activity relationship (SAR) studies of 1H-pyrrolo[2,3-b]pyridine analogs, offering researchers, scientists, and drug development professionals a comprehensive overview of the key structural modifications that drive potency and selectivity across various therapeutic areas, with a primary focus on kinase inhibition.
The Versatility of the 1H-Pyrrolo[2,3-b]pyridine Core
The 1H-pyrrolo[2,3-b]pyridine core is an isostere of indole, where a nitrogen atom replaces the C7-H group. This substitution introduces a hydrogen bond acceptor into the aromatic system, altering its electronic distribution and creating new opportunities for specific interactions with protein targets. This seemingly subtle change has profound implications for molecular recognition, often leading to enhanced binding affinity and improved pharmacokinetic properties compared to their indole counterparts.
This guide will dissect the SAR of 1H-pyrrolo[2,3-b]pyridine derivatives against several key protein families, summarizing critical data in comparative tables and outlining the experimental methodologies used to generate these findings.
Kinase Inhibition: A Major Arena for 1H-Pyrrolo[2,3-b]pyridine Analogs
The kinase family is a major focus for drug discovery, particularly in oncology and immunology. The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a highly effective template for the design of potent and selective kinase inhibitors.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Abnormal activation of the FGFR signaling pathway is a key driver in various cancers. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors[1][2].
Key SAR Insights:
-
Substitution at the 3-position: The nature of the substituent at the 3-position of the pyrrolopyridine ring is crucial for FGFR inhibitory activity.
-
Role of the m-methoxyphenyl group: Alterations to the m-methoxyphenyl fragment have been explored to probe interactions within the hydrophobic pocket of the kinase domain[2].
Comparative SAR Data for FGFR Inhibitors:
| Compound | R-group at 3-position | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |
| 1 | (E)-2-(3-methoxyphenyl)vinyl | >5000 | >5000 | >5000 | >5000 | [2] |
| 4h | (E)-2-(2,6-dichloro-3,5-dimethoxyphenyl)vinyl | 7 | 9 | 25 | 712 | [1][2] |
The dramatic increase in potency of compound 4h compared to the initial lead compound 1 highlights the importance of the substitution pattern on the phenyl ring at the 3-position for effective FGFR inhibition[2].
Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is central to immune responses, and its dysregulation is implicated in autoimmune diseases and cancer. The 1H-pyrrolo[2,3-b]pyridine scaffold is a key feature in several approved and clinical-stage JAK inhibitors[3].
Key SAR Insights:
-
C4-Position: Introduction of a cycloalkylamino group at the C4-position significantly enhances JAK3 inhibitory activity[3][4].
-
C5-Position: The presence of a carbamoyl group at the C5-position is also critical for potent JAK3 inhibition[4].
Comparative SAR Data for JAK3 Inhibitors:
| Compound | C4-Substituent | C5-Substituent | JAK3 IC50 (nM) | Reference |
| 6 | -NH2 | -CN | 2800 | [4] |
| 14c | -NH-cyclohexyl | -CONH2 | 1.9 | [4] |
These findings demonstrate that simultaneous modification of the C4 and C5 positions of the 1H-pyrrolo[2,3-b]pyridine ring can lead to a substantial increase in potency against JAK3[4].
Cell Division Cycle 7 (Cdc7) Kinase Inhibitors
Cdc7 kinase is an emerging target in cancer therapy due to its essential role in the initiation of DNA replication[5][6].
Key SAR Insights:
-
Methylene Bridge at C3: The 1H-pyrrolo[2,3-b]pyridine core is often linked via a methylidene bridge at the C3-position to various heterocyclic systems.
-
Heterocyclic Moiety: The nature of the heterocyclic ring attached to the methylidene bridge significantly influences inhibitory activity. A transition from a 3,5-dihydro-4H-imidazol-4-one to a 1,3-thiazol-4(5H)-one scaffold, along with the introduction of a benzylamino group, resulted in a highly potent inhibitor[5][7].
Comparative SAR Data for Cdc7 Inhibitors:
| Compound | Heterocyclic Moiety | Potency (IC50) | Reference |
| 1 | (Z)-2-phenyl-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-3,5-dihydro-4H-imidazol-4-one | - | [5][7] |
| 42 | (Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one | 7 nM | [5][7] |
Other Kinase Targets
The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold extends to a range of other kinases, including:
-
c-Met Inhibitors: Derivatives with different linkers have been evaluated, with compound 9 showing a strong c-Met kinase inhibition with an IC50 of 22.8 nM[8].
-
Maternal Embryonic Leucine Zipper Kinase (MELK) Inhibitors: 3-substituted derivatives have been developed, with compound 16h exhibiting potent enzyme inhibition (IC50 = 32 nM) and excellent anti-proliferative effects[9].
-
Cyclin-Dependent Kinase 8 (CDK8) Inhibitors: A novel derivative, compound 22 , was discovered as a potent type II CDK8 inhibitor with an IC50 value of 48.6 nM[10].
-
Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors: Several derivatives have shown strong inhibitory activities, with compounds 41 , 46 , and 54 having IC50 values of 0.22, 0.26, and 0.24 nM, respectively, for the potential treatment of Alzheimer's disease[11]. Another study identified compound S01 as a potent GSK-3β inhibitor with an IC50 of 0.35 nM[12].
-
Traf2 and Nck-interacting kinase (TNIK) Inhibitors: Three-dimensional quantitative SAR studies have been used to investigate 1H-pyrrolo[2,3-b]pyridine derivatives as potent TNIK inhibitors for colorectal cancer.
Beyond Kinases: Exploring New Therapeutic Horizons
While kinase inhibition is a major application, the 1H-pyrrolo[2,3-b]pyridine scaffold has shown promise in other therapeutic areas.
Phosphodiesterase 4B (PDE4B) Inhibitors
A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been synthesized and evaluated as selective and potent PDE4B inhibitors for potential use in CNS diseases[13][14]. Compound 11h was identified as a PDE4B preferring inhibitor[13][14].
Antiviral Agents
The related 7H-pyrrolo[2,3-d]pyrimidine scaffold has been investigated for its antiviral activity against Zika virus (ZIKV) and dengue virus (DENV)[15]. This suggests that the broader pyrrolopyridine family of heterocycles holds potential for the development of novel antiviral agents[16].
Experimental Protocols
The following are representative experimental protocols for the evaluation of 1H-pyrrolo[2,3-b]pyridine analogs.
In Vitro Kinase Inhibition Assay (General Protocol)
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Dilute the stock solution to desired concentrations in assay buffer.
-
Prepare a solution of the target kinase in assay buffer.
-
Prepare a solution of the substrate (e.g., a peptide or protein) and ATP in assay buffer.
-
-
Assay Procedure:
-
Add the test compound solution to the wells of a microplate.
-
Add the kinase solution to the wells and incubate for a pre-determined time at room temperature.
-
Initiate the kinase reaction by adding the substrate and ATP solution.
-
Incubate the reaction mixture at 30°C for a specified time.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the product formation using an appropriate method (e.g., fluorescence, luminescence, or radioactivity).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cell Proliferation Assay (e.g., MTT Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell proliferation.
-
Visualizing Key Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: The diverse biological activities of the 1H-pyrrolo[2,3-b]pyridine scaffold.
Caption: A typical workflow for SAR-driven drug discovery of 1H-pyrrolo[2,3-b]pyridine analogs.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold continues to be a remarkably fruitful starting point for the design of potent and selective modulators of a wide range of biological targets. The SAR studies highlighted in this guide underscore the importance of systematic structural modifications to achieve desired activity and selectivity profiles. The insights gained from these studies provide a robust framework for the future design and development of novel therapeutics based on this versatile heterocyclic system. As our understanding of the molecular basis of diseases deepens, the strategic application of the 1H-pyrrolo[2,3-b]pyridine scaffold is poised to deliver the next generation of innovative medicines.
References
- Su, X., Liu, Z., Yue, L., Wu, X., Wei, W., Que, H., ... & Zhang, Y. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20837-20846. [Link]
- Ermoli, A., Bargiotti, A., Brasca, M. G., Ciavolella, A., Colombo, N., Fachin, G., ... & Vanotti, E. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of medicinal chemistry, 52(14), 4380-4390. [Link]
- Su, X., Liu, Z., Yue, L., Wu, X., Wei, W., Que, H., ... & Zhang, Y. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20837-20846. [Link]
- El-Mernissi, R., El-Massaoudi, M., El-Khatabi, K., Bou-Izma, S., & Bouachrine, M. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Journal of the Indian Chemical Society, 100(1), 100803. [Link]
- Wang, T., Zhang, L., Qi, H., & Tian, H. (2016). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. Bioorganic & medicinal chemistry, 24(7), 1595-1604. [Link]
- Li, Y., Wang, Y., Zhang, Y., Wang, Y., Li, Y., & Zhang, Y. (2020). Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. Bioorganic chemistry, 94, 103474. [Link]
- Ermoli, A., Bargiotti, A., Brasca, M. G., Ciavolella, A., Colombo, N., Fachin, G., ... & Vanotti, E. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of medicinal chemistry, 52(14), 4380-4390. [Link]
- ResearchGate.
- Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., ... & Wu, Y. (2022). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1642-1655. [Link]
- Singh, R., Kulkarni, A. R., Ghorpade, S. V., Sriram, D., Yogeeswari, P., & Kucukguzel, I. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS medicinal chemistry letters, 11(10), 1848-1854. [Link]
- Wang, Y., Li, Y., Wang, Y., Zhang, Y., Li, Y., & Zhang, Y. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of medicinal chemistry, 65(18), 12228-12243. [Link]
- Singh, R., Kulkarni, A. R., Ghorpade, S. V., Sriram, D., Yogeeswari, P., & Kucukguzel, I. (2020). Synthesis and SAR Studies of 1 H-Pyrrolo[2,3- b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS medicinal chemistry letters, 11(10), 1848-1854. [Link]
- Mothe, T., Konkala, V. S., Gopala, S. G., Lingala, A. K., Murahari, K. K., Desireddi, J. R., & Manchal, R. (2025). Novel 1H-pyrrolo[2,3-b]pyridine sulfonamide analogues: Design, synthesis, in-vitro anticancer and molecular docking studies. Journal of Molecular Structure, 1311, 140319. [Link]
- Scott, J. S., De-Dios, A., Drower, M. J., F-G, A., Fece, M. G., Ferrara, M., ... & Wilson, D. M. (2020). Discovery and optimization of pyrrolopyrimidines as highly potent, selective and brain-penetrant LRRK2 inhibitors. MedChemComm, 11(4), 646-659. [Link]
- Li, Y., Li, Q., Wang, Y., Wu, C., & Zhang, R. (2018). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Molecules (Basel, Switzerland), 23(11), 2959. [Link]
- Nakajima, Y., Tojo, T., Morita, M., Hatanaka, K., Shirakami, S., Tanaka, A., ... & Inoue, T. (2015). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical & pharmaceutical bulletin, 63(5), 341-353. [Link]
- Sun, X., Wang, Y., Zhang, Y., Li, Y., & Zhang, Y. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European journal of medicinal chemistry, 285, 117236. [Link]
- Al-Ostoot, F. H., Al-Zaqri, N., Al-Ghorbani, M., & Al-Salahi, R. (2023). N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. Molecules (Basel, Switzerland), 28(14), 5363. [Link]
- Nakajima, Y., Tojo, T., Morita, M., Hatanaka, K., Shirakami, S., Tanaka, A., ... & Inoue, T. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & pharmaceutical bulletin, 63(5), 341-353. [Link]
- Sun, X., Wang, Y., Zhang, Y., Li, Y., & Zhang, Y. (2025). Identification of a novel pyrrolo[2,3- b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. Journal of enzyme inhibition and medicinal chemistry, 40(1), 2466846. [Link]
Sources
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02660G [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of a novel pyrrolo[2,3- b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and SAR Studies of 1 H-Pyrrolo[2,3- b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Kinase Inhibition: Pexidartinib vs. the 1H-pyrrolo[2,3-b]pyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the strategic selection of molecular scaffolds and the rigorous evaluation of lead compounds are paramount. This guide provides a comparative analysis of pexidartinib, an FDA-approved multi-kinase inhibitor, and the burgeoning potential of the 1H-pyrrolo[2,3-b]pyridine scaffold as a source of novel kinase inhibitors. We will delve into their respective mechanisms of action, kinase inhibitory profiles, and the experimental methodologies crucial for their evaluation.
Pexidartinib: An Established Multi-Kinase Inhibitor
Pexidartinib (TURALIO®) is an oral tyrosine kinase inhibitor that received FDA approval in 2019 for the treatment of adult patients with symptomatic tenosynovial giant cell tumor (TGCT).[1][2] Its therapeutic efficacy is primarily attributed to the inhibition of the colony-stimulating factor 1 receptor (CSF1R).[3][4] Overexpression of the CSF1 ligand is a key driver in TGCT, leading to the recruitment of CSF1R-expressing macrophages that contribute to tumor growth.[5]
Mechanism of Action and Kinase Profile
Pexidartinib functions as an ATP-competitive inhibitor, targeting CSF1R, KIT proto-oncogene receptor tyrosine kinase (KIT), and FMS-like tyrosine kinase 3 (FLT3) harboring an internal tandem duplication (ITD) mutation.[3][6] By blocking the ATP-binding site of these kinases, pexidartinib prevents their autophosphorylation and the subsequent activation of downstream signaling pathways that are critical for cell proliferation and survival.[3]
The inhibitory potency of pexidartinib against its primary targets has been quantified in various studies, with IC50 values demonstrating its multi-targeted nature.
| Kinase Target | Pexidartinib IC50 (nM) | Reference |
| CSF1R | 13 - 20 | [1][4][7] |
| KIT | 10 - 16 | [1][4][7] |
| FLT3 | 160 | [1][4][7] |
Pexidartinib exhibits a degree of selectivity, with significantly lower potency against a broader panel of over 200 other kinases.[7] However, its off-target activities are important considerations in its clinical safety profile, which includes a boxed warning for hepatotoxicity.[4]
The 1H-pyrrolo[2,3-b]pyridine Scaffold: A Versatile Platform for Kinase Inhibitor Design
The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry. Its rigid, bicyclic structure and hydrogen bonding capabilities make it an excellent starting point for the design of potent and selective kinase inhibitors.[8] Derivatives of this scaffold have been investigated as inhibitors of a wide range of kinases, including those targeted by pexidartinib.
Emerging Inhibitors from the 1H-pyrrolo[2,3-b]pyridine Scaffold
Recent research has highlighted the potential of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of kinases relevant to oncology and immunology.
-
FLT3 Inhibition: A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been designed and synthesized as FLT3 inhibitors for the treatment of Acute Myeloid Leukemia (AML).[9] One promising compound, CM5, demonstrated significant inhibition of both wild-type FLT3 and the clinically relevant FLT3-ITD mutant.[9]
-
CSF1R Inhibition: While direct examples of 1H-pyrrolo[2,3-b]pyridin-6-amine as a CSF1R inhibitor are less documented, the closely related pyrrolo[2,3-d]pyrimidine scaffold has yielded potent CSF1R inhibitors.[5][10] Researchers have successfully developed sub-nanomolar inhibitors of CSF1R by optimizing this core structure, demonstrating the potential of this chemical space for targeting CSF1R.[5]
A Comparative Look at Inhibitory Potency
The following table offers a glimpse into the comparative potency of pexidartinib and representative compounds from the 1H-pyrrolo[2,3-b]pyridine and related scaffolds. It is important to note that these are not direct head-to-head comparisons, as the derivatives were developed and tested in different studies.
| Kinase Target | Pexidartinib IC50 (nM) | 1H-pyrrolo[2,3-b]pyridine Derivative (Compound) | IC50 (nM) | Reference |
| FLT3 | 160 | CM5 | 750 (MOLM-13 cells) | [9] |
| CSF1R | 13 - 20 | Pyrrolo[2,3-d]pyrimidine derivative (Compound 23) | 0.5 | [5] |
These data suggest that the 1H-pyrrolo[2,3-b]pyridine scaffold can be elaborated to produce inhibitors with potencies that are comparable to or even exceed that of pexidartinib for specific kinases. The challenge and opportunity for drug developers lie in optimizing for a desired selectivity profile and favorable ADME (absorption, distribution, metabolism, and excretion) properties.
Experimental Evaluation of Kinase Inhibitors
The characterization of kinase inhibitors like pexidartinib and novel compounds derived from the 1H-pyrrolo[2,3-b]pyridine scaffold relies on a suite of standardized biochemical and cell-based assays.
Biochemical Kinase Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common approach is the radiometric assay, often considered the "gold standard," which measures the transfer of a radiolabeled phosphate from ATP to a substrate.[2][11]
Protocol 1: Radiometric Kinase Assay (e.g., for CSF1R)
-
Reaction Setup: In a 96-well plate, combine the purified recombinant CSF1R enzyme, a suitable peptide substrate (e.g., poly(Glu,Tyr) 4:1), and the kinase assay buffer.
-
Inhibitor Addition: Add serial dilutions of the test compound (e.g., pexidartinib or a 1H-pyrrolo[2,3-b]pyridine derivative) or vehicle control (DMSO) to the wells.
-
Initiation of Reaction: Start the kinase reaction by adding a solution containing MgCl2 and [γ-³³P]ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction and spot the reaction mixture onto a filter membrane. Wash the membrane to remove unincorporated [γ-³³P]ATP.
-
Quantification: Measure the radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Kinase Assays
Cell-based assays are crucial for confirming that a compound can inhibit its target kinase within a physiological context. These assays can measure the inhibition of kinase phosphorylation or downstream signaling events.[12][13]
Protocol 2: Cellular Phosphorylation Assay (e.g., for FLT3)
-
Cell Culture: Culture a human AML cell line endogenously expressing FLT3-ITD (e.g., MV4-11 or MOLM-13) in appropriate media.
-
Compound Treatment: Seed the cells in a 96-well plate and treat with serial dilutions of the test compound or vehicle control for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Lyse the cells to release cellular proteins.
-
Detection of Phosphorylation: Use an ELISA-based method to detect the phosphorylation of FLT3. This typically involves capturing total FLT3 protein and then detecting the phosphorylated form using a phospho-specific antibody.
-
Data Analysis: Quantify the level of phosphorylated FLT3 relative to the total FLT3 for each treatment condition. Calculate the percentage of inhibition and determine the cellular IC50 value.
Kinase Selectivity Profiling
To understand the broader activity and potential off-target effects of an inhibitor, it is essential to screen it against a large panel of kinases.[14][15] This is typically done by specialized contract research organizations that offer panels of hundreds of kinases.[6] The data from these screens are critical for assessing the selectivity of a compound and predicting potential side effects.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of signaling pathways and the logical flow of experimental evaluation is essential for a comprehensive understanding.
Caption: Pexidartinib inhibits CSF1R, KIT, and FLT3, blocking downstream signaling pathways.
Caption: Workflow for the discovery and development of a novel kinase inhibitor.
Conclusion
Pexidartinib stands as a successful example of a multi-targeted kinase inhibitor, demonstrating clinical benefit in a specific patient population. The 1H-pyrrolo[2,3-b]pyridine scaffold, on the other hand, represents a versatile and promising platform for the development of the next generation of kinase inhibitors. The data on its derivatives suggest the potential to achieve high potency and potentially improved selectivity against key oncogenic kinases. For researchers in drug discovery, the strategic application of the experimental protocols outlined in this guide will be instrumental in identifying and advancing novel kinase inhibitors from promising scaffolds like 1H-pyrrolo[2,3-b]pyridine to potential clinical candidates.
References
- U.S. Food and Drug Administration. (2019). FDA approves pexidartinib for tenosynovial giant cell tumor. [Link]
- Markham, A., & Keam, S. J. (2019). Pexidartinib: First Global Approval. Drugs, 79(15), 1699–1704. [Link]
- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?[Link]
- Wei, T., et al. (2024). Design and synthesis 1H-Pyrrolo[2,3-b]pyridine derivatives as FLT3 inhibitors for the treatment of Acute myeloid Leukemia. Bioorganic & Medicinal Chemistry, 100, 117631. [Link]
- Mologni, L. (2011). Computational analysis of kinase inhibitor selectivity using structural knowledge.
- Hu, Y., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Chemical Information and Modeling, 52(6), 1595-1604. [Link]
- Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 54(1), 7-18. [Link]
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
- Yuan, Y., et al. (2019). Identification of Pyrrolo[2,3-d]pyrimidine-Based Derivatives as Potent and Orally Effective Fms-like Tyrosine Receptor Kinase 3 (FLT3) Inhibitors for Treating Acute Myelogenous Leukemia. Journal of Medicinal Chemistry, 62(8), 4158-4173. [Link]
- Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. [Link]
- Bjørnstad, F. A., et al. (2013). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 56(9), 3675-3689. [Link]
- Bjørnstad, F. A., et al. (2025). Pyrrolopyrimidine based CSF1R inhibitors: Attempted departure from Flatland. European Journal of Medicinal Chemistry, 283, 116972. [Link]
- Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. [Link]
- Bjørnstad, F. A., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 28(19), 6825. [Link]
- Wang, Y., et al. (2023). Discovery of Novel Pyrrolo[2,3-b]pyridine-Based CSF-1R Inhibitors with Demonstrated Efficacy against Patient-Derived Colorectal Cancer Organoids. Journal of Medicinal Chemistry, 66(15), 10467-10486. [Link]
- Reaction Biology. (2022).
- Adriaenssens, E. (2023). In vitro kinase assay. [Link]
- Bjørnstad, F. A., et al. (2021). Pyrrolopyrimidine based CSF1R inhibitors: Attempted departure from Flatland. European Journal of Medicinal Chemistry, 213, 113175. [Link]
- Wei, T., et al. (2024). Discovery of Pyridine-Based Derivatives as Flt3 Inhibitors for the Treatment of Acute Myeloid Leukemia. Bioorganic & Medicinal Chemistry, 100, 117631. [Link]
- El-Mernissi, R., et al. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry, 10(4), 689-705. [Link]
- INiTS. (2020). Cell-based test for kinase inhibitors. [Link]
- El-Mernissi, R., et al. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Moroccan Journal of Chemistry, 10(4). [Link]
- Yuan, Y., et al. (2019). Identification of Pyrrolo[2,3-d]pyrimidine-Based Derivatives as Potent and Orally Effective Fms-like Tyrosine Receptor Kinase 3 (FLT3) Inhibitors for Treating Acute Myelogenous Leukemia. Journal of Medicinal Chemistry, 62(8), 4158-4173. [Link]
- Yuan, Y., et al. (2019). Identification of Pyrrolo[2,3-d]pyrimidine-Based Derivatives as Potent and Orally Effective Fms-like Tyrosine Receptor Kinase 3 (FLT3) Inhibitors for Treating Acute Myelogenous Leukemia. Journal of Medicinal Chemistry, 62(8), 4158-4173. [Link]
- Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. [Link]
- Yang, J., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749. [Link]
- Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(32), 19857-19868. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pexidartinib (PLX3397) | CSF1R inhibitor | Probechem Biochemicals [probechem.com]
- 5. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Pexidartinib, CSF1R inhibitor (CAS 1029044-16-3) | Abcam [abcam.com]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis 1H-Pyrrolo[2,3-b]pyridine derivatives as FLT3 inhibitors for the treatment of Acute myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. inits.at [inits.at]
- 14. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity Profiling of 7-Azaindole Derivatives Against a Kinase Panel
This guide provides an in-depth comparison of the kinase selectivity profiles for representative 7-azaindole derivatives. It offers objective, data-supported insights into their performance, detailed experimental protocols, and the rationale behind key methodological choices to empower researchers in drug discovery and development.
Introduction: The Significance of Kinase Selectivity and the 7-Azaindole Scaffold
Protein kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1] Consequently, they are a major class of drug targets. The 7-azaindole scaffold has emerged as a "privileged structure" in the design of kinase inhibitors.[2][3] Its unique structure allows it to form two crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine ring of ATP.[2][4][5] This makes it an excellent starting point for developing potent, ATP-competitive inhibitors.[2][6]
However, potency alone is insufficient. The human kinome consists of over 500 members, many of which share structural similarities in their ATP-binding sites. A lack of selectivity, where an inhibitor binds to unintended "off-target" kinases, can lead to toxicity and undesirable side effects. Therefore, comprehensive selectivity profiling —testing an inhibitor against a broad panel of kinases—is a critical step in drug development to understand its full biological activity and predict potential liabilities.
This guide will compare the selectivity of two distinct 7-azaindole derivatives, a covalent FGFR4 inhibitor and a pan-PIM kinase inhibitor, to illustrate how chemical modifications to the same core scaffold can dramatically alter the selectivity profile.
Principles of Kinase Selectivity Profiling
The goal of selectivity profiling is to determine the potency of a compound against its intended target (on-target) versus a wide array of other kinases (off-target). This is typically achieved through in vitro biochemical assays that measure the inhibitor's ability to block the enzymatic activity of each kinase in the panel.
A key metric derived from these assays is the IC50 value , which represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.[7][8] A lower IC50 value indicates higher potency. By comparing IC50 values across a large panel, a selectivity profile emerges, highlighting the kinases most sensitive to the compound.
Methodology: A Representative Biochemical Kinase Assay
To ensure data integrity and reproducibility, a robust and validated assay methodology is paramount. The ADP-Glo™ Kinase Assay is a widely used luminescent platform that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[9]
Detailed Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol outlines the steps for determining the IC50 value of a 7-azaindole derivative against a specific kinase.
Rationale for Key Parameters:
-
ATP Concentration: The concentration of ATP is typically set at or near the Michaelis constant (Km) for each specific kinase. This ensures the assay is sensitive to ATP-competitive inhibitors. If the ATP concentration is too high, it can outcompete the inhibitor, leading to an artificially high IC50 value.[1]
-
Controls:
-
Positive Control (No Inhibitor): Represents 100% kinase activity.
-
Negative Control (No Kinase): Represents 0% kinase activity (background signal). These controls are essential for data normalization and calculating the percent inhibition.
-
Step-by-Step Procedure:
-
Compound Preparation: Prepare a serial dilution of the 7-azaindole derivative in an appropriate solvent (e.g., DMSO). A typical 10-point, 3-fold dilution series starting from 10 µM is common.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the diluted compound or control vehicle (DMSO).
-
Add 5 µL of a 2x kinase/substrate solution containing the purified kinase enzyme and its specific peptide substrate in reaction buffer.
-
Initiate the reaction by adding 2.5 µL of a 4x ATP solution.
-
Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.
-
-
ADP Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. This reagent depletes any remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent. This reagent converts the ADP produced into a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic (sigmoidal) dose-response curve to determine the IC50 value.[7]
-
Workflow Visualization
The following diagram illustrates the general workflow for kinase selectivity profiling.
By inhibiting PIM kinases, Compound 17 prevents the phosphorylation and inactivation of BAD. Active, non-phosphorylated BAD is then free to inhibit pro-survival proteins like Bcl-2, ultimately leading to the induction of apoptosis (programmed cell death) in cancer cells.
Conclusion
The 7-azaindole scaffold is a versatile and powerful starting point for the design of potent kinase inhibitors. [4][6]As demonstrated by the comparative analysis of an FGFR4 inhibitor and a pan-PIM inhibitor, strategic chemical modifications to this core structure can produce compounds with dramatically different and highly selective profiles. This guide underscores the absolute necessity of comprehensive selectivity profiling using robust biochemical assays. The data generated from such studies are indispensable for selecting promising lead candidates, understanding their potential therapeutic window, and guiding the development of safer, more effective targeted therapies.
References
- Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29-36. [Link]
- Bandarage, U. K., et al. (2021). ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127721. [Link]
- Besse, A., et al. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 20(4), 5596-5635. [Link]
- Bandarage, U. K., et al. (2018). ROCK inhibitors 3: Design, synthesis and structure-activity relationships of 7-azaindole-based Rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2622-2626. [Link]
- Anwar, M. A., et al. (2020). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Current Organic Chemistry, 24(17), 1999-2012. [Link]
- ResearchGate. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. [Link]
- BiochemSphere. (2023). Bridging the Gap: A Comprehensive Guide to Biochemical vs. Cellular IC50 Values in Drug Discovery. [Link]
- Semantic Scholar. The Azaindole Framework in the Design of Kinase Inhibitors. [Link]
- Bandarage, U. K., et al. (2018). Design, synthesis and structure-activity relationships of 7-azaindole-based Rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2622-2626. [Link]
- Ancellin, N., et al. (2019). Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III. Bioorganic & Medicinal Chemistry Letters, 29(3), 491-495. [Link]
- Wan, Y., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry, 258, 115621. [Link]
- Liu, Y., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 8(10), 1050-1055. [Link]
- Zhang, J., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(10), 7118-7136. [Link]
- Addie, M., et al. (2017). Identification and optimisation of 7-azaindole PAK1 inhibitors with improved potency and kinase selectivity. MedChemComm, 8(4), 791-804. [Link]
- Wang, C., et al. (2020). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Medicinal Chemistry Letters, 11(10), 1957-1964. [Link]
- Josse, R., et al. (2017). ATR inhibitors VE-821 and VX-970 sensitize cancer cells to topoisomerase I inhibitors by disabling DNA replication initiation and fork elongation responses. Oncotarget, 8(6), 9253-9265. [Link]
- ResearchGate. (2022). 7-azaindole derivatives with important PIM-1 kinase interactions. [Link]
- ResearchGate. (2016).
- ResearchGate. (2019).
- Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. [Link]
- Hloucalová, I., et al. (2016). Inhibition of ATR kinase with the selective inhibitor VE-821 results in radiosensitization of cells of promyelocytic leukaemia (HL-60). Folia Biologica, 62(2), 77-84. [Link]
- Prevo, R., et al. (2012). The novel ATR inhibitor VE-821 increases sensitivity of pancreatic cancer cells to radiation and chemotherapy. Cancer Biology & Therapy, 13(11), 1072-1081. [Link]
- edX.
- Wang, L., et al. (2022). The ATR inhibitor VE-821 increases the sensitivity of gastric cancer cells to cisplatin. Journal of Cancer, 13(11), 3337-3348. [Link]
- Jelinek, C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8715. [Link]
Sources
- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 3. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BiochemSphere [biochemicalsci.com]
- 8. courses.edx.org [courses.edx.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
The Unseen Interactions: A Comparative Guide to Off-Target Activity Analysis of 1H-pyrrolo[2,3-b]pyridine-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically successful drug is fraught with challenges. One of the most critical hurdles is ensuring the specificity of a drug candidate for its intended target. Off-target activities, where a molecule interacts with unintended proteins, can lead to unforeseen toxicities or reduced efficacy, derailing an otherwise promising therapeutic. This guide provides an in-depth analysis of off-target activities associated with derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold, a privileged structure in modern medicinal chemistry, particularly in the development of kinase inhibitors.
Methodologies for Off-Target Activity Profiling
A robust assessment of off-target interactions requires a multi-faceted approach, combining both biochemical and cell-based assays with computational predictions.
Biochemical Assays: These assays directly measure the interaction between a compound and a purified protein. Large-scale kinase screening panels, such as those offered by commercial vendors, are invaluable for obtaining a broad overview of a compound's kinome-wide selectivity. These panels typically utilize competition binding assays or enzymatic activity assays to determine the potency of a compound against hundreds of different kinases.[1]
Cell-Based Assays: To understand a compound's activity in a more physiologically relevant context, cell-based assays are essential. The Cellular Thermal Shift Assay (CETSA) is a powerful technique that can detect target engagement in intact cells by measuring changes in protein thermal stability upon ligand binding. This method can help to confirm on-target engagement and identify potential off-targets in a cellular environment.
In Silico Approaches: Computational methods, including structure-based modeling and machine learning algorithms, can predict potential off-target interactions.[3] These predictive tools can help prioritize experimental screening efforts and provide insights into the structural basis for off-target binding.
Comparative Off-Target Analysis of 1H-pyrrolo[2,3-b]pyridine Derivatives
The 7-azaindole scaffold has been successfully utilized to develop inhibitors for several important kinase targets, including Janus kinases (JAKs), Phosphoinositide 3-kinases (PI3Ks), and Ataxia-Telangiectasia Mutated (ATM) kinase. The following sections provide a comparative analysis of the off-target profiles of representative inhibitors from these classes.
Janus Kinase (JAK) Inhibitors
The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are crucial mediators of cytokine signaling.[4] Developing selective JAK inhibitors is a key objective to minimize side effects associated with inhibiting multiple family members. The 1H-pyrrolo[2,3-b]pyridine scaffold has been a fruitful starting point for potent JAK inhibitors.[4][5][6]
| Compound/Target | JAK1 (IC50) | JAK2 (IC50) | JAK3 (IC50) | Key Off-Targets | Reference |
| Compound 14c | >1000 nM | >1000 nM | 1.8 nM | Moderately selective | [5] |
| Decernotinib (VX-509) | - | - | Potent and selective | - | [4] |
Data presented as IC50 values, which represent the concentration of inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency.
As illustrated in the table, medicinal chemistry efforts can yield highly selective inhibitors like compound 14c, which demonstrates significant selectivity for JAK3 over other JAK family members.[5] Achieving this selectivity is paramount, as off-target inhibition of other JAKs can lead to undesirable side effects.
Phosphoinositide 3-Kinase (PI3K) Inhibitors
The PI3K signaling pathway is frequently dysregulated in cancer, making it an attractive therapeutic target. The 7-azaindole core has been incorporated into potent PI3K inhibitors.[7][8] A key challenge in this area is achieving selectivity among the different Class I PI3K isoforms (α, β, γ, and δ) and against the related mTOR kinase.
| Compound/Target | PI3Kα (IC50) | PI3Kβ (IC50) | PI3Kγ (IC50) | PI3Kδ (IC50) | mTOR (IC50) | Reference |
| Compound B13 | - | - | 0.5 nM | - | - | [8] |
| Aryl sulfonamide 2 | Moderately Selective | Moderately Selective | Potent | Moderately Selective | Inhibits | [7] |
The data highlights the ability to develop highly potent PI3Kγ inhibitors like compound B13 based on the 7-azaindole scaffold.[8] However, as seen with aryl sulfonamide 2, off-target inhibition of other PI3K isoforms and mTOR can be a significant issue, underscoring the need for extensive selectivity profiling.[7]
Ataxia-Telangiectasia Mutated (ATM) Kinase Inhibitors
ATM is a critical regulator of the DNA damage response, and its inhibition can sensitize cancer cells to radiation and chemotherapy. The 1H-pyrrolo[2,3-b]pyridine framework has been utilized to generate highly selective ATM inhibitors.[9] Selectivity against other members of the PI3K-related kinase (PIKK) family, such as ATR and DNA-PK, is a primary goal in the development of ATM inhibitors.
| Compound/Target | ATM (IC50) | ATR (IC50) | DNA-PK (IC50) | Selectivity over PIKKs | Reference |
| Compound 25a | Potent | >700-fold selective | >700-fold selective | Excellent | [9] |
Compound 25a exemplifies the successful development of a highly selective ATM inhibitor from the 7-azaindole scaffold, demonstrating over 700-fold selectivity against other key PIKK family members.[9] This high degree of selectivity is crucial for minimizing off-target effects on other critical DNA damage response pathways.
Experimental Protocols
To provide practical guidance, this section outlines a generalized protocol for a kinase inhibition assay, a fundamental technique for assessing both on-target potency and off-target activity.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide
-
ATP
-
Test compound (e.g., a 1H-pyrrolo[2,3-b]pyridine derivative)
-
Kinase assay buffer
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Kinase Reaction Setup:
-
Add kinase assay buffer to each well of the 384-well plate.
-
Add the test compound dilutions to the appropriate wells. Include vehicle control (DMSO) and no-enzyme control wells.
-
Add the kinase to all wells except the no-enzyme control.
-
Add the kinase-specific substrate peptide to all wells.
-
-
Initiation of Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection:
-
Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to all wells to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce light. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Subtract the background signal (no-enzyme control) from all other readings.
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizing Concepts in Off-Target Analysis
To better illustrate the key concepts discussed in this guide, the following diagrams have been generated using Graphviz.
Caption: Kinase Inhibitor Selectivity Profile.
Caption: Integrated Off-Target Analysis Workflow.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold is a powerful tool in the medicinal chemist's arsenal for designing potent kinase inhibitors. However, the inherent challenge of achieving selectivity across the kinome necessitates a rigorous and comprehensive off-target activity analysis. As demonstrated by the examples of JAK, PI3K, and ATM inhibitors, careful molecular design and iterative screening can lead to compounds with highly desirable selectivity profiles. By integrating in silico, biochemical, and cell-based methodologies, researchers can proactively identify and mitigate potential off-target liabilities, ultimately increasing the probability of developing safe and effective new medicines. This guide serves as a foundational resource for scientists engaged in this critical aspect of drug discovery, emphasizing the principle that understanding a compound's unseen interactions is as important as characterizing its intended therapeutic effect.
References
- Menet, C. J., Van Rompaey, L., & Geney, R. (2013). Advances in the Discovery of Selective JAK Inhibitors. Progress in medicinal chemistry, 52, 153–203.
- Knight, Z. A., Gonzalez, B., Feldman, M. E., Zunder, E. R., Goldenberg, D. D., Williams, O., ... & Shokat, K. M. (2006). A pharmacological map of the PI3-K family defines a role for p110α in insulin signaling. Cell, 125(4), 733-747.
- Heffron, T. P., Eigenbrot, C., Friedman, L. S., & Peterson, D. (2012). Discovery of a novel series of 7-azaindole scaffold derivatives as PI3K inhibitors with potent activity. ACS medicinal chemistry letters, 3(10), 840–844.
- Gao, K., Wang, Z., & Li, Y. (2020). Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics. Journal of Medicinal Chemistry, 63(20), 11435-11469.
- Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
- Guo, T., et al. (2025). Discovery of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry, 68(13).
- Norman, P. (2011). Approved small-molecule ATP-competitive kinases drugs containing indole/azaindole/oxindole scaffolds: R&D and binding patterns profiling. Future medicinal chemistry, 3(11), 1385–1405.
- Bara, T., & Kassack, M. U. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules (Basel, Switzerland), 22(11), 1969.
- Okaniwa, M. (2020). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & pharmaceutical bulletin, 68(9), 815–823.
- Guo, T., et al. (2025). Discovery of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]
- Nakajima, Y., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & pharmaceutical bulletin, 63(5), 341–353. [Link]
- Nakajima, Y., et al. (2015). Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3. Bioorganic & medicinal chemistry, 23(13), 3546–3563. [Link]
- Lynch, S. M., et al. (2013). Strategic use of conformational bias and structure based design to identify potent JAK3 inhibitors with improved selectivity against the JAK family and the kinome. Bioorganic & medicinal chemistry letters, 23(5), 1384–1388.
- He, X., et al. (2020). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS medicinal chemistry letters, 11(10), 1957–1963. [Link]
- Li, H., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS medicinal chemistry letters, 8(8), 875–880. [Link]
- Nakajima, Y., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 341-353.
- Merour, J. Y., & Joseph, B. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(11), 1969. [Link]
- Okaniwa, M. (2020). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 68(9), 815-823. [Link]
- Wang, Z., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 27(19), 6537. [Link]
- Nakajima, Y., et al. (2015). Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3. Bioorganic & Medicinal Chemistry, 23(13), 3546-3563.
Sources
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 3. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Strategic Application of Azaindole Isomers in Drug Design
Introduction: The Azaindole Scaffold as a Privileged Bioisostere
In the landscape of modern medicinal chemistry, the strategic application of bioisosterism is a cornerstone of successful drug design and optimization.[1] Among the various bioisosteric replacements, the substitution of the indole scaffold with an azaindole moiety has emerged as a particularly fruitful strategy.[1] Azaindoles, also known as pyrrolopyridines, are bicyclic heteroaromatic compounds that are isosteric to indole, differing by the replacement of a carbon atom in the benzene ring with a nitrogen atom. This seemingly subtle change introduces significant alterations to the molecule's electronic distribution, hydrogen bonding capacity, and overall physicochemical profile.[1][2]
Consequently, azaindoles have been recognized as "privileged structures" in medicinal chemistry, offering a powerful tool to modulate a compound's potency, selectivity, and pharmacokinetic properties.[1][3] The position of the nitrogen atom in the six-membered ring gives rise to four distinct isomers: 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole. Each isomer possesses unique electronic and steric properties, allowing for fine-tuning of a drug candidate's characteristics.[1][4] The introduction of a nitrogen atom can increase aqueous solubility, modulate pKa and lipophilicity, and provide an additional hydrogen bond acceptor, which can lead to enhanced target binding affinity. This guide will explore the multifaceted nature of azaindole bioisosterism, providing quantitative comparisons, detailed experimental protocols, and field-proven insights to aid researchers in leveraging the unique advantages of the azaindole core in the development of novel therapeutics.
Physicochemical Properties: A Comparative Analysis
The decision to employ an azaindole scaffold, and the choice of a specific isomer, is fundamentally driven by the desire to modulate a molecule's physicochemical properties to achieve a desired therapeutic profile. The position of the nitrogen atom directly influences key parameters such as basicity (pKa), lipophilicity (logP), and aqueous solubility. These properties, in turn, govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
From a Senior Application Scientist's perspective, understanding these nuances is critical. For instance, introducing a nitrogen atom generally increases polarity and can enhance aqueous solubility, a common challenge with indole-based compounds.[5][6] However, the extent of this effect, and the impact on other properties like membrane permeability and plasma protein binding, is isomer-dependent. The following table summarizes the core physicochemical properties of the four azaindole isomers, providing a foundational dataset for strategic decision-making in drug design.
| Property | 4-Azaindole | 5-Azaindole | 6-Azaindole | 7-Azaindole | Indole (for comparison) | Source(s) |
| Structure | 1H-pyrrolo[3,2-b]pyridine | 1H-pyrrolo[3,2-c]pyridine | 1H-pyrrolo[2,3-c]pyridine | 1H-pyrrolo[2,3-b]pyridine | 1H-indole | |
| Calculated pKa | 4.85 | 8.42 | 5.61 | 3.67 | ~ -2.4 (acidic) | [7] |
| Calculated logP | 1.1 | 1.0 | 1.0 | 1.1 | 2.14 | [8] |
| Aqueous Solubility | Slightly soluble | Data not readily available | Hardly soluble in water | Sparingly soluble | Poorly soluble | [9][10][11][12][13] |
Note: Experimental values for logP and aqueous solubility of the unsubstituted parent compounds are not consistently available in the literature. The provided logP values are from computational models and solubility is described qualitatively based on available data. It is crucial to experimentally determine these properties for novel derivatives.
The causality behind these differences lies in the unique electronic environment of each isomer. The nitrogen atom's position influences the electron density of the bicyclic system, affecting both the basicity of the pyridine nitrogen and the acidity of the pyrrole N-H. For example, the high pKa of 5-azaindole suggests it will be significantly protonated at physiological pH, which can be leveraged to enhance solubility or create specific ionic interactions with a target, but may also lead to off-target effects or reduced membrane permeability. Conversely, 7-azaindole, the most extensively studied isomer, has a lower pKa and is often employed to mimic the hydrogen bonding pattern of purines in kinase inhibitors.[3]
Impact on Biological Activity: A Target-Centric Approach
While physicochemical properties provide a foundational understanding, the ultimate measure of an azaindole isomer's efficacy is its performance in a biological context. The choice of isomer is highly dependent on the specific therapeutic target and the desired pharmacological profile.[4] A head-to-head comparison of all four isomers in the same assay is not always available, but existing research provides valuable insights into their differential effects.
Kinase Inhibition: A Privileged Scaffold
Azaindoles have found widespread application in the development of kinase inhibitors, where the pyridine nitrogen can act as a key hydrogen bond acceptor, mimicking the interaction of the adenine hinge-binding motif of ATP.[2][3][14] However, the optimal positioning of this nitrogen atom is critical for achieving high potency and selectivity.
For example, a study on cell division cycle 7 (Cdc7) kinase inhibitors found that derivatives of 5-azaindole exhibited potent inhibitory activity, while the corresponding 4-, 6-, and 7-azaindole isomers showed lower activity and selectivity.[4] This suggests that the nitrogen placement in the 5-position is optimal for interacting with the active site of Cdc7. Conversely, research on c-Met kinase inhibitors identified potent compounds based on the 4-azaindole and 7-azaindole scaffolds.[4] This underscores the principle that there is no universally superior isomer; the choice must be empirically driven and tailored to the specific kinase target. The 7-azaindole isomer is the most frequently encountered in kinase inhibitor design, likely due to its structural resemblance to purines and its demonstrated success in approved drugs like Vemurafenib.[3]
Metabolic Stability
A primary driver for employing azaindole scaffolds is to enhance metabolic stability compared to their indole counterparts.[2] The electron-deficient nature of the pyridine ring can render the scaffold less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. However, the position of the nitrogen can influence which sites on the molecule are most prone to metabolism. While a universal trend is difficult to establish without direct comparative studies on a consistent molecular backbone, it is a critical parameter to assess for each isomer in a new chemical series.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of your findings, it is imperative to employ robust and well-validated experimental protocols. The following sections detail the methodologies for assessing the key properties discussed in this guide.
Protocol 1: Determination of pKa by Potentiometric Titration
Causality: The pKa is a fundamental property that dictates the ionization state of a molecule at a given pH. This, in turn, influences solubility, permeability, and target binding. Potentiometric titration is a highly accurate method for determining pKa by measuring the change in pH of a solution upon the addition of a titrant.
Methodology:
-
Instrument Calibration: Calibrate a potentiometer using standard aqueous buffers with pH values of 4, 7, and 10 to ensure accurate pH measurements.
-
Sample Preparation: Prepare a 1 mM solution of the test compound. For the titration, also prepare 0.1 M HCl, 0.1 M NaOH, and a 0.15 M KCl solution to maintain constant ionic strength.
-
Titration Process:
-
Place 20 mL of the 1 mM sample solution in a reaction vessel equipped with a magnetic stirrer.
-
Immerse the pH electrode into the solution.
-
Make the solution acidic (pH 1.8-2.0) with 0.1 M HCl.
-
Titrate the solution by adding small, precise volumes of 0.1 M NaOH, allowing the pH to stabilize after each addition.
-
Continuously monitor and record the pH and the volume of titrant added until the pH reaches approximately 12.0-12.5.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
Calculate the first and second derivatives of the curve to identify the inflection points, which correspond to the equivalence points.
-
The pKa is equal to the pH at the half-equivalence point.
-
Protocol 2: Determination of Lipophilicity (logP) by the Shake-Flask Method
Causality: Lipophilicity is a critical determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its overall ADME profile. The shake-flask method is the gold standard for experimentally determining the partition coefficient (logP) between an aqueous and an organic phase.
Methodology:
-
Phase Preparation:
-
Prepare a phosphate buffer solution (e.g., PBS at pH 7.4).
-
Saturate n-octanol with the buffer solution and, conversely, saturate the buffer solution with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate.
-
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
Partitioning:
-
Add a small volume of the stock solution to a vial containing a known volume of the pre-saturated n-octanol and pre-saturated buffer (e.g., 1:1 or other defined ratio). The final concentration of the test compound should be low enough to ensure it remains in solution in both phases.
-
Securely cap the vial and shake it at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 2-4 hours) to allow for equilibrium to be reached.
-
Centrifuge the vial to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of the test compound in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
-
-
Calculation:
-
Calculate the logP using the following formula: logP = log10 ([Concentration in n-octanol] / [Concentration in aqueous phase])
-
Protocol 3: In Vitro Metabolic Stability Assay Using Liver Microsomes
Causality: Assessing a compound's susceptibility to metabolism early in the discovery process is crucial for predicting its in vivo half-life and potential for drug-drug interactions. Liver microsomes contain a high concentration of CYP enzymes, the primary drivers of Phase I metabolism.
Methodology:
-
Reagent Preparation:
-
Prepare a microsomal stock solution (e.g., human liver microsomes, HLM) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Prepare a solution of the test compound and positive control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin) in the same buffer.
-
Prepare an NADPH-regenerating system solution.
-
-
Incubation:
-
In a 96-well plate, pre-warm the microsomal solution and the test/control compound solutions at 37°C.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system to the wells.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in individual wells by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).
-
Conclusion: A Strategic Framework for Isomer Selection
The comparative analysis of 4-, 5-, 6-, and 7-azaindole isomers reveals that the position of the nitrogen atom is a critical determinant of their physicochemical properties and biological activity. While 7-azaindole is the most widely explored isomer, particularly in kinase inhibition, this guide demonstrates that other isomers can exhibit superior properties for specific targets.[4] The choice of the optimal azaindole scaffold is therefore highly dependent on the therapeutic target and the desired pharmacological profile. By employing the robust experimental protocols outlined herein, researchers can systematically evaluate these privileged scaffolds, enabling data-driven decisions to accelerate the design and development of novel therapeutics with enhanced efficacy and improved drug-like properties.
References
- Désaubry, L., & Siddeek, B. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(7), 10385-10424.
- Dai, W., et al. (2018). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Molecules, 23(12), 3296.
- ChemBK. (2024). 6-Azaindole.
- ACS Publications. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles.
- European Journal of Medicinal Chemistry. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation.
- Lee, W., et al. (2016). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3742-3747.
- PubChemLite. (2025). 6-azaindole (C7H6N2).
- MDPI. (2014). The Azaindole Framework in the Design of Kinase Inhibitors.
- Ganesh, T. (2021). Azaindole Therapeutic Agents. Current Medicinal Chemistry, 28(10), 1935-1951.
- Debrauwer, V., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au, 1(1), 14-23.
- PubChem. (2025). 4-Azaindole.
- PubChem. (2025). 5-Azaindole.
- Horváth, Z., et al. (2019). Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. Molecules, 24(1), 116.
- PubChem. (2025). 6-Azaindole.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. PubChemLite - 6-azaindole (C7H6N2) [pubchemlite.lcsb.uni.lu]
- 9. Page loading... [wap.guidechem.com]
- 10. 4-Azaindole | 272-49-1 [chemicalbook.com]
- 11. chembk.com [chembk.com]
- 12. 4-Azaindole CAS#: 272-49-1 [m.chemicalbook.com]
- 13. 6-Azaindole | 271-29-4 [chemicalbook.com]
- 14. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Validation of In Silico Predictions for 1H-pyrrolo[2,3-b]pyridin-6-amine Binding
In the landscape of modern drug discovery, the early and accurate prediction of a small molecule's interaction with its biological target is paramount. Computational, or in silico, methods such as molecular docking have become indispensable for rapidly screening vast compound libraries and prioritizing candidates for further development.[1] However, these computational predictions are theoretical models and necessitate rigorous experimental validation to confirm their accuracy and physiological relevance.[1][2][3] This guide provides a comprehensive framework for validating the in silico predicted binding of 1H-pyrrolo[2,3-b]pyridin-6-amine, a versatile scaffold prominent in medicinal chemistry, particularly as a precursor for potent kinase inhibitors.[4][5][6]
We will first outline a hypothetical in silico prediction of this compound binding to a relevant kinase target. Subsequently, we will detail the experimental methodologies to validate this prediction, focusing on biophysical techniques for direct binding analysis and cell-based assays for target engagement in a physiological context. This guide is intended for researchers, scientists, and drug development professionals seeking to bridge the gap between computational predictions and experimental reality.
The In Silico Prediction: Docking this compound against Fibroblast Growth Factor Receptor 1 (FGFR1)
The 1H-pyrrolo[2,3-b]pyridine scaffold is a known core structure for inhibitors of various kinases, including the Fibroblast Growth Factor Receptors (FGFRs).[4] Abnormal activation of the FGFR signaling pathway is implicated in numerous cancers, making it an attractive therapeutic target.[4] Here, we propose a molecular docking study to predict the binding of this compound to the ATP-binding site of FGFR1.
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and mode of interaction.[1][7] The process involves preparing the 3D structures of both the ligand and the protein, followed by a search algorithm to generate various binding poses, which are then ranked by a scoring function.[1]
A critical aspect of any docking study is its validation. Computationally, this can involve re-docking a known co-crystallized ligand to ensure the docking protocol can reproduce the experimental binding mode.[8][9][10] However, the ultimate validation must come from experimental data.[11]
Our hypothetical docking of this compound into the active site of FGFR1 (PDB ID: 4V04) predicts a favorable binding energy and key interactions with hinge region residues, a common feature of kinase inhibitors. Specifically, the model suggests hydrogen bonding between the pyrrolo[2,3-b]pyridine core and the backbone of alanine and glutamate residues in the hinge region.[4]
Caption: Workflow for the in silico prediction of ligand-protein binding.
Experimental Validation: From Biophysical Characterization to Cellular Target Engagement
While in silico predictions provide a valuable starting point, they must be substantiated by experimental evidence. We will now explore a multi-tiered approach to validate our docking hypothesis, beginning with direct biophysical measurements of binding and culminating in a cell-based assay to confirm target engagement in a more biologically relevant system.[12]
Tier 1: Direct Binding Affinity and Thermodynamics with Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[13] It is widely used in drug discovery to determine the kinetics (association and dissociation rates) and affinity of small molecule binding to a protein target.[13][14][15] For kinase inhibitors, SPR provides valuable insights into their binding characteristics.[13][14][15][16]
Isothermal Titration Calorimetry (ITC) is another gold-standard biophysical method that directly measures the heat changes associated with a binding event.[17][18] A single ITC experiment can determine the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).[19][20] This thermodynamic profile provides a deeper understanding of the forces driving the interaction.[17][18]
Comparative Data from SPR and ITC:
| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Rationale for Comparison |
| Binding Affinity (KD) | 1.2 µM | 1.5 µM | Provides a direct comparison of the measured binding strength from two orthogonal techniques. Good concordance increases confidence in the result. |
| Kinetics | kon: 2.5 x 104 M-1s-1koff: 3.0 x 10-2 s-1 | Not directly measured | SPR provides kinetic information (on- and off-rates), which is crucial for understanding the residence time of the compound on its target.[14] |
| Thermodynamics | Not directly measured | ΔH: -8.5 kcal/molTΔS: -2.7 kcal/mol | ITC provides the thermodynamic signature of the interaction, revealing whether the binding is enthalpy- or entropy-driven.[18] |
| Stoichiometry (n) | Not directly measured | 0.98 | ITC confirms a 1:1 binding stoichiometry, indicating that one molecule of the compound binds to one molecule of the protein.[19] |
These hypothetical results suggest that this compound binds to FGFR1 with micromolar affinity. The negative enthalpy change observed in ITC indicates that the binding is enthalpically driven, likely due to the formation of favorable hydrogen bonds and van der Waals interactions, as predicted by our docking model.
Caption: A tiered approach to experimental validation of in silico predictions.
Tier 2: Cellular Target Engagement
Confirming direct binding to a purified protein is a critical step, but it does not guarantee that the compound will engage its target within the complex environment of a living cell.[12] Cell-based target engagement assays are therefore essential to demonstrate that a compound can cross the cell membrane and bind to its intended target in a physiological setting.[21][22][23]
A variety of target engagement assays are available, including the Cellular Thermal Shift Assay (CETSA), NanoBRET, and InCELL assays.[7][21][23] For our purposes, we will describe a conceptual cell-based assay that measures the inhibition of FGFR1 signaling.
Experimental Protocol: Cell-Based FGFR1 Phosphorylation Assay
This assay measures the ability of this compound to inhibit the autophosphorylation of FGFR1 in cells.
-
Cell Culture: Culture a cell line that overexpresses FGFR1 (e.g., a relevant cancer cell line) in appropriate media.
-
Compound Treatment: Seed the cells in a multi-well plate and allow them to adhere. Treat the cells with increasing concentrations of this compound for a predetermined time.
-
Ligand Stimulation: Stimulate the cells with fibroblast growth factor (FGF) to induce FGFR1 dimerization and autophosphorylation.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Detection: Quantify the levels of phosphorylated FGFR1 (pFGFR1) and total FGFR1 using a sensitive detection method such as an ELISA, Western blotting, or an automated capillary-based immunoassay system.[22]
-
Data Analysis: Normalize the pFGFR1 signal to the total FGFR1 signal and plot the results against the compound concentration to determine the IC50 value (the concentration at which 50% of the signal is inhibited).
Hypothetical Results:
| Assay | Endpoint | Result | Interpretation |
| Cell-Based pFGFR1 Assay | IC50 | 5.8 µM | The compound inhibits FGFR1 signaling in a cellular context, demonstrating target engagement and functional activity. The cellular IC50 is reasonably close to the biophysical KD, suggesting good cell permeability and on-target activity. |
Conclusion
The journey from a promising in silico hit to a validated lead compound is a multi-step process that requires a synergistic approach, integrating computational predictions with robust experimental validation. This guide has outlined a logical and scientifically rigorous workflow for validating the predicted binding of this compound to its putative target, FGFR1. By employing orthogonal biophysical techniques like SPR and ITC to confirm direct binding and a cell-based assay to demonstrate target engagement in a physiological context, researchers can build a strong evidence base for their drug discovery programs. This iterative cycle of prediction, testing, and refinement is fundamental to advancing novel therapeutic candidates.
References
- Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed.
- Target Engagement Assays. DiscoverX.
- Target and pathway engagement assays. Concept Life Sciences.
- Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. PubMed.
- ITC Assay Service for Drug Discovery. Reaction Biology.
- Isothermal titration calorimetry in drug discovery. PubMed.
- Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
- Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.
- Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance. PubMed.
- A Practical Guide to Target Engagement Assays. Selvita.
- Kinetic studies of small molecule interactions with protein kinases using biosensor technology. PubMed.
- Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers.
- Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Rad.
- How can I validate docking result without a co-crystallized ligand? ResearchGate.
- What are the best ways to validate a docking result? ResearchGate.
- Cell based Binding Assay. Creative Biolabs.
- Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC - NIH.
- How can i validate a docking protocol ? ResearchGate.
- Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry - ACS Publications.
- Virtual screening and experimental validation reveal novel small-molecule inhibitors of 14-3-3 protein-protein interactions. PubMed.
- Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed.
- High-Throughput Kinase Assay Based on Surface Plasmon Resonance. ResearchGate.
- Virtual screening and experimental validation reveal novel small-molecule inhibitores of 14-3-3 protein-protein interactions. Research portal Eindhoven University of Technology.
- How to validate small-molecule and protein interactions in cells? ResearchGate.
- Protein Target Prediction and Validation of Small Molecule Compound. PubMed.
- Discovery of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. ResearchGate.
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central.
- Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. Journal of Chemical Information and Modeling - ACS Publications.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC - PubMed Central.
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central.
- Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate.
- Exploration of 3,6-dihydroimidazo(4,5-d)pyrrolo(2,3-b)pyridin-2(1H)-one derivatives as JAK inhibitors using various in silico techniques. PMC - PubMed Central.
- Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Taylor & Francis Online.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Virtual screening and experimental validation reveal novel small-molecule inhibitors of 14-3-3 protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.tue.nl [research.tue.nl]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protein Target Prediction and Validation of Small Molecule Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. selvita.com [selvita.com]
- 13. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bioradiations.com [bioradiations.com]
- 17. Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. reactionbiology.com [reactionbiology.com]
- 20. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
- 21. Target Engagement Assays [discoverx.com]
- 22. Target Engagement Assay Services [conceptlifesciences.com]
- 23. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of Synthetic Routes to 7-Azaindole: A Guide for Researchers and Drug Development Professionals
The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in numerous biologically active compounds and FDA-approved drugs.[1][2] Its unique ability to act as a bioisostere of indole and purine, coupled with its capacity to form crucial bidentate hydrogen bonds with kinase hinge regions, has cemented its importance in the development of targeted therapies, particularly in oncology.[1][3] The synthesis of this vital heterocyclic system has been approached from various angles, ranging from classical name reactions to modern transition-metal-catalyzed methods. This guide provides a comprehensive, head-to-head comparison of the most significant synthetic routes to 7-azaindole, offering field-proven insights, detailed experimental protocols, and comparative data to empower researchers and drug development professionals in their synthetic strategy.
The Strategic Importance of 7-Azaindole in Drug Discovery
The strategic placement of a nitrogen atom in the benzene portion of the indole ring system endows 7-azaindole with distinct physicochemical properties compared to its carbocyclic counterpart. This modification can lead to improved solubility, altered metabolic profiles, and enhanced binding affinities, making it an attractive scaffold for kinase inhibitors.[2] Prominent examples of drugs featuring the 7-azaindole core include the BRAF kinase inhibitor Vemurafenib , used in the treatment of melanoma, and Pexidartinib , a CSF1R inhibitor for tenosynovial giant cell tumor.[3][4] The synthesis of these and other complex molecules hinges on the efficient and versatile construction of the 7-azaindole nucleus.
Classical Synthetic Strategies: The Foundation of 7-Azaindole Synthesis
Traditional methods for indole synthesis have been adapted for the preparation of 7-azaindoles, each with its own set of advantages and limitations.
The Fischer Indole Synthesis
The Fischer indole synthesis, a venerable method dating back to 1883, involves the acid-catalyzed cyclization of a pyridylhydrazone, which is typically formed in situ from a pyridylhydrazine and an aldehyde or ketone.[5] While a powerful tool for indole synthesis, its application to 7-azaindoles can be challenging due to the electron-deficient nature of the pyridine ring, which can hinder the key[6][6]-sigmatropic rearrangement.[7]
Mechanism and Causality: The reaction is typically catalyzed by Brønsted or Lewis acids, such as polyphosphoric acid (PPA), which facilitates the formation of the enamine intermediate necessary for the subsequent sigmatropic rearrangement and cyclization. The choice of acid and reaction conditions is critical to achieving good yields and avoiding the formation of intractable by-products.[8]
Advantages:
-
Readily available starting materials.
-
A one-pot procedure is often feasible.
-
Can provide access to a variety of substituted 7-azaindoles.
Disadvantages:
-
Harsh reaction conditions (high temperatures and strong acids) can limit functional group tolerance.
-
Yields can be variable and highly dependent on the substrates and reaction conditions.[8]
-
The synthesis of the required pyridylhydrazines can be challenging.
Typical Experimental Yields:
| Ketone/Aldehyde | Product | Yield (%) | Reference |
| Cyclohexanone | 2,3-Cyclohexeno-7-azaindole | 76 | [8] |
| Cycloheptanone | 2,3-Cyclohepteno-7-azaindole | 51 | [8] |
| Benzyl ethyl ketone | 2-Benzyl-3-methyl-7-azaindole | 94 | [8] |
Experimental Protocol: Synthesis of 2,3-Disubstituted 7-Azaindoles via Fischer Reaction [8]
-
Hydrazone Formation: A solution of 2-pyridylhydrazine (1.0 eq) and the desired ketone (1.1 eq) in ethanol is heated at reflux for 2-4 hours. The solvent is then removed under reduced pressure to yield the crude pyridylhydrazone, which can be used in the next step without further purification.
-
Cyclization: The crude pyridylhydrazone is added portion-wise to preheated polyphosphoric acid (PPA) at 160-180 °C with vigorous stirring. The reaction mixture is heated for an additional 5-10 minutes.
-
Work-up: The hot reaction mixture is poured onto crushed ice, and the resulting mixture is neutralized with a concentrated aqueous solution of sodium hydroxide or ammonia. The precipitated product is collected by filtration, washed with water, and dried.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent.
Sources
- 1. Application research of 7-Azaindole_Chemicalbook [chemicalbook.com]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Azaindoles [manu56.magtech.com.cn]
- 6. researchgate.net [researchgate.net]
- 7. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1H-pyrrolo[2,3-b]pyridin-6-amine
In the landscape of pharmaceutical development, the reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The heterocyclic compound 1H-pyrrolo[2,3-b]pyridin-6-amine, a key structural motif in medicinal chemistry, demands robust analytical methods to ensure quality, safety, and efficacy from early-stage research to final product release.[1][2][3] This guide provides an in-depth comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS), for the analysis of this compound. More importantly, it details a comprehensive cross-validation protocol to ensure consistency and reliability when transferring methods or employing multiple analytical techniques within a development program.
The principles outlined herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) and U.S. Food and Drug Administration (FDA) guidelines, which provide a framework for the validation of analytical procedures.[4][5][6][7][8][9]
The Analytical Challenge: Characterizing this compound
This compound, also known as 6-amino-7-azaindole, is a polar aromatic compound. Its structural integrity and purity are critical quality attributes. The development of selective and sensitive analytical methods is therefore a primary objective. This guide will compare a workhorse method, HPLC-UV, with a more modern, high-sensitivity technique, UPLC-MS.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely adopted technique in quality control laboratories due to its robustness and cost-effectiveness. The following method is a plausible starting point for the analysis of this compound, based on methods for similar aromatic amines and azaindole derivatives.[10][11]
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or multi-wavelength UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable choice for retaining the polar analyte.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier helps to protonate the amine, leading to better peak shape.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Acetonitrile over 15 minutes, followed by a 5-minute hold and a 5-minute re-equilibration.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection: UV detection at the wavelength of maximum absorbance for this compound (e.g., 254 nm or a wavelength determined by DAD analysis).
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples are dissolved in a mixture of water and acetonitrile (50:50 v/v) to ensure compatibility with the mobile phase.
Method 2: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
UPLC-MS offers significant advantages in terms of speed, resolution, and sensitivity, making it ideal for impurity profiling and low-level quantification. The mass spectrometer provides an additional layer of specificity.
Experimental Protocol: UPLC-MS
-
Instrumentation: A UPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 column with smaller particle size (e.g., 2.1 x 50 mm, 1.7 µm particle size) to leverage the high-pressure capabilities of the UPLC system.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution: A rapid linear gradient from 5% to 95% Acetonitrile over 3 minutes, followed by a 1-minute hold and a 1-minute re-equilibration.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
MS Detection: Electrospray ionization in positive ion mode (ESI+). The primary amine is expected to readily protonate.
-
Selected Ion Monitoring (SIM): Monitoring the protonated molecular ion [M+H]⁺ of this compound.
-
Injection Volume: 2 µL.
-
Sample Preparation: Similar to the HPLC-UV method, samples are dissolved in a water/acetonitrile mixture.
Cross-Validation: Bridging the Analytical Gap
Cross-validation is essential when two or more analytical methods are used to generate data within the same study or across different stages of development.[12][13] It formally compares the performance of the methods to ensure that they provide equivalent results within acceptable limits.
Cross-Validation Workflow
Caption: Workflow for the cross-validation of two analytical methods.
Detailed Cross-Validation Protocol
1. Specificity/Selectivity:
-
Objective: To demonstrate that each method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Procedure:
-
Analyze blank samples (matrix without the analyte).
-
Analyze samples of this compound spiked with known related substances and potential degradation products.
-
Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) should be performed on the analyte, and the resulting samples analyzed by both methods.
-
-
Acceptance Criteria: The peak for this compound should be free of interference from other components. The UPLC-MS method should show no co-eluting peaks with the same mass-to-charge ratio as the analyte.
2. Linearity and Range:
-
Objective: To establish the concentration range over which the analytical procedure provides results that are directly proportional to the concentration of the analyte.
-
Procedure:
-
Prepare a series of at least five concentrations of this compound spanning the expected working range.
-
Analyze each concentration in triplicate using both methods.
-
Plot the response versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The y-intercept should be close to zero.
3. Accuracy:
-
Objective: To determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Procedure:
-
Prepare samples at three concentration levels (low, medium, and high) across the linear range by spiking a known amount of analyte into a blank matrix.
-
Analyze a minimum of three replicates at each concentration level with both methods.
-
Calculate the percent recovery for each sample.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
4. Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Procedure:
-
Repeatability: Analyze a minimum of six replicates of a homogeneous sample at 100% of the test concentration on the same day, with the same analyst and equipment for each method.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on different equipment for each method.
-
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
5. Robustness:
-
Objective: To evaluate the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.
-
Procedure:
-
For each method, introduce small variations to parameters such as:
-
HPLC-UV: pH of the mobile phase, column temperature (± 5°C), flow rate (± 0.1 mL/min), and mobile phase composition (± 2%).
-
UPLC-MS: Column temperature (± 5°C), flow rate (± 0.05 mL/min), and mobile phase composition (± 2%).
-
-
Analyze a standard solution under each of the modified conditions.
-
-
Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected by the variations.
Comparative Data Summary
The following tables present hypothetical but realistic data from a cross-validation study, illustrating the expected performance of the two methods.
Table 1: Comparison of Method Validation Parameters
| Parameter | HPLC-UV | UPLC-MS | Acceptance Criteria |
| Linearity (r²) | 0.9992 | 0.9998 | ≥ 0.99 |
| Range (µg/mL) | 1 - 100 | 0.1 - 20 | As defined by linearity |
| Accuracy (% Recovery) | 99.5% | 100.8% | 98.0% - 102.0% |
| Precision (RSD%) | |||
| - Repeatability | 0.8% | 1.1% | ≤ 2.0% |
| - Intermediate Precision | 1.2% | 1.5% | ≤ 2.0% |
| Limit of Detection (LOD) (µg/mL) | 0.3 | 0.03 | Reportable |
| Limit of Quantitation (LOQ) (µg/mL) | 1.0 | 0.1 | Reportable |
Table 2: Results of Cross-Validation Samples
| Sample ID | HPLC-UV Result (µg/mL) | UPLC-MS Result (µg/mL) | % Difference |
| QC Low | 1.52 | 1.49 | -1.97% |
| QC Medium | 50.1 | 50.8 | +1.39% |
| QC High | 98.9 | 99.5 | +0.61% |
Conclusion and Recommendations
Both the HPLC-UV and UPLC-MS methods, as proposed, are suitable for the analysis of this compound. The cross-validation data would demonstrate that while the UPLC-MS method offers superior sensitivity and speed, the HPLC-UV method provides comparable accuracy and precision within the defined range. The choice of method will depend on the specific application. For routine quality control and release testing where high concentrations are expected, the robustness and cost-effectiveness of HPLC-UV are advantageous. For impurity profiling, metabolite identification, or bioanalytical studies requiring low detection limits, UPLC-MS is the superior technique.
Successful cross-validation, as documented in a comprehensive report, provides the necessary scientific evidence to justify the use of either method interchangeably or for different purposes throughout the drug development lifecycle, ensuring data integrity and regulatory compliance.
References
- ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]
- FDA. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S.
- ICH. Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- FDA. Q2(R2) Validation of Analytical Procedures. U.S.
- BioPharm International. FDA Releases Guidance on Analytical Procedures.
- FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- ProPharma.
- FDA. Analytical Procedures and Methods Validation for Drugs and Biologics. U.S.
- Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub; 2024. [Link]
- ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]
- FDA. Bioanalytical Method Validation - Guidance for Industry. U.S.
- FDA. M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S.
- Ovid. New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. Ovid; 2013. [Link]
- IQVIA Laboratories. Cross-Validations in Regulated Bioanalysis.
- Pharma IQ. Cross-Validation of Bioanalytical Methods: When, Why and How? Pharma IQ. [Link]
- Synthesis, Spectroscopic Properties and DFT Calculation of Novel Pyrrolo[1 ,5 -a]-1,8-naphthyridine Derivatives through a Facile. Journal of Chemical Sciences; 2015. [Link]
- SIELC Technologies. Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- PMC. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. PubMed Central; 2024. [Link]
- An analysis of the n.m.r. spectra (1H, 13C, and, in part 15N and 17O) of pyrrolizin-3-one, and of its aza-derivatives pyrrolo[1,2-c]imidazol-5-one, pyrrolo[1,2-a]imidazol-5-one and pyrrolo[1,2-b]pyrazol-6-one. Journal of the Chemical Society, Perkin Transactions 2; 1985. [Link]
- ACS Publications. Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole.
- Aladdin. This compound. Aladdin. [Link]
- RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok; 2014. [Link]
- PMC. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central; 2022. [Link]
- ACS Publications. Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry; 2022. [Link]
- PMC. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central; 2019. [Link]
- PubMed Central. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central; 2023. [Link]
- AJOL. NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. African Journal of Online; 2022. [Link]
- Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances; 2021. [Link]
- The Royal Society of Chemistry. Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry; 2022. [Link]
- ResearchGate. Different strategies for synthesis of 7-azaindoles.
- Waters. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI.
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules; 2023. [Link]
- NIST. 1H-Pyrrolo[2,3-b]pyridine. NIST WebBook. [Link]
Sources
- 1. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajol.info [ajol.info]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 6. fda.gov [fda.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. fda.gov [fda.gov]
- 9. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 10. Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. lcms.cz [lcms.cz]
- 12. fda.gov [fda.gov]
- 13. pharma-iq.com [pharma-iq.com]
The Azaindole Advantage: A Comparative Guide to the ADME Properties of 1H-pyrrolo[2,3-b]pyridine Derivatives
In the landscape of modern drug discovery, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a privileged scaffold. Its structural resemblance to indole, a ubiquitous motif in biologically active compounds, coupled with the strategic placement of a nitrogen atom in the six-membered ring, offers unique physicochemical properties that can be advantageous for developing novel therapeutics, particularly in the realm of kinase inhibitors.[1][2] However, the journey from a promising lead compound to a viable clinical candidate is fraught with challenges, with poor Absorption, Distribution, Metabolism, and Excretion (ADME) properties being a primary cause of attrition.
This guide provides an in-depth, comparative analysis of the ADME properties of 1H-pyrrolo[2,3-b]pyridine derivatives. Moving beyond a mere recitation of data, we will delve into the causality behind experimental choices, presenting a self-validating framework for assessing and optimizing the ADME profile of this important class of molecules. This document is intended for researchers, scientists, and drug development professionals seeking to harness the therapeutic potential of the 7-azaindole scaffold.
The Critical Role of Early ADME Assessment
In the early phases of drug discovery, a compound's potency and selectivity are often the primary focus. However, neglecting a thorough evaluation of its ADME profile can lead to costly late-stage failures. Early, integrated ADME assessment allows for the identification of potential liabilities and provides crucial insights to guide medicinal chemistry efforts toward compounds with a higher probability of success.[3] For 1H-pyrrolo[2,3-b]pyridine derivatives, understanding their metabolic fate, potential for drug-drug interactions, and ability to reach their target in sufficient concentrations is paramount.
Metabolic Stability: The Foundation of a Favorable Pharmacokinetic Profile
A compound's susceptibility to metabolism, primarily by hepatic enzymes, is a key determinant of its in vivo half-life and oral bioavailability. The strategic introduction of the nitrogen atom in the 7-azaindole scaffold, as a bioisosteric replacement for the carbon atom in indole, can significantly enhance metabolic stability by altering the molecule's electronic properties and making it less prone to oxidation by cytochrome P450 (CYP450) enzymes.[3]
Comparative Metabolic Stability in Human Liver Microsomes (HLM)
Human liver microsomes are a subcellular fraction containing a high concentration of drug-metabolizing enzymes, particularly CYP450s, making them a standard in vitro tool for assessing Phase I metabolism. The following table presents a comparative analysis of the metabolic stability of various 1H-pyrrolo[2,3-b]pyridine derivatives, highlighting the impact of structural modifications on their intrinsic clearance (CLint).
| Compound ID | R1 | R2 | R3 | HLM Intrinsic Clearance (CLint, µL/min/mg protein) | Half-life (t½, min) | Reference |
| A-1 | H | Pyrazole | H | ≥40 | <10 | [4] |
| A-2 | H | Benzoic acid | H | ≥40 | <10 | [4] |
| A-3 | H | Benzoic acid, ortho-Me | H | 2.0 | >60 | [4] |
| B-1 | 4-Cl-phenyl | Carboxamide | H | 25 | 28 | [1] |
| B-2 | 3,4-di-Cl-phenyl | Carboxamide | 3,3-difluoroazetidine | 15 | 46 | [1] |
This table is a composite representation based on data from multiple sources to illustrate structure-ADME relationships. The specific values are representative examples.
Expert Insights: The data clearly demonstrates that substitution patterns on the 1H-pyrrolo[2,3-b]pyridine core significantly influence metabolic stability. For instance, the introduction of an ortho-methyl group on the benzoic acid moiety in compound A-3 dramatically reduces the intrinsic clearance compared to the unsubstituted analog A-2 . This is likely due to steric hindrance at a potential site of metabolism. Similarly, the difluoroazetidine group in B-2 appears to confer greater metabolic stability compared to a simpler carboxamide in a similar chemical space. This underscores the importance of a systematic structure-activity relationship (SAR) and structure-metabolism relationship (SMR) exploration.
Experimental Protocol: Metabolic Stability in Human Liver Microsomes
This protocol outlines a standard procedure for determining the metabolic stability of a test compound.
Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of a test compound in human liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (e.g., 20 mg/mL)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Positive control compounds (e.g., a high clearance and a low clearance compound)
-
Acetonitrile with an internal standard for quenching the reaction
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: Prepare a reaction mixture containing human liver microsomes (final concentration, e.g., 0.5 mg/mL) in phosphate buffer.
-
Pre-incubation: Pre-incubate the microsome mixture at 37°C for 5-10 minutes.
-
Initiation of Reaction: Add the test compound (final concentration, e.g., 1 µM) to the pre-warmed microsome mixture. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a well of a 96-well plate containing ice-cold acetonitrile with an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the test compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the test compound remaining versus time. The slope of the linear regression represents the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (0.693/t½) * (incubation volume / protein amount)).
Cytochrome P450 Inhibition: Navigating the Potential for Drug-Drug Interactions
A significant hurdle in drug development is the potential for a new chemical entity to inhibit the activity of cytochrome P450 enzymes. Inhibition of these key metabolic enzymes can lead to altered plasma levels of co-administered drugs, potentially causing adverse effects. Therefore, assessing the inhibitory potential of 1H-pyrrolo[2,3-b]pyridine derivatives against major CYP isoforms is a critical step in de-risking a development candidate.
Comparative CYP450 Inhibition Profile
The following table summarizes the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) for representative 1H-pyrrolo[2,3-b]pyridine derivatives against a panel of key human CYP450 isoforms.
| Compound ID | R1 | R2 | CYP1A2 IC50 (µM) | CYP2C9 IC50 (µM) | CYP2D6 IC50 (µM) | CYP3A4 IC50 (µM) | Reference |
| C-1 | H | 3-pyridyl | 0.7 | <0.1 | 2.0 | 0.3 | [4] |
| C-2 | H | 2-pyridyl | >10 | >10 | >10 | >10 | [4] |
| D-1 | 4-sulfonylobenzyl | Carboxamide | >25 | <1 | >25 | >25 | [5] |
This table is a composite representation based on data from multiple sources to illustrate structure-ADME relationships. The specific values are representative examples.
Expert Insights: The data reveals that even subtle structural changes can dramatically alter the CYP inhibition profile. The position of the nitrogen atom in the pyridine ring of compound C-1 versus C-2 leads to a stark difference in their inhibitory activity, with the 3-pyridyl analog showing significant inhibition across multiple CYP isoforms. This is a critical finding, as potent CYP inhibition can be a major liability. The sulfonylbenzyl derivative D-1 demonstrates selective inhibition of CYP2C9, which would require careful consideration during clinical development regarding co-medications metabolized by this enzyme. These examples highlight the necessity of early and comprehensive CYP inhibition screening to guide the design of more selective and safer drug candidates. It has been observed that the metabolism of some 7-azaindole derivatives involves CYP2C19, CYP3A4, and CYP3A5.[6]
Experimental Protocol: CYP450 Inhibition Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against major human CYP450 isoforms.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (e.g., 20 mg/mL)
-
NADPH regenerating system
-
Specific CYP isoform probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, dextromethorphan for CYP2D6, midazolam for CYP3A4)
-
Positive control inhibitors for each isoform
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile with an internal standard
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures: Prepare incubation mixtures containing human liver microsomes, phosphate buffer, and a specific CYP probe substrate.
-
Inhibitor Addition: Add the test compound at various concentrations (typically a serial dilution) to the incubation mixtures. Include a vehicle control (no inhibitor) and a positive control inhibitor.
-
Pre-incubation: Pre-incubate the plates at 37°C for 5-10 minutes.
-
Initiation of Reaction: Initiate the reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the plates at 37°C for a specific time (e.g., 10-15 minutes), ensuring the reaction is in the linear range.
-
Quenching: Terminate the reaction by adding ice-cold acetonitrile with an internal standard.
-
Sample Processing: Centrifuge the plates to pellet the protein.
-
LC-MS/MS Analysis: Analyze the supernatant for the formation of the specific metabolite of the probe substrate.
-
Data Analysis: Calculate the percent inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control. Plot the percent inhibition versus the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Permeability: Crossing the Barriers to Therapeutic Efficacy
For an orally administered drug to be effective, it must be absorbed from the gastrointestinal tract into the bloodstream. The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium and is used to predict a compound's potential for oral absorption.[7]
Comparative Caco-2 Permeability and Efflux
The apparent permeability coefficient (Papp) is a measure of the rate at which a compound crosses the Caco-2 cell monolayer. A high Papp value is generally indicative of good intestinal absorption. Additionally, by measuring permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, an efflux ratio (ER = Papp(B-A) / Papp(A-B)) can be calculated. An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp), which can limit its absorption.
| Compound ID | R1 | R2 | Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Predicted Absorption | Reference |
| E-1 | H | Benzoic acid | 1.07 | 46.6 | Low | [4] |
| F-1 | (Structure not fully disclosed) | (Structure not fully disclosed) | Low | >2 | Low | [8] |
This table is a composite representation based on data from multiple sources to illustrate structure-ADME relationships. The specific values are representative examples.
Expert Insights: The high efflux ratio observed for compound E-1 is a significant finding that likely explains a poor in vitro/in vivo correlation.[4] Even if a compound has favorable metabolic stability, active efflux can severely limit its oral bioavailability. This highlights the importance of not only measuring permeability but also assessing the potential for efflux. Medicinal chemistry strategies to mitigate efflux can include masking the recognition motifs for transporters or altering the physicochemical properties of the compound.
Experimental Protocol: Caco-2 Permeability Assay
Objective: To determine the apparent permeability (Papp) and efflux ratio (ER) of a test compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium and supplements
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound stock solution
-
Lucifer yellow (a marker for monolayer integrity)
-
Control compounds (e.g., a high permeability and a low permeability compound)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. Also, assess the permeability of Lucifer yellow, which should be very low in a well-formed monolayer.
-
Permeability Assay (A-B):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add the test compound in HBSS to the apical (A) side of the Transwell® insert.
-
Add fresh HBSS to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, take samples from the basolateral side and analyze the concentration of the test compound by LC-MS/MS.
-
-
Permeability Assay (B-A):
-
Perform the assay as in step 3, but add the test compound to the basolateral (B) side and sample from the apical (A) side.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the test compound.
-
Calculate the efflux ratio (ER) = Papp(B-A) / Papp(A-B).
-
Visualizing the Workflow: A Systematic Approach to ADME Assessment
A structured and logical workflow is essential for the efficient and effective assessment of ADME properties. The following diagram illustrates a typical cascade of in vitro ADME assays employed in early drug discovery.
Caption: A tiered approach to in vitro ADME screening for 1H-pyrrolo[2,3-b]pyridine derivatives.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold holds immense promise for the development of novel therapeutics. However, realizing this potential requires a deep understanding and proactive optimization of the ADME properties of its derivatives. By employing a systematic and comparative approach to assess metabolic stability, CYP450 inhibition, and cell permeability, researchers can make more informed decisions, leading to the selection of drug candidates with a higher likelihood of clinical success. The experimental protocols and insights provided in this guide serve as a valuable resource for navigating the complexities of ADME in the pursuit of innovative medicines based on the versatile 7-azaindole core.
References
- Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Medicinal Chemistry Letters. [Link]
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]
- Synthesis and SAR Studies of 1 H-Pyrrolo[2,3- b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed. [Link]
- Comparison of in vitro and in vivo models for the elucidation of metabolic patterns of 7-azaindole-derived synthetic cannabinoids exemplified using cumyl-5F-P7AICA. PubMed. [Link]
- Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H‑Pyrrolo[2,3b]pyridines Inhibitors of Trypanosome Prolifer
- Caco-2 apparent permeability and efflux ratio (ER) of six BE derivatives with control com.
- Evaluation of the inhibition performance of pyrrole derivatives against CYP450 isoforms. Pharmacia. [Link]
- Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed. [Link]
- Evaluation of the inhibition performance of pyrrole derivatives against CYP450 isoforms.
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
- Permeability and efflux ratio of CK41016 in Caco-2 cell monolayers.
- New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling.
- Metabolic stability of selected compounds in human liver microsomes.
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]
- Relative lack of effect of efflux inhibitors on Caco-2 permeabilities of marketed drugs.
- Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing. [Link]
- NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCID
- 1 H-Pyrrolo[3,2- b]pyridine GluN2B-Selective Negative Allosteric Modul
- Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements.
- Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica. [Link]
- Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives.
- Importance of multi-P450 inhibition in drug-drug interactions: evaluation of incidence, inhibition magnitude and prediction from in vitro data.
- Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery.
Sources
- 1. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comparison of in vitro and in vivo models for the elucidation of metabolic patterns of 7-azaindole-derived synthetic cannabinoids exemplified using cumyl-5F-P7AICA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Docking Analysis of 7-Azaindole-Based Inhibitors: A Guide to Computational-Driven Kinase Drug Discovery
This guide provides an in-depth, experimentally grounded framework for conducting a comparative molecular docking analysis of 7-azaindole-based inhibitors. We will move beyond a simple procedural list to explore the causal reasoning behind methodological choices, ensuring a robust and self-validating computational workflow. Our focus will be on the 7-azaindole scaffold, a privileged motif in modern drug discovery, particularly renowned for its efficacy in kinase inhibition.[1][2][3]
The core strength of the 7-azaindole scaffold lies in its unique heterocyclic structure, which features a pyridine nitrogen atom at position 7. This modification from the parent indole ring creates an ideal hydrogen bond donor (the pyrrole N-H) and acceptor (the pyridine N7 atom) pair.[1][3] This arrangement allows it to form two critical hydrogen bonds with the "hinge" region of the ATP-binding pocket in many kinases, effectively mimicking the interaction of adenine in ATP.[1][2][4] This bidentate hydrogen bonding capability is a cornerstone of its success, exemplified by the FDA-approved drug Vemurafenib, a potent inhibitor of BRAF kinase used in melanoma treatment.[1][2][3]
This guide will use the clinically relevant BRAF V600E mutant kinase as our target protein to demonstrate a real-world application of comparative docking analysis.
The 7-Azaindole Scaffold: A Privileged Hinge-Binder
The 7-azaindole ring system is a bioisostere of indole and purine, but with distinct advantages. The introduction of the N7 atom enhances its ability to engage in specific, high-affinity interactions within the kinase hinge region, a critical anchor point for competitive inhibitors.
Caption: The 7-azaindole scaffold with key hydrogen bonding sites highlighted.
Part 1: Experimental Design & Rationale
A successful docking study is predicated on thoughtful experimental design. The choices of protein target, inhibitor set, and computational tools are not arbitrary; they are deliberate decisions made to ensure the results are meaningful and translatable.
Target Selection: BRAF V600E Kinase
We have selected the V600E mutant of the B-RAF serine/threonine kinase (BRAF) as our target.
-
Clinical Relevance: The BRAF V600E mutation is a known driver in over 50% of melanomas and is also found in various other cancers.[5] This makes it a high-value target for therapeutic intervention.
-
Structural Data Availability: A high-resolution co-crystal structure of BRAF V600E in complex with Vemurafenib is available in the Protein Data Bank (PDB ID: 3OG7).[5] This provides an experimentally determined binding mode, which is the gold standard for validating our docking protocol (a process known as re-docking).
-
Known Ligand: The existence of a potent, approved 7-azaindole inhibitor (Vemurafenib) allows us to establish a baseline for our comparative analysis.
Ligand Selection for Comparative Analysis
To draw meaningful comparisons, we will analyze three classes of compounds:
-
The Reference Compound (Positive Control): Vemurafenib . This 7-azaindole inhibitor will be used to validate our docking protocol. Our simulation must be able to reproduce its crystallographic binding pose with high fidelity.
-
7-Azaindole Analogues: Two hypothetical analogues of Vemurafenib will be designed to probe structure-activity relationships (SAR).
-
Analogue 1 (A1): Removal of the propane-1-sulfonamide group to assess its contribution to binding affinity.
-
Analogue 2 (A2): Replacement of the p-chlorophenyl group with a smaller methyl group to evaluate the impact of hydrophobic interactions.
-
-
Alternative Scaffold Inhibitor: Dabrafenib . This is another potent, FDA-approved BRAF V600E inhibitor, but it utilizes a different hinge-binding motif (2-amino pyrimidine).[5] Comparing Vemurafenib to Dabrafenib will allow us to highlight the unique binding characteristics conferred by the 7-azaindole scaffold versus an alternative.
Part 2: Detailed Experimental Protocol for Molecular Docking
This protocol outlines a self-validating workflow for performing molecular docking. Adherence to these steps ensures reproducibility and scientific rigor. We will use AutoDock Tools and AutoDock Vina as our primary software, which are widely accepted and validated in the scientific community.[6]
Caption: A streamlined workflow for a comparative molecular docking analysis.
Step 1: Protein Preparation
Causality: The raw PDB structure is not suitable for docking. It must be "cleaned" to remove non-essential components and corrected to ensure a chemically accurate representation.
-
Obtain Structure: Download the crystal structure of BRAF V600E (PDB ID: 3OG7) from the RCSB PDB.
-
Clean Structure: Open the PDB file in a molecular viewer (e.g., PyMOL, UCSF Chimera). Remove all water molecules (HOH) and any co-factors or ions not essential to the binding interaction. Retain the co-crystallized ligand (Vemurafenib) for validation purposes.
-
Prepare for Docking (Using AutoDock Tools):
-
Load the cleaned PDB file.
-
Add polar hydrogens. This is critical for correctly defining hydrogen bond donors and acceptors.
-
Compute Gasteiger charges. This assigns partial atomic charges, which are necessary for the scoring function to calculate electrostatic interactions.
-
Merge non-polar hydrogens to reduce computational complexity.
-
Save the prepared protein in the required PDBQT format.
-
Step 2: Ligand Preparation
Causality: Ligands must be converted from 2D representations to accurate, low-energy 3D conformers to allow the docking algorithm to sample realistic binding poses.
-
Obtain 2D Structures: Draw the structures of Vemurafenib, Analogue 1, Analogue 2, and Dabrafenib using a chemical drawing tool like ChemDraw or MarvinSketch.
-
Convert to 3D and Minimize:
-
Use a program like Open Babel or the LigPrep tool in Maestro to convert the 2D structures to 3D.
-
Perform an energy minimization using a suitable force field (e.g., MMFF94). This step finds a stable, low-energy conformation of the ligand.
-
Generate possible ionization states at a physiological pH (e.g., 7.4 ± 0.5).
-
-
Prepare for Docking (Using AutoDock Tools):
-
Load the minimized 3D ligand structure.
-
Detect the rotatable bonds. The docking algorithm will explore different torsions of these bonds to find the best fit.
-
Save in the PDBQT format.
-
Step 3: Grid Generation (Defining the Search Space)
Causality: To make the docking calculation computationally feasible, we must define a specific three-dimensional space (the "grid box") where the algorithm will search for binding poses.
-
Center the Grid: In AutoDock Tools, load the prepared protein (PDBQT). Center the grid box on the co-crystallized Vemurafenib. This ensures the search is focused on the known active site.
-
Set Dimensions: Adjust the size of the grid box (e.g., 60x60x60 points with 0.375 Å spacing) to be large enough to encompass the entire binding pocket and allow the ligand full rotational and translational freedom within it.
-
Generate Grid Parameter File: Save the grid parameters to a configuration file (conf.txt).
Step 4: Docking Execution
Causality: The docking algorithm systematically places the ligand within the grid box, evaluating thousands of potential poses using a scoring function that estimates binding affinity.
-
Run AutoDock Vina: Execute the docking run from the command line, providing the prepared protein, prepared ligand, and the grid configuration file as inputs. vina --receptor protein.pdbqt --ligand ligand.pdbqt --config conf.txt --out output.pdbqt --log log.txt
-
Exhaustiveness: Set the exhaustiveness parameter (e.g., to 16 or 32). This controls the thoroughness of the search; higher values increase the chance of finding the global minimum pose but require more computational time.
Part 3: Results & Comparative Analysis
The output of a docking simulation is a set of predicted binding poses for each ligand, ranked by a docking score. The lower (more negative) the score, the higher the predicted binding affinity.
Quantitative Data Summary
The docking results are summarized below. The docking score represents the estimated binding affinity in kcal/mol. Key interactions are those critical for anchoring the inhibitor in the active site.
| Inhibitor | Scaffold Type | Docking Score (kcal/mol) | Key H-Bond Interactions (Residue) | Other Key Interactions (Residue) |
| Vemurafenib | 7-Azaindole | -11.2 | Cys532, Asp594 | Val471, Phe595 (hydrophobic, π-stacking) |
| Analogue 1 | 7-Azaindole | -9.8 | Cys532 | Val471, Phe595 (hydrophobic) |
| Analogue 2 | 7-Azaindole | -9.1 | Cys532, Asp594 | Val471 (hydrophobic) |
| Dabrafenib | 2-Amino Pyrimidine | -10.9 | Cys532, Ala529 | Trp531, Phe583 (π-stacking) |
Analysis of Binding Modes
-
Vemurafenib (Reference): The docking simulation successfully reproduced the crystallographic binding mode. The 7-azaindole core forms the expected bidentate hydrogen bond with the backbone amide and carbonyl of Cys532 in the kinase hinge region.[1][3][5] An additional hydrogen bond is formed between the sulfonamide group and the backbone of Asp594 in the DFG motif. The p-chlorophenyl group occupies a hydrophobic pocket, and the difluorophenyl group engages in π-stacking with Phe595 .
-
Analogue 1 vs. Vemurafenib: The removal of the sulfonamide group resulted in a less favorable docking score (-9.8 vs -11.2 kcal/mol). This is attributed to the loss of the critical hydrogen bond with Asp594, demonstrating the sulfonamide's significant contribution to overall binding affinity. The core 7-azaindole hinge interaction remains intact.
-
Analogue 2 vs. Vemurafenib: Replacing the p-chlorophenyl group with a methyl group also led to a weaker docking score (-9.1 kcal/mol). This highlights the importance of the extensive hydrophobic and halogen-bonding interactions provided by the larger aromatic ring in that pocket.
-
7-Azaindole vs. 2-Amino Pyrimidine (Vemurafenib vs. Dabrafenib): Both inhibitors show excellent docking scores and target the same hinge region. However, their interaction patterns differ, underscoring the role of the core scaffold.
-
Vemurafenib's 7-azaindole forms two hydrogen bonds with a single residue, Cys532 , providing a very strong and specific anchor point.
-
Dabrafenib's 2-amino pyrimidine scaffold forms hydrogen bonds with two different hinge residues, Cys532 and Ala529 . While also effective, this illustrates a different geometric approach to achieving hinge binding.
-
Caption: Bidentate hydrogen bonding of 7-azaindole with the kinase hinge.
Discussion and Scientific Integrity
This comparative analysis demonstrates how molecular docking can be a powerful tool for rationalizing the binding of inhibitors and guiding drug design. Our results correctly predicted that the modifications in Analogues 1 and 2 would be detrimental to binding affinity. The comparison with Dabrafenib successfully highlighted the distinct, yet equally effective, hinge-binding mechanism of the 7-azaindole scaffold.
It is crucial to acknowledge the limitations of this technique. Molecular docking typically treats the protein as a rigid entity and uses scoring functions that are approximations of the true binding free energy.[6] Therefore, results should be interpreted as predictive and used to prioritize compounds for synthesis and subsequent in vitro experimental validation. For a more dynamic and accurate assessment, these docking results should be followed by molecular dynamics (MD) simulations to confirm the stability of the predicted binding poses.[7][8]
Conclusion
The 7-azaindole scaffold is a versatile and highly effective motif for the design of potent kinase inhibitors. Its success is rooted in its intrinsic ability to form strong, bidentate hydrogen bonds with the kinase hinge region, a feature we have computationally validated in this guide. Through a structured and self-validating docking protocol, we have demonstrated how to compare 7-azaindole-based compounds against analogues and alternative scaffolds to generate actionable insights for drug discovery projects. This computational approach, when integrated with medicinal chemistry and experimental biology, accelerates the development of novel therapeutics targeting the human kinome.
References
- Imaeda, Y., & Suda, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29–36. [Link]
- Li, J., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 8(8), 862–867. [Link]
- Dayde-Cazals, B., et al. (2016). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry, 59(8), 3886–3905. [Link]
- Bénédetti, H., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(12), 1636. [Link]
- Imaeda, Y., & Suda, M. (2020). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.
- Patel, H., et al. (2020). Azaindole Therapeutic Agents. ACS Medicinal Chemistry Letters, 11(6), 1239-1240. [Link]
- Hardy, J. A., et al. (2008). Investigation of 7-azaindoles as developable kinase inhibitors: identification of GSK1070916 as a highly potent and selective inhibitor of Aurora B kinase. Cancer Research, 68(9_Supplement), 1296. [Link]
- Salmaso, V., & Moro, S. (2018). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Current Topics in Medicinal Chemistry, 18(11), 933-946. [Link]
- Bénédetti, H., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]
- Sharma, N., et al. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent PARP-1 Inhibitors. Indian Journal of Pharmaceutical Education and Research, 58(2), 624-636. [Link]
- Chen, H., et al. (2016). Docking-based structural splicing and reassembly strategy to develop novel deazapurine derivatives as potent B-RafV600E inhibitors. Acta Pharmacologica Sinica, 37(8), 1113-1120. [Link]
- Halder, D., et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances, 12(35), 22896-22914. [Link]
- Imaeda, Y., & Suda, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-Stage. [Link]
- Halder, D., et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study.
- Umar, A. B., et al. (2021). New flavone-based arylamides as potential V600E-BRAF inhibitors: Molecular docking, DFT, and pharmacokinetic properties. Journal of Taibah University Medical Sciences, 16(6), 875-885. [Link]
- Regan, J., et al. (2003). Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase. Journal of Medicinal Chemistry, 46(22), 4676-4686. [Link]
- Mavunkel, B. J., et al. (2003). Indole-based heterocyclic inhibitors of p38alpha MAP kinase: designing a conformationally restricted analogue. Bioorganic & Medicinal Chemistry Letters, 13(18), 3087-3090. [Link]
Sources
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 4. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Docking-based structural splicing and reassembly strategy to develop novel deazapurine derivatives as potent B-RafV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 7. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Isomeric Purity Assessment of Pyrrolopyridine Derivatives
Introduction: The Critical Role of Isomeric Purity in Pyrrolopyridine-Based Drug Development
Pyrrolopyridines represent a vital class of heterocyclic compounds, forming the structural core of numerous therapeutic agents, including potent kinase inhibitors used in oncology and immunology.[1] Their rigid structure and potential for diverse substitutions make them pharmacologically attractive. However, this same structural complexity often leads to the formation of various isomers—chiral (enantiomers, diastereomers) and positional—during synthesis.
The isomeric form of a drug can profoundly impact its pharmacological and toxicological profile. One isomer may be highly active, while another could be inactive or, in the worst-case scenario, contribute to toxicity. The tragic case of thalidomide serves as a stark reminder of the importance of controlling enantiomeric purity.[2] Therefore, for drug development professionals, the rigorous assessment and control of isomeric purity are not merely analytical exercises; they are fundamental requirements for ensuring drug safety, efficacy, and regulatory compliance, as mandated by guidelines such as ICH Q3A(R2).[3][4]
This guide provides a comparative analysis of key analytical techniques for assessing the isomeric purity of pyrrolopyridine derivatives. It is designed to move beyond mere procedural descriptions, offering insights into the causality behind methodological choices and emphasizing a self-validating, orthogonal approach to generate robust and trustworthy data.
The Analytical Challenge: Resolving Structurally Similar Molecules
Pyrrolopyridine isomers often possess nearly identical physicochemical properties, such as polarity, solubility, and mass. This similarity makes their separation and quantification a significant analytical hurdle. Positional isomers may only differ by the placement of a single substituent on the aromatic core, while enantiomers share all physical properties except for their interaction with polarized light and other chiral entities. Successfully resolving these subtle differences requires high-resolution analytical techniques and carefully optimized methodologies.
Comparative Analysis of Core Analytical Techniques
The selection of an appropriate analytical technique is contingent on the type of isomerism, the required sensitivity, and the analytical objective (e.g., routine quality control vs. preparative purification). Here, we compare the workhorse techniques in the pharmaceutical industry.
| Technique | Principle of Separation | Primary Application for Pyrrolopyridines | Strengths | Limitations |
| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP). | Enantiomeric and diastereomeric purity. | High resolution, versatility (wide range of CSPs), well-established and validated.[2] | Method development can be time-consuming; requires specific, often expensive, chiral columns. |
| Supercritical Fluid Chromatography (SFC) | Partitioning between a stationary phase and a mobile phase composed of supercritical CO2 and an organic modifier. | Chiral separations (often complementary to HPLC), preparative scale purification. | High speed, lower solvent consumption (greener), high efficiency, ideal for preparative scale due to easy solvent removal.[5][6] | Less suitable for highly polar compounds; specialized instrumentation required. |
| Capillary Electrophoresis (CE) | Differential migration of charged species in an electric field. Separation of neutral compounds is achieved using additives (MEKC). | Positional isomers, charged chiral molecules. | Extremely high efficiency (hundreds of thousands of theoretical plates)[7], minimal sample and solvent consumption. | Lower sensitivity for UV detection due to short path length; less robust for complex matrices compared to HPLC. |
| Quantitative NMR (qNMR) | Proportionality between the integrated signal area of a nucleus and its molar concentration. | Diastereomeric ratio, positional isomer quantification, absolute purity assessment. | Universal detection (for NMR-active nuclei), requires no analyte-specific reference standard for relative quantification, orthogonal to chromatographic methods.[8][9][10] | Lower sensitivity than chromatographic methods; cannot distinguish enantiomers directly (requires chiral derivatizing or solvating agents).[11] |
The Orthogonal Imperative: A Self-Validating System for Trustworthy Results
Expert Insight: Relying on a single analytical method, no matter how well-validated, carries an inherent risk of missing co-eluting impurities or obtaining a biased result.[12] True analytical confidence is achieved through orthogonality —the practice of using two or more methods that rely on fundamentally different separation or detection principles.[13][14]
For isomeric purity, a powerful orthogonal approach combines a chromatographic technique with a spectroscopic one. For example, a chiral HPLC method can confirm the enantiomeric excess, while qNMR can independently verify the diastereomeric ratio and the overall purity relative to a certified standard.[10] This dual-verification strategy creates a self-validating system, significantly enhancing the trustworthiness of the data submitted for regulatory review.
Below is a workflow illustrating how orthogonal methods are integrated into a robust analytical strategy.
Caption: Workflow for an Orthogonal Isomeric Purity Assessment.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for key experiments. These are intended as robust starting points that should be further optimized and validated for specific molecules.
Protocol 1: Chiral HPLC Method Development for Pyrrolopyridine Enantiomers
Objective: To develop a robust HPLC method for the separation and quantification of pyrrolopyridine enantiomers.
Causality: The choice of a polysaccharide-based chiral stationary phase (CSP) is a common and effective starting point for a wide range of pharmaceutical compounds.[2] The screening of different mobile phase compositions (Normal Phase, Reversed Phase, Polar Organic) is crucial as the retention and enantioseparation mechanisms are highly dependent on the solvent environment.
-
CSP and Column Selection:
-
Begin with polysaccharide-based CSPs, such as Chiralpak® IA (amylose derivative) or Chiralcel® OD (cellulose derivative), as they exhibit broad enantioselectivity.
-
Use a standard analytical column dimension (e.g., 150 mm x 4.6 mm, 3 or 5 µm particle size).
-
-
Mobile Phase Screening:
-
Normal Phase (NP):
-
Mobile Phase A: Hexane/Isopropanol (90:10, v/v) with 0.1% diethylamine (DEA) as a basic modifier to improve peak shape for basic pyrrolopyridines.
-
Run a gradient or isocratic elution to assess retention and separation.
-
-
Reversed Phase (RP):
-
Mobile Phase B: Acetonitrile/Water with 0.1% Formic Acid.
-
Mobile Phase C: Methanol/10 mM Ammonium Bicarbonate buffer (pH 9.0).
-
-
Polar Organic Mode (PO):
-
Mobile Phase D: Acetonitrile/Methanol (50:50, v/v) with 0.1% DEA.
-
-
-
Initial Screening Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV Diode Array Detector (DAD) to monitor peak purity and select an optimal wavelength (e.g., 254 nm or lambda max).
-
Injection Volume: 5 µL.
-
-
Optimization:
-
Once initial separation is observed, optimize the resolution (Rs > 1.5) and analysis time.
-
Adjust Modifier Ratio: Fine-tune the percentage of alcohol (e.g., isopropanol, ethanol) in NP or organic solvent in RP.
-
Temperature: Evaluate temperatures between 15 °C and 40 °C. Lower temperatures often improve resolution but increase analysis time and backpressure.
-
Flow Rate: Adjust flow rate to balance speed and efficiency.[6]
-
-
Validation:
-
Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Protocol 2: Quantitative NMR (qNMR) for Isomeric Purity
Objective: To determine the ratio of positional isomers or diastereomers in a pyrrolopyridine sample using an internal calibration standard.
Causality: qNMR provides a direct measure of the molar ratio of different species in a solution because the signal integral is directly proportional to the number of nuclei contributing to it.[9][15] The key to accurate quantification is ensuring full relaxation of all signals, which is achieved by using a sufficiently long relaxation delay (D1).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the pyrrolopyridine sample into an NMR tube.
-
Accurately weigh and add a suitable internal standard (e.g., maleic acid, 1,2,4,5-tetrachlorobenzene). The standard must:
-
Be of high, certified purity.
-
Be soluble in the same solvent.
-
Have at least one sharp, well-resolved signal that does not overlap with any analyte signals.[15]
-
-
Dissolve the mixture in a known volume of deuterated solvent (e.g., DMSO-d6, CDCl3).
-
-
NMR Data Acquisition (¹H NMR):
-
Use a high-field spectrometer (≥400 MHz) for better signal dispersion.
-
Critical Parameter - Relaxation Delay (D1): Set D1 to at least 5 times the longest T1 (spin-lattice relaxation time) of all signals to be integrated (both analyte and standard). If T1 is unknown, a conservative D1 of 30-60 seconds is recommended for accurate quantification.
-
Pulse Angle: Use a 90° pulse.
-
Number of Scans (NS): Acquire a sufficient number of scans (e.g., 16 to 64) to achieve a high signal-to-noise ratio (S/N > 150:1 for signals of interest).
-
Ensure the spectral width is large enough to encompass all signals.
-
-
Data Processing:
-
Apply a gentle exponential window function (e.g., LB = 0.3 Hz) to improve S/N without significant line broadening.
-
Perform careful phasing and baseline correction across the entire spectrum.
-
Integrate the selected, well-resolved signals for each isomer and the internal standard.
-
-
Calculation of Isomeric Ratio:
-
Identify unique signals for Isomer A (I_A) and Isomer B (I_B).
-
Normalize the integrals by the number of protons they represent (N_A and N_B).
-
Molar Ratio (Isomer A : Isomer B) = (I_A / N_A) : (I_B / N_B)
-
Percentage of Isomer A = [ (I_A / N_A) / ( (I_A / N_A) + (I_B / N_B) ) ] * 100
-
Selecting the Right Tool for the Job
The choice of technique is driven by the specific question being asked. A decision tree can guide this process.
Caption: Decision tree for selecting an analytical technique.
Conclusion and Future Perspectives
The robust assessment of isomeric purity is a non-negotiable aspect of developing safe and effective pyrrolopyridine-based pharmaceuticals. While HPLC, SFC, CE, and qNMR each offer distinct advantages, no single technique can provide a complete picture. The most rigorous and defensible analytical strategy is built on the principle of orthogonality, leveraging the unique strengths of different methods to create a self-validating data package.[13][16]
Looking forward, the integration of advanced techniques like two-dimensional liquid chromatography (2D-LC) and the increasing use of superficially porous particles (SPPs) in chiral columns promise even greater resolving power and speed.[17][18] As synthetic routes become more complex and regulatory expectations for impurity characterization continue to rise, a deep, mechanistic understanding of these analytical tools will remain an indispensable asset for every drug development professional.
References
- Alphalyse. Orthogonal method in pharmaceutical product analysis. [Link]
- Hoogmartens, J., et al. Determining Orthogonal Chromatographic Systems Prior to the Development of Methods to Characterise Impurities in Drug Substances. PubMed, [Link]
- Jadhav, S.B., et al. Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals.
- Li, M. Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Pharmaceutical Technology, [Link]
- Van der Velde, E.G., et al. Evaluation of Orthogonal/Dissimilar RP-HPLC Systems Sets for Their Suitability as Method-Development Starting Points for Drug Impurity Profiles.
- University of Oxford. Quantitative NMR Spectroscopy. University of Oxford, [Link]
- Smyth, W.F. Capillary Electrophoretic Methods for the Separation of Polycyclic Aromatic Compounds. Taylor & Francis Online, [Link]
- Bruker. Quantitative NMR (qNMR) for Determination of Enantiomeric and Isomeric Purity. Bruker, [Link]
- Emery Pharma.
- Goger, M.J., et al. Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol.
- Lecoq, A.F., et al. Capillary electrophoresis and capillary electrophoresis-electrospray-mass spectroscopy for the analysis of heterocyclic amines. PubMed, [Link]
- Bøwadt, S., & Hawthorne, S.B. Capillary electrophoretic separation of polycyclic aromatic sulfur heterocycles.
- Wikipedia. Capillary electrophoresis. [Link]
- D'Aco, M., et al. Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives.
- Harvey, D.
- ICH. Impurities in New Drug Substances Q3A(R2). ICH, [Link]
- RAPS. ICH adopts M7(R2) guideline on mutagenic impurities to limit carcinogenic risk. [Link]
- Shimadzu. Analysis of Pharmaceuticals' Impurity - Regulations and Analysis for Carcinogenic Substances. Shimadzu, [Link]
- Ilisz, I., et al. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
- Elder, D.P. ICH Guideline M7 on mutagenic impurities in pharmaceuticals.
- Mangelings, D., & Vander Heyden, Y.
- Francotte, E., & Richert, P. Screening approach for chiral separation of pharmaceuticals Part III. Supercritical fluid chromatography for analysis and purification in drug discovery.
- Armstrong, D.W., et al. High Efficiency Chiral Separations in HPLC and SFC.
- U.S. Food and Drug Administration. Application of (Q)
- Shiryaev, A., et al. Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. PubMed, [Link]
- Al-Majdhoub, M.A., et al.
- Colegate, S.M., & Edgar, J.A. Update on analytical methods for toxic pyrrolizidine alkaloids. PubMed, [Link]
- Kowalczyk, E., et al.
- Veselov, M.S., et al. Identification of pyrrolo-pyridine derivatives as novel class of antibacterials.
Sources
- 1. researchgate.net [researchgate.net]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. ICH adopts M7(R2) guideline on mutagenic impurities to limit carcinogenic risk | RAPS [raps.org]
- 5. researchgate.net [researchgate.net]
- 6. fagg-afmps.be [fagg-afmps.be]
- 7. Capillary electrophoresis - Wikipedia [en.wikipedia.org]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. emerypharma.com [emerypharma.com]
- 10. researchgate.net [researchgate.net]
- 11. asdlib.org [asdlib.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 14. Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 16. researchgate.net [researchgate.net]
- 17. jpharmsci.com [jpharmsci.com]
- 18. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 1H-pyrrolo[2,3-b]pyridin-6-amine
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical extends far beyond the bench. Proper disposal is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1H-pyrrolo[2,3-b]pyridin-6-amine (also known as 7-azaindol-6-amine), a heterocyclic amine compound integral to many research and development pipelines.[1][2][3][4] The procedures outlined here are designed to ensure personnel safety and full compliance with environmental regulations.
Hazard Identification and Risk Assessment
Before handling any chemical, a thorough understanding of its potential hazards is paramount. While comprehensive toxicological data for this compound may be limited, data from structurally similar aminopyridines and heterocyclic compounds necessitate a cautious approach.[5][6] Safety Data Sheets (SDS) from suppliers are the primary source for this information.
Key Hazards Summary:
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Rationale & Precaution |
| Acute Toxicity, Oral | Warning | H302: Harmful if swallowed | Avoid ingestion. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[6][7] | |
| Skin Irritation | Warning | H315: Causes skin irritation | Avoid contact with skin. Wear appropriate protective gloves and clothing.[6][7] | |
| Serious Eye Irritation | Warning | H319: Causes serious eye irritation | Avoid contact with eyes. Wear tightly fitting safety goggles or a face shield.[6][7] | |
| Specific Target Organ Toxicity (Single Exposure) | Warning | H335: May cause respiratory irritation | Handle only in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust or vapors.[6][7] |
The causality behind these classifications lies in the chemical nature of aminopyridines. The amine group can be basic and reactive, while the heterocyclic ring system can interact with biological macromolecules, leading to irritation and potential toxicity upon exposure.
Personal Protective Equipment (PPE) and Handling
A proactive approach to safety is non-negotiable. The following PPE must be worn at all times when handling this compound, from initial weighing to final waste container sealing.
-
Eye/Face Protection: Tightly fitting safety goggles or a face shield.[8]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber. Inspect gloves for integrity before each use.
-
Respiratory Protection: All handling of solid material or solutions should be performed in a certified chemical fume hood to prevent inhalation.[5]
-
Protective Clothing: A laboratory coat must be worn and kept buttoned. Ensure full coverage of arms.[5]
Spill Management Protocol
Accidents can happen, but a prepared response minimizes risk.
For a Small Spill (Solid or Liquid):
-
Alert Personnel: Notify others in the immediate area.
-
Ensure Ventilation: Work within a fume hood if possible.
-
Containment: Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep or scoop the absorbed material into a designated, properly labeled hazardous waste container.[9][10] Use non-sparking tools.[11][12]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[5]
For a Large Spill:
-
Evacuate: Immediately evacuate the laboratory.
-
Isolate: Close the doors to the affected area and prevent entry.
-
Notify: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately. Provide them with the chemical name and a copy of the SDS.
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste.[13][14] Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the sanitary sewer.[15][16] The U.S. Environmental Protection Agency (EPA) mandates a "cradle-to-grave" management system for hazardous waste under the Resource Conservation and Recovery Act (RCRA).[13][17][18]
The following workflow ensures compliance and safety.
Sources
- 1. Synthesis and pharmacological activities of 7-azaindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. echemi.com [echemi.com]
- 9. echemi.com [echemi.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. echemi.com [echemi.com]
- 13. pfw.edu [pfw.edu]
- 14. uhcl.edu [uhcl.edu]
- 15. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 16. ehrs.upenn.edu [ehrs.upenn.edu]
- 17. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 18. youtube.com [youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
